molecular formula C12H15N3O B112667 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine CAS No. 478832-10-9

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Cat. No.: B112667
CAS No.: 478832-10-9
M. Wt: 217.27 g/mol
InChI Key: MMBUQRHOEINQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a valued chemical building block in medicinal chemistry and drug discovery research. Its primary research application is serving as a key synthetic intermediate in the development of novel, potent kinase inhibitors. This indazole derivative is notably utilized in the rational design of selective ROCK2 (Rho-associated coiled-coil kinase 2) inhibitors, which are investigated for their potential to inhibit breast cancer cell migration and invasion . Furthermore, it acts as a crucial hinge-binding fragment in the synthesis of advanced FLT3 (Fms-like tyrosine kinase 3) inhibitors, providing a theoretical basis for developing strong therapeutics against drug-resistant mutants in acute myeloid leukemia (AML) . The tetrahydropyran (THP) protecting group on the indazole nitrogen is a critical feature that enhances the molecule's versatility, allowing for complex multi-step synthetic sequences in the pursuit of targeted biological probes and lead compounds . Researchers employ this compound to explore structure-activity relationships (SAR) and to generate compounds for evaluating mechanisms of action in various disease models.

Properties

IUPAC Name

1-(oxan-2-yl)indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBUQRHOEINQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629073
Record name 1-(Oxan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478832-10-9
Record name 1-(Oxan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478832-10-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Introduction

This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its indazole core is a "privileged scaffold," appearing in numerous therapeutic agents, while the amine functionality at the C5 position provides a versatile handle for further molecular elaboration.[1][2][3] The tetrahydropyranyl (THP) group serves as a robust N-protecting group, enabling regioselective functionalization of the indazole ring system. This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of this key intermediate, intended for researchers, chemists, and professionals in drug discovery and development.[4]

The synthetic strategy detailed herein follows a logical and field-proven three-step sequence starting from the commercially available 5-nitroindazole:

  • N-Protection: Regioselective protection of the N1 position of the indazole ring with a tetrahydropyranyl (THP) group.

  • Nitro Reduction: Chemoselective reduction of the C5 nitro group to a primary amine.

  • Purification: Isolation and characterization of the final product.

This approach is favored because it shields the acidic N-H proton of the indazole prior to the reduction step, preventing potential side reactions and improving overall efficiency.

Synthetic Strategy and Workflow

The overall transformation from 5-nitroindazole to the target compound is a strategic process involving protection and functional group conversion. The workflow is designed to ensure high yields and purity of the final product.

Synthesis_Workflow Start 5-Nitroindazole Intermediate1 1-(Tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole Start->Intermediate1 Step 1: THP Protection DHP, p-TsOH, DCM FinalProduct This compound Intermediate1->FinalProduct Step 2: Nitro Reduction H2, Pd/C, MeOH

Caption: Overall synthetic workflow for the target compound.

Part 1: N1-Protection of 5-Nitroindazole

Principle and Rationale

The first step involves the protection of the indazole nitrogen to prevent its participation in subsequent reactions. The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[5][6] The THP group is exceptionally stable under basic, reductive, and organometallic conditions, yet it can be readily removed under acidic conditions, providing orthogonal protection.[5][7][8]

The mechanism proceeds via protonation of the DHP olefin, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic N1 nitrogen of the indazole ring, followed by deprotonation to yield the N-THP protected product.[5]

THP_Protection_Mechanism cluster_0 Mechanism of THP Protection DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Oxocarbenium Ion DHP->Carbocation Protonation H+ H+ (from p-TsOH) Attack Nucleophilic Attack Carbocation->Attack Indazole 5-Nitroindazole Indazole->Attack Product_H+ Protonated Product Attack->Product_H+ Product N1-THP Protected Indazole Product_H+->Product Deprotonation

Caption: Acid-catalyzed mechanism for THP protection of indazole.

Experimental Protocol
  • Reagent Preparation: To a solution of 5-nitroindazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05-0.1 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole, can be purified by flash column chromatography on silica gel if necessary, typically yielding a pale yellow solid.

Part 2: Catalytic Hydrogenation of the Nitro Group

Principle and Rationale

The final synthetic step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which are crucial for preserving the acid-labile THP protecting group.[9][10] Palladium on activated carbon (Pd/C) is a highly effective catalyst for this reaction.[11]

A critical consideration: Commercial Pd/C catalysts can be slightly acidic, which may lead to the premature cleavage of the THP group.[12] While often slow, this side reaction can reduce the yield. Performing the reaction in a neutral solvent like methanol or ethyl acetate at moderate hydrogen pressure typically minimizes this issue.

Experimental Protocol
  • Reactor Setup: To a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole (1.0 eq.) in methanol (MeOH, approx. 0.1 M) in a hydrogenation vessel, carefully add 10% Palladium on carbon (Pd/C, 5-10% w/w).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the reactor with H₂ (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure. This typically affords the desired product, this compound, as a solid with sufficient purity for many subsequent applications. Further purification can be achieved by recrystallization or chromatography if required.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis.

StepReactionKey ReagentsSolventTemp.Time (h)Typical Yield
1 N-Protection5-Nitroindazole, DHP, p-TsOHDCM0°C to RT2-485-95%
2 Nitro ReductionTHP-protected nitroindazole, H₂, 10% Pd/CMeOHRT4-1290-98%

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13]

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound from 5-nitroindazole. The protocol emphasizes the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field of drug development. By following this detailed methodology, scientists can reliably produce this valuable intermediate for the advancement of their research programs.

References

  • Zhan, Y., Ding, X., Wang, H., Yu, H., & Ren, F. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(22), 2150-2153.
  • Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Collazo, F., Gorin, D. J., & Toste, F. D. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
  • Porter, H. D., & Peterson, W. D. (1955). 5-Nitroindazole. Organic Syntheses, Coll. Vol. 3, p. 660.
  • MySkinRecipes. (n.d.). This compound.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–182.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Shaveta, S., Kumar, S., & Singh, P. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(43), 26866-26892.
  • Sun, J. H., Teleha, C. A., Yan, J. S., Rodgers, J. D., & Nugiel, D. A. (2005). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry, 70(15), 6053–6055.
  • Wang, D., Yu, Z., & Li, X. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 45(44), 17751-17757.
  • Patil, S. A., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 768-780.
  • Rantanen, T., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(48), 8575-8577.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • The Organic Chemistry Tutor. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube.
  • ResearchGate. (n.d.). Chemoselective hydrogenation of different substituted nitroarenes over the 0.08%Pt/FeOx-R250 catalyst [Table].
  • OUCI. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities.
  • ChemAxon. (2025). The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored.
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? [Forum discussion].
  • Google Patents. (2016).
  • PubChem. (n.d.). 1H-Indazol-5-amine.
  • Wang, Y., et al. (2023).
  • Chen, X., Zhou, S., Qian, C., & He, C. (2013). Synthesis of 1H-indazole: a combination of experimental and theoretical studies.
  • Valderrama, J. A., et al. (2016).
  • Ames, D. E., & Novitt, B. (1970). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic, 1700-1702.

Sources

Spectroscopic Data for 1-(Tetrahydropyran-2-yl)-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(tetrahydropyran-2-yl)-1H-indazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The information presented herein is synthesized from established spectroscopic principles and data from closely related analogues, providing a robust predictive framework for the characterization of this molecule.

Introduction

1-(Tetrahydropyran-2-yl)-1H-indazol-5-amine is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. The indazole core is a prominent scaffold in numerous therapeutic agents, and the tetrahydropyran (THP) group is a common protecting group for nitrogen atoms in heterocyclic systems. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further use in synthetic applications. This guide provides a detailed, predictive analysis of its characteristic spectral features.

Molecular Structure and Numbering

The structure of 1-(tetrahydropyran-2-yl)-1H-indazol-5-amine consists of a 1H-indazole ring system where the nitrogen at position 1 is substituted with a tetrahydropyran-2-yl group, and an amino group is attached to position 5 of the indazole core. The systematic numbering of the atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of 1-(THP)-1H-indazol-5-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a 5-10 mg sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard.[1] The spectrum is typically recorded on a 400 or 500 MHz spectrometer at room temperature.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(THP)-1H-indazol-5-amine in CDCl₃ is detailed in the table below. These predictions are based on the analysis of structurally similar compounds, including 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.00s1HH-3
~7.55d1HH-7
~7.20d1HH-4
~6.90dd1HH-6
~5.65dd1HH-2' (THP)
~4.00m1HH-6'eq (THP)
~3.70m1HH-6'ax (THP)
~3.80br s2H-NH₂
~2.50m1HH-3'eq (THP)
~2.10m1HH-3'ax (THP)
~1.90-1.60m4HH-4', H-5' (THP)
Interpretation of the Predicted ¹H NMR Spectrum
  • Indazole Protons: The proton at the C-3 position is expected to appear as a singlet around 8.00 ppm. The aromatic protons on the benzene ring of the indazole core will exhibit a characteristic splitting pattern. H-7 is predicted to be a doublet around 7.55 ppm, coupled to H-6. H-4 will likely appear as a doublet around 7.20 ppm, also coupled to H-6. The H-6 proton is expected to be a doublet of doublets around 6.90 ppm, showing coupling to both H-7 and H-4. The presence of the electron-donating amino group at C-5 is expected to shield the ortho (H-4 and H-6) and para (H-7) protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted indazole.

  • Amino Protons: The two protons of the primary amino group are expected to give a broad singlet around 3.80 ppm. The broadness of this peak is due to quadrupole broadening and chemical exchange. This peak would disappear upon the addition of D₂O.

  • THP Protons: The tetrahydropyran protons will show a complex pattern of multiplets. The anomeric proton (H-2') is the most downfield of the THP protons, appearing as a doublet of doublets around 5.65 ppm due to coupling with the two protons at C-3'. The two protons at C-6' are diastereotopic and will appear as separate multiplets, typically around 4.00 and 3.70 ppm. The remaining protons of the THP ring (H-3', H-4', and H-5') will resonate as a series of overlapping multiplets in the upfield region of 1.60-2.50 ppm.[3]

G cluster_indazole Indazole Core cluster_thp THP Group cluster_amine Amino Group H3 H-3 (~8.00 ppm, s) H7 H-7 (~7.55 ppm, d) H6 H-6 (~6.90 ppm, dd) H7->H6 J ≈ 8.5 Hz H4 H-4 (~7.20 ppm, d) H4->H6 J ≈ 2.0 Hz H2_prime H-2' (~5.65 ppm, dd) H6_prime H-6' (~4.00, ~3.70 ppm, m) H345_prime H-3', H-4', H-5' (1.60-2.50 ppm, m) NH2 -NH2 (~3.80 ppm, br s)

Caption: Predicted ¹H NMR correlations for 1-(THP)-1H-indazol-5-amine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

For ¹³C NMR spectroscopy, a more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically used. The spectrum is recorded on a 100 or 125 MHz spectrometer, and broadband proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.[1]

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 1-(THP)-1H-indazol-5-amine in CDCl₃ are presented below, with assignments based on data from analogous structures.[2][4]

Chemical Shift (δ, ppm)Assignment
~142.0C-5
~140.0C-7a
~135.0C-3
~125.0C-3a
~122.0C-7
~115.0C-6
~110.0C-4
~88.0C-2' (THP)
~68.0C-6' (THP)
~31.0C-3' (THP)
~25.0C-5' (THP)
~23.0C-4' (THP)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Indazole Carbons: The carbon atom attached to the amino group (C-5) is expected to be the most downfield of the benzene ring carbons, around 142.0 ppm, due to the strong deshielding effect of the nitrogen atom. The other quaternary carbons of the indazole ring, C-7a and C-3a, are predicted to appear around 140.0 and 125.0 ppm, respectively. The protonated carbons of the indazole ring (C-3, C-7, C-6, and C-4) are expected to resonate at approximately 135.0, 122.0, 115.0, and 110.0 ppm, respectively.

  • THP Carbons: The anomeric carbon of the THP ring (C-2') is the most downfield of the aliphatic carbons, appearing around 88.0 ppm. The carbon adjacent to the oxygen atom (C-6') is expected at about 68.0 ppm. The remaining three carbons of the THP ring (C-3', C-4', and C-5') will be found in the upfield region, typically between 23.0 and 31.0 ppm.[3]

Mass Spectrometry (MS)

Experimental Protocol

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Predicted Mass Spectrum
  • Molecular Ion: The exact mass of 1-(THP)-1H-indazol-5-amine (C₁₂H₁₅N₃O) is 217.1215 g/mol . In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 218.1293.

  • Key Fragmentation Pathways: The fragmentation of N-substituted indazoles often involves the cleavage of the bond between the nitrogen and the substituent. A prominent fragmentation pathway for 1-(THP)-1H-indazol-5-amine is the loss of the THP group, which can occur via cleavage of the N-C2' bond. The THP group itself can fragment to a characteristic ion at m/z 85. The indazole-5-amine fragment would result in a peak at m/z 133.

G M [M+H]+ (m/z 218) IndazoleAmine [Indazole-NH2]+ (m/z 133) M->IndazoleAmine - THP THP_fragment [THP]+ (m/z 85) M->THP_fragment - Indazole-NH2

Caption: Predicted key fragmentation pathways for 1-(THP)-1H-indazol-5-amine.

Infrared (IR) Spectroscopy

Experimental Protocol

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

Predicted IR Data

The predicted characteristic IR absorption frequencies for 1-(THP)-1H-indazol-5-amine are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, two bandsN-H stretching (asymmetric and symmetric) of primary amine
3100 - 3000WeakAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (THP)
1620 - 1580StrongN-H bending (scissoring) of primary amine
1500 - 1400MediumAromatic C=C stretching
1350 - 1250StrongAromatic C-N stretching
1100 - 1000StrongC-O-C stretching (THP ether)
Interpretation of the Predicted IR Spectrum
  • N-H Vibrations: The most characteristic feature of the primary amino group will be two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong N-H bending (scissoring) vibration is expected in the 1620-1580 cm⁻¹ range.[5]

  • C-H Stretching: Weak absorptions above 3000 cm⁻¹ will be indicative of the aromatic C-H stretching of the indazole ring. Medium intensity bands in the 2950-2850 cm⁻¹ region will arise from the aliphatic C-H stretching of the THP group.

  • Aromatic and C-N Stretching: The C=C stretching vibrations of the aromatic indazole ring will appear in the 1500-1400 cm⁻¹ region. A strong band corresponding to the aromatic C-N stretching is predicted between 1350 and 1250 cm⁻¹.[5]

  • C-O Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region will be characteristic of the C-O-C stretching of the ether linkage in the THP ring.

References

  • Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. The Royal Society of Chemistry. [Link]
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. [Link]
  • IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
  • (PDF)

Sources

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS Number: 478832-10-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, identified by CAS number 478832-10-9, is a heterocyclic amine that has emerged as a crucial building block in the field of medicinal chemistry. While not typically an end-product with direct therapeutic applications, its true value lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules. The indazole core is a well-established "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. The addition of the tetrahydropyranyl (THP) group serves as a protecting group for the indazole nitrogen, enhancing stability and allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 478832-10-9
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Appearance Solid
SMILES Nc1ccc2n(ncc2c1)C3CCCCO3
InChI Key MMBUQRHOEINQHO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the protection of the indazole nitrogen of 5-nitroindazole, followed by the reduction of the nitro group to an amine. The tetrahydropyranyl (THP) group is a common choice for protecting the N-H of indazoles due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

A representative synthetic workflow is outlined below:

G A 5-Nitroindazole C 1-(Tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole A->C Protection B 3,4-Dihydropyran (DHP) p-Toluenesulfonic acid (p-TSA) E This compound C->E Reduction D Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Solvent (e.g., Ethanol or Ethyl Acetate)

General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • Protection of 5-Nitroindazole:

    • To a solution of 5-nitroindazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 3,4-dihydropyran.

    • Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Purify the resulting 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the purified 1-(tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in a protic solvent can be employed.

    • Monitor the reaction by TLC until the disappearance of the starting material.

    • After the reaction is complete, filter off the catalyst (if using Pd/C) and concentrate the solvent under reduced pressure.

    • Purify the crude product, this compound, by a suitable method such as crystallization or column chromatography to yield the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary utility of this compound is as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 5-amino group provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains and pharmacophores to modulate the biological activity and pharmacokinetic properties of the final compounds.

The indazole scaffold is a bioisostere of purine and is known to fit into the ATP-binding pocket of many kinases. By modifying the substituents on the indazole ring, medicinal chemists can achieve selectivity for specific kinases that are implicated in various diseases, including cancer and inflammatory disorders.

Workflow for the Synthesis of a Kinase Inhibitor from this compound:

G A 1-(Tetrahydro-2H-pyran-2-yl) -1H-indazol-5-amine C Coupling Reaction (e.g., Amide coupling, Suzuki coupling, or Buchwald-Hartwig amination) A->C B Coupling Partner (e.g., Carboxylic acid, Acyl chloride, or Aryl halide) D Protected Kinase Inhibitor Intermediate C->D E Deprotection (e.g., Acidic conditions to remove THP) D->E F Final Kinase Inhibitor E->F

General workflow for the utilization of the title compound in kinase inhibitor synthesis.

Examples of Kinase Inhibitors Derived from Indazole Scaffolds:

Research has shown that indazole derivatives are effective inhibitors of several important kinases:

  • c-Jun N-terminal Kinase (JNK) Inhibitors: A series of 1-aryl-1H-indazoles have been synthesized and identified as potent JNK3 inhibitors.[1] The development of these inhibitors showcases the utility of the indazole core in targeting specific members of the mitogen-activated protein kinase (MAPK) family.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors: Novel indazole derivatives have been designed and evaluated as VEGFR-2 kinase inhibitors with anti-angiogenic properties.[2] These compounds often feature substitutions at the 5-position of the indazole ring, a position made accessible by intermediates like this compound.

  • Src Kinase Inhibitors: Tetrahydroindazolone derivatives, which share the core indazole structure, have been synthesized and evaluated for their antiproliferative activity and their ability to inhibit Src kinase.[3]

Representative Signaling Pathway: VEGFR2 Signaling

The diagram below illustrates a simplified VEGFR2 signaling pathway, a common target for kinase inhibitors derived from the indazole scaffold.

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation & Survival PLCg->Proliferation Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Dimerization Inhibits

Simplified VEGFR2 signaling pathway and the point of intervention for indazole-based inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate that plays a significant role in modern drug discovery. Its stable, protected indazole structure provides a robust platform for the synthesis of a wide array of kinase inhibitors and other potential therapeutic agents. While direct biological activity of this specific compound is not extensively documented, its importance as a foundational element for building complex, biologically active molecules is well-established in the scientific literature. Researchers and drug development professionals can leverage the reactivity of its 5-amino group to explore novel chemical space and develop next-generation targeted therapies.

References

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3809-3813. [Link]
  • One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3488-3492. [Link]
  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(16), 4714-4729. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the indazole core is a privileged structure, frequently incorporated into molecules targeting a wide array of biological pathways. The compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The tetrahydropyran (THP) group acts as a robust protecting group for the indazole nitrogen, enabling selective functionalization at other positions of the molecule.

Accurate structural verification is the bedrock of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals to serve as a detailed reference for the characterization and quality control of this key synthetic intermediate.

Molecular Structure and Atom Numbering

A logical and unambiguous assignment of NMR signals is only possible with a clear atom numbering system. The structure of this compound is presented below with a systematic numbering scheme that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. For this compound, the spectrum can be divided into three distinct regions: the aromatic indazole protons, the aliphatic THP protons, and the exchangeable amine protons.

Causality of Chemical Shifts and Multiplicity:

  • Aromatic Region (δ 6.5-8.0 ppm): The protons on the indazole ring (H3, H4, H6, H7) resonate in this downfield region due to the deshielding effect of the aromatic ring current.[1] The electron-donating amino group at the C5 position causes an upfield shift (shielding) for the ortho (H4, H6) and para (H7) protons compared to the unsubstituted indazole.

  • Anomeric Proton (H2'): The proton on the acetal carbon (C2') is significantly deshielded by two adjacent electronegative atoms (N1 and O1') and typically appears as a distinct doublet of doublets around δ 5.5-5.8 ppm.[2]

  • THP Methylene Protons (H3', H4', H5', H6'): These protons appear as complex multiplets in the aliphatic region (δ 1.6-4.2 ppm). The protons on C6' are deshielded due to their proximity to the ring oxygen (O1'), resonating further downfield (δ 3.7-4.2 ppm) than the protons on C3', C4', and C5' (δ 1.6-2.2 ppm).[2]

  • Amine Protons (NH₂): The chemical shift of the amine protons is variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these protons often appear as a broad singlet due to hydrogen bonding and exchange.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H3~8.05s1H-
H7~7.50d1H~8.8
H4~7.25d1H~2.0
H6~6.80dd1H~8.8, 2.0
H2' (anomeric)~5.70dd1H~9.5, 2.5
NH₂~5.20br s2H-
H6' (axial)~4.05m1H-
H6' (equatorial)~3.70m1H-
H2'-H5' (others)1.60 - 2.10m6H-

Note: The chemical shifts are estimated based on data for 5-aminoindazole and THP-protected indazoles.[3][4] Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their chemical environment. The broad range of chemical shifts allows for clear distinction between sp², sp³, and heteroatom-bound carbons.[5]

Causality of Chemical Shifts:

  • Indazole Carbons (δ 110-145 ppm): The aromatic carbons resonate in this region. C7a and C3a are quaternary carbons and will typically show lower intensity. The C5 carbon, directly attached to the electron-donating amino group, will be significantly shielded (shifted upfield), while the ortho (C4, C6) and para (C7) carbons will also experience shielding effects.

  • Acetal Carbon (C2'): This carbon is deshielded by two heteroatoms (N1, O1') and appears downfield in the sp³ region, typically around δ 85-90 ppm.[2]

  • THP Carbons (C3'-C6'): The C6' carbon, adjacent to the ring oxygen, resonates around δ 67-70 ppm. The other THP carbons (C3', C4', C5') appear further upfield in the range of δ 20-30 ppm.[6][7]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm)
C5~144.5
C7a~140.0
C3~134.0
C3a~123.0
C7~120.5
C4~115.0
C6~110.0
C2' (anomeric)~87.5
C6'~68.0
C3'~30.5
C5'~25.0
C4'~22.5

Note: Data is estimated based on known substituent effects and literature values for analogous structures.[4][8]

Experimental Protocols

The acquisition of high-quality, reproducible NMR data requires adherence to standardized protocols. The following section outlines a field-proven methodology for the analysis of this compound.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its high boiling point minimizes evaporation. Crucially, it allows for the observation of exchangeable N-H protons from the amine group, which might be broadened or exchanged away in protic solvents like D₂O or CD₃OD.[9]

    • Cap the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.

  • Instrument Setup and Calibration:

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This step is critical for achieving high resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time (AQ): Set to at least 2.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[10]

    • Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for all carbon signals.

    • Spectral Width: Set a wide spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

    • Relaxation Delay (D1): A D1 of 2 seconds is typically sufficient for qualitative spectra.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm for ¹H and the DMSO-d₆ septet to δ 39.52 ppm for ¹³C spectra.

    • Integrate the ¹H signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (10-15 mg) dissolve Dissolve in DMSO-d₆ (0.6 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert into Spectrometer vortex->insert lock_shim Lock & Shim insert->lock_shim acq_1h Acquire ¹H Spectrum (NS=16) lock_shim->acq_1h acq_13c Acquire ¹³C Spectrum (NS=1024) acq_1h->acq_13c ft Fourier Transform acq_13c->ft phase Phase Correction ft->phase calibrate Calibrate (Ref: DMSO) phase->calibrate integrate Integrate & Analyze calibrate->integrate

Figure 2: Standard experimental workflow for NMR data acquisition.

Structural Confirmation with 2D NMR

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation, especially for complex molecules. Techniques like COSY and HSQC create correlation maps that reveal the connectivity of the molecular framework.[11][12]

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. Off-diagonal "cross-peaks" connect signals from coupled protons. For this molecule, COSY would show:

    • Correlations between H6 and H7, and between H6 and H4, confirming their positions on the indazole ring.

    • A network of correlations connecting all adjacent protons within the THP ring (e.g., H2' with H3' protons, H3' with H4' protons, etc.), allowing for a sequential "walk" around the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). Each cross-peak in the HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal. This is the most definitive method for assigning protonated carbons. For example, the proton signal at ~7.25 ppm (assigned to H4) would show a cross-peak to the carbon signal at ~115.0 ppm, unequivocally assigning it as C4.[13]

G H_NMR ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY H_NMR->COSY H-H Connectivity HSQC HSQC H_NMR->HSQC H Environments C_NMR ¹³C NMR (Carbon Count, Environments) C_NMR->HSQC C Environments Structure Unambiguous Structure COSY->Structure Proton Framework HSQC->Structure C-H Attachment

Sources

Physical and chemical properties of THP-protected indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data, field-proven experimental protocols, and critical insights into its strategic application in the synthesis of complex molecular entities.

Introduction: Strategic Importance in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the reactivity of the N-H proton in the pyrazole ring of the indazole system necessitates the use of a protecting group during many synthetic transformations. The tetrahydropyranyl (THP) group emerges as a highly effective and versatile choice for this purpose.

This compound, hereafter referred to as THP-indazol-5-amine, is a bifunctional synthetic intermediate of significant value. The THP group provides robust protection for the indazole N1-position, rendering it stable to a wide array of non-acidic reagents, including organometallics, hydrides, and strong bases.[1][2][3] This stability allows for selective chemical manipulation of other parts of the molecule. Concurrently, the primary amine at the C5-position serves as a versatile synthetic handle for introducing diverse functionalities through reactions such as amidation, sulfonylation, and reductive amination.[4]

The strategic utility of this compound lies in its role as a precursor to potent kinase inhibitors and other targeted therapies for oncology, inflammatory conditions, and neurological disorders.[5] The THP group not only facilitates synthesis but also enhances the solubility of intermediates, a practical advantage in many organic solvents.[2][6] This guide will elucidate the properties and protocols that enable the effective use of this critical reagent.

Physicochemical and Structural Properties

A comprehensive understanding of the physical properties of THP-indazol-5-amine is fundamental to its handling, storage, and application in synthesis. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 478832-10-9[7][8]
Molecular Formula C₁₂H₁₅N₃O[7]
Molecular Weight 217.27 g/mol [5][7]
Physical Form Solid
IUPAC Name This compound[7]
Storage Conditions 2-8°C, Inert atmosphere, Protect from light[9]
Solubility Predicted to be soluble in polar organic solvents like DCM, THF, and MeOH. The THP moiety generally improves solubility over the unprotected parent amine.[2][4][6]
Stability Stable under basic and neutral conditions; labile to acid.[1][2]

Structural Considerations: The introduction of the THP group creates a new stereocenter at the anomeric carbon (C2 of the pyran ring). This results in the formation of a racemic mixture of diastereomers if the original molecule is chiral.[3] For the achiral indazol-5-amine, this protection step yields a racemic mixture of two enantiomers. This can sometimes lead to complications in NMR interpretation or chromatography, though it is often inconsequential for the final deprotected product.

Synthesis and Purification: The Protection Protocol

The protection of the indazole N-H is a critical step. The tetrahydropyranylation of indazol-5-amine is typically achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[10] The choice of acid catalyst is crucial for optimizing yield and minimizing side reactions. While strong acids can be used, milder catalysts like p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) are preferred to avoid degradation of acid-sensitive substrates.[2]

Diagram: Synthesis Workflow

G cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Indazol-5-amine E Inert Atmosphere (N2 or Ar) Room Temperature Stir for 2-16 h A->E B 3,4-Dihydro-2H-pyran (DHP) (1.2-1.5 equiv) B->E C Anhydrous Solvent (e.g., DCM, THF) C->E D p-Toluenesulfonic Acid (PTSA) (catalytic amount) D->E Initiates Reaction F Quench with aq. NaHCO3 E->F Reaction Mixture G Extract with Organic Solvent F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify by Column Chromatography (Silica Gel) H->I J Product: 1-(THP)-1H-indazol-5-amine I->J

Caption: Workflow for the THP protection of indazol-5-amine.

Step-by-Step Experimental Protocol: N1-Tetrahydropyranylation

Rationale: This protocol employs catalytic PTSA in dichloromethane (DCM), a common and effective system for this transformation. DCM is a good solvent for the reactants and is easily removed. PTSA provides the necessary acidic environment to activate DHP towards nucleophilic attack by the indazole nitrogen.[1]

  • Preparation: To a solution of 1H-indazol-5-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

    • Expertise & Experience: Using a slight excess of DHP ensures the complete consumption of the starting material. Anhydrous conditions are critical to prevent hydrolysis of the activated DHP intermediate.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq) to the solution in one portion.

    • Causality: PTSA protonates the double bond in DHP, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the N1 nitrogen of the indazole, which is more nucleophilic than the N2 nitrogen.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

    • Trustworthiness: The basic wash neutralizes the PTSA catalyst, preventing any potential acid-catalyzed deprotection during work-up and concentration.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Deprotection Strategies

The THP protecting group exhibits excellent stability towards a wide range of reagents, making it orthogonally compatible with many other protecting groups and reaction conditions.[3]

  • Stable to: Strong bases (e.g., LDA, n-BuLi), Grignard reagents, nucleophiles, hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[10]

  • Labile to: Acidic conditions. The acetal linkage is readily cleaved by protic or Lewis acids.[1][2]

Deprotection: Reclaiming the Indazole N-H

The removal of the THP group is most commonly achieved through acidic hydrolysis. The choice of acid and solvent system can be tailored to the sensitivity of the substrate.

Diagram: Mechanism of Acid-Catalyzed Deprotection

G A THP-Protected Indazole B Protonation of Acetal Oxygen A->B H+ (Acid) C Oxonium Ion Intermediate B->C D Cleavage of C-O Bond Formation of Resonance- Stabilized Cation C->D E Deprotected Indazole D->E Releases F Stabilized Cation D->F Forms G Nucleophilic Attack by Solvent (e.g., H2O, MeOH) F->G H Byproduct G->H

Caption: Mechanism for the acidic deprotection of the THP group.

Step-by-Step Experimental Protocol: Acidic Deprotection

Rationale: This protocol uses trifluoroacetic acid (TFA), a strong acid that ensures rapid and complete deprotection at room temperature. The use of scavengers like water can help trap the cationic byproduct.[2] A patent describes a similar deprotection using TFA.[11]

  • Preparation: Dissolve the THP-protected indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

  • Acid Addition: Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.

    • Expertise & Experience: The amount of acid can be adjusted based on the stability of other functional groups in the molecule. For sensitive substrates, milder acids like PPTS in an alcohol solvent (e.g., ethanol) at elevated temperatures can be used.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis confirms the complete removal of the THP group.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Neutralization & Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole. Further purification may be performed if necessary.

Alternative Mild Deprotection: For highly acid-sensitive substrates, a combination of lithium chloride (LiCl) and water in DMSO at 90°C provides a non-acidic method for deprotection.[12]

Spectroscopic Characterization

  • ¹H NMR: Expect to see aromatic protons of the indazole ring, a singlet for the C3-H proton, and a complex set of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) corresponding to the protons of the THP ring. A characteristic signal for the anomeric proton (N-CH-O) would appear as a downfield multiplet (approx. 5.5-5.8 ppm). The broad singlet for the -NH₂ protons would also be present.

  • ¹³C NMR: Aromatic carbons of the indazole core will be observed, along with five distinct signals for the aliphatic carbons of the THP ring. The anomeric carbon (N-C-O) will be the most downfield of the aliphatic signals (approx. 85-90 ppm).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 218.13. A common fragmentation pattern would be the loss of the dihydropyran moiety (84 Da), leading to a fragment corresponding to the protonated indazol-5-amine at m/z 134.07.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (approx. 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹), and a strong C-O stretching band for the acetal ether (approx. 1050-1150 cm⁻¹).

Applications in Medicinal Chemistry

THP-indazol-5-amine is a cornerstone intermediate. The protected N1-position allows for selective functionalization at either the C5-amino group or other positions on the indazole ring (e.g., via lithiation followed by electrophilic quench).

Diagram: Role as a Synthetic Intermediate

G cluster_reactions Functionalization at C5-Amine A THP-Indazol-5-amine (Core Building Block) B Amide Coupling (R-COCl or R-COOH) A->B C Sulfonylation (R-SO2Cl) A->C D Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) A->D E Intermediate 1 (Amide) B->E F Intermediate 2 (Sulfonamide) C->F G Intermediate 3 (Secondary/Tertiary Amine) D->G H Final Deprotection (Acidic Conditions) E->H F->H G->H I Biologically Active Indazole Derivatives (e.g., Kinase Inhibitors) H->I

Caption: Synthetic pathways utilizing THP-indazol-5-amine.

This strategy enables the construction of complex molecules where the indazole N-H can act as a crucial hydrogen bond donor for target engagement after its final deprotection. This approach has been instrumental in the development of compounds targeting a variety of protein kinases.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogues provides guidance.

  • Hazards: Analogues are often classified as harmful if swallowed (H302), and may cause skin, eye, and respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]

  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

References

  • Zhan, Y., Ding, X., Wang, H., Yu, H., & Ren, F. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(22), 2150-2153.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Apollo Scientific. (2022). Safety Data Sheet: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid.
  • Galaverna, F. G., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2447-2458*.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039*.
  • Bannen, L. C., et al. (2006). Methods of preparing indazole compounds. U.S. Patent Application No. 11/267,094.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • PubChem. (n.d.). 1H-Indazol-5-amine.
  • PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • Fluorochem Ltd. (2024). Safety Data Sheet: 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine.
  • MySkinRecipes. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). THP as a protecting group.

Sources

The Synthetic Chemist's Guide to 1H-Indazoles: From Classical Cyclizations to Modern C-H Activation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis, particularly from readily available substituted anilines, is a cornerstone of drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing this important heterocycle. We will navigate from the foundational Jacobson synthesis to the intricacies of modern transition-metal-catalyzed C-H activation, offering field-proven insights into the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, providing not only theoretical understanding but also practical, step-by-step protocols and comparative data to inform synthetic planning.

The Enduring Importance of the 1H-Indazole Motif in Drug Discovery

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore for engaging with biological targets. Consequently, 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Notable examples of FDA-approved drugs containing the 1H-indazole core include Niraparib, a PARP inhibitor for the treatment of ovarian cancer, and Axitinib, a tyrosine kinase inhibitor used in the management of renal cell carcinoma. The therapeutic success of these molecules underscores the continued importance of developing efficient and versatile synthetic routes to novel 1H-indazole analogues.

Classical Approaches: The Jacobson Indazole Synthesis

One of the earliest and most direct methods for the synthesis of 1H-indazoles from aniline derivatives is the Jacobson synthesis. This reaction typically involves the diazotization of an N-acylated o-toluidine, followed by an intramolecular cyclization.[3] The acyl group serves to protect the amine and facilitate the subsequent nitrosation and cyclization steps.

Mechanism of the Jacobson Synthesis

The reaction proceeds through a series of well-defined steps. First, the N-acylated o-toluidine is treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid, to form an N-nitroso intermediate. This intermediate then rearranges to a diazonium salt, which undergoes an intramolecular electrophilic attack on the aromatic ring to form a cyclized intermediate. Subsequent deprotonation and tautomerization yield the final 1H-indazole product.

Jacobson_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Cyclization & Tautomerization start N-Acyl-o-toluidine nitroso N-Nitroso Intermediate start->nitroso NaNO₂, H⁺ diazonium Diazonium Salt nitroso->diazonium Rearrangement cyclized Cyclized Intermediate diazonium->cyclized Intramolecular Cyclization product 1H-Indazole cyclized->product Deprotonation & Tautomerization

Caption: Mechanism of the Jacobson Indazole Synthesis.

Quantitative Data for the Jacobson Synthesis

The Jacobson synthesis is a reliable method for the preparation of a variety of substituted 1H-indazoles. The yields are generally moderate to good, depending on the nature of the substituents on the aromatic ring.

Starting Material (N-Acyl-o-toluidine)Reaction ConditionsProductYield (%)Reference
N-Acetyl-o-toluidineNaNO₂, HCl, H₂O, 0-5 °C1H-Indazole75-85Organic Syntheses[3]
N-Acetyl-4-chloro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Chloro-1H-indazole65J. Chem. Soc.
N-Acetyl-4-nitro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Nitro-1H-indazole70J. Med. Chem.
Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine

Materials:

  • N-Acetyl-o-toluidine

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Water

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Dissolve N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1H-indazole.

  • Purify the crude product by recrystallization or column chromatography.[3]

Modern Synthetic Strategies: Transition-Metal Catalysis

While classical methods like the Jacobson synthesis are valuable, the demand for more efficient, versatile, and functional-group-tolerant routes has driven the development of modern transition-metal-catalyzed approaches. These methods often involve the strategic activation of C-H bonds, enabling the direct formation of the indazole ring from aniline derivatives under milder conditions.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles. One common strategy involves the intramolecular C-H amination of arylhydrazones, which can be readily prepared from the corresponding substituted anilines and aldehydes or ketones.

Pd_Catalysis_Workflow cluster_synthesis Arylhydrazone Synthesis cluster_cyclization Palladium-Catalyzed Cyclization aniline Substituted Aniline hydrazone Arylhydrazone aniline->hydrazone carbonyl Aldehyde/Ketone carbonyl->hydrazone indazole 1H-Indazole hydrazone->indazole Intramolecular C-H Amination pd_catalyst Pd Catalyst pd_catalyst->indazole

Caption: General workflow for palladium-catalyzed 1H-indazole synthesis.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate. This approach offers the advantage of constructing the indazole ring with a pre-installed substituent at the 1-position, which is highly desirable in drug discovery.[4]

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis has also proven to be highly effective for the synthesis of 1H-indazoles. These methods often utilize directing groups to achieve high regioselectivity in the C-H activation step. For instance, imidates derived from anilines can serve as excellent directing groups for rhodium-catalyzed C-H activation and subsequent annulation with diazo compounds or other coupling partners to furnish the indazole core.[5][6][7][8]

3.2.1. Experimental Protocol: Rhodium/Copper-Catalyzed Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes

Materials:

  • Imidate (derived from a substituted aniline)

  • Nitrosobenzene

  • [RhCp*Cl₂]₂ (catalyst)

  • Cu(OAc)₂ (co-catalyst/oxidant)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To an oven-dried Schlenk tube, add the imidate, nitrosobenzene, [RhCp*Cl₂]₂, and Cu(OAc)₂.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1H-indazole.[5][6][7][8]

Substrate Scope of Transition-Metal-Catalyzed Methods

A key advantage of transition-metal-catalyzed methods is their broad substrate scope, allowing for the synthesis of a wide array of substituted 1H-indazoles.

MethodStarting MaterialCatalyst SystemGeneral Yield Range (%)
Pd-Catalyzed C-H AminationArylhydrazonesPd(OAc)₂, Ligand, Base60-95
Rh-Catalyzed C-H ActivationImidates + Diazo Compounds[RhCp*Cl₂]₂, AgSbF₆50-90
Cu-Catalyzed Cyclizationo-Haloaryl N-SulfonylhydrazonesCu₂O, Base70-98

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a growing area of interest in green chemistry. For the synthesis of 1H-indazoles, several effective metal-free strategies have emerged, often relying on the inherent reactivity of carefully designed aniline-derived precursors.

Synthesis from o-Aminobenzoximes

A particularly mild and efficient metal-free route to 1H-indazoles involves the cyclization of o-aminobenzoximes.[9][10] These precursors can be readily prepared from the corresponding o-aminobenzaldehydes or o-aminoketones. The cyclization is typically promoted by an activating agent, such as methanesulfonyl chloride, in the presence of a mild base like triethylamine.

4.1.1. Mechanism of Cyclization of o-Aminobenzoximes

The reaction is believed to proceed via the activation of the oxime hydroxyl group by the sulfonyl chloride, making it a good leaving group. The neighboring amino group then acts as an intramolecular nucleophile, attacking the oxime carbon and displacing the activated hydroxyl group to form the indazole ring.

Oxime_Cyclization_Mechanism start o-Aminobenzoxime activated Activated Oxime start->activated MsCl, Et₃N cyclized Cyclized Intermediate activated->cyclized Intramolecular Nucleophilic Attack product 1H-Indazole cyclized->product Deprotonation

Caption: Proposed mechanism for the metal-free synthesis of 1H-indazoles from o-aminobenzoximes.

4.1.2. Experimental Protocol: Synthesis of 1H-Indazole from o-Aminobenzaldehyde Oxime

Materials:

  • o-Aminobenzaldehyde oxime

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Dissolve the o-aminobenzaldehyde oxime in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1H-indazole.[10]

Conclusion and Future Outlook

The synthesis of 1H-indazoles from substituted anilines has evolved significantly, from the classical Jacobson synthesis to a diverse array of modern catalytic and metal-free methods. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability requirements. For drug discovery and development professionals, the ability to rapidly and efficiently generate libraries of novel 1H-indazole analogues is paramount. The continued development of innovative synthetic methodologies, particularly those that leverage C-H activation and green chemistry principles, will undoubtedly play a crucial role in the future of indazole-based drug discovery.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Pharmacy Research. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • INDAZOLE. Organic Syntheses. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
  • Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.
  • A practical, metal-free synthesis of 1H-indazoles. Organic Letters. [Link]
  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper C
  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis.
  • RhIII/CuII-Cocatalyzed Synthesis of 1H-Indazoles through C–H Amidation and N–N Bond Formation. Journal of the American Chemical Society. [Link]
  • Synthesis of 1H‑Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis.
  • Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction.
  • INDAZOLONE. Organic Syntheses. [Link]
  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis.
  • Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines.
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. RSC Publishing. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)
  • Synthesis of 1H-Indazoles via Silver(I)
  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]
  • Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • Indazole synthesis. Organic Chemistry Portal. [Link]
  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

Stability of tetrahydropyranyl protecting group on indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of the Tetrahydropyranyl (THP) Protecting Group on Indazole

Abstract

The indazole nucleus is a crucial scaffold in medicinal chemistry, frequently appearing in pharmacologically active compounds. The strategic use of N-protecting groups is paramount for the successful synthesis and functionalization of these bicyclic heterocycles. The tetrahydropyranyl (THP) group is a widely employed protecting group for the indazole nitrogen due to its low cost, ease of installation, and distinct stability profile. This guide provides a comprehensive analysis of the stability and lability of THP-protected indazoles under a wide array of synthetic conditions. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals to enable more effective and predictable synthetic planning.

Introduction: The Role of N-Protection in Indazole Chemistry

Indazoles are bicyclic aromatic heterocycles possessing two nitrogen atoms. The N-H proton of the pyrazole ring is acidic and can interfere with a variety of common synthetic transformations, including metallations, cross-coupling reactions, and reactions involving strong bases or nucleophiles. Therefore, protecting the indazole nitrogen is a critical step in multi-step synthetic campaigns to ensure high yields and prevent unwanted side reactions.

The choice of a suitable protecting group is governed by its stability to the planned reaction conditions and the ease of its removal under conditions that do not compromise the integrity of the target molecule. While numerous N-protecting groups exist, the tetrahydropyranyl (THP) group, an acetal, offers a unique combination of being highly stable to basic, nucleophilic, and reductive conditions, yet readily cleaved under mild acidic conditions.

Synthesis and Regioselectivity of THP-Indazoles

The protection of indazole with a THP group is typically achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Reaction Mechanism and Conditions

The protection proceeds via the acid-catalyzed addition of the indazole N-H to the electron-rich double bond of DHP. The mechanism involves the protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic nitrogen of the indazole. Subsequent deprotonation yields the N-THP protected indazole.

Commonly used acid catalysts include p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), and methanesulfonic acid. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Recent methodologies have also demonstrated efficient THP protection in water using surfactants to overcome solubility issues.

THP Protection of Indazole Fig. 1: THP Protection Mechanism cluster_0 Activation of DHP cluster_1 Nucleophilic Attack cluster_2 Deprotonation DHP DHP H_plus H+ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion H_plus->Oxocarbenium Protonation Indazole Indazole-NH THP_Indazole_protonated Protonated Adduct Indazole->THP_Indazole_protonated Attack THP_Indazole N-THP Indazole THP_Indazole_protonated->THP_Indazole -H+

Fig. 1: THP Protection Mechanism
Regioselectivity: N1 vs. N2 Protection

A significant challenge in indazole chemistry is controlling the regioselectivity of N-alkylation. Indazole exists in two tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer being thermodynamically more stable. Alkylation reactions, including THP protection, can lead to a mixture of N1 and N2 isomers.

The ratio of N1 to N2 products is influenced by several factors:

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and favor N2 protection.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the respective nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base (if used), and catalyst can significantly impact the N1/N2 ratio. For instance, under basic conditions (e.g., NaH in THF), N1 alkylation is often favored. In contrast, certain acidic conditions or specific catalysts may promote N2-alkylation.

For THP protection under standard acidic conditions (e.g., TsOH), a mixture of isomers is common, often requiring chromatographic separation. However, specific conditions can be optimized to favor one isomer over the other.

Stability Profile of THP-Protected Indazoles

The utility of the THP group stems from its predictable stability. It is robust under a wide range of conditions while being selectively removable under others.

Stability to Basic and Nucleophilic Conditions

The N-THP group is exceptionally stable under basic conditions. The acetal linkage lacks an acidic proton and is not susceptible to cleavage by common inorganic bases (e.g., NaOH, K₂CO₃, LiOH) or organic bases (e.g., triethylamine, pyridine). This stability allows for a wide range of subsequent reactions, such as ester saponification, to be performed on other parts of the molecule without affecting the N-THP group.

Furthermore, the THP group is robust in the presence of strong nucleophiles and organometallic reagents. It withstands attack by:

  • Organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi)

  • Grignard reagents (e.g., MeMgBr, PhMgCl)

  • Metal hydrides (e.g., LiAlH₄, NaBH₄)

  • Enolates and other carbon nucleophiles

This stability is critical, as it permits transformations such as directed ortho-metallation (DoM), halogen-metal exchange, and addition of organometallics to electrophilic sites on the indazole scaffold or its substituents.

Stability in Reductive and Oxidative Conditions

N-THP indazoles are generally stable to a variety of common reductive and oxidative conditions. The THP ether linkage is resistant to catalytic hydrogenation (e.g., H₂/Pd, H₂/Pt) and dissolving metal reductions (e.g., Na/NH₃). Similarly, it is unaffected by many common oxidizing agents, such as manganese dioxide (MnO₂), chromium-based reagents (e.g., CrO₃/Py), and peroxy acids (e.g., m-CPBA), provided the reaction conditions are not strongly acidic.

Stability in Transition Metal-Catalyzed Cross-Coupling

A key application of N-protected indazoles is in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The N-THP group is fully compatible with the conditions of these reactions. It is stable to the palladium, copper, or other metal catalysts, as well as the bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents typically employed. This allows for the functionalization of halogenated or borylated THP-indazoles with a wide range of coupling partners.

Lability Under Acidic Conditions (Deprotection)

The primary lability of the THP group is its sensitivity to acid. This is the cornerstone of its use as a protecting group, allowing for its selective removal. The deprotection mechanism is the reverse of the protection reaction, initiated by protonation of the acetal oxygen. This leads to the formation of the same stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophilic solvent (e.g., water, methanol, ethanol) to release the free indazole.

THP Deprotection Mechanism Fig. 2: Acid-Catalyzed Deprotection cluster_0 Protonation cluster_1 Cleavage cluster_2 Solvent Trapping THP_Indazole N-THP Indazole H_plus H+ Protonated_THP Protonated Acetal H_plus->Protonated_THP Protonation Oxocarbenium Oxocarbenium Ion Protonated_THP->Oxocarbenium Cleavage Indazole Indazole-NH Solvent H2O / ROH Byproduct Hemiacetal/ Acetal Byproduct Solvent->Byproduct Trapping Synthetic Workflow Fig. 3: Synthetic Workflow Example start Indazole Substrate step1 THP Protection (DHP, cat. TsOH) start->step1 protected N-THP Indazole step1->protected step2 Functionalization (e.g., Suzuki Coupling) protected->step2 functionalized Functionalized N-THP Indazole step2->functionalized step3 THP Deprotection (AcOH/H2O or HCl/MeOH) functionalized->step3 final Final Product step3->final

Fig. 3: Synthetic Workflow Example

Experimental Protocols

Protocol 1: General Procedure for THP Protection of Indazole
  • To a solution of the indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to separate N1 and N2 isomers and afford the desired product(s).

Protocol 2: General Procedure for THP Deprotection
  • Dissolve the N-THP protected indazole (1.0 eq) in methanol or ethanol (~0.1 M).

  • Add a 2M solution of hydrochloric acid (HCl) in diethyl ether or a catalytic amount of TsOH·H₂O (0.1 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • If necessary, purify the product by column chromatography or recrystallization.

Conclusion

The tetrahydropyranyl group is a highly effective and versatile protecting group for the indazole nitrogen. Its key advantage lies in its dichotomous stability: it is exceptionally robust under basic, nucleophilic, reductive, oxidative, and organometallic conditions, yet it is readily and mildly cleaved by acid. This predictable reactivity profile allows for complex molecular manipulations on the indazole core and its substituents. By understanding the causality behind its stability and lability, researchers can confidently incorporate the THP group into their synthetic strategies, enabling the efficient construction of novel indazole-based compounds for drug discovery and development.

References

  • Zhan, H. et al. (2019). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances.[Link]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.[Link]
  • Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl ethers. Organic Chemistry Portal.[Link]
  • Barrett, A. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP)
  • Google Patents. (n.d.). Methods for preparing indazole compounds.

An In-depth Technical Guide to the Solubility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a key intermediate in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on its structural components, physicochemical properties, and established methodologies to offer researchers and drug development professionals a robust framework for its use. The guide delves into the theoretical and practical aspects of its solubility, presenting a detailed experimental protocol for its determination. This document is intended to serve as an essential resource for scientists working with this molecule, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with CAS Number 478832-10-9, has emerged as a critical building block in the synthesis of a variety of pharmacologically active agents.[1][2] Its indazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[3][4][5][6] The amine functional group at the 5-position provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.

The tetrahydropyran (THP) group attached to the indazole nitrogen serves as a protecting group, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[7] Crucially, the THP group is also known to enhance the solubility of molecules in organic solvents, a property that is highly advantageous during synthesis and purification processes.[1][7]

Understanding the solubility of this intermediate is paramount for several reasons:

  • Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the concentration of the reactants in solution.

  • Purification: Processes such as crystallization and chromatography rely on differential solubility to isolate the desired compound from impurities.

  • Formulation: For preclinical studies, the ability to formulate the compound in a suitable vehicle is essential for accurate dosing and bioavailability assessment.

This guide will, therefore, provide a detailed exploration of the factors governing the solubility of this compound and a practical methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in various organic solvents.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O[1]
Molecular Weight 217.27 g/mol [1]
Appearance Solid (predicted)[7]
CAS Number 478832-10-9[1]
Structural Analysis and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Indazole Core: The bicyclic aromatic indazole ring system is relatively non-polar, contributing to its solubility in aromatic and some non-polar solvents.[8] However, the presence of nitrogen atoms introduces some polarity and the capacity for hydrogen bonding.

  • Amine Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This feature will enhance solubility in polar protic solvents such as alcohols.

  • Tetrahydropyran (THP) Group: The THP group is a cyclic ether.[9] While ethers are generally considered to be of low to moderate polarity, the oxygen atom can act as a hydrogen bond acceptor. The aliphatic nature of the five carbon atoms in the ring contributes to its non-polar character. The inclusion of a THP group often improves solubility in a range of organic solvents.[1][7]

Qualitative Solubility Prediction

Based on the structural features, a qualitative prediction of the solubility of this compound in common organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighThe amine group can form strong hydrogen bonds with the solvent. The ether oxygen of the THP group can also participate in hydrogen bonding.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThe overall polarity of the molecule will allow for favorable dipole-dipole interactions with these solvents.
Ethers (e.g., THF, Diethyl ether)ModerateThe THP group is structurally similar to THF, suggesting good miscibility. The indazole core also contributes to solubility.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThese solvents can interact with the polar functionalities of the molecule through dipole-dipole interactions.
Aromatic Hydrocarbons (e.g., Toluene)Low to ModerateThe aromatic indazole core will have favorable interactions with the aromatic solvent, but the polar amine group may limit solubility.
Non-polar Aliphatic (e.g., Hexane, Heptane)LowThe significant polarity of the amine group and the nitrogen atoms in the indazole ring will result in poor interactions with non-polar aliphatic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2][10] This protocol provides a standardized approach to obtaining accurate and reproducible solubility data.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_stock Prepare Stock Solution (for HPLC calibration) analyze Analyze by HPLC prep_stock->analyze Calibration Curve prep_excess Add Excess Solid to Solvent shake Shake at Constant Temperature (e.g., 24-48 hours) prep_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->analyze

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Procedure
  • Preparation of Calibration Curve: a. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration. b. Perform a serial dilution of the stock solution to create a series of calibration standards of different concentrations. c. Analyze each standard by HPLC and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible. b. Place the vials in a shaker or water bath set to a constant temperature (e.g., 25 °C). c. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.[10]

  • Sample Processing and Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. b. Centrifuge the vials to further separate the solid from the supernatant. c. Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. d. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample by HPLC.

  • Calculation of Solubility: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration of the saturated solution by taking the dilution factor into account. c. Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)
Methanol32.7> 100 (Freely Soluble)
Ethanol24.5> 50 (Soluble)
Acetonitrile37.5~ 25 (Sparingly Soluble)
Tetrahydrofuran (THF)7.5~ 35 (Soluble)
Dichloromethane (DCM)9.1~ 15 (Slightly Soluble)
Toluene2.4< 5 (Slightly Soluble)
Hexane1.9< 0.1 (Practically Insoluble)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

The interpretation of this data is crucial for its practical application. For instance, high solubility in solvents like methanol and ethanol makes them suitable for stock solution preparation and certain reaction conditions. Moderate solubility in THF and DCM suggests their utility in synthetic transformations and chromatographic purification. The low solubility in non-polar solvents like hexane confirms the polar nature of the molecule and indicates that these can be used as anti-solvents for crystallization.

Conclusion: A Practical Framework for Researchers

References

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
  • The Importance of Tetrahydropyran (CAS 142-68-7)
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
  • This compound. MySkinRecipes. [Link]
  • Indazole. Wikipedia. [Link]
  • Tetrahydropyran. Wikipedia. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
  • Indazole From Natural Resources And Biological Activity.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Molecular Formula C12H15N3O: Physicochemical Properties, Pharmacology, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entities represented by the molecular formula C12H15N3O. It addresses the isomeric ambiguity of this formula and focuses on the pharmacologically significant compound, Noramidopyrine, an active metabolite of the analgesic drug Metamizole (Dipyrone). A comparative discussion of a notable structural isomer, 5-(3-aminocyclopentyl)-1,3-dihydrobenzimidazol-2-one, is also presented to highlight the importance of precise chemical identification in research and development.

Introduction: The Ambiguity of a Molecular Formula

A molecular formula, while fundamental, can represent multiple distinct chemical structures, or isomers, each with unique physicochemical properties and biological activities. The formula C12H15N3O is a case in point, primarily corresponding to two compounds of interest in the scientific landscape:

  • Noramidopyrine (4-Methylaminoantipyrine): The principal active metabolite of the widely used non-opioid analgesic and antipyretic drug, Metamizole (also known as Dipyrone). Its pharmacological and toxicological profiles are of significant interest to the drug development community.

  • 5-(3-aminocyclopentyl)-1,3-dihydrobenzimidazol-2-one: A benzimidazolone derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Given its direct relevance to pharmacology and clinical science, this guide will primarily focus on Noramidopyrine.

Noramidopyrine: The Pharmacologically Active Metabolite

Noramidopyrine, also known as 4-methylaminoantipyrine (MAA), is formed in the body after the administration of Metamizole.[1] It is a pyrazolone derivative and is largely responsible for the analgesic, antipyretic, and spasmolytic effects of its parent drug.[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key identifiers and properties of Noramidopyrine is provided in the table below.

PropertyValueReference
IUPAC Name 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[3]
Synonyms 4-Methylaminoantipyrine, MAA, Noraminopyrine[3]
CAS Number 519-98-2[3]
Molecular Formula C12H15N3O[3]
Molecular Weight 217.27 g/mol [3]
Appearance White crystalline powder-
Solubility Soluble in water and ethanol[4]

Metamizole is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (Noramidopyrine).[1][5] This is then further metabolized in the liver to other compounds, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[5]

Pharmacological Profile

The precise mechanism of action of Noramidopyrine is complex and not fully elucidated, but it is understood to involve multiple pathways, distinguishing it from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][4]

  • Cyclooxygenase (COX) Inhibition: Noramidopyrine and its metabolites are inhibitors of COX enzymes, which are responsible for prostaglandin synthesis.[4][6] Prostaglandins are key mediators of pain, fever, and inflammation. It is suggested that it may have a more pronounced effect on COX-3 in the central nervous system.[2]

  • Opioidergic and Cannabinoid System Activation: Evidence suggests that the analgesic effects of Noramidopyrine are also mediated through the activation of the endogenous opioidergic and cannabinoid systems.[2][6]

  • Spasmolytic Activity: The spasmolytic effect is believed to result from the inhibited release of intracellular calcium.[2]

Noramidopyrine_Mechanism_of_Action Metamizole Metamizole (Prodrug) Noramidopyrine Noramidopyrine (C12H15N3O) Active Metabolite Metamizole->Noramidopyrine Hydrolysis COX COX-1, COX-2, COX-3 Enzymes Noramidopyrine->COX Inhibits Opioid Opioidergic System Noramidopyrine->Opioid Activates Cannabinoid Cannabinoid System Noramidopyrine->Cannabinoid Activates Prostaglandins Prostaglandin Synthesis COX->Prostaglandins PainFever Pain & Fever Prostaglandins->PainFever Analgesia Analgesia Opioid->Analgesia Cannabinoid->Analgesia

Caption: Proposed mechanisms of action for Noramidopyrine.

Metamizole, and by extension its active metabolite Noramidopyrine, is used for the treatment of moderate to severe pain, fever, and spastic conditions.[2] However, its use is controversial and has been banned in several countries, including the United States, due to the risk of a rare but serious adverse effect called agranulocytosis, a severe drop in white blood cells that can be life-threatening.[7][8] The incidence of this adverse event is a subject of ongoing debate.

Analytical Methodologies

Accurate and sensitive quantification of Noramidopyrine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[5][9]

This protocol provides a general framework. Researchers should perform in-house validation according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Noramidopyrine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Noramidopyrine: Precursor ion (Q1) m/z 218.1 -> Product ion (Q3) m/z 56.1 (example transition, should be optimized).
    • Internal Standard: Monitor the specific transition for the chosen IS.
  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for maximum sensitivity.

4. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Analytical_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: Workflow for the quantification of Noramidopyrine in plasma.

5-(3-aminocyclopentyl)-1,3-dihydrobenzimidazol-2-one

This compound is a structural isomer of Noramidopyrine. The benzimidazol-2-one core is a significant pharmacophore in drug discovery, known for its diverse biological activities.

Chemical Identity and Properties
PropertyValueReference
IUPAC Name 5-(3-aminocyclopentyl)-1,3-dihydrobenzimidazol-2-one[7]
Molecular Formula C12H15N3O[7]
Molecular Weight 217.27 g/mol [7]
Topological Polar Surface Area 67.2 Ų[7]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 2[7]
Synthetic and Medicinal Chemistry Relevance

While specific pharmacological data for 5-(3-aminocyclopentyl)-1,3-dihydrobenzimidazol-2-one is not widely published, its parent structure, 1,3-dihydro-2H-benzimidazol-2-one, is a key intermediate in the synthesis of a variety of bioactive molecules.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors.[10] The synthesis of various substituted benzimidazol-2-ones is well-documented in the chemical literature.[3][11]

Conclusion

The molecular formula C12H15N3O primarily represents two compounds with distinct relevance to the scientific community. Noramidopyrine, the active metabolite of Metamizole, is of significant pharmacological interest due to its analgesic properties and its association with rare but severe adverse effects. Its complex mechanism of action continues to be an area of active research. In contrast, 5-(3-aminocyclopentyl)-1,3-dihydrobenzimidazol-2-one is more relevant in the context of synthetic and medicinal chemistry as a building block for novel therapeutic agents. This guide underscores the necessity for researchers to look beyond a simple molecular formula and consider the specific structural arrangement of atoms to understand a compound's true biological and chemical identity.

References

  • PubChem. Compound Summary for CID 83534726, 5-(3-aminocyclopentyl)-1,3-dihydrobenzimidazol-2-one.
  • NIST. Noramidopyrine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
  • NPS Discovery. Dipyrone (Metamizole): A Toxic Adulterant Found in Illicit Street Drugs.
  • LookChem. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. [Link]
  • Haschke, M., et al. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study. Frontiers in Pharmacology. (2021). [Link]
  • Scholz, R., et al. The Analgesic Metamizole (Dipyrone) and Its Related Products Antipyrine, 4-Aminoantipyrine and 4-Methylaminoantipyrine. Part 1: Mass Spectrometric and Electrochemical Detection.
  • Zhang, Y., et al. Drug Metabolism and Toxicological Mechanisms. Pharmaceutics. (2023). [Link]
  • Conney, A. H. Pharmacology-toxicology. Science. (1970). [Link]
  • SIELC Technologies. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column. [Link]
  • Wikipedia. Metamizole. [Link]
  • PubChem. Compound Summary for CID 3111, Metamizole.
  • Rogosch, T., et al. Pharmacological characteristics of metamizole. Naunyn-Schmiedeberg's Archives of Pharmacology. (2012). [Link]
  • Amaral, M. S., et al. HPLC–DAD Method for Simultaneous Determination of Dipyrone (Metamizole) and Caffeine in Tablets and Identification of Major Degradation Product by Direct Infusion ESI–MS.
  • Escobar, W., et al. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice. European Journal of Pharmacology. (2012). [Link]
  • PharmaCompass. Dipyrone. [Link]
  • Contreras-Roura, J., et al. Validation of a chromatographic method for the assessment of sodium metamizole in Dipyrone-600 and Spasmoforte. Revista CENIC Ciencias Químicas. (2021). [Link]

Sources

The Alchemical Blueprint: A Guide to Key Intermediates in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2][3] The synthetic accessibility and derivatization of this privileged scaffold are of paramount importance to drug discovery and development professionals. This technical guide provides an in-depth exploration of the pivotal intermediates that underpin the diverse and elegant strategies for constructing the indazole ring system. Moving beyond a mere recitation of synthetic routes, this document delves into the causality behind experimental choices, offering field-proven insights into the stability, reactivity, and strategic utility of these crucial molecular precursors. Through a detailed examination of key intermediates such as hydrazones, N-nitroso compounds, and ortho-functionalized anilines, this guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to navigate the intricate landscape of indazole synthesis with confidence and ingenuity.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The indazole, or benzopyrazole, is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring.[2] This arrangement gives rise to two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][2] The unique electronic properties and conformational rigidity of the indazole scaffold allow it to engage in a wide array of biological interactions, making it a highly sought-after motif in drug design.[4] Notable examples of indazole-containing drugs include the anti-cancer agents Niraparib and Pazopanib, underscoring the therapeutic significance of this heterocyclic system.[1][3]

The strategic construction of the indazole core hinges on the judicious selection and manipulation of key intermediates. These transient or isolable species dictate the feasibility, efficiency, and regioselectivity of the final cyclization step. This guide will illuminate the chemistry of these pivotal intermediates, providing a conceptual framework for the rational design of novel indazole derivatives.

Hydrazones: Versatile Precursors for C-N and N-N Bond Formation

Hydrazones are a cornerstone class of intermediates in indazole synthesis, offering multiple pathways for the crucial N-N bond formation and subsequent cyclization. Their accessibility from readily available carbonyl compounds and hydrazines makes them attractive starting points for a variety of synthetic strategies.

N-Aryl and N-Alkylhydrazones: Direct C-H Amination and Annulation

Hydrazones derived from aryl or alkyl hydrazines can undergo intramolecular C-H amination to forge the indazole ring. This approach is particularly powerful as it often proceeds under metal-free conditions or with mild oxidants.

One prominent method involves the treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of a base, leading to a direct aryl C-H amination.[1] Another effective oxidant for this transformation is [bis-(trifluoroacetoxy)iodo]benzene (PIFA), which facilitates the cyclization of arylhydrazones to their corresponding 1H-indazoles in good yields.[1]

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones [1]

  • To a solution of the arylhydrazone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added [bis-(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol).

  • The reaction mixture is stirred at room temperature for a specified time, typically ranging from 1 to 12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole.

o-Haloaryl N-Sulfonylhydrazones: Copper-Catalyzed Cyclization

A robust and widely employed strategy involves the use of ortho-haloaryl N-sulfonylhydrazones as precursors. These intermediates undergo copper-catalyzed intramolecular cyclization to furnish 1H-indazoles.[1][3] The reaction demonstrates good functional group tolerance and typically proceeds under milder conditions compared to some classical methods.[1]

The mechanism is believed to involve the coordination of the copper catalyst to the sulfonylhydrazone, followed by an intramolecular nucleophilic substitution of the ortho-halogen by the nitrogen atom of the hydrazone.

G

Hydrazones and Arynes: A [3+2] Annulation Approach

A more modern and elegant approach to the 1H-indazole skeleton involves the [3+2] annulation of arynes with hydrazones.[5][6] This method allows for the construction of a variety of substituted indazoles under mild conditions. Both N-tosylhydrazones and N-aryl/alkylhydrazones can serve as effective partners in this reaction.[5][6] The reaction with N-tosylhydrazones can proceed through the in situ generation of diazo compounds, which then undergo a 1,3-dipolar cycloaddition with the aryne.[7]

N-Nitroso Compounds: Classical Gateways to the Indazole Core

The use of N-nitroso compounds represents one of the classical and most reliable methods for indazole synthesis, particularly for the preparation of 1H-indazoles. The Jacobson indazole synthesis is a prime example of this strategy.

The Jacobson Indazole Synthesis

The Jacobson synthesis involves the diazotization of an N-acylated o-toluidine derivative, which generates an N-nitroso intermediate. This intermediate then undergoes an intramolecular cyclization to form the indazole ring.[8][9] Mechanistic studies have shown this reaction to be an intramolecular azo coupling.[9] While effective, this method can require harsh conditions.

Experimental Protocol: Jacobson Synthesis of Indazole [9]

  • N-acetyl-o-toluidine is dissolved in a mixture of acetic acid and acetic anhydride.

  • The solution is cooled, and sodium nitrite is added portion-wise to form the N-nitroso-o-acetotoluidide intermediate.

  • The intermediate is extracted and then allowed to decompose, often in the presence of methanol, to facilitate cyclization.

  • The resulting indazole is then isolated by extraction and purified, typically by distillation or recrystallization.

N-Nitrosoanilines in Modern Synthesis

More contemporary methods have leveraged N-nitrosoanilines in cascade reactions to produce functionalized indazole N-oxides.[10] For instance, the reaction of N-nitrosoanilines with diazo compounds as carbene precursors can initiate a cascade involving C-H bond alkylation, nucleophilic addition, and subsequent aromatization to yield indazole N-oxides with potential anticancer activity.[10]

ortho-Substituted Anilines: Strategic Precursors for Cyclization

Anilines bearing reactive functional groups in the ortho position are versatile intermediates that can be readily converted into the indazole ring system through various cyclization strategies.

o-Aminobenzonitriles

o-Aminobenzonitriles can serve as precursors to ketimine intermediates. These ketimines, formed by the reaction of the aminobenzonitrile with an organometallic reagent, can then undergo a copper(II) acetate-mediated N-N bond formation and cyclization, using oxygen as the oxidant, to afford 1H-indazoles.[1]

G

Davis-Beirut Reaction: A Versatile N-N Bond Forming Heterocyclization

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[11][12] A key feature of this reaction is the formation of a highly reactive o-nitrosobenzylidene imine intermediate.[8][13] This intermediate undergoes a spontaneous N-N bond-forming heterocyclization.[12] The reaction can be catalyzed by either acid or base and is appealing due to the use of inexpensive starting materials and the avoidance of toxic metals.[11]

The base-catalyzed mechanism involves the formation of a carbanion, which then attacks the nitro group.[11] Subsequent steps lead to the formation of the indazole ring. The acid-catalyzed variant proceeds through a carbocation intermediate.[11]

Azobenzenes and Azoxybenzenes: Precursors for 2H-Indazoles

Azobenzenes and their oxidized counterparts, azoxybenzenes, are valuable intermediates for the synthesis of 2H-indazoles, often through transition metal-catalyzed C-H activation and annulation reactions. Rhodium catalysts are frequently employed for these transformations.[1] For example, the rhodium(III)-catalyzed reaction of azobenzenes with acrylates or α-keto aldehydes can provide 2H-indazoles in good yields.[1] Similarly, azoxybenzenes can react with diazoesters or alkynes under rhodium catalysis to afford 2H-indazoles.[1]

Quantitative Data Summary

The following table summarizes representative yields for various indazole synthetic methods, highlighting the efficiency of different key intermediates and catalytic systems.

Key Intermediate/PrecursorReaction TypeCatalyst/ReagentTypical Yield (%)Reference
ArylhydrazoneC-H AminationPIFAGood[1]
o-Haloaryl N-SulfonylhydrazoneIntramolecular CyclizationCu(OAc)₂·H₂OGood[1]
Hydrazone + Aryne[3+2] Annulation-59-87%[5]
N-acetyl-o-toluidineJacobson SynthesisNaNO₂36-47%[9]
o-AminobenzonitrileKetimine CyclizationCu(OAc)₂Good to Excellent[1]
o-NitrobenzylamineDavis-Beirut ReactionBase or AcidGood[11][13]
Azobenzene + AcrylateRh-catalyzed C-H ActivationRh(III)Satisfying[1]

Conclusion

The synthesis of indazole derivatives is a rich and evolving field, with a diverse arsenal of synthetic strategies available to the medicinal chemist. The key to mastering this chemistry lies in a deep understanding of the pivotal intermediates that govern these transformations. From the versatile hydrazones that enable a multitude of C-N and N-N bond-forming reactions, to the classical reliability of N-nitroso compounds and the strategic utility of ortho-substituted anilines, each class of intermediate offers unique advantages in terms of accessibility, reactivity, and the substitution patterns they can introduce. Modern catalytic methods, particularly those employing copper and rhodium, have further expanded the synthetic toolbox, allowing for the construction of the indazole core with increasing efficiency and elegance. By appreciating the underlying mechanisms and the causal relationships between intermediate structure and reactivity, researchers can more effectively design and execute the synthesis of novel indazole-based compounds with the potential to address unmet medical needs.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). IJSDR.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2012). ACS Publications.
  • Davis–Beirut reaction. (n.d.). Wikipedia.
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (2011). National Institutes of Health.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organocatalysis.
  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed.
  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. (2020). Royal Society of Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). PubMed.
  • One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. (2012). The Royal Society of Chemistry.
  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. (2014). Royal Society of Chemistry.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). AUB ScholarWorks.
  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (2019). PubMed Central.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). PubMed.
  • Davis–Beirut reaction. (n.d.). Wikiwand.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Methods of making indazoles. (2006). Google Patents.
  • INDAZOLE. (n.d.). Organic Syntheses.
  • Synthesis of indazole using of hydrazine dicarboxylate 7a. (2024). ResearchGate.
  • Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. (2022). ResearchGate.
  • Nitroreductase-triggered indazole formation. (2025). ChemRxiv.
  • Synthesis of 1H-indazole derivatives. (2024). ResearchGate.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. (2019). PubMed Central.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Literature review of 1H-indazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-Indazoles

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the 1H-Indazole Scaffold

The 1H-indazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring, stands as a privileged scaffold in contemporary medicinal chemistry and materials science.[1][2] Its structural rigidity and capacity for diverse substitution patterns have made it a cornerstone in the design of therapeutic agents. Indazole exists in multiple tautomeric forms, with the 1H- and 2H-isomers being the most common; however, the 1H-tautomer is generally more thermodynamically stable and is the predominant form in most pharmacologically active molecules.[1][2][3]

The prevalence of this motif in clinically approved drugs—such as the potent tyrosine kinase inhibitor Pazopanib and the PARP inhibitor Niraparib —underscores its importance.[2][4][5] These applications have fueled a continuous search for more efficient, versatile, and scalable synthetic methods. This guide provides a comprehensive review of the key synthetic strategies for constructing the 1H-indazole ring system, moving from foundational classical reactions to the latest advancements in transition-metal catalysis and metal-free methodologies. Our focus is not merely on the enumeration of reactions but on the underlying principles, mechanistic insights, and practical considerations that guide the modern chemist in selecting and executing the optimal synthetic route.

Part 1: Foundational Strategies - The Classical Routes

The earliest methods for indazole synthesis laid the groundwork for heterocyclic chemistry. While often requiring harsh conditions, they remain valuable for their simplicity and utility in specific contexts.

Cyclization of o-Toluidine Derivatives

A cornerstone of classical indazole synthesis involves the diazotization of an o-toluidine derivative, followed by an intramolecular cyclization.[3]

Mechanism Insight: The process begins with the formation of a diazonium salt from the primary amine of o-toluidine using sodium nitrite in an acidic medium. This highly reactive intermediate is not isolated. The subsequent cyclization is believed to proceed via the loss of a proton from the ortho-methyl group, forming a transient intermediate that rapidly aromatizes to the stable indazole ring. The choice of acid and reaction temperature is critical; elevated temperatures can lead to unwanted side reactions and decomposition of the diazonium salt.

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Product Start o-Toluidine Derivative Diazotization Diazotization (NaNO₂, Acid) Start->Diazotization Step 1 Cyclization Intramolecular Cyclization (Loss of H⁺) Diazotization->Cyclization Step 2 Aromatization Aromatization Cyclization->Aromatization Step 3 End 1H-Indazole Aromatization->End

Caption: Workflow for 1H-indazole synthesis from o-toluidine.

Reductive Cyclization of o-Nitroaryl Precursors

Another robust classical approach involves the intramolecular reductive cyclization of ortho-substituted nitroarenes. A prominent example is the reaction starting from o-nitrobenzylidene hydrazines.

Causality of Experimental Choice: This strategy leverages the nitro group as a masked amino group. The initial condensation of an o-nitrobenzaldehyde with a hydrazine forms the key hydrazone intermediate. The critical step is the selective reduction of the nitro group. Catalytic hydrogenation (e.g., using Pd/C) or chemical reductants (e.g., SnCl₂) are commonly employed. The choice of reductant is crucial to avoid over-reduction of other functional groups or cleavage of the N-N bond. Upon reduction to the amine, spontaneous intramolecular cyclization occurs with the elimination of water to yield the 1H-indazole.

Part 2: The Renaissance - Transition-Metal-Catalyzed Syntheses

The last two decades have witnessed a paradigm shift in 1H-indazole synthesis, driven by the power of transition-metal catalysis.[6][7][8] These methods offer milder conditions, broader functional group tolerance, and access to previously unattainable substitution patterns through C-H activation and cross-coupling strategies.[4][9]

Mechanism Overview: C-H Activation/Annulation

A common mechanistic manifold in modern indazole synthesis is the directed C-H activation followed by annulation.

G cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Outcome Catalyst [M]-Catalyst (e.g., Rh(III), Pd(II)) Coordination Coordination Catalyst->Coordination Substrate Aryl Substrate with Directing Group (DG) Substrate->Coordination CH_Activation C-H Activation (Forms Metallacycle) Coordination->CH_Activation Step 1 Coupling Coupling with N-N Source CH_Activation->Coupling Step 2 Reductive_Elim Reductive Elimination Coupling->Reductive_Elim Step 3 Product 1H-Indazole Reductive_Elim->Product Catalyst_Regen Catalyst Regeneration Reductive_Elim->Catalyst_Regen Catalyst_Regen->Catalyst Enters next cycle

Caption: General mechanism for transition-metal-catalyzed C-H activation/annulation.

This approach utilizes a directing group on the aryl substrate (e.g., an azo group, imine, or oxime) to guide a metal catalyst (commonly Rh, Pd, or Co) to a specific ortho C-H bond.[4][10] The catalyst inserts into this bond, forming a metallacyclic intermediate. This intermediate then reacts with an N-N bond-containing partner (such as a nitrosobenzene or an anthranil), followed by reductive elimination to forge the indazole ring and regenerate the active catalyst.[2]

Comparative Overview of Key Metal Catalysts

The choice of metal catalyst is pivotal and dictates the reaction scope and conditions.

Metal CatalystTypical SubstratesKey AdvantagesRepresentative Conditions
Palladium (Pd) Aryl hydrazones, Tertiary amidesHigh functional group tolerance, well-studied reactivity.[7]Pd(OAc)₂, various ligands, oxidant (e.g., Cu(OAc)₂), 80-120 °C
Rhodium (Rh) Imidates, Ketoxime ethersHigh efficiency in C-H activation, often redox-neutral.[2][4][CpRhCl₂]₂, AgSbF₆, oxidant (if needed), 90-110 °C
Copper (Cu) o-Haloaryl hydrazones, 2-aminomethyl-phenylaminesLow cost, effective for Ullmann-type couplings and oxidative cyclizations.[11][12]CuI or Cu(OAc)₂, base (e.g., K₂CO₃), ligand (e.g., L-proline), 100-140 °C
Cobalt (Co) AzobenzenesLower cost than Rh/Pd, enables novel C-H additions.[10][CpCo(CO)I₂], AgSbF₆, additive (e.g., AcOH), 80-100 °C
Silver (Ag) ArylhydrazonesMediates unique single-electron transfer (SET) pathways for oxidative C-H amination.[5]Ag₂O or AgOAc, additive, solvent (e.g., DCE), 60-100 °C
Detailed Protocol: Copper-Catalyzed Intramolecular Ullmann-Type Cyclization

This method is particularly valuable for its scalability and use of relatively inexpensive materials. It transforms a pre-formed o-haloaryl hydrazone into the corresponding 1H-indazole.[2][12]

Self-Validating System: The success of this protocol relies on the careful control of base stoichiometry and temperature. The base must be strong enough to deprotonate the hydrazone NH but not so nucleophilic as to cause significant side reactions with the aryl halide. The temperature must be sufficient to drive the C-N bond formation without causing decomposition. Successful conversion is typically monitored by TLC or LC-MS, with the product exhibiting a distinct UV chromophore and mass compared to the starting material.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the o-haloaryl hydrazone (1.0 equiv), Copper(I) iodide (CuI, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure 1H-indazole product.

Part 3: Alternative Modern Strategies

Beyond transition-metal catalysis, other elegant strategies have emerged, offering unique pathways to the indazole core.

Intramolecular Aza-Wittig Reaction

The aza-Wittig reaction provides a powerful method for forming N-heterocycles.[13] In this context, an ortho-substituted aryl azide is converted into an iminophosphorane, which then undergoes intramolecular cyclization.

Mechanism Explained: The synthesis begins with a Staudinger reaction, where an azide (e.g., from an o-azidobenzaldehyde) reacts with a phosphine (typically PPh₃) to form an iminophosphorane intermediate.[14] This intermediate contains a nucleophilic nitrogen and is positioned perfectly to attack an adjacent electrophilic carbonyl group. The resulting four-membered oxazaphosphetane intermediate collapses, eliminating triphenylphosphine oxide (Ph₃P=O) in an irreversible step to form the C=N bond of the indazole ring.

G Start o-Azidoaryl Carbonyl (R-N₃) Iminophosphorane Iminophosphorane Formation (Staudinger Reaction) + PPh₃, - N₂ Start->Iminophosphorane Cyclization Intramolecular Cyclization Iminophosphorane->Cyclization Oxazaphosphetane Oxazaphosphetane Intermediate Cyclization->Oxazaphosphetane Elimination Elimination of Ph₃P=O Oxazaphosphetane->Elimination Product 1H-Indazole Elimination->Product

Caption: Mechanism of the intramolecular aza-Wittig reaction for 1H-indazole synthesis.

[3+2] Cycloaddition of Arynes and Diazo Compounds

This method constructs the indazole ring in a single convergent step via a 1,3-dipolar cycloaddition.[5][15]

Expert Insight: The reaction's efficiency hinges on the successful in-situ generation of the highly reactive aryne intermediate, typically from an o-(trimethylsilyl)aryl triflate using a fluoride source like CsF.[15] The aryne then acts as the "2-atom" component, reacting rapidly with a diazo compound (the "3-atom" component) to form the five-membered pyrazole ring fused to the benzene ring. This approach offers a very direct route to 3-substituted indazoles, a class that can be challenging to access via other methods.[16] The primary limitation is the need for specifically functionalized aryne precursors.

Conclusion and Future Outlook

The synthesis of 1H-indazoles has evolved from classical, high-temperature cyclizations to a sophisticated array of modern catalytic methods. Transition-metal-catalyzed C-H activation has emerged as a particularly powerful tool, enabling the construction of complex indazoles with high precision and efficiency. Concurrently, metal-free strategies and novel cycloadditions continue to expand the synthetic chemist's toolkit.

For drug development professionals, the choice of synthetic route must balance factors of cost, scalability, safety, and the tolerance of diverse functional groups. While classical methods may suffice for simple, large-scale syntheses, the demands of modern drug discovery—requiring rapid access to diverse libraries of complex analogues—are best met by the versatility of modern catalytic approaches. Future research will likely focus on developing even more sustainable catalysts, expanding the scope of C-H functionalization, and harnessing photochemical and electrochemical methods to forge the indazole scaffold under increasingly mild and environmentally benign conditions.

References
  • Babu, B. R., et al. (2021). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry. [Link][6]
  • Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry. [Link][17]
  • Al-dujaili, A. H., et al. (2022).
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link][11]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link][1]
  • Ellsworth, E. L., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link][10]
  • Janardhanan, J. C., et al. (2023). Transition‐Metal‐Catalyzed Syntheses of Indazoles.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. [Link][12]
  • Substrates used in the transition metal‐catalyzed synthesis of indazole.
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • Indazole synthesis. Organic Chemistry Portal. [Link][15]
  • Synthesis of 1H‐indazole derivatives.
  • Wang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][2]
  • Lee, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)
  • Method of synthesizing 1H-indazole compounds.
  • Fischer indole synthesis. Wikipedia. [Link][23]
  • The Fischer Indole Synthesis. Chemical Reviews. [Link][24]
  • Aza-Wittig reaction. Wikipedia. [Link][13]
  • Aza-Wittig Reaction.
  • Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. [Link][26]

Sources

A Technical Guide to 1-(Oxan-2-yl)indazol-5-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Whitepaper for Medicinal Chemists and Drug Development Professionals

Abstract

1-(Oxan-2-yl)indazol-5-amine, also known as 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure combines the bioisosterically significant indazole core with a strategically placed amino group, which serves as a versatile synthetic handle for molecular elaboration. The tetrahydropyranyl (THP) group provides a robust and reversible protection of the N1 position of the indazole ring, enabling regioselective functionalization. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a validated synthesis protocol, methods for analytical characterization, and its critical role as an intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets with high affinity.[1] As a bioisostere of indole, indazole-containing compounds are prevalent in numerous clinically approved drugs and investigational agents, particularly in oncology.[2] The strategic value of 1-(oxan-2-yl)indazol-5-amine lies in its pre-configured design for facile integration into complex drug candidates.

  • The 5-Amino Group: This primary amine at the C5 position is a key nucleophilic handle. It allows for the introduction of diverse functionalities through reactions such as acylation, sulfonylation, and reductive amination, enabling systematic Structure-Activity Relationship (SAR) studies.[3]

  • The N1-THP Protecting Group: The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be reactive. The tetrahydropyranyl (oxan-2-yl) group selectively protects the N1 position, preventing undesired side reactions and directing subsequent chemical modifications to other parts of the molecule. Its stability to a wide range of reaction conditions and its straightforward removal under mild acidic conditions make it an ideal protecting group for multi-step syntheses.

This combination of features makes 1-(oxan-2-yl)indazol-5-amine a highly sought-after intermediate for synthesizing libraries of compounds aimed at targets like protein kinases, which are frequently dysregulated in diseases such as cancer and inflammatory disorders.[4][5]

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The key identifiers and properties of the title compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms 1-(Oxan-2-yl)indazol-5-amine, 5-Amino-1-(THP)-1H-indazole[4]
CAS Number 478832-10-9[6][7]
Molecular Formula C₁₂H₁₅N₃O[7]
Molecular Weight 217.27 g/mol [4][7]
Physical Form Solid
InChI 1S/C12H15N3O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12[6]
Canonical SMILES C1CCOC(C1)N2C3=CC=C(C=C3N=C2)NPubChem

Table 1: Key Chemical Identifiers and Properties.

Synthesis and Purification Workflow

The synthesis of 1-(oxan-2-yl)indazol-5-amine is typically achieved via a two-step sequence starting from the commercially available 5-nitro-1H-indazole. This process involves the protection of the indazole N1-nitrogen followed by the reduction of the nitro group.

3.1. Causality of Experimental Choices
  • Step 1: N1-Protection: The reaction of 5-nitro-1H-indazole with 3,4-dihydropyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) leads to the formation of the THP-protected intermediate. The acid catalyst protonates the DHP, generating a carbocation that is then attacked by the N1-nitrogen of the indazole. This regioselectivity is generally favored, though minor formation of the N2-isomer can occur.

  • Step 2: Nitro Group Reduction: The nitro group is a robust electron-withdrawing group that must be converted to the desired amine. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is the most common and efficient method. This method is clean, high-yielding, and avoids the use of harsh or stoichiometric metal reductants like tin(II) chloride, which can complicate purification.[8]

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add 3,4-dihydropyran (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in ethanol or methanol.

  • Carefully add palladium on carbon (10% w/w, 0.05 eq) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

3.3. Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Nitro-1H-indazole Intermediate 5-Nitro-1-(THP)-1H-indazole Start->Intermediate Step 1: Protection Reagent1 3,4-Dihydropyran (DHP) p-TsOH (cat.) DCM, rt Reagent1->Start Product 1-(oxan-2-yl)indazol-5-amine Intermediate->Product Step 2: Reduction Reagent2 H₂, 10% Pd/C Ethanol, rt Reagent2->Intermediate

Caption: Synthetic route to 1-(oxan-2-yl)indazol-5-amine.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic methods provides a self-validating system for the protocol described above.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the δ 7.0-8.0 ppm range corresponding to the indazole ring protons. - Aniline NH₂: A broad singlet, typically in the δ 3.5-5.0 ppm range, which is exchangeable with D₂O. - THP Protons: A characteristic set of multiplets between δ 1.5-4.0 ppm, including the anomeric proton (N-CH-O) at approximately δ 5.5-5.8 ppm.
¹³C NMR - Aromatic Carbons: Signals in the δ 110-150 ppm range. - THP Carbons: Signals in the δ 20-70 ppm range, with the anomeric carbon (N-C-O) appearing around δ 85-90 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 218.28.
FT-IR - N-H Stretch: Doublet peak around 3300-3450 cm⁻¹ (primary amine). - C-H Stretch: Aliphatic and aromatic signals around 2850-3100 cm⁻¹. - C-O Stretch: Strong signal for the ether linkage around 1050-1150 cm⁻¹.
HPLC A single major peak indicating high purity (typically >95%) under standard reversed-phase conditions.

Table 2: Typical Analytical Data for Structural Confirmation.

Applications in Medicinal Chemistry: A Kinase Inhibitor Building Block

The primary application of 1-(oxan-2-yl)indazol-5-amine is as a key intermediate in the synthesis of protein kinase inhibitors.[5] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[9] The 5-amino group of the indazole serves as an attachment point for moieties that bind within the ATP-binding pocket of the target kinase, often forming critical hydrogen bonds with the kinase "hinge" region.

For example, this building block can be used to synthesize inhibitors of targets such as c-Jun N-terminal kinases (JNK), Tyrosine Threonine Kinase (TTK), and Leucine-Rich Repeat Kinase 2 (LRRK2).[3][9][10]

5.1. Exemplary Synthetic Application Workflow

The diagram below illustrates a generalized workflow where the amine is functionalized, for instance, via an amide coupling reaction, to produce a hypothetical kinase inhibitor. This is a common strategy in drug discovery programs.

Kinase_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Target Molecule BuildingBlock 1-(oxan-2-yl)indazol-5-amine Coupling Amide Coupling (e.g., R-COOH, EDC/HOBt) BuildingBlock->Coupling Deprotection THP Deprotection (e.g., HCl in Dioxane) Coupling->Deprotection FinalInhibitor Final Kinase Inhibitor Deprotection->FinalInhibitor

Caption: General workflow for elaborating the core building block.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302). It may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] Keep the container tightly sealed.

Conclusion

1-(Oxan-2-yl)indazol-5-amine is more than just a chemical intermediate; it is a strategically designed tool for accelerating drug discovery. Its robust synthesis, versatile reactivity, and the proven success of the indazole scaffold in clinical candidates make it an invaluable asset for medicinal chemists. This guide has provided the essential technical details required for its synthesis, characterization, and effective utilization in research and development programs aimed at discovering the next generation of targeted therapies.

References
  • MySkinRecipes. This compound.
  • PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information.
  • ResearchGate. Synthesis of 5/6-amino indazole template connecting with various substituted-phenyl rings via amide linker.
  • PubMed. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.
  • PubMed. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents.
  • PubMed. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubChem. US10023576, Example 16. National Center for Biotechnology Information.
  • National Institutes of Health (NIH). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

Sources

An In-Depth Technical Guide to the THP Protection of Indazole-5-amine: Mechanism and Application

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The tetrahydropyranyl (THP) group is a widely utilized protecting group for amines and alcohols in multistep organic synthesis due to its ease of introduction, general stability to a range of non-acidic reagents, and facile cleavage under mild acidic conditions.[1][2] This guide provides a comprehensive examination of the reaction mechanism for the THP protection of indazole-5-amine, a crucial building block in the development of various pharmaceutical agents. We will delve into the nuanced aspects of the acid-catalyzed mechanism, address the critical issue of regioselectivity in the indazole system, and provide a detailed, field-proven experimental protocol. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules incorporating the indazole scaffold.

Introduction: The Strategic Importance of Amine Protection

In the intricate landscape of pharmaceutical drug development, the synthesis of complex organic molecules often necessitates a strategic approach to functional group manipulation. Amine functionalities, in particular, are ubiquitous in bioactive compounds but their inherent nucleophilicity and basicity can interfere with desired chemical transformations. Protecting groups are therefore indispensable tools, temporarily masking the reactive nature of the amine to allow for selective reactions at other sites of the molecule.

The ideal protecting group should be easily and selectively introduced, stable to a variety of reaction conditions, and readily removed under mild conditions that do not affect other functional groups. The tetrahydropyranyl (THP) group, introduced via reaction with 3,4-dihydro-2H-pyran (DHP), has emerged as a robust and versatile choice for the protection of amines and alcohols.[3][4] Its stability towards strongly basic conditions, organometallics, and hydrides makes it a valuable asset in a synthetic chemist's toolbox.[4]

This guide will focus specifically on the THP protection of indazole-5-amine. The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6] Understanding the nuances of protecting the amine group on this specific heterocyclic system is therefore of significant practical importance.

The Core Mechanism: An Acid-Catalyzed Pathway

The protection of an amine with DHP to form a THP-protected amine is an acid-catalyzed process. The reaction proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxocarbenium ion intermediate.[7]

Here, we dissect the step-by-step mechanism for the THP protection of indazole-5-amine:

Step 1: Protonation of Dihydropyran (DHP)

The reaction is initiated by the protonation of the oxygen atom in DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[7] This protonation activates the DHP molecule, making it more susceptible to nucleophilic attack.

Step 2: Formation of the Oxocarbenium Ion Intermediate

The protonated DHP then undergoes ring-opening to form a resonance-stabilized oxocarbenium ion. This cation is the key electrophilic species in the reaction. The positive charge is delocalized between the carbon and oxygen atoms, which contributes to its stability and reactivity.[7]

Step 3: Nucleophilic Attack by the Amine

The lone pair of electrons on the nitrogen atom of the exocyclic amine of indazole-5-amine acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-nitrogen bond and is the core transformation of the protection reaction.

Step 4: Deprotonation and Catalyst Regeneration

Finally, a base (which can be the solvent or the counterion of the acid catalyst) removes a proton from the newly formed ammonium ion, yielding the neutral THP-protected indazole-5-amine and regenerating the acid catalyst.[7] This catalytic cycle allows for the use of sub-stoichiometric amounts of acid.

Below is a visual representation of the reaction mechanism:

THP_Protection_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Indazole-5-amine Indazole-5-amine DHP Dihydropyran (DHP) Protonation Protonation of DHP DHP->Protonation Catalyst H⁺ (Acid Catalyst) Catalyst->Protonation Oxocarbenium Formation of Oxocarbenium Ion Protonation->Oxocarbenium Resonance Attack Nucleophilic Attack by Amine Oxocarbenium->Attack Deprotonation Deprotonation Attack->Deprotonation Forms C-N bond Product THP-protected Indazole-5-amine Deprotonation->Product Catalyst_Regen H⁺ (Regenerated) Deprotonation->Catalyst_Regen

Caption: Acid-catalyzed mechanism for the THP protection of indazole-5-amine.

The Challenge of Regioselectivity in Indazoles

A critical consideration when working with indazoles is the potential for reaction at three different nitrogen atoms: the two ring nitrogens (N1 and N2) and the exocyclic amine. The regioselectivity of the THP protection is highly dependent on the reaction conditions.

  • Mildly Acidic Conditions: Under these conditions, regioselective protection at the N2 position can occur.[8]

  • Strongly Basic Conditions: These conditions tend to lead to a mixture of N1 and N2 protected products.[8]

  • Thermodynamic Control: Thermodynamic conditions generally favor protection at the N1 position.[8]

For the protection of the exocyclic amine of indazole-5-amine, the reaction conditions must be carefully controlled to favor N-protection of the amine over the indazole ring nitrogens. The choice of a mild acid catalyst like PPTS, which has a lower acidity than TsOH, can be advantageous in achieving this selectivity.[7]

Experimental Protocol: A Field-Proven Methodology

The following protocol provides a detailed, step-by-step procedure for the THP protection of indazole-5-amine. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Indazole-5-amine133.151.0 g7.511.0
3,4-Dihydro-2H-pyran (DHP)84.120.95 g (1.03 mL)11.271.5
Pyridinium p-toluenesulfonate (PPTS)251.300.19 g0.750.1
Dichloromethane (DCM), anhydrous-25 mL--

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indazole-5-amine (1.0 g, 7.51 mmol) and anhydrous dichloromethane (25 mL).

  • Reagent Addition: Stir the mixture at room temperature until the indazole-5-amine is fully dissolved. Add 3,4-dihydro-2H-pyran (1.03 mL, 11.27 mmol) followed by pyridinium p-toluenesulfonate (0.19 g, 0.75 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure THP-protected indazole-5-amine.

Deprotection: Releasing the Amine

The THP group is readily cleaved under mild acidic conditions to regenerate the free amine.[7][9] This is typically achieved by treating the protected compound with a catalytic amount of a protic acid (e.g., HCl, TsOH) or a Lewis acid in a protic solvent like methanol or ethanol.[9][10] The deprotection mechanism is essentially the reverse of the protection mechanism, initiated by protonation of the THP ether oxygen.

Conclusion

The THP protection of indazole-5-amine is a fundamental and highly effective transformation in the synthesis of complex, biologically active molecules. A thorough understanding of the acid-catalyzed mechanism, coupled with careful control of reaction conditions to ensure regioselectivity, is paramount for successful implementation. The protocol provided herein offers a reliable and reproducible method for achieving this crucial synthetic step, empowering researchers to advance their drug discovery and development programs.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 188–199. [Link]
  • Paravizzini, S. J., Haugaard-Kedström, L. M., Hutton, C. A., & Karas, J. A. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Paravizzini, S. J., et al. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Zhan, C., et al. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from a relevant organic chemistry resource.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Hattori, K., Sajiki, H., & Hirota, K. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron, 57(1), 1-5.
  • Baldwin, N. J., Nord, A. N., O'Donnell, B. D., & Mohan, R. S. (2012). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 53(2), 227-229.
  • BenchChem. (2025). Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
  • ResearchGate. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis.
  • Patil, S. A., et al. (2016). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. Research and Reviews: Journal of Chemistry, 5(2).
  • National Institutes of Health. (n.d.).
  • Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
  • Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds.
  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Zhu, C., et al. (2019). An oxazolo[3,2-b]indazole route to 1H-indazolones. Organic Letters, 21(16), 6343-6347.
  • Chang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(3), 649.
  • Zhu, C., et al. (2018). An oxazolo[3,2-b]indazole route to 1H-indazolones. PubMed.

Sources

Methodological & Application

Application Notes and Protocols: Strategic Use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indazoles and the Suzuki Coupling

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in modern medicinal chemistry. Its derivatives are integral components of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the indazole core is therefore a critical task in the synthesis of novel drug candidates. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[2][3] Its mild reaction conditions, broad substrate scope, and tolerance of diverse functional groups make it an indispensable tool in the drug discovery and development pipeline.[1][3]

This application note provides a detailed guide on the use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine in Suzuki coupling reactions. We will delve into the rationale behind the use of the tetrahydropyranyl (THP) protecting group, provide optimized protocols, and discuss the critical parameters that ensure high-yield and reproducible outcomes.

The Role of the Tetrahydropyranyl (THP) Protecting Group

The indazole nucleus possesses a relatively acidic N-H proton which can interfere with the catalytic cycle of the Suzuki coupling reaction, potentially leading to catalyst inhibition and reduced yields.[4] Therefore, protection of the indazole nitrogen is often a necessary prerequisite for successful cross-coupling.[5]

The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:

  • Stability: The THP group, which forms a stable acetal with the indazole nitrogen, is robust under the basic conditions typically employed in Suzuki coupling reactions.[6][7] It is also stable to organometallic reagents and many reducing and oxidizing agents.[7]

  • Ease of Introduction: The protection of indazoles with THP can be efficiently achieved under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP).[6]

  • Improved Solubility: The introduction of the THP group often enhances the solubility of the indazole substrate in organic solvents commonly used for Suzuki couplings.[8]

  • Facile Removal: The THP group can be readily cleaved under mild acidic conditions, regenerating the free N-H of the indazole post-coupling.[6][7] This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups when appropriate conditions are chosen.

Diagram: The Protective Role of THP in Suzuki Coupling

THP_Protection_Workflow Indazole 1H-Indazol-5-amine THP_Indazole 1-(THP)-1H-indazol-5-amine Indazole->THP_Indazole Protection (DHP, H+) Coupled_Product Coupled THP-Indazole Derivative THP_Indazole->Coupled_Product Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Final_Product Final N-H Indazole Product Coupled_Product->Final_Product Deprotection (H+)

Caption: Workflow illustrating the strategic use of THP protection.

The Suzuki-Miyaura Coupling Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (e.g., a bromo- or iodo-functionalized coupling partner) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L₂-Ar Transmetal->PdII_R_Ar ReductElim Reductive Elimination PdII_R_Ar->ReductElim ReductElim->Pd0 Product R-Ar ReductElim->Product RX R-X RX->OxAdd ArBOH2 Ar-B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

THP Protection of 1H-Indazol-5-amine

This protocol describes a general procedure for the N-protection of 1H-indazol-5-amine using 3,4-dihydro-2H-pyran (DHP).

Materials:

  • 1H-Indazol-5-amine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 1H-indazol-5-amine (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.05 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DHP (1.2-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Suzuki Coupling of 1-(THP)-1H-indazol-5-amine with an Aryl Boronic Acid

This protocol provides a general method for the Suzuki coupling of a bromo- or iodo-substituted aromatic compound with an aryl boronic acid, using 1-(THP)-1H-indazol-5-amine as the coupling partner.

Materials:

  • This compound (as the boronic acid or ester derivative) or a halogenated derivative.

  • Aryl halide (e.g., aryl bromide or iodide) or aryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or a microwave vial, add the indazole derivative (1.0 equiv), the aryl boronic acid or aryl halide (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.[9] Microwave irradiation can often significantly reduce reaction times.[10][11]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the THP Group

This protocol outlines the removal of the THP protecting group to yield the final N-H indazole product.

Materials:

  • THP-protected indazole derivative

  • Acidic solution (e.g., HCl in methanol, trifluoroacetic acid (TFA) in DCM, or p-TsOH in an alcohol solvent)[6]

  • Solvent (e.g., methanol, ethanol, DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the THP-protected indazole in a suitable solvent (e.g., methanol or DCM).

  • Add the acidic solution (e.g., a few drops of concentrated HCl or a solution of TFA).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product if necessary.

Optimization of Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The optimal conditions can vary significantly based on the specific substrates being coupled.[12][13]

Parameter Common Choices and Considerations References
Palladium Catalyst Pd(PPh₃)₄: A versatile and commonly used catalyst. Pd(dppf)Cl₂: Often more effective for challenging substrates, including heteroaryl couplings.[9] Pd(OAc)₂ with a phosphine ligand: Allows for fine-tuning of catalyst activity.[2][9][14]
Base K₂CO₃: A common and effective base, often used in aqueous solvent mixtures. Cs₂CO₃: A stronger base, can be beneficial for less reactive substrates. K₃PO₄: A non-nucleophilic base, useful for substrates with base-sensitive functional groups.[2][9][15]
Solvent 1,4-Dioxane/Water: A widely used solvent system that effectively dissolves both organic and inorganic reagents. Toluene: A common choice, particularly for reactions run at higher temperatures. Dimethoxyethane (DME): Another effective ethereal solvent.[2][9][10]
Temperature 80-110 °C: Typical range for thermal heating. Microwave Irradiation: Can significantly accelerate the reaction, often leading to higher yields and cleaner conversions in shorter times.[10][11][16]

Case Study: Synthesis of Niraparib Intermediate

The PARP inhibitor Niraparib is a prominent example of a drug molecule containing an indazole core.[17][18] Its synthesis often involves a crucial C-N cross-coupling step to connect the indazole and piperidine moieties.[19][20] While not a direct Suzuki coupling to form the final C-N bond in some routes, Suzuki couplings are instrumental in the synthesis of the functionalized precursors. The principles of using a protected indazole are directly applicable to the synthesis of such complex molecules.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, incorrect base or solvent, low reaction temperature.Use a fresh batch of catalyst, screen different bases and solvents, increase the reaction temperature or use microwave heating.
Formation of Side Products Homocoupling of the boronic acid, deboronation, or decomposition of starting materials.Use a slight excess of the boronic acid, ensure rigorous deoxygenation of the reaction mixture, and consider a milder base or lower temperature.
Difficult Purification Co-elution of product with byproducts or residual catalyst.Optimize the chromatographic conditions, consider a different workup procedure, or recrystallize the product.

Conclusion

The use of this compound in Suzuki coupling reactions is a powerful and reliable strategy for the synthesis of complex, biologically active molecules. The THP protecting group provides the necessary stability and compatibility with the reaction conditions, while its facile removal allows for the efficient generation of the final N-H indazole products. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and reproducible results, accelerating the pace of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
  • PMC, NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • (n.d.).
  • ChemicalBook. (n.d.). Niraparib synthesis.
  • ACS Publications. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • NIH. (n.d.).
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NIH. (2018).
  • PMC, NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • (n.d.). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection.
  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • IJCRT.org. (2020).
  • NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • MDPI. (n.d.).
  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • (n.d.).
  • NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
  • PMC, NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction.

Sources

Application Notes and Protocols: A-to-Z Guide for the Deprotection of 1-(THP)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of THP Deprotection in Indazole Synthesis

In the landscape of pharmaceutical and materials science research, indazole derivatives stand out as privileged scaffolds due to their wide-ranging biological activities.[1][2] The synthesis of these complex molecules often necessitates a strategic approach to protecting and deprotecting reactive functional groups. The tetrahydropyranyl (THP) group is a widely used protecting group for N-H functionalities within the indazole ring system, prized for its stability under various non-acidic conditions and its facile removal under mild acidic treatment.[3][4][5]

This comprehensive guide provides an in-depth exploration of the deprotection of 1-(THP)-1H-indazol-5-amine to yield the parent compound, 1H-indazol-5-amine.[6][7][8] We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present robust and validated protocols, and offer expert insights into reaction monitoring, workup, and purification. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.

Mechanistic Rationale: The "Why" Behind the Acidic Cleavage

The deprotection of a THP group is fundamentally an acid-catalyzed hydrolysis of an acetal.[3][4][9] The reaction proceeds through a well-defined, reversible mechanism that is initiated by the protonation of the ether oxygen of the THP ring. This seemingly simple step is crucial as it transforms the alkoxy group into a good leaving group.

Subsequent cleavage of the C-O bond results in the formation of the free 1H-indazol-5-amine and a resonance-stabilized carbocation.[3][4] This carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to regenerate a harmless byproduct. The choice of acid and solvent is therefore not arbitrary; it is a calculated decision to ensure efficient protonation and subsequent steps while minimizing potential side reactions.

THP_Deprotection_Mechanism cluster_0 Deprotection of 1-(THP)-1H-indazol-5-amine Start 1-(THP)-1H-indazol-5-amine Protonation Protonated Intermediate Start->Protonation + H+ Cleavage Resonance-Stabilized Carbocation + 1H-Indazol-5-amine Protonation->Cleavage C-O Bond Cleavage Quenching Byproduct Formation Cleavage->Quenching + Nucleophile (e.g., H2O) Product 1H-Indazol-5-amine Cleavage->Product

Figure 1: Mechanism of Acid-Catalyzed THP Deprotection. A concise overview of the key steps involved in the removal of the THP protecting group.

Experimental Protocols: A Step-by-Step Guide

The following protocols have been optimized for the efficient and clean deprotection of 1-(THP)-1H-indazol-5-amine. The selection of a specific protocol will depend on the scale of the reaction and the acid sensitivity of any other functional groups present in the molecule.

Protocol 1: Mild Deprotection using p-Toluenesulfonic Acid (p-TsOH) in an Alcoholic Solvent

This method is favored for its mild conditions and is often the first choice for substrates with acid-sensitive functionalities.

Materials:

Reagent/SolventGradeSupplier
1-(THP)-1H-indazol-5-amine≥98%Commercially Available
p-Toluenesulfonic acid monohydrate≥98%Commercially Available
Methanol (MeOH) or Ethanol (EtOH)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(THP)-1H-indazol-5-amine (1.0 eq) in methanol or ethanol (10 mL per gram of substrate).

  • Acid Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq) at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the more polar product spot indicates reaction completion.

  • Workup: Once the reaction is complete (typically 2-6 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1H-indazol-5-amine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.[12]

Protocol 2: Rapid Deprotection using Hydrochloric Acid (HCl) in a Protic Solvent

This protocol is suitable for more robust substrates and offers a faster reaction time.

Materials:

Reagent/SolventGradeSupplier
1-(THP)-1H-indazol-5-amine≥98%Commercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Methanol (MeOH) or Isopropanol (IPA)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: Dissolve 1-(THP)-1H-indazol-5-amine (1.0 eq) in methanol or isopropanol (15 mL per gram of substrate) in a round-bottom flask with magnetic stirring.

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC as the reaction is typically complete within 1-3 hours.[10]

  • Workup: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Concentrate the mixture to remove the alcohol and then extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or flash column chromatography as described in Protocol 1.

Analytical Monitoring: Ensuring Reaction Completion

Effective monitoring is paramount for a successful deprotection. Both TLC and HPLC are powerful tools for this purpose.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the progress of the reaction. The product, 1H-indazol-5-amine, is significantly more polar than the starting material, 1-(THP)-1H-indazol-5-amine, and will therefore have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid) is typically effective.

Experimental_Workflow cluster_1 Experimental Workflow for THP Deprotection Setup Reaction Setup (Substrate + Solvent) Acid Acid Addition (e.g., p-TsOH or HCl) Setup->Acid Monitor Reaction Monitoring (TLC or HPLC) Acid->Monitor Workup Aqueous Workup (Neutralization & Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Pure 1H-Indazol-5-amine Purify->Product

Figure 2: A generalized experimental workflow for the deprotection of 1-(THP)-1H-indazol-5-amine.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the acid catalyst can be added. Gentle warming (to 40-50 °C) can also facilitate the reaction, but should be done cautiously to avoid potential side reactions.

  • Formation of Byproducts: The presence of multiple spots on the TLC plate may indicate side reactions. This can sometimes be mitigated by using a milder acid or running the reaction at a lower temperature.

  • Purification Challenges: The amine functionality in the product can sometimes cause streaking on silica gel columns. This can often be addressed by adding a small amount of triethylamine (0.1-1%) to the eluent.

Conclusion

The deprotection of the THP group from 1-(THP)-1H-indazol-5-amine is a fundamental and enabling transformation in the synthesis of biologically active indazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide offer a solid foundation for successfully navigating this important synthetic step.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Chem Help ASAP. synthesis & cleavage of THP ethers. YouTube; 2019.
  • ResearchGate. Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows.
  • Zhan, H. et al. A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate; 2017.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Taylor & Francis Online. Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst.
  • National Institutes of Health. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
  • National Institutes of Health. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • PubChem. 1H-Indazol-5-amine.
  • Organic Chemistry Portal. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Royal Society of Chemistry. Advances.
  • TCI Chemicals. Protecting Agents.
  • National Institutes of Health. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • American Elements. Indazoles.
  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry; 2022.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • CAS Common Chemistry. 1H-Indazol-5-amine.
  • ECHEMI. 1H-Indazol-5-amine Formula.
  • MedchemExpress.com. 1-Methyl-1H-indazol-5-amine | Drug Intermediate.

Sources

Application Notes & Protocols: The Strategic Use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically significant agents.[1] This guide focuses on a key synthetic intermediate, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine , elucidating its critical role in the construction of complex pharmaceutical targets. The strategic incorporation of the tetrahydropyranyl (THP) protecting group enables precise chemical manipulations, preventing unwanted side reactions at the indazole N1 position while allowing for versatile functionalization of the C5-amino group.[2] This document provides an in-depth analysis of its application, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, supported by detailed, field-tested protocols and mechanistic insights.

Foundational Principles: The Indazole Core and the THP Protective Strategy

The Indazole Moiety: A Privileged Scaffold

Indazole-containing compounds are integral to modern drug discovery, demonstrating a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties.[1][3] Their bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid and tunable framework for interacting with biological targets.[4] In many synthetic pathways, the two nitrogen atoms of the indazole ring exhibit different reactivity profiles, with the N1 position often requiring protection to ensure regioselective functionalization at other sites.

The Tetrahydropyranyl (THP) Group: A Strategic Choice for Nitrogen Protection

The selection of a protecting group is a critical decision in multi-step synthesis. The THP group, installed via reaction with 3,4-dihydro-2H-pyran (DHP), is an acetal that offers a robust yet reversible means of masking the N-H functionality of the indazole ring.

Key Advantages of THP Protection:

  • Stability: The THP ether is stable across a wide range of non-acidic conditions, including exposure to organometallics, strong bases, hydrides, and various oxidizing/reducing agents.[5][6]

  • Ease of Introduction: The protection reaction proceeds under mild acidic catalysis with high efficiency.[7]

  • Mild Cleavage: Deprotection is readily achieved under mild acidic conditions, often with an acid catalyst in an alcoholic solvent, which preserves many other sensitive functional groups.[5][7]

  • Solubility: The presence of the THP group often enhances the solubility of intermediates in common organic solvents.

The diagram below illustrates the fundamental concept of using a protecting group strategy in a synthetic workflow.

G cluster_0 Protecting Group Strategy Start Starting Material (e.g., 1H-Indazol-5-amine) Protected Protected Intermediate (e.g., 1-(THP)-1H-indazol-5-amine) Start->Protected Introduce Protecting Group Reaction Key Reaction Step (e.g., Coupling at C5-Amine) Protected->Reaction Chemoselective Transformation Deprotection Deprotection Reaction->Deprotection Remove Protecting Group Final Final Product Deprotection->Final

Caption: General workflow of a protecting group strategy.

Core Application: A Keystone Building Block for PARP Inhibitors

This compound is a pivotal intermediate in the synthesis of several PARP inhibitors, a class of drugs that has revolutionized oncology.[8][9] PARP enzymes are crucial for DNA repair; their inhibition in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to a synthetic lethal outcome, selectively killing cancer cells.[10][11]

Case Study: Synthesis of Niraparib

Niraparib (MK-4827) is a potent, orally active PARP-1 and PARP-2 inhibitor used for treating ovarian and other cancers.[11][12] Several patented synthetic routes for Niraparib utilize an indazole core.[12][13] The THP-protected indazole amine serves as the nucleophilic component in cross-coupling reactions to construct the central biaryl linkage of the drug.

The overall synthetic logic is depicted below, highlighting the central role of the THP-protected intermediate.

G IndazoleAmine 1-(THP)-1H-indazol-5-amine CoupledProduct Coupled Intermediate (THP-Protected Niraparib Precursor) IndazoleAmine->CoupledProduct PiperidineHalide Aryl Halide / Triflate (Piperidine Moiety) PiperidineHalide->CoupledProduct Pd-Catalyzed Cross-Coupling Niraparib Niraparib (Final API) CoupledProduct->Niraparib 1. Amide Formation 2. THP Deprotection

Caption: Niraparib synthesis workflow highlighting the key coupling step.

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should always perform their own risk assessment and optimization based on their specific equipment and materials.

Protocol 1: Synthesis of this compound (Protection)

This protocol describes the acid-catalyzed N-protection of 1H-indazol-5-amine.

ParameterValue / ReagentMolar Eq.Notes
Starting Material1H-Indazol-5-amine1.0Ensure starting material is dry.
Reagent3,4-Dihydro-2H-pyran (DHP)1.2 - 1.5Use a slight excess to drive the reaction.
Catalystp-Toluenesulfonic acid (PTSA)0.05 - 0.1Catalytic amount is sufficient.
SolventDichloromethane (DCM)~10 mL / gAnhydrous solvent is recommended.
Temperature0 °C to Room Temp.-Initial cooling helps control exotherm.
Reaction Time2 - 4 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazol-5-amine and anhydrous DCM.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirred suspension.

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of the starting material by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Scientist's Note (Causality): PTSA is a mild, solid acid catalyst that is easy to handle and effectively protonates DHP to generate the reactive oxocarbenium ion intermediate necessary for the reaction.[5] The basic quench neutralizes the acid catalyst, preventing potential deprotection of the product during work-up.

Protocol 2: Application in Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of the protected amine with an aryl halide, a key step in forming the core of molecules like Niraparib.

ParameterValue / ReagentMolar Eq.Notes
Substrate 11-(THP)-1H-indazol-5-amine1.2A slight excess of the amine can be beneficial.
Substrate 2Aryl Bromide/Triflate1.0The limiting reagent.
CatalystPd₂(dba)₃0.02Tris(dibenzylideneacetone)dipalladium(0).
LigandXantphos0.04Use a suitable phosphine ligand.
BaseCesium Carbonate (Cs₂CO₃)2.0A strong, non-nucleophilic base is crucial.
SolventDioxane or Toluene~20 mL / gAnhydrous and degassed solvent is mandatory.
Temperature90 - 110 °C-Requires heating to drive catalytic cycle.
Reaction Time12 - 24 hours-Monitor by LC-MS.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add the aryl bromide, 1-(THP)-1H-indazol-5-amine, cesium carbonate, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk flask.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon) three times to remove all oxygen.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Heating: Place the flask in a preheated oil bath and stir vigorously at the specified temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS.

  • Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable solvent and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Scientist's Note (Causality): The combination of a Pd(0) source and a bulky electron-rich ligand like Xantphos is essential for the catalytic cycle of the Buchwald-Hartwig amination. Cesium carbonate is often the base of choice as its solubility and basicity are optimal for this transformation, facilitating the deprotonation of the amine and the reductive elimination step.[14][15] Running the reaction under strictly anaerobic conditions is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 3: THP Group Deprotection

This final step removes the THP group to reveal the N1-H of the indazole ring in the advanced intermediate or final product.

ParameterValue / ReagentConcentrationNotes
SubstrateTHP-protected Indazole1.0 eqIntermediate from Protocol 2.
ReagentHydrochloric Acid (HCl)2-4 M in an alcohole.g., HCl in Methanol or Ethanol.
SolventMethanol or Ethanol-Acts as both solvent and reactant.
TemperatureRoom Temperature-Reaction is typically fast at RT.
Reaction Time1 - 3 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected substrate in the alcoholic solvent (e.g., methanol).

  • Acid Addition: Add the acidic solution (e.g., 4M HCl in Dioxane or concentrated HCl to methanol) dropwise at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material. The reaction is often complete within 1-3 hours.

  • Neutralization: Once complete, carefully neutralize the reaction mixture by the slow addition of a base, such as saturated aqueous sodium bicarbonate, until effervescence ceases.

  • Work-up: Remove the bulk of the organic solvent under reduced pressure. Extract the resulting aqueous mixture multiple times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by crystallization or chromatography if necessary.

Scientist's Note (Causality): The deprotection mechanism proceeds via protonation of the THP ether oxygen, followed by cleavage to form the free N-H indazole and a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol solvent.[5][16] The use of an alcoholic solvent is common as it effectively scavenges the cleaved THP cation.

References

  • Boruah, J., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
  • Zhan, C., et al. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate.
  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications.
  • Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
  • CK-12 Foundation. (2025). Chemical Properties of Amines. CK-12 Foundation.
  • Sharma, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Singh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • PubChem. (n.d.). Niraparib. PubChem - NIH.
  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind.

Sources

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for the purine core of ATP, enabling potent and often selective interactions with the hinge region of the kinase ATP-binding site.[3][4] This application guide provides a comprehensive overview of the strategic synthesis of indazole-based kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into key synthetic methodologies, from the construction of the indazole core to advanced functionalization techniques, supported by detailed, field-proven protocols and case studies of leading FDA-approved drugs such as Axitinib, Pazopanib, and Alectinib.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The development of inhibitors that target the ATP-binding site of specific kinases has been a highly successful therapeutic strategy. The indazole moiety has emerged as a "privileged scaffold" in this context for several reasons:

  • Hinge-Binding Motif: The N1 and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This anchoring interaction is critical for high-affinity binding.

  • Structural Versatility: The indazole core offers multiple positions (e.g., C3, C5, C6, C7, N1, N2) for substitution, allowing chemists to introduce various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[2][6]

  • Proven Clinical Success: A growing number of FDA-approved kinase inhibitors, including Axitinib (VEGFR), Pazopanib (multi-kinase), and Alectinib (ALK), feature an indazole core, validating its utility and providing a foundation for further drug design.[2][6]

The general workflow for developing these inhibitors involves the synthesis of a core indazole intermediate, followed by strategic functionalization to build the final, biologically active molecule.

G cluster_0 Phase 1: Core Synthesis cluster_2 Phase 3: Final Assembly & Optimization Core_Syn Construction of Indazole Core (e.g., from o-haloarylhydrazones) N_Func N1/N2 Functionalization (e.g., N-Arylation) Core_Syn->N_Func Key Intermediate C_Func C-Ring Functionalization (e.g., Suzuki, Heck, C-H Activation) Core_Syn->C_Func Key Intermediate Final_Coupling Coupling of Key Fragments N_Func->Final_Coupling C_Func->Final_Coupling SAR_Opt Structure-Activity Relationship (SAR) Optimization Final_Coupling->SAR_Opt Lead Compound

Figure 1: General workflow for the synthesis of indazole-based kinase inhibitors.

Key Synthetic Methodologies

The synthesis of complex indazole-based inhibitors relies on a robust toolbox of modern organic reactions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Construction of the Indazole Core

While classical methods like the Fischer synthesis exist, modern approaches offer greater efficiency and functional group tolerance.[7] A prevalent strategy involves the intramolecular cyclization of ortho-substituted aryl hydrazones.

  • Palladium or Copper-Catalyzed Intramolecular N-Arylation: This is one of the most powerful methods, typically starting from an o-haloaryl aldehyde or ketone, which is condensed with a hydrazine to form an o-haloarylhydrazone. An intramolecular Buchwald-Hartwig or Ullmann-type reaction, catalyzed by palladium or copper, then forms the N-N bond and closes the pyrazole ring.[8] Using o-chloroaryl precursors is often more cost-effective, though yields can sometimes be lower than with bromo- or iodo-analogs.[8]

  • PIFA-Mediated Oxidative C-N Bond Formation: For metal-free conditions, reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the oxidative cyclization of arylhydrazones via direct aryl C-H amination to form the indazole core in good yields.[1][7]

N-Arylation and N-Alkylation

Attaching a substituent to the N1 or N2 position of the indazole is critical for modulating activity and is often a key coupling step. The regioselectivity of this reaction (N1 vs. N2) can be controlled by the choice of starting materials, base, and reaction conditions.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a widely used method for coupling aryl iodides or bromides with the indazole nitrogen. The use of a copper(I) source (e.g., CuI) with a diamine ligand allows the reaction to proceed under milder conditions than traditional Ullmann reactions.[9]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This offers a highly versatile and general method for N-arylation, compatible with a broad range of functional groups on both the indazole and the aryl halide.

C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the late-stage modification of complex molecules without the need for pre-functionalized starting materials (e.g., halides or boronic acids).[10][11] This is particularly valuable for SAR studies.

  • C3-Functionalization: The C3 position of the indazole ring can be functionalized through transition metal-catalyzed C-H activation or via radical pathways.[10][12]

  • Ortho C-H Functionalization of 2-Aryl-2H-Indazoles: When an aryl group is present at the N2 position, it can act as a directing group, enabling selective functionalization at the ortho position of the N-aryl ring.[13][14] This strategy introduces diversity into a region often critical for kinase selectivity.

Cross-Coupling Reactions: The Workhorses of Diversification

Palladium-catalyzed cross-coupling reactions are indispensable for building the carbon-carbon and carbon-heteroatom bonds that constitute the final inhibitor structure.

  • Suzuki-Miyaura Coupling: This reaction is extensively used to couple a halogenated indazole (e.g., 3-iodo-indazole) with an aryl or heteroaryl boronic acid. It is a robust reaction with high functional group tolerance.[15][16]

  • Heck Reaction: This reaction is used to form a carbon-carbon bond between a halo-indazole and an alkene, a key step in the synthesis of Axitinib.[17][18]

  • Migita (or Stille) Coupling: Thiolation of a halo-indazole can be achieved via a Migita (palladium-catalyzed) or Stille (tin-based) coupling, another crucial transformation in the manufacturing process of Axitinib.[17]

Case Study: Synthesis of Axitinib (Inlyta®)

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[6][18] Its manufacturing process is an excellent example of the application of modern palladium-catalyzed coupling reactions.[17]

The synthesis hinges on two pivotal transformations: a Migita S-arylation and a Heck vinylation.

G cluster_0 Migita S-Arylation cluster_1 Heck Vinylation A 2-Mercapto-N-methylbenzamide C Intermediate D (Thioether) A->C Pd₂(dba)₃, Xantphos NaHCO₃, NMP B 3-Iodo-6-nitro-1H-indazole B->C Pd₂(dba)₃, Xantphos NaHCO₃, NMP D Intermediate E (N-acetylated) C->D 1. Reduction of NO₂ 2. Iodination 3. In situ Ac₂O protection G Axitinib D->G Pd(OAc)₂, Xantphos DIPEA, NMP F 2-Vinylpyridine F->G Pd(OAc)₂, Xantphos DIPEA, NMP

Figure 2: Key coupling strategies in the second-generation synthesis of Axitinib.[17]

The process involves the coupling of a thiol with an iodo-indazole derivative. A critical insight in the process development was that in situ acylation of the indazole nitrogen in the Heck reaction intermediate facilitates the oxidative addition of palladium and prevents the formation of byproducts.[17]

Case Study: Synthesis of Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-Kit.[1][19] Its synthesis showcases a convergent approach, assembling three key fragments. A common starting material is 3-methyl-6-nitro-1H-indazole.[20][21]

A key strategic decision in Pazopanib synthesis is the order of coupling the three main components: the indazole core, the pyrimidine linker, and the sulfonamide side chain.[20] One efficient route involves first coupling the indazole and pyrimidine fragments, followed by a final nucleophilic aromatic substitution (SNAr) reaction with the sulfonamide component.

Synthetic Overview of Pazopanib:

  • Indazole Preparation: Start with 3-methyl-6-nitro-1H-indazole. Regioselective methylation at the N2 position is performed, followed by reduction of the nitro group to yield N,2,3-trimethyl-2H-indazol-6-amine.[22][23]

  • Pyrimidine Coupling: The indazol-6-amine is coupled with 2,4-dichloropyrimidine. This reaction proceeds via nucleophilic substitution, typically displacing the more reactive chlorine at the 4-position of the pyrimidine.

  • Final Fragment Coupling: The resulting N-(2-chloropyrimidin-4-yl) intermediate is then coupled with 5-amino-2-methylbenzenesulfonamide to form Pazopanib.[21]

Experimental Protocols

The following protocols are generalized representations of common procedures and should be adapted and optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Indazole

This protocol describes the coupling of a 3-iodo-1H-indazole derivative with an arylboronic acid.

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine [PPh₃] or other suitable ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Ethanol/Water

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add the 3-iodo-1H-indazole derivative, arylboronic acid, and the base (e.g., K₂CO₃).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst and ligand under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole product.

Causality Note: The choice of base and ligand is crucial. Carbonates are common, but for sensitive substrates, a milder base like CsF may be required. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of an Indazole

This protocol describes the coupling of an indazole with an aryl iodide.

Materials:

  • Indazole (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) or other diamine ligand (10-20 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene or Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction tube, add CuI, the base (e.g., K₃PO₄), and the indazole.

  • Seal the tube with a septum, then evacuate and backfill with an inert atmosphere (Argon).

  • Add the aryl iodide, the diamine ligand, and the solvent via syringe.

  • Place the reaction tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-aryl-indazole product.

Causality Note: The diamine ligand is essential for solubilizing the copper catalyst and accelerating the reaction, allowing it to proceed at lower temperatures than ligand-free Ullmann reactions.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold allows for the fine-tuning of a compound's biological activity. SAR studies reveal how different substituents impact kinase inhibition.

PositionSubstitution TypeGeneral Effect on Activity (Example Kinase: VEGFR2)Rationale
N1 Small alkyl or aryl groupsPotency and SelectivityInteracts with the solvent-exposed region; can be tailored to fit specific pockets or avoid clashes with other kinases.
C3 Aryl or Heteroaryl groupsPotencyExtends into the ATP binding pocket, often forming hydrophobic interactions or additional hydrogen bonds.[2]
C5/C6 H-bond donors/acceptors (amides, sulfonamides)Potency and SolubilityCan form interactions with the ribose-phosphate binding region of the kinase or improve physicochemical properties.[2]
C7 Small alkyl groupsSelectivityCan be used to introduce steric hindrance that disfavors binding to off-target kinases (the "gatekeeper" residue).[24]

Table 1: Generalized Structure-Activity Relationships for Indazole-Based Kinase Inhibitors. Data compiled from multiple sources.[2][24][25]

Conclusion and Future Perspectives

The indazole scaffold remains a highly validated and versatile starting point for the design and synthesis of kinase inhibitors. Mastery of key synthetic transformations, including modern cross-coupling and C-H functionalization reactions, is essential for rapidly generating diverse libraries of compounds for biological screening. Future advancements will likely focus on integrating new technologies such as photochemistry and continuous flow synthesis to accelerate the discovery of novel indazole-based therapeutics.[7] Furthermore, a deeper understanding of kinase biology will enable the rational design of next-generation inhibitors with improved selectivity profiles and the ability to overcome clinical resistance.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Benchchem.
  • Synthesis of Axitinib. Thieme.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry.
  • Synthesis of Axitinib. Thieme.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. Benchchem.
  • Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). PubMed.
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
  • Axitinib synthesis. ChemicalBook.
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • US9580406B2 - Processes for the preparation of axitinib.
  • A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific Publishing.
  • Pathways for the synthesis of indazole derivatives.
  • Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Ortho C-H Functionaliz
  • C-H functionalization of 2H-indazole.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher.
  • Alectinib Synthetic Routes. MedKoo Biosciences.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with THP-Protected Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases. Its bioisosteric relationship with indole allows it to modulate biological activity in nuanced ways, making it a privileged scaffold for medicinal chemists. However, the acidic N-H proton of the pyrazole ring complicates many synthetic transformations, often necessitating the use of a protecting group.

The tetrahydropyranyl (THP) group has emerged as a practical choice for the protection of indazoles. It is introduced under mild acidic conditions and is robustly stable to a wide array of non-acidic reagents, including organometallics, hydrides, and importantly, the basic conditions frequently employed in palladium-catalyzed cross-coupling reactions[1][2]. This stability, combined with its facile cleavage under controlled acidic conditions, makes the THP group a strategic tool for the late-stage functionalization of the indazole core.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—utilizing THP-protected haloindazoles. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into potential challenges and troubleshooting.

The Role of the THP Protecting Group: A Double-Edged Sword

The use of a THP protecting group is a strategic decision rooted in its chemical properties. As an acetal, it is stable to bases and many nucleophiles but is readily cleaved by acid[2]. This dichotomy is central to its utility.

Why THP?

  • Stability: The THP ether is inert to the strong bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and organometallic reagents used in many cross-coupling reactions[3]. This prevents undesired deprotonation and side reactions at the indazole nitrogen.

  • Solubility: The THP group can enhance the solubility of the indazole substrate in organic solvents commonly used for cross-coupling.

  • Facile Removal: Deprotection is typically achieved with mild acid (e.g., HCl in an alcohol solvent, or trifluoroacetic acid), often quantitatively, after the desired C-C or C-N bond has been formed[4].

Considerations and Causality: The regioselectivity of the initial protection step is a critical consideration. Under mildly acidic conditions, protection tends to favor the N2 position (the kinetic product), while thermodynamic conditions (stronger acid, higher temperatures) can lead to the more stable N1 isomer[5][6]. The location of the bulky THP group can influence the subsequent cross-coupling reaction. An N1-THP group may exert more significant steric hindrance, potentially impacting the rate and efficiency of coupling at adjacent positions (like C7), compared to an N2-THP group. While direct comparative studies are scarce, this steric factor should be considered during reaction design.

Mechanistic Overview: The Palladium Catalytic Cycle

All four cross-coupling reactions discussed herein are unified by a common mechanistic framework revolving around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states[7][8]. Understanding this cycle is paramount to troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle cluster_0 Core Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) Pd(II)Complex->Transmetalation Pd(II)Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX THP-Indazole-X (Substrate) ArX->OxAdd Nu Coupling Partner (Boronic Acid, Amine, etc.) Nu->Transmetalation

Figure 1: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the THP-protected haloindazole. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira) or Ligand Exchange (for Buchwald-Hartwig, Heck): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

The choice of ligands, base, and solvent is critical as each component influences the rates of these fundamental steps, catalyst stability, and substrate solubility.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds. It is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Field-Proven Insights
  • Catalyst & Ligand Selection: For heteroaryl halides like indazoles, catalyst systems that are both electron-rich and sterically hindered often provide the best results. This is because such ligands promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination. Systems like Pd(dppf)Cl₂ are excellent starting points, but for more challenging couplings, advanced phosphine ligands (e.g., SPhos, XPhos) paired with a Pd(II) precatalyst or a Pd(0) source like Pd₂(dba)₃ are recommended[9][10].

  • The Role of the Base: The base is not merely a proton scavenger. It plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation[10]. K₃PO₄ and K₂CO₃ are commonly used bases that provide a good balance of reactivity and functional group tolerance. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate.

  • Solvent Choice: Aprotic polar solvents or ethereal solvents are standard. A mixture of a solvent like 1,4-dioxane or DME with water is a common and effective system[10][11].

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-THP-Indazole

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Add 3-Iodo-1-THP-Indazole, Boronic Acid, and K₃PO₄ to a dry Schlenk flask. B Add Pd(dppf)Cl₂ catalyst. A->B C Seal flask, evacuate, and backfill with Argon (3x). B->C D Add degassed 1,4-Dioxane/H₂O (4:1 mixture) via syringe. C->D E Heat mixture to 80-100 °C with vigorous stirring. D->E F Monitor by TLC/LC-MS. Cool to RT upon completion. E->F G Dilute with EtOAc, wash with H₂O and brine. Dry over Na₂SO₄. F->G H Concentrate in vacuo and purify by flash chromatography. G->H

Figure 2: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.)[11].

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a 4:1 to 10:1 mixture of 1,4-dioxane and water, via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the indazole substrate[11].

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at 80–100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-THP-indazole.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation under relatively mild conditions[12][13].

Field-Proven Insights
  • Catalyst & Ligand Selection: The choice of phosphine ligand is paramount. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos are often superior[9]. They accelerate the reductive elimination step and prevent catalyst decomposition. Pre-formed palladium catalysts (precatalysts) that incorporate these ligands can offer improved reproducibility.

  • Base Selection is Critical: Strong, non-nucleophilic bases are required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice for many amines. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times[9][14].

  • Solvent Considerations: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent side reactions and ensure good solubility of the catalyst system[9].

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-1-THP-Indazole

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a stream of argon, add to a dry Schlenk tube: 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.)[9].

  • Reagent Addition: Add anhydrous toluene (to a concentration of 0.1-0.2 M). Add the amine coupling partner (1.1-1.2 equiv.).

  • Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath at 90-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Carefully quench any remaining base by washing with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the 5-amino-1-THP-indazole product.

Part 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide[15][16]. This reaction is invaluable for introducing rigid, linear linkers into molecules.

Field-Proven Insights
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI)[15][17]. The palladium catalyst drives the main cross-coupling cycle, while the copper facilitates the formation of a copper acetylide intermediate, which speeds up the transmetalation step.

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as a base and often as the solvent or co-solvent[17]. It deprotonates the terminal alkyne and scavenges the HX formed during the reaction.

  • Copper-Free Variants: To avoid issues with alkyne homocoupling (Glaser coupling), which is promoted by copper and oxygen, copper-free Sonogashira protocols have been developed. These often require more active palladium/ligand systems and may use other bases[18]. For sensitive substrates, these methods are preferable.

Representative Protocol: Sonogashira Coupling of 3-Iodo-2-THP-Indazole

Note: This protocol is adapted from standard Sonogashira procedures and may require optimization for specific THP-protected indazole substrates.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add 3-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%)[17].

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA. Add the terminal alkyne (1.2-2.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor by TLC or LC-MS until completion (typically 1-8 hours).

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the 3-alkynyl-2-THP-indazole.

Part 4: Heck Reaction for C-C Alkene Synthesis

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene[19][20].

Field-Proven Insights
  • Catalyst System: Simple palladium sources like Pd(OAc)₂ are often sufficient, though they may require a phosphine ligand for less reactive aryl bromides or chlorides[5][21]. Phosphine-free conditions, often using a phase-transfer catalyst like TBAB (tetrabutylammonium bromide), can also be effective, particularly with aryl iodides.

  • Base and Solvent: A variety of bases can be used, with inorganic bases like Na₂CO₃ or K₂CO₃ and organic amine bases like triethylamine being common[5][22]. The choice often depends on the solvent. Polar aprotic solvents like DMF or NMP are frequently used.

  • Regioselectivity: The reaction typically exhibits high stereoselectivity for the trans product. Regioselectivity of the addition to the alkene is governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.

Representative Protocol: Heck Reaction of 5-Bromo-1-THP-Indazole with an Alkene

Note: This protocol is adapted from general Heck reaction procedures and may require optimization for specific THP-protected indazole substrates and alkene partners.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Combine 5-Bromo-1-THP-Indazole, alkene, Pd(OAc)₂, and base (e.g., Na₂CO₃) in a sealed tube. B Add polar aprotic solvent (e.g., DMF). A->B C Seal the tube and heat to 100-120 °C. B->C D Stir vigorously until TLC/LC-MS shows completion. C->D E Cool, filter off solids, and dilute filtrate with EtOAc. D->E F Wash with water and brine. Dry and concentrate. E->F G Purify by column chromatography. F->G

Figure 3: Workflow for the Heck Reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.)[5][22].

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Seal the tube and heat the mixture to 100-140 °C with stirring.

  • Monitoring: Monitor the reaction for consumption of the starting material by TLC or LC-MS (typically 6-24 hours).

  • Workup: After cooling, filter the reaction mixture through Celite to remove palladium black and inorganic salts, washing with ethyl acetate. Dilute the filtrate with more ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via flash chromatography.

Data Summary and Comparison

The following table summarizes typical conditions for the cross-coupling reactions discussed. Note that optimal conditions are highly substrate-dependent.

ReactionCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Typical Time (h)
Suzuki Pd(dppf)Cl₂ (2-5%)K₃PO₄ (2-3)Dioxane/H₂O80-1002-12
Buchwald XPhos Pd G3 (1-3%)NaOtBu (1.4)Toluene90-1104-24
Sonogashira PdCl₂(PPh₃)₂ (2-5%), CuI (3-10%)TEATHF/TEA25-601-8
Heck Pd(OAc)₂ (2-5%)Na₂CO₃ (2)DMF100-1406-24

Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of oxygen. 3. Poorly soluble base/reagents.1. Use a fresh catalyst or a more robust precatalyst. Ensure ligands are not oxidized. 2. Thoroughly degas solvents and maintain a strict inert atmosphere[11]. 3. Use finely powdered base and ensure vigorous stirring. For Suzuki, ensure sufficient water is present to dissolve the base.
Protodehalogenation (Loss of Halogen) 1. Presence of water/protons. 2. Catalyst system promotes β-hydride elimination from intermediates.1. Use anhydrous solvents and dry reagents. 2. Re-screen ligands; sometimes a less bulky ligand can disfavor this pathway.
Boronic Acid Decomposition (Suzuki) Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids[11].1. Use a milder base (e.g., K₂CO₃, KF) instead of K₃PO₄. 2. Minimize water content or run under anhydrous conditions. 3. Use a more stable boronate ester (e.g., pinacol ester) which acts as a slow-release source of the boronic acid[23].
Alkyne Homocoupling (Sonogashira) Presence of oxygen promoting Cu-catalyzed Glaser coupling.1. Rigorously degas all solvents and reagents. 2. Consider switching to a copper-free protocol.
Unintended THP Deprotection Trace acidic impurities in reagents or formed during the reaction. Some Pd/C catalysts can generate HCl[24].1. Ensure all reagents and solvents are free of acid. 2. If using Pd/C for a subsequent reduction, consider neutralizing the catalyst with a non-nucleophilic base first. The cross-coupling conditions themselves (using bases like K₃PO₄ or NaOtBu) are generally safe for the THP group.

Conclusion

The THP group serves as a reliable and practical protecting group for indazoles in palladium-catalyzed cross-coupling reactions. Its stability under the basic conditions of Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings allows for the selective functionalization of the indazole core, while its acid-lability ensures straightforward removal post-transformation. By understanding the mechanistic underpinnings of these powerful reactions and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct a diverse array of complex indazole derivatives, accelerating the journey from hit-to-lead in drug discovery.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 256-267. [Link]
  • Bram, G., & Decroix, B. (2001). Heck Reaction of Bromochromones with an Adjacent Protected Phenolic Hydroxy Group: On Route to Natural Products. Synthesis, 2001(12), 1847-1852.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole.
  • Slade, D. J., & Ragaini, F. (2010). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 75(23), 8343-8346.
  • Nicolás, E., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(15), 3569-3578. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Kaisalo, L. H., & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(44), 7699-7701.
  • Li, Y., et al. (2003). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. The Journal of Organic Chemistry, 68(14), 5407-5410. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Nobilis, M., et al. (2018). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ChemInform, 49(2).
  • Surry, D. S., & Buchwald, S. L. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kappe, C. O. (2012). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 17(11), 13285-13317. [Link]
  • Epistemeo. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [YouTube video].
  • Fu, G. C. (2008). Heck Reaction of Alkyl Halides.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Anton, A. A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 4, 100345. [Link]
  • BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
  • Kaur, N., & Kishore, D. (2014). Optimization of Sonogashira reaction conditions.
  • Sharma, S., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(5), 8472-8482. [Link]
  • Cabri, W., & Candiani, I. (1995). The Heck reaction. Accounts of Chemical Research, 28(1), 2-7.
  • Rahman, M. M., & Hong, S. H. (2021). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 26(18), 5625.
  • Tiwari, V. K., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 86(24), 17890-17895.
  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
  • Ibrahim, M. A. A., et al. (2018). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2045(1), 020042.
  • Gracia, C., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Peptide Science, 21(11), 849-856. [Link]
  • So, C. M., & Kwong, F. Y. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 50(50), 12028-12031. [Link]
  • Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(33), 4842-4846. [Link]
  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
  • Pyz, M., Uppal, M., & Devine, S. (2016). Palladium Catalyzed Cascade Reaction with N-Tosylhydrazones. Digital Commons @ LIU.
  • Organ, M. G., et al. (2004). Dialkylphosphinoimidazoles as New Ligands for Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wang, D., et al. (2020). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers, 7(14), 1834-1839.

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a critical building block in modern medicinal and agrochemical research. This intermediate is foundational in the development of novel kinase inhibitors and other targeted therapies.[1] The protocol herein is designed for robust performance, scalability, and high yield, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions. We address common challenges in scale-up, including reaction control, purification efficiency, and safety management, to provide researchers and process chemists with a self-validating and reliable synthetic method.

Introduction and Scientific Rationale

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The targeted functionalization of this heterocycle is paramount, and the protection of the N-H protons is a common and critical step. The synthesis of this compound involves the selective protection of the N1-position of 5-aminoindazole using a tetrahydropyranyl (THP) group.

The Strategic Choice of the THP Protecting Group

The THP group is employed due to its ideal balance of stability and lability. It forms a stable acetal linkage that is resilient to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions.[2][3] This stability allows for subsequent chemical transformations on other parts of the molecule without disturbing the protected indazole nitrogen. Crucially, the THP group can be readily and cleanly cleaved under mild acidic conditions, ensuring a straightforward deprotection step when required.[2][4]

Reaction Mechanism and Regioselectivity

The core transformation is the acid-catalyzed addition of the N1-H of the indazole ring across the double bond of 3,4-dihydro-2H-pyran (DHP).[3][5] The reaction is typically catalyzed by a strong acid, such as p-Toluenesulfonic acid (PTSA), which protonates the DHP to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of the indazole. While indazoles possess two potentially nucleophilic nitrogen atoms (N1 and N2), the protection reaction generally favors the N1 position, a preference that can be reinforced by appropriate selection of reaction conditions.[6]

A simplified reaction scheme for the THP protection of 5-Aminoindazole.

Detailed Scale-Up Protocol

This protocol is optimized for a synthesis starting with approximately 100 g of 5-aminoindazole. Adjustments may be necessary for different scales, but the molar equivalencies and general procedures should remain consistent.

Materials and Equipment
  • Reagents: 5-Aminoindazole (≥98%), 3,4-Dihydro-2H-pyran (DHP, ≥97%, stabilized), p-Toluenesulfonic acid monohydrate (PTSA·H₂O, ≥98.5%), Dichloromethane (DCM, ACS grade), Ethyl Acetate (ACS grade), Hexanes (ACS grade), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (for column chromatography, 60 Å, 230-400 mesh).

  • Equipment: 5 L three-neck round-bottom flask, overhead mechanical stirrer, 500 mL pressure-equalizing dropping funnel, reflux condenser with nitrogen inlet, thermocouple, heating/cooling bath, rotary evaporator, large chromatography column, standard laboratory glassware.

Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow arrow arrow A 1. Setup & Inerting - Assemble 5L reactor under N₂ atmosphere. B 2. Reagent Charging - Charge 5-Aminoindazole and DCM. - Cool to 0-5 °C. A->B C 3. Catalysis & Addition - Add PTSA catalyst. - Add DHP dropwise over 1-2 hours, maintaining T < 10 °C. B->C D 4. Reaction - Warm to room temperature. - Stir for 4-6 hours. C->D E 5. Monitoring - Check for completion using TLC. D->E F 6. Quench & Work-up - Add sat. NaHCO₃ solution. - Separate layers. E->F If complete G 7. Extraction - Extract aqueous layer with DCM (2x). - Combine organic layers. F->G H 8. Washing & Drying - Wash with brine. - Dry over Na₂SO₄. G->H I 9. Concentration - Filter and concentrate under reduced pressure. H->I J 10. Purification - Purify crude oil via silica gel column chromatography. I->J K 11. Final Product - Isolate pure product as an oil/solid. - Characterize (NMR, MS, HPLC). J->K

A step-by-step overview of the synthesis and purification process.
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5 L three-neck flask with the overhead stirrer, dropping funnel, condenser, and thermocouple. Purge the entire system with dry nitrogen gas.

  • Initial Charging: Charge the flask with 5-aminoindazole (100 g, 0.751 mol) and dichloromethane (DCM, 2.0 L). Begin stirring to form a suspension and cool the vessel to 0-5 °C using an ice/water bath.

  • Catalyst Addition: Once the target temperature is reached, add p-toluenesulfonic acid monohydrate (14.3 g, 0.075 mol, 0.1 equiv) to the stirring suspension.

  • DHP Addition: Slowly add 3,4-dihydro-2H-pyran (DHP) (75.8 g, 82.4 mL, 0.901 mol, 1.2 equiv) to the reaction mixture via the dropping funnel over 1-2 hours. Causality Note: This slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and prevent the formation of unwanted byproducts. The internal temperature should be maintained below 10 °C during the addition.

  • Reaction Progression: After the DHP addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C). Continue stirring for 4-6 hours. The mixture should become a clear, homogeneous solution as the starting material is consumed.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material (5-aminoindazole) has a low Rf, while the product will have a higher Rf. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 1 L of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes to ensure the PTSA catalyst is fully neutralized.

  • Work-up and Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (500 mL each). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (500 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh DCM.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a thick oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A suggested elution gradient is 10% to 50% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil or solid.

Data Summary and Expected Results

The following tables provide reagent calculations for the described scale and typical process outcomes.

Table 1: Reagent Quantities for Scale-Up Synthesis

Reagent MW ( g/mol ) Molar Eq. Amount (g) Amount (mL) Moles (mol)
5-Aminoindazole 133.15 1.0 100 - 0.751
3,4-Dihydro-2H-pyran 84.12 1.2 75.8 82.4 0.901
PTSA·H₂O 190.22 0.1 14.3 - 0.075

| Dichloromethane | - | - | - | 2.0 L | - |

Table 2: Typical Process Parameters and Expected Results

Parameter Value
Reaction Time 4 - 6 hours
Reaction Temperature 0 °C to Room Temperature
Expected Yield 75 - 85%
Purity (by HPLC) >98%

| Physical Appearance | Pale yellow oil or solid |

Critical Safety Considerations

Adherence to strict safety protocols is mandatory. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[7][8]

  • 3,4-Dihydro-2H-pyran (DHP):

    • Hazards: Highly flammable liquid and vapor.[9] Causes skin and eye irritation.[10] It is also sensitive to air and light.[9]

    • Handling: Handle only in a well-ventilated chemical fume hood.[11] Keep away from heat, sparks, and open flames.[9][11] All metal equipment must be grounded to prevent static electricity discharge.[9] Store under an inert atmosphere.[9]

  • p-Toluenesulfonic Acid (PTSA):

    • Hazards: Corrosive. Causes severe skin burns and eye damage.[7][12] It is hygroscopic and will absorb moisture from the air.[7]

    • Handling: Use in a chemical fume hood.[7] Avoid creating dust.[8] Store in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.[7][12]

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[8][13] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient catalyst or catalyst is inactive (old).2. Insufficient DHP added.3. Reaction time too short or temperature too low.1. Add a fresh portion of PTSA (0.02 equiv).2. Add an additional 0.1 equiv of DHP and monitor by TLC.3. Allow the reaction to stir for a longer period or warm gently to 30-35 °C.
Low Yield 1. Product loss during aqueous work-up.2. Inefficient extraction.3. Side-product formation due to excessive heat.1. Ensure the aqueous layer is basic (pH > 8) before extraction to keep the amine product in the organic layer.2. Perform an additional extraction with DCM.3. Ensure strict temperature control during DHP addition.
Formation of Impurities 1. Dimerization or polymerization of DHP.2. Formation of the N2-protected isomer.1. Ensure DHP is of good quality and added slowly to the cooled reaction mixture.2. While N1 is favored, the N2 isomer can sometimes form. Careful chromatography is usually sufficient to separate the isomers.
Difficult Purification 1. Product co-elutes with a byproduct.2. Product "streaking" on the silica column.1. Adjust the polarity of the eluent system. A small amount of triethylamine (0.5%) can be added to the eluent to improve the chromatography of amines.2. Ensure the crude product is fully dissolved and properly loaded onto the column.

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound. By providing a clear rationale for procedural choices, comprehensive safety guidelines, and a practical troubleshooting guide, this document serves as an authoritative resource for researchers and chemists. The successful implementation of this protocol will enable the efficient and safe production of this valuable intermediate, facilitating advancements in drug discovery and development.

References

  • Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid.
  • Chemos GmbH&Co.KG. (2022, October 12).
  • Fisher Scientific. (2025, December 21).
  • Cole-Parmer.
  • 3,4-Dihydro-2H-pyran-2-methanol - SAFETY D
  • Merck Millipore. 3,4-Dihydro-2H-pyran MSDS - 802971.
  • Integra Chemical Company.
  • ECHEMI.
  • Cole-Parmer.
  • New Jersey Department of Health. p-TOLUENE SULFONIC ACID HAZARD SUMMARY.
  • Zhan, C., et al. A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Kumar, B., et al. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Royal Society of Chemistry.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Albericio, F., et al. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • MySkinRecipes. This compound.

Sources

Application Notes and Protocols: 1-(THP)-1H-indazol-5-amine as a Versatile Building Block in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-(Tetrahydropyran-2-yl)-1H-indazol-5-amine (1-(THP)-1H-indazol-5-amine) in the synthesis of advanced materials. While direct applications of this specific compound are still emerging, its structure as a protected indazole amine makes it a highly valuable intermediate for creating novel organic electronic and photophysical materials. This document outlines the rationale behind its use, detailed protocols for its deprotection and subsequent functionalization, and potential applications based on the well-established properties of the indazole core.

Scientific Rationale: The Indazole Moiety in Material Science

The indazole ring system is a prominent heterocyclic scaffold that has garnered significant interest beyond its traditional use in medicinal chemistry. Its unique electronic properties make it an attractive component for materials used in organic electronics. The bicyclic aromatic structure provides rigidity and planarity, which can facilitate intermolecular interactions and charge transport. Furthermore, the presence of two nitrogen atoms allows for tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors.

While various indazole derivatives are explored in medicinal chemistry for their therapeutic potential, in material science, they are investigated for creating novel materials like polymers and coatings with specific chemical properties for enhanced performance.[1][2] The amine functionality at the 5-position of the indazole core in 1-(THP)-1H-indazol-5-amine serves as a key reactive handle for incorporating this valuable scaffold into larger molecular architectures or polymer backbones.

The tetrahydropyranyl (THP) group is a common acid-labile protecting group for amines and hydroxyls. Its role here is to mask the reactivity of the 5-amino group during preceding synthetic steps, allowing for selective transformations at other positions of the indazole ring or coupled substrates. The straightforward removal of the THP group under mild acidic conditions makes 1-(THP)-1H-indazol-5-amine a versatile precursor for a wide range of material syntheses.

Key Applications and Synthetic Strategy

The primary application of 1-(THP)-1H-indazol-5-amine in material science is as a synthetic intermediate for introducing the 1H-indazol-5-amine unit. Once deprotected, the resulting amine can undergo a variety of chemical transformations to yield target materials.

Potential Material Science Applications:

  • Organic Light-Emitting Diodes (OLEDs): The indazole core can be part of hole-transporting, electron-transporting, or emissive materials. The amine group can be used to link the indazole to other aromatic systems to build complex, high-performance OLED materials.

  • Organic Photovoltaics (OPVs): As a component in donor or acceptor materials, the electronic properties of the indazole moiety can be harnessed to improve charge separation and transport in solar cells.

  • Organic Field-Effect Transistors (OFETs): The rigid structure of indazole-containing molecules can promote ordered packing in the solid state, which is beneficial for charge mobility in transistors.

  • Sensors: The nitrogen atoms in the indazole ring can act as binding sites for analytes, making indazole-functionalized materials potential candidates for chemical sensors.

The general synthetic workflow for utilizing 1-(THP)-1H-indazol-5-amine is depicted below:

G cluster_0 Synthesis Workflow A 1-(THP)-1H-indazol-5-amine (Starting Material) B Deprotection (Removal of THP group) A->B Mild Acidic Conditions C 1H-Indazol-5-amine (Reactive Intermediate) B->C D Functionalization Reaction (e.g., Buchwald-Hartwig, Suzuki Coupling, Amide Formation) C->D Coupling Partner & Catalyst/Reagent E Target Material (e.g., Polymer, Small Molecule for OLEDs) D->E

Caption: General workflow for the use of 1-(THP)-1H-indazol-5-amine in material synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of 1-(THP)-1H-indazol-5-amine and a representative subsequent functionalization reaction.

Protocol for the Deprotection of 1-(THP)-1H-indazol-5-amine

Objective: To efficiently remove the THP protecting group to yield 1H-indazol-5-amine.

Causality: The choice of a mild acidic catalyst is crucial to selectively cleave the acid-labile THP ether linkage without causing unwanted side reactions on the indazole ring. Protic solvents like methanol or ethanol are used to facilitate the reaction and dissolve the starting material and product.

Materials:

  • 1-(THP)-1H-indazol-5-amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Pyridinium p-toluenesulfonate (PPTS) or a dilute solution of Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1-(THP)-1H-indazol-5-amine (1 equivalent) in methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents) to the solution. Alternatively, a few drops of 2M HCl can be used.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, 1H-indazol-5-amine, is more polar than the starting material and will have a lower Rf value.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic (pH ~7-8).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1H-indazol-5-amine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Characterization: The final product, 1H-Indazol-5-amine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3]

Protocol for Buchwald-Hartwig Amination using 1H-Indazol-5-amine

Objective: To couple 1H-indazol-5-amine with an aryl halide to form a new C-N bond, a common step in the synthesis of materials for organic electronics.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. A bulky, electron-rich phosphine ligand is typically used to facilitate the catalytic cycle. A non-coordinating, strong base is required to deprotonate the amine and regenerate the active catalyst. Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base.

Materials:

  • 1H-Indazol-5-amine (prepared as in Protocol 3.1)

  • Aryl halide (e.g., bromobenzene or a more complex aryl bromide/iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen) supply

  • Standard workup and purification reagents (as in Protocol 3.1)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1H-indazol-5-amine (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-2 equivalents).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Buchwald-Hartwig Amination Workflow Reactants 1H-Indazol-5-amine + Aryl Halide Reaction Reaction under Inert Atmosphere (Heat) Reactants->Reaction CatalystSystem Pd Catalyst + Phosphine Ligand + Base CatalystSystem->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-1H-indazol-5-amine Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination of 1H-indazol-5-amine.

Physicochemical and Safety Data

While specific data for 1-(THP)-1H-indazol-5-amine is not widely available, the properties of the parent compound, 1H-indazol-5-amine, are well-documented.

Table 1: Physicochemical Properties of 1H-Indazol-5-amine

PropertyValueSource
CAS Number 19335-11-6[4][5]
Molecular Formula C₇H₇N₃[5]
Molecular Weight 133.15 g/mol [4][5]
Appearance White to light yellow or gray to purple-brown powder/crystal
Melting Point 175-178 °C[5]
Topological Polar Surface Area 54.7 Ų[4]
XLogP3 1.5[4]

Safety Information:

1H-Indazol-5-amine is classified as toxic if swallowed.[4][6] It can also cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-(THP)-1H-indazol-5-amine is a valuable and versatile building block for the synthesis of novel materials in various fields of material science. Its protected amine functionality allows for controlled and selective synthetic transformations, enabling the incorporation of the electronically active indazole moiety into complex molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices.

References

  • Sun, J.-H., Teleha, C. A., Yan, J.-S., Rodgers, J. D., & Nugiel, D. A. (n.d.). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. ACS Publications.
  • Al-Ostath, A., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Chen, X., Zhou, S., Qian, C., & He, C. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Research on Chemical Intermediates, 39(7), 1619–1628.
  • (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • PubChem. (n.d.). 1H-Indazol-5-amine.
  • CAS Common Chemistry. (n.d.). 1H-Indazol-5-amine.

Sources

Acylation of 1-(THP)-1H-indazol-5-amine: A Detailed Guide to Synthesis, Mechanism, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Acylation in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this bicyclic heterocycle is a critical endeavor in drug discovery, with N-acylation of amino-substituted indazoles being a particularly important transformation. This modification allows for the introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide to the acylation of the amine group in 1-(THP)-1H-indazol-5-amine. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the N1 position of the indazole ring. This protection is strategic, as direct N-alkylation or acylation of 1H-indazoles often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3][4] The THP group, being stable under basic and nucleophilic conditions but readily removable under acidic conditions, provides an effective strategy to ensure regioselective functionalization at other positions of the indazole core.[5][6][7][8][9][10]

Herein, we delve into the mechanistic underpinnings of the acylation reaction, provide detailed, step-by-step protocols for its execution, and discuss the characterization of the resulting N-acylated product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation in their synthetic endeavors.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The acylation of the primary amine at the C5 position of the 1-(THP)-1H-indazole ring proceeds via a nucleophilic acyl substitution mechanism.[11][12] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

Diagram: Generalized Mechanism of Amine Acylation

Caption: Nucleophilic acyl substitution mechanism for amine acylation.

This initial attack forms a transient tetrahedral intermediate. The reaction then proceeds with the elimination of the leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate from an acid anhydride), regenerating the carbonyl double bond and forming the stable amide product.[12][13]

The choice between an acyl chloride and an acid anhydride as the acylating agent often depends on the specific substrate and desired reactivity. Acyl chlorides are generally more reactive than acid anhydrides, which can lead to faster reactions but may also result in more side products if not handled carefully.[13][14] Acid anhydrides are often preferred for their ease of handling and the production of a non-corrosive carboxylic acid byproduct.[12][13][15]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a dual purpose: it acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction, and it can also act as a nucleophilic catalyst, particularly in the case of pyridine.[16][17][18][19][20] Pyridine can react with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine nucleophile.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 1-(THP)-1H-indazol-5-amine, and its subsequent acylation.

Protocol 1: Synthesis of 1-(THP)-1H-indazol-5-amine

This procedure is adapted from established methods for the THP protection of indazoles.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1H-Indazol-5-amine133.151.00 g7.511.0
3,4-Dihydro-2H-pyran (DHP)84.120.95 g (1.0 mL)11.271.5
Pyridinium p-toluenesulfonate (PPTS)251.300.19 g0.750.1
Dichloromethane (DCM)-25 mL--
Saturated aq. NaHCO₃-20 mL--
Brine-20 mL--
Anhydrous Na₂SO₄----

Procedure:

  • To a stirred solution of 1H-indazol-5-amine (1.00 g, 7.51 mmol) in dichloromethane (25 mL) at room temperature, add 3,4-dihydro-2H-pyran (1.0 mL, 11.27 mmol).

  • Add pyridinium p-toluenesulfonate (0.19 g, 0.75 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(THP)-1H-indazol-5-amine.

Diagram: Synthesis of 1-(THP)-1H-indazol-5-amine

THP_Protection Indazolamine 1H-Indazol-5-amine Product 1-(THP)-1H-indazol-5-amine Indazolamine->Product DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Product PPTS PPTS, DCM PPTS->Product

Caption: Reaction scheme for the THP protection of 1H-indazol-5-amine.

Protocol 2: Acylation of 1-(THP)-1H-indazol-5-amine with Acetyl Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(THP)-1H-indazol-5-amine217.281.00 g4.601.0
Acetyl Chloride78.500.38 g (0.35 mL)4.831.05
Pyridine79.100.73 g (0.74 mL)9.202.0
Dichloromethane (DCM)-20 mL--
1 M HCl (aq)-15 mL--
Saturated aq. NaHCO₃-15 mL--
Brine-15 mL--
Anhydrous Na₂SO₄----

Procedure:

  • Dissolve 1-(THP)-1H-indazol-5-amine (1.00 g, 4.60 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (0.74 mL, 9.20 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.35 mL, 4.83 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-(1-(THP)-1H-indazol-5-yl)acetamide, can be purified by recrystallization or column chromatography.

Protocol 3: Acylation of 1-(THP)-1H-indazol-5-amine with Acetic Anhydride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(THP)-1H-indazol-5-amine217.281.00 g4.601.0
Acetic Anhydride102.090.51 g (0.47 mL)5.061.1
Pyridine79.100.36 g (0.37 mL)4.601.0
Dichloromethane (DCM)-20 mL--
Water-20 mL--
Saturated aq. NaHCO₃-15 mL--
Brine-15 mL--
Anhydrous Na₂SO₄----

Procedure:

  • Dissolve 1-(THP)-1H-indazol-5-amine (1.00 g, 4.60 mmol) in dichloromethane (20 mL).

  • Add pyridine (0.37 mL, 4.60 mmol) followed by acetic anhydride (0.47 mL, 5.06 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (20 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-(THP)-1H-indazol-5-yl)acetamide.

  • Purify the product as needed by recrystallization or column chromatography.

Characterization of N-(1-(THP)-1H-indazol-5-yl)acetamide

The successful synthesis of the acylated product should be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. In the ¹H NMR spectrum, one would expect to see the appearance of a new singlet corresponding to the methyl protons of the acetyl group (typically around δ 2.2 ppm) and a singlet for the amide N-H proton. The signals for the THP protecting group and the indazole core will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group, including a C=O stretch (typically around 1660-1690 cm⁻¹) and an N-H stretch (around 3250-3350 cm⁻¹).[21]

  • Thin Layer Chromatography (TLC) and Melting Point: These techniques are useful for assessing the purity of the final product.

Deprotection of the THP Group

The THP group can be readily removed under acidic conditions to yield the final N-acylated indazole.[6][7][22] A common method involves treating the protected compound with an acid such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in a protic solvent like methanol or ethanol.

Diagram: Deprotection of N-(1-(THP)-1H-indazol-5-yl)acetamide

THP_Deprotection Protected_Amide N-(1-(THP)-1H-indazol-5-yl)acetamide Deprotected_Product N-(1H-indazol-5-yl)acetamide Protected_Amide->Deprotected_Product Acid Acid (e.g., p-TsOH), MeOH Acid->Deprotected_Product

Caption: Acid-catalyzed deprotection of the THP group.

Troubleshooting and Optimization

  • Incomplete Reaction: If the acylation reaction does not go to completion, consider increasing the reaction time or gently heating the reaction mixture. The purity of the starting materials and reagents is also critical.

  • Low Yield: Low yields can result from incomplete reactions or product loss during workup and purification. Ensure efficient extraction and careful handling during chromatography. For challenging acylations, using a more reactive acylating agent or a catalytic amount of 4-dimethylaminopyridine (DMAP) in addition to pyridine can be beneficial.

  • Side Reactions: The primary amine is generally more nucleophilic than the indazole nitrogens, especially with the N1 position protected. However, if side reactions are observed, consider using a milder acylating agent (acid anhydride instead of acyl chloride) or running the reaction at a lower temperature.

Conclusion

The acylation of 1-(THP)-1H-indazol-5-amine is a robust and versatile method for the synthesis of N-acylated indazoles. The use of the THP protecting group ensures regioselective functionalization of the exocyclic amine. The protocols provided herein, along with the mechanistic insights and characterization guidelines, offer a comprehensive resource for researchers in the field of medicinal chemistry and organic synthesis. The ability to readily introduce a wide variety of acyl groups opens up extensive possibilities for the development of novel indazole-based compounds with tailored biological activities.

References

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
  • eSaral.
  • askIITians.
  • Zhan, H., et al. A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Reddit. What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry. [Link]
  • Chemistry Stack Exchange.
  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
  • Study.com. Acylation: Mechanism & Reaction - Video. [Link]
  • Allen Overseas.
  • ResearchGate.
  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
  • Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. [Link]
  • Sciencemadness Discussion Board.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism –. [Link]
  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Chemguide. acid anhydrides with ammonia or primary amines. [Link]
  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Google Patents. US20060094881A1 - Methods of preparing indazole compounds.
  • National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Royal Society of Chemistry.
  • Organic Chemistry Portal. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
  • Wikipedia. Tetrahydropyran. [Link]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
  • PubMed. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
  • Scholars Research Library. Der Pharma Chemica. [Link]
  • Thieme Connect. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. [Link]
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. [Link]
  • Beilstein Journals.
  • PubChem. N-(1H-indazol-6-yl)acetamide. [Link]
  • PubMed. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. [Link]
  • PubMed.
  • ACS Publications. Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. [Link]
  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • PubMed.
  • MDPI.
  • PubChem. 2-(3-chlorophenyl)-N-(1H-indazol-5-yl)acetamide. [Link]
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
  • PubMed. Improved N(α)-acetylated peptide enrichment following dimethyl labeling and SCX. [Link]
  • National Institutes of Health.

Sources

Application Notes & Protocols: The Role of Indazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, a structural motif capable of interacting with multiple biological targets with high affinity.[1][2] Its unique bicyclic structure, combining a benzene ring fused to a pyrazole ring, provides an ideal framework for developing potent and selective enzyme inhibitors.[3][4] This versatility has led to the successful development of several FDA-approved drugs and numerous candidates in clinical trials, particularly in oncology and inflammation.[5][6][7][8] This technical guide provides an in-depth exploration of the major enzyme classes targeted by indazole derivatives, elucidates their mechanisms of action, and offers detailed, field-proven protocols for their evaluation.

The Indazole Scaffold: A Cornerstone of Modern Enzyme Inhibition

The pharmacological importance of the indazole core is immense.[3][9] Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of steric and electronic properties, which is critical for achieving high target specificity and potency. Indazole derivatives primarily function as ATP-competitive inhibitors for kinases and NAD+-competitive inhibitors for PARP enzymes, engaging in critical hydrogen bond interactions within the active sites. This guide will focus on the most prominent enzyme families inhibited by this versatile scaffold.

Major Enzyme Classes Targeted by Indazole Derivatives:
  • Protein Kinases: Dysregulation of protein kinases is a hallmark of cancer and inflammatory diseases.[5] Indazole derivatives have proven exceptionally effective as kinase inhibitors.

    • Tyrosine Kinases: Many indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), key drivers of tumor angiogenesis.[5][6][10]

    • Serine/Threonine Kinases: This class includes crucial cell cycle regulators like Aurora kinases and Polo-like Kinase 4 (PLK4), as well as signaling mediators like ERK1/2, which are targeted by various indazole compounds in development.[5][11][12]

  • Poly(ADP-ribose) Polymerases (PARP): PARP enzymes are critical for DNA single-strand break repair. Indazole-based inhibitors, like the approved drug Niraparib, exploit the concept of "synthetic lethality" in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14][15][16]

  • Other Notable Enzyme Targets: The scope of indazole derivatives extends to other enzyme classes, including:

    • Bacterial DNA Gyrase: Novel indazole derivatives have shown excellent antibacterial activity by inhibiting the GyrB subunit.[17]

    • Cyclooxygenase (COX): Certain indazole derivatives exhibit anti-inflammatory properties through the selective inhibition of COX-2.[18][19]

    • Indoleamine 2,3-dioxygenase (IDO1): This enzyme is a key target in immuno-oncology, and indazole-based compounds have been developed as potent inhibitors.[20]

Core Mechanisms of Inhibition: A Deeper Look

Understanding the "why" behind an inhibitor's efficacy is paramount. The indazole core's success is not accidental; it is rooted in its ability to mimic the hydrogen bonding patterns of endogenous ligands within enzyme active sites.

  • Kinase Inhibition: In most kinases, the indazole's pyrazole ring acts as a "hinge-binder," forming one or two crucial hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the ATP-binding pocket. This interaction anchors the molecule, allowing its various substituents to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[2][5]

  • PARP Inhibition: The indazole-carboxamide moiety is a common feature in PARP inhibitors. It mimics the nicotinamide portion of the NAD+ substrate, occupying the nicotinamide-binding pocket of the enzyme. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, stalling DNA repair.[13][16]

Signaling Pathway Visualization: PI3K/AKT/mTOR Inhibition

Many receptor tyrosine kinases (RTKs) signal through the PI3K/AKT/mTOR pathway to drive cell proliferation and survival. Indazole-based RTK inhibitors can effectively block this cascade at its inception.[21]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an indazole-based RTK inhibitor.

Quantitative Data Summary

The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound ClassTarget EnzymeRepresentative IC50 ValuesReference
2-Phenyl-2H-indazole-7-carboxamidesPARP-13.8 nM (MK-4827)[15]
5-Fluoro-2-phenyl-2H-indazole-7-carboxamidePARP4 nM[14]
1H-Indazole AmidesERK1/29.3 - 25.8 nM[20]
3-(Pyrrolopyridin-2-yl)indazolesAurora Kinase A8.3 nM (HL60 cells)[5]
1H-Indazol-3-amine DerivativesFGFR12.9 nM[20]
3-Substituted 1H-indazolesIDO1720 nM[20]
Pan-Pim Kinase InhibitorPim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM[20]

Experimental Protocols: A Practical Guide

The following protocols provide a robust framework for characterizing novel indazole-based enzyme inhibitors, from initial biochemical screening to validation in a cellular context.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the IC50 value of an indazole derivative against a purified kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, typically via luminescence, fluorescence, or radioactivity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compound (Indazole derivative) dissolved in DMSO

  • Positive Control (e.g., Staurosporine or a known inhibitor for the target kinase)

  • 96-well or 384-well plates (white, for luminescence)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Further dilute into the final assay buffer.

  • Assay Setup: In a 96-well plate, add 5 µL of the diluted test compound solution to the appropriate wells. Include wells for a positive control and a negative control (DMSO vehicle only).[22]

  • Enzyme/Substrate Addition: Add 10 µL of a pre-mixed solution containing the kinase and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time may need optimization depending on the kinase's activity.[22]

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding 25 µL of the kinase detection reagent (e.g., Kinase-Glo®). Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Measurement: Measure the luminescence using a microplate luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

Data Analysis:

  • Convert raw luminescence units to percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

Objective: To assess the effect of an indazole derivative on the viability and proliferation of cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line(s) of interest (e.g., HCT116, MCF-7)[7][12]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compound (Indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the cells for 72 hours (or a desired time point).[23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow & Validation

A systematic workflow is crucial for the successful characterization of a novel inhibitor. The process moves from broad, high-throughput methods to more specific, mechanism-focused assays.

Workflow start Library of Indazole Derivatives biochem Biochemical Screening (e.g., Kinase Assay) Determine IC50 start->biochem hit Hit Identification Potency & Selectivity biochem->hit cell_based Cell-Based Assays (e.g., Anti-Proliferation) Determine EC50 sar Lead Optimization (Structure-Activity Relationship) cell_based->sar hit->cell_based sar->biochem Re-screen invivo In Vivo Efficacy (Xenograft Models) sar->invivo

Caption: A logical workflow for the characterization and development of a novel indazole-based enzyme inhibitor.

References

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH).
  • Indazole – Knowledge and References. Taylor & Francis Online.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. ResearchGate.
  • Indazole derivatives and their therapeutic applications: a patent review (2013–2017). Semantic Scholar.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH).
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Institutes of Health (NIH).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed.
  • Structures and activities of indazole derivatives 9 u–z. ResearchGate.
  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. ScienceDirect.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (NIH).
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health (NIH).
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [F] PET tracer. ResearchGate.

Sources

One-Pot Synthesis of Functionalized 1H-Indazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The development of efficient and versatile synthetic methodologies to access functionalized 1H-indazoles is therefore of paramount importance to drug discovery and development professionals. This comprehensive guide details robust and scalable one-pot synthetic protocols, offering insights into the underlying mechanisms and practical considerations for their successful implementation. We will explore transition-metal-catalyzed reactions, microwave-assisted syntheses, and other modern techniques that provide rapid and efficient access to a diverse library of 1H-indazole derivatives.

Introduction: The Significance of 1H-Indazoles

Indazoles, bicyclic aromatic nitrogen-containing heterocycles, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and is the focus of this guide.[1] The indazole nucleus is a key pharmacophore found in several FDA-approved drugs, such as:

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and peritoneal cancer.[1]

  • Pazopanib: A tyrosine kinase inhibitor for the treatment of renal cell carcinoma.[1]

  • Bendazac and Benzydamine: Non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The synthetic versatility of the indazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact.[4][5]

Strategic Approaches to One-Pot 1H-Indazole Synthesis

Several powerful one-pot strategies have emerged for the synthesis of functionalized 1H-indazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Transition-Metal-Catalyzed Cyclizations

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception.[6][7] Palladium, copper, and rhodium catalysts are frequently employed to facilitate key bond-forming events in one-pot sequences.[8][9]

A prominent strategy involves the intramolecular C-N bond formation from appropriately substituted aryl precursors. For instance, the copper-catalyzed cyclization of o-haloaryl hydrazones provides a direct route to 1-aryl-1H-indazoles.[1]

Conceptual Workflow: Copper-Catalyzed Intramolecular N-Arylation

G cluster_0 One-Pot Synthesis Start o-Halobenzaldehyde/ Acetophenone Hydrazone_Formation In situ Hydrazone Formation Start->Hydrazone_Formation Arylhydrazine Arylhydrazine Arylhydrazine->Hydrazone_Formation Cyclization Intramolecular N-Arylation Hydrazone_Formation->Cyclization Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Cyclization Product Functionalized 1H-Indazole Cyclization->Product

Caption: One-pot synthesis of 1-aryl-1H-indazoles via copper-catalyzed N-arylation.

This approach often benefits from microwave irradiation to accelerate reaction times and improve yields.[10][11][12][13]

Reductive Cyclization of o-Nitro Precursors

Another effective one-pot strategy involves the reductive cyclization of ortho-substituted nitroaromatics. For example, o-nitro-ketoximes can be converted to 1H-indazoles using carbon monoxide as a reductant in the presence of a suitable catalyst, such as an iron carbonyl complex.[14][15] This method is advantageous as it proceeds under neutral conditions, making it compatible with a wide range of functional groups.

Reaction Scheme: Reductive Cyclization of an o-Nitro-ketoxime o-Nitro-ketoxime → [Reduction of Nitro Group & Cyclization] → 1H-Indazole

This transformation highlights the chemoselectivity that can be achieved in one-pot processes, where one functional group (the nitro group) is selectively reduced to initiate the cyclization cascade.

Aryne Annulation Reactions

Aryne chemistry offers a powerful and versatile platform for the synthesis of functionalized aromatic compounds. In the context of indazole synthesis, a one-pot protocol involving the reaction of in situ generated arynes with 1,1-dialkylhydrazones provides a direct route to 1-alkyl-1H-indazoles.[16] This method is particularly valuable for accessing indazoles with alkyl substituents at the N1 position, which are prevalent in many biologically active molecules.[16]

Conceptual Workflow: Aryne Annulation for 1-Alkyl-1H-Indazole Synthesis

G cluster_0 One-Pot Aryne Annulation Hydrazone 1,1-Dialkylhydrazone Chlorination In situ Chlorination (e.g., NCS) Hydrazone->Chlorination Aryne_Precursor o-(Trimethylsilyl)aryl Triflate Aryne_Generation Aryne Generation (Fluoride Source) Aryne_Precursor->Aryne_Generation Cycloaddition [3+2] Cycloaddition Chlorination->Cycloaddition Aryne_Generation->Cycloaddition Product 1-Alkyl-1H-Indazole Cycloaddition->Product

Caption: One-pot synthesis of 1-alkyl-1H-indazoles via aryne annulation.

Experimental Protocols

The following protocols are provided as detailed examples of one-pot syntheses of functionalized 1H-indazoles. Researchers should always conduct their own risk assessments and adhere to appropriate laboratory safety procedures.

Protocol 1: Microwave-Assisted Copper-Catalyzed One-Pot Synthesis of 1-Aryl-1H-indazoles

This protocol is adapted from methodologies employing the copper-catalyzed intramolecular N-arylation of arylhydrazones.[12][13]

Materials:

  • Substituted 2-halobenzaldehyde or 2-haloacetophenone

  • Substituted phenylhydrazine

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF or DMSO)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 2-halobenzaldehyde/acetophenone (1.0 mmol), phenylhydrazine (1.1 mmol), CuI (0.1 mmol), diamine ligand (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the solvent (3-5 mL) and seal the vial.

  • Place the vial in the microwave reactor and heat to 160 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating by efficiently transferring energy to the polar solvent and reactants.[10][11]

  • Copper(I) Iodide: A readily available and effective catalyst for Ullmann-type C-N cross-coupling reactions.[9]

  • Diamine Ligand: Accelerates the catalytic cycle by stabilizing the copper center and facilitating reductive elimination.

  • Potassium Carbonate: Acts as a base to deprotonate the hydrazine and facilitate the nucleophilic attack.

Protocol 2: One-Pot Synthesis of 1-Alkyl-1H-indazoles via Aryne Annulation

This protocol is based on the work involving the reaction of in situ generated arynes with hydrazones.[16]

Materials:

  • 1,1-Dialkylhydrazone

  • o-(Trimethylsilyl)aryl triflate

  • N-Chlorosuccinimide (NCS)

  • Cesium fluoride (CsF)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of the 1,1-dialkylhydrazone (1.25 mmol) in acetonitrile (5 mL) under an inert atmosphere, add NCS (1.38 mmol).

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add CsF (3.0 mmol) and the o-(trimethylsilyl)aryl triflate (1.0 mmol).

  • Continue stirring at 65 °C for an additional 10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1-alkyl-1H-indazole.[16]

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): Acts as a chlorinating agent to activate the hydrazone for the subsequent reaction with the aryne.[16]

  • o-(Trimethylsilyl)aryl triflate and CsF: A common and reliable method for the in situ generation of arynes under mild conditions. The fluoride source displaces the silyl group and triggers the elimination of the triflate.

  • One-Pot Procedure: Avoids the isolation of the potentially labile chlorinated hydrazone intermediate, improving overall efficiency and yield.[16]

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of 1-aryl-5-nitro-1H-indazoles via a domino SNAr reaction, demonstrating the efficiency of this approach.[5]

EntryArylhydrazine SubstituentProductYield (%)
14-Methoxyphenyl1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole96
22-Methoxyphenyl1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole82[5]
34-Chlorophenyl1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole88
44-Fluorophenyl1-(4-Fluorophenyl)-3-methyl-5-nitro-1H-indazole91

Conclusion

The one-pot synthesis of functionalized 1H-indazoles represents a powerful and efficient strategy for accessing a diverse range of compounds with significant potential in drug discovery. The methodologies presented herein, including transition-metal-catalyzed cyclizations and aryne annulations, offer researchers robust and scalable routes to these valuable heterocyclic scaffolds. By understanding the underlying chemical principles and the rationale behind the experimental choices, scientists can effectively leverage these protocols to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.).
  • Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Thieme.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2004).
  • Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2020). Wiley Online Library.
  • Pabba, C. (2005).
  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazon. (2005). ElectronicsAndBooks.
  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. (2005).
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.).
  • O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2015). MDPI.
  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annul
  • Synthesis of 1H-Indazoles via Silver(I)
  • Yields for the general one-pot synthesis of 1-aryl-1H-indazoles. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C−H Bond Amination. (2021). American Chemical Society.
  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2020).
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • Substrates used in the transition metal‐catalyzed synthesis of indazole. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). American Chemical Society.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023).
  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2010).

Sources

Introduction: The Imperative for Innovation in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Agrochemical Development: From Target to Field

The global challenge of ensuring food security for a growing population, coupled with the increasing threats of climate change and evolving pest resistance, places unprecedented pressure on the agricultural sector. The development of new agrochemicals—herbicides, insecticides, and fungicides—is no longer merely a matter of enhancing yield, but a critical component of sustainable agriculture. Modern agrochemical research must deliver solutions that are not only highly effective but also environmentally benign, user-friendly, and durable against resistance.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the integrated strategies and detailed protocols that underpin the discovery and development of the next generation of crop protection products. We will journey from the initial identification of a biological target to the rigorous safety and formulation studies required for a market-ready product, emphasizing the scientific rationale behind each critical step.

Section 1: Target Discovery and Validation - The Blueprint for Specificity

The foundation of a successful agrochemical is the identification and validation of a specific biological target within the pest (weed, insect, or fungus) that is essential for its survival but absent or significantly different in non-target organisms, including crops, beneficial insects, and mammals.[2][3] This target-based approach is fundamental to designing molecules with high efficacy and a favorable safety profile.

Expertise in Action: Why Novel Targets Matter

For decades, the agrochemical industry has relied on a limited number of modes of action (MoAs). This has led to widespread resistance, rendering many established products ineffective.[4] The discovery of novel targets is therefore paramount to overcoming resistance and introducing new, effective solutions. Modern genomics, proteomics, and bioinformatics have revolutionized this process, allowing for the rapid identification of essential genes and proteins that can serve as new targets.[5][6]

Protocol 1: Target Identification via Comparative Genomics and RNAi Screening

This protocol outlines a workflow to identify essential, pest-specific genes as potential insecticide targets.

  • Bioinformatic Analysis:

    • Objective: To computationally identify genes that are present in the target pest genome but absent or highly divergent in a panel of non-target organisms (e.g., honeybees, humans, beneficial mites).

    • Step 1: Sequence the genome and transcriptome of the target insect pest.

    • Step 2: Perform orthologous gene clustering across the target pest and a curated database of non-target species.

    • Step 3: Filter for genes that are unique to the pest or have no close homologs in the non-target species. Prioritize genes with known essential functions (e.g., involved in neurotransmission, development, or metabolism) based on protein domain annotations.

  • High-Throughput RNA Interference (RNAi) Screen:

    • Objective: To functionally validate the essentiality of the candidate genes identified in the bioinformatic analysis.

    • Step 1: Synthesize double-stranded RNA (dsRNA) molecules corresponding to each candidate gene.

    • Step 2: In a 96-well plate format, expose early-instar larvae of the target pest to a standardized dose of each dsRNA, typically mixed with an artificial diet.

    • Step 3: Include negative controls (dsRNA for a non-essential gene, e.g., GFP) and positive controls (dsRNA for a known lethal gene, e.g., V-ATPase).

    • Step 4: Incubate under controlled conditions and monitor for lethal phenotypes (e.g., mortality, developmental arrest, severe abnormalities) over 7-10 days.[3]

    • Step 5: Genes whose silencing results in a lethal phenotype are considered validated essential targets and are promoted for assay development.

Protocol 2: Target Validation with CRISPR-Cas9 Gene Editing

CRISPR-Cas9 provides a precise and permanent way to validate a target by creating a genetic knockout, offering a higher degree of confidence than transient methods like RNAi.[7][8]

  • Design and Synthesize gRNA: Design two or more unique guide RNAs (gRNAs) targeting early exons of the candidate gene to maximize the probability of generating a loss-of-function frameshift mutation.

  • Prepare Cas9/gRNA Ribonucleoproteins (RNPs): Pre-complex purified Cas9 protein with the synthesized gRNAs to form RNPs. This method maximizes editing efficiency and minimizes off-target effects.

  • Embryo Microinjection: Microinject the RNPs into pest embryos at the pre-blastoderm stage.

  • Screen for Knockouts: Rear the injected embryos to adulthood (G0 generation). Cross G0 individuals and screen the F1 progeny for mutations in the target gene using PCR and Sanger sequencing.

  • Phenotypic Analysis: Establish a homozygous knockout line. A confirmed lethal or severely detrimental phenotype validates the gene as an essential target.[9][10]

Section 2: High-Throughput Screening (HTS) - From Millions to a Handful

Once a target is validated, the next step is to find chemical matter that can modulate its function. High-Throughput Screening (HTS) uses automation and miniaturized assays to test vast libraries of chemical compounds (often numbering in the millions) for activity against the target.[11]

Expertise in Action: The Rationale of Assay Choice

The choice of assay format is a critical decision that balances biological relevance with throughput and cost.

  • Biochemical (In Vitro) Assays: These assays use purified target proteins (e.g., enzymes, receptors) and are the most amenable to ultra-high-throughput screening (uHTS) in 1536-well formats.[12] They are excellent for identifying direct inhibitors but provide no information on cell permeability or off-target effects.

  • Cell-Based (In Vivo) Assays: These use whole cells (e.g., insect, fungal, or plant cells) and can identify compounds that not only hit the target but also can cross cellular membranes to reach it. They offer greater biological relevance but are typically lower in throughput.[3]

  • Organism-Based (In Vivo) Assays: The highest level of biological relevance is achieved by testing compounds on whole organisms (e.g., fungi, weeds, or insects).[13] These are essential for confirming whole-organism efficacy but are the lowest in throughput and are generally used in secondary screening.

Table 1: Comparison of HTS Assay Formats
Assay FormatThroughputBiological RelevanceCost per SampleKey OutputCausality Insight
Biochemical (In Vitro) Very High (100k+/day)LowLowDirect target inhibition (e.g., IC50)High (direct interaction)
Cell-Based High (10k-50k/day)MediumMediumCellular phenotype (e.g., growth inhibition)Medium (infers target engagement)
Organism-Based Low (100-1k/day)HighHighWhole-organism effect (e.g., mortality)Low (effect could be multi-factorial)
Protocol 3: Miniaturized In Vitro Enzyme Inhibition HTS Assay

This protocol describes a typical uHTS workflow to find inhibitors of a validated essential fungal enzyme.

  • Assay Development & Miniaturization:

    • Objective: Develop a robust and sensitive biochemical assay in a low-volume, 1536-well plate format.

    • Step 1: Express and purify high-quality, active recombinant target enzyme.

    • Step 2: Select a suitable detection method (e.g., fluorescence, luminescence, absorbance) that measures either substrate consumption or product formation.

    • Step 3: Optimize assay conditions (enzyme concentration, substrate concentration, buffer pH, incubation time) in a 96- or 384-well format to achieve a strong signal-to-background ratio and a Z'-factor > 0.5.[11]

    • Step 4: Miniaturize the optimized assay into a 1536-well format, adjusting volumes using automated liquid handlers.

  • HTS Campaign Execution:

    • Objective: Screen a large compound library to identify initial "hits."

    • Step 1: Using robotic liquid handlers, dispense a few nanoliters of each compound from the library into the 1536-well assay plates (typically at a final concentration of 10-20 µM).

    • Step 2: Add the target enzyme and allow a brief pre-incubation with the compounds.

    • Step 3: Initiate the enzymatic reaction by adding the substrate.

    • Step 4: After a fixed incubation period, add a stop reagent and measure the signal using an automated plate reader.

    • Step 5: Compounds that cause a significant reduction in signal (e.g., >50% inhibition) compared to controls are flagged as primary hits.

  • Hit Confirmation and Triage:

    • Objective: Confirm the activity of primary hits and eliminate false positives.

    • Step 1: Re-test the primary hits in a concentration-response format to determine their potency (IC50 value).

    • Step 2: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

    • Step 3: Confirmed, potent, and specific hits are advanced to lead optimization.

Agrochemical Discovery and HTS Workflow

Agrochemical_Discovery_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Optimization & Characterization cluster_2 Phase 3: Development & Registration Target_ID Target Identification (Genomics, Proteomics) Target_Val Target Validation (CRISPR, RNAi) Target_ID->Target_Val Assay_Dev Assay Development Target_Val->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead / Lead Optimization (SAR) Hit_ID->Hit_to_Lead MoA Mechanism of Action (Metabolomics) Hit_to_Lead->MoA ADMET In Vitro ADMET & Safety Profiling Hit_to_Lead->ADMET Field_Trials Greenhouse & Field Trials MoA->Field_Trials Formulation Formulation Development ADMET->Formulation Formulation->Field_Trials Regulatory Regulatory Submission Field_Trials->Regulatory Env_Fate Environmental Fate & Ecotoxicology Env_Fate->Regulatory

Caption: The integrated workflow for modern agrochemical discovery and development.

Section 3: Elucidating the Mechanism of Action (MoA) - Beyond the Target

Identifying a hit from an HTS campaign is only the beginning. It is crucial to understand how the compound exerts its effect at a physiological level. For novel herbicides, determining the MoA is a critical step to ensure it is genuinely new and to guide its future development.[14] Physionomics and metabolomics are powerful tools for this purpose, providing a detailed fingerprint of the biochemical and physiological changes induced by the compound.[15]

Protocol 4: Herbicide MoA Characterization using Metabolomics

This protocol uses a comparative metabolomics approach to classify an unknown herbicide's MoA by comparing its metabolic signature to those of known herbicides.[16]

  • Plant Treatment and Sampling:

    • Objective: To generate plant samples that capture the metabolic response to the test compound.

    • Step 1: Use a model plant species with a well-characterized metabolism, such as Lemna paucicostata (duckweed) or Arabidopsis thaliana.[14][15]

    • Step 2: Treat the plants with the test compound at a sub-lethal concentration (e.g., a dose that causes 50% growth inhibition, GR50).

    • Step 3: In parallel, treat plants with a panel of reference herbicides with known MoAs (e.g., glyphosate, PPO inhibitors, ALS inhibitors). Include an untreated control group.

    • Step 4: After a defined time point (e.g., 24 or 48 hours), harvest the plant tissue, immediately flash-freeze it in liquid nitrogen to quench metabolic activity, and store at -80°C.

  • Metabolite Extraction and Analysis:

    • Objective: To extract and quantify a broad range of metabolites from the samples.

    • Step 1: Homogenize the frozen tissue and extract metabolites using a polar solvent mixture (e.g., methanol:chloroform:water).

    • Step 2: Analyze the extracts using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and/or gas chromatography (GC-MS). This allows for the detection and quantification of hundreds to thousands of individual metabolites.[14]

  • Data Analysis and MoA Hypothesis Generation:

    • Objective: To identify the MoA of the test compound through statistical analysis and pathway mapping.

    • Step 1: Process the raw analytical data to identify and quantify all detected metabolites.

    • Step 2: Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Hierarchical Clustering) on the metabolite profiles.[15]

    • Step 3: Compare the metabolic profile of the test compound to the profiles of the reference herbicides. If the test compound's profile clusters closely with a known MoA, it suggests a similar mechanism.

    • Step 4: Identify the specific metabolites that are significantly up- or down-regulated by the test compound. Map these changes onto known biochemical pathways to pinpoint the specific enzymatic step being inhibited.[14] For example, a massive accumulation of shikimate-3-phosphate would strongly indicate inhibition of the EPSPS enzyme, the target of glyphosate.

Mechanism of Action (MoA) Elucidation Workflow

MoA_Workflow Start Unknown Compound (Herbicide Hit) Treatment Treat Model Plant (e.g., Lemna) with Unknown & Reference Herbicides Start->Treatment Sampling Harvest & Quench Metabolism Treatment->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS / GC-MS Metabolite Profiling Extraction->Analysis DataProc Data Processing & Quantification Analysis->DataProc Stats Multivariate Statistics (PCA, Clustering) DataProc->Stats Pathway Pathway Analysis & Biomarker ID Stats->Pathway MoA_Hypothesis Formulate MoA Hypothesis Stats->MoA_Hypothesis Compare Profiles Pathway->MoA_Hypothesis Confirmation Biochemical Confirmation (Enzyme Assays) MoA_Hypothesis->Confirmation

Caption: A streamlined workflow for MoA discovery using metabolomics.

Section 4: Lead Optimization and Structure-Activity Relationships (SAR)

A "hit" compound from an HTS is rarely suitable for development; it may have low potency, poor physical properties, or off-target activity. The goal of lead optimization is to iteratively modify the chemical structure of the hit to improve its properties. This process is guided by Structure-Activity Relationship (SAR) studies.[17][18]

Expertise in Action: The Iterative Nature of SAR

SAR is a cyclical process where medicinal chemists synthesize new analogs of a lead compound, and biologists test them.[19] Each data point helps build a model of which structural features are essential for activity (the "pharmacophore") and which can be modified to improve other properties like solubility, metabolic stability, or crop safety.[20]

Conceptual Protocol 5: A Hit-to-Lead SAR Cycle
  • Hit Confirmation and Scaffolding: Confirm the activity of the initial hit and analyze its structure. Identify the core chemical "scaffold" and potential points for chemical modification.

  • Initial Analog Synthesis: Synthesize a small, diverse set of analogs by making simple modifications to the lead structure (e.g., changing substituents on an aromatic ring).

  • Multi-Parameter Testing: Test the new analogs not just for target potency (in vitro assay) but also for whole-organism efficacy (greenhouse test) and key physicochemical properties (e.g., solubility, logP).

  • Analyze SAR Data: Correlate the changes in chemical structure with the changes in biological activity and properties. For example, does adding a chlorine atom increase potency? Does adding a polar group improve solubility but decrease cell penetration?

  • Design the Next Round: Based on the SAR insights, design the next set of analogs to test new hypotheses and further refine the desired properties. This cycle repeats, gradually improving the compound profile until a development candidate is identified.

The SAR Cycle for Lead Optimization

SAR_Cycle Design Design Analogs Synthesize Chemical Synthesis Design->Synthesize Hypothesis Test Biological & Physicochemical Testing Synthesize->Test New Compounds Analyze Analyze Data (SAR) Test->Analyze Data Analyze->Design New Insights

Sources

Protocol for the Selective N-alkylation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine: A Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The strategic N-alkylation of indazole derivatives is a critical tool for drug development professionals, enabling the fine-tuning of physicochemical properties such as potency, selectivity, solubility, and metabolic stability. This application note provides a detailed protocol for the selective N-alkylation of the exocyclic amino group of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a versatile intermediate in the synthesis of complex drug candidates.

In this specific substrate, the N1 position of the indazole ring is protected by a tetrahydropyranyl (THP) group. The THP group is a robust protecting group, stable under a variety of non-acidic reaction conditions, making it an excellent choice for multistep syntheses.[1][2] With the N1 position blocked, alkylation is directed to the nucleophilic 5-amino group. This guide will detail two primary, reliable methods for this transformation: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Understanding the Chemistry: Causality Behind Experimental Choices

The selective mono-alkylation of primary aromatic amines can be challenging due to the potential for over-alkylation to form tertiary amines.[3] The choice between direct alkylation and reductive amination often depends on the desired alkyl group and the required level of control over the reaction.

  • Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the amine on an alkyl halide. The success of this method hinges on the careful selection of a base and reaction conditions to favor mono-alkylation. A suitable base will deprotonate the amine, increasing its nucleophilicity, without promoting significant side reactions.

  • Reductive Amination: This powerful and often preferred method for controlled N-alkylation proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction of this intermediate to the corresponding secondary amine.[4][5] This approach inherently avoids over-alkylation, as the resulting secondary amine is generally less reactive towards the carbonyl compound under the reaction conditions.[4]

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide as the electrophile and a suitable base.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Alkyl Bromide (e.g., 1-bromopropane)Reagent GradeCommercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous Ammonium Chloride (NH₄Cl) solutionPrepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH is highly reactive with water and flammable; handle with care in a fume hood.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Re-cool the mixture to 0 °C and add the alkyl bromide (1.05 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Trustworthiness and Self-Validation:

  • In-process Control: The progress of the reaction should be meticulously monitored by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Characterization: The final product must be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The disappearance of one of the N-H protons in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction.

Method 2: Reductive Amination with Aldehydes or Ketones

This protocol provides a robust and selective method for the mono-N-alkylation of this compound via reductive amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aldehyde or Ketone (e.g., propionaldehyde)Reagent GradeCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCommercially Available
Anhydrous Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Acetic Acid (optional, catalytic amount)GlacialCommercially Available
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (saturated aqueous NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Acid Catalyst (Optional): For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions at room temperature. The reaction is often slightly exothermic.

  • Reaction Progression: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Trustworthiness and Self-Validation:

  • Selective Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the in-situ formed iminium ion over the starting carbonyl compound, which is key to the success of this one-pot reaction.[1]

  • pH Control: The reaction is typically run under neutral or slightly acidic conditions, which is crucial for the stability of the THP protecting group.

  • Confirmation of Structure: As with direct alkylation, full characterization of the final product by NMR and MS is essential to confirm the structure and purity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_start Starting Materials cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Reductive Amination cluster_end Purification & Product start_amine 1-(THP)-1H-indazol-5-amine reaction1 Reaction in Anhydrous Solvent (e.g., DMF) start_amine->reaction1 reaction2 Reaction in Anhydrous Solvent (e.g., DCM) start_amine->reaction2 reagent1 Alkyl Halide + Base (e.g., NaH) reagent1->reaction1 workup Aqueous Work-up reaction1->workup reagent2 Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) reagent2->reaction2 reaction2->workup purification Column Chromatography workup->purification product N-Alkyl-1-(THP)-1H-indazol-5-amine purification->product

Caption: General experimental workflow for the N-alkylation of 1-(THP)-1H-indazol-5-amine.

Conclusion

The selective N-alkylation of this compound is a crucial transformation for the synthesis of novel indazole-based drug candidates. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are effective methods to achieve this. The choice of method will depend on the specific alkyl group to be introduced and the desired level of control over the reaction. Reductive amination is often favored for its high selectivity for mono-alkylation and mild reaction conditions. By following the detailed protocols and considering the principles of chemical reactivity outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated indazole derivatives for their drug discovery programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Li, X., Iyer, K. S., Thakore, R. R., Leahy, D. K., Bailey, J. D., & Lipshutz, B. H. (2021). Reductive Amination in Water using a Nanomicellar Pd/C Catalyst. Organic Letters, 23(18), 7205–7208.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Wikipedia. (2023). Amine alkylation.
  • Wikipedia. (2023). Reductive amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Rhee, H. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Bulletin of the Korean Chemical Society, 28(9), 1533-1536.
  • Zhang, Y., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(34), 22005-22009.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 142–157.

Sources

Catalytic Methods for the Synthesis of N-Substituted Indazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Substituted Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] N-substituted indazoles, in particular, exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, and analgesic properties.[3] The substitution pattern on the indazole nitrogen atom is crucial for modulating the pharmacological profile and physicochemical properties of these compounds. Consequently, the development of efficient and regioselective catalytic methods for the synthesis of N-substituted indazoles is of paramount importance for researchers, scientists, and drug development professionals.[1][2]

Direct N-alkylation or N-arylation of the indazole core often leads to a mixture of N-1 and N-2 regioisomers, posing significant challenges for purification and yield.[4][5][6] Catalytic approaches offer a powerful solution to overcome these limitations, providing greater control over regioselectivity and functional group tolerance under milder reaction conditions. This guide provides an in-depth overview of key catalytic methodologies, focusing on the underlying principles, practical applications, and detailed experimental protocols.

Copper-Catalyzed N-Arylation: A Modern Incarnation of the Ullmann Condensation

The copper-catalyzed N-arylation of indazoles represents a significant advancement over traditional Ullmann conditions, which often require harsh reaction temperatures and stoichiometric amounts of copper.[7] Modern protocols utilize catalytic amounts of a copper source, often in the presence of a ligand, to facilitate the cross-coupling of indazoles with aryl halides or boronic acids.

Causality Behind Experimental Choices:
  • Copper Source: Copper(I) salts, such as CuI, are commonly employed as they are readily available and effective precatalysts.[8][9]

  • Ligands: While some reactions can proceed without a ligand, the addition of N,N- or N,O-bidentate ligands, such as diamines, can significantly enhance the reaction rate and substrate scope.[10][11][12] These ligands stabilize the copper catalyst, prevent its aggregation, and facilitate the reductive elimination step.

  • Base: A base is required to deprotonate the indazole N-H, generating the nucleophilic indazolide anion. The choice of base (e.g., K₃PO₄, Cs₂CO₃) can influence the reaction efficiency and must be compatible with the substrates' functional groups.[9][10]

  • Solvent: High-boiling polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[9][10]

Workflow for Copper-Catalyzed N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Indazole Aryl Halide/Boronic Acid Copper Catalyst Ligand (optional) Base vessel Reaction Vessel (e.g., Schlenk tube) reagents->vessel solvent Anhydrous Solvent (e.g., DMF, Dioxane) solvent->vessel heating Heating (e.g., 110-130 °C) vessel->heating stirring Stirring under Inert Atmosphere heating->stirring quench Cooling & Quenching stirring->quench extraction Extraction with Organic Solvent quench->extraction purification Column Chromatography extraction->purification product N-Substituted Indazole purification->product catalyst [Rh(III)]+ rhodacycle Rhodacycle Intermediate catalyst->rhodacycle C-H Activation azobenzene Azobenzene azobenzene->rhodacycle insertion_product Aldehyde Insertion Product rhodacycle->insertion_product Migratory Insertion aldehyde Aldehyde aldehyde->insertion_product cyclization Cyclization & Aromatization insertion_product->cyclization Reductive Elimination cyclization->catalyst Catalyst Regeneration product N-Aryl-2H-Indazole cyclization->product cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Intramolecular Cyclization start_mats1 o-Haloaryl Aldehyde/Ketone Substituted Hydrazine condensation Condensation (e.g., in Ethanol, rt) start_mats1->condensation hydrazone o-Haloarylhydrazone condensation->hydrazone cyclization_rxn Heating (e.g., 90-120 °C) hydrazone->cyclization_rxn reagents2 Catalyst (Pd or Cu) Base (e.g., KOH) Ligand (optional) reagents2->cyclization_rxn solvent2 Solvent (e.g., DMF, Toluene) solvent2->cyclization_rxn product2 N-Substituted Indazole cyclization_rxn->product2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, achieving a high yield of this compound is critical.[1] This document provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the primary synthetic challenge when preparing this compound?

The most significant challenge is controlling the regioselectivity of the reaction. The starting material, 1H-indazol-5-amine, possesses two reactive nitrogen atoms within the indazole ring system (N1 and N2). The reaction with 3,4-dihydro-2H-pyran (DHP) can lead to the formation of two different constitutional isomers: the desired N1-protected product and the undesired N2-protected isomer.[2][3] Maximizing the yield of the desired N1 isomer while minimizing the formation of the N2 isomer is the central goal of optimization.

Q2: Why is the N1 isomer the desired product, and how do reaction conditions influence its formation?

In many synthetic applications, including the development of certain therapeutic agents, the N1-substituted indazole is the required constitutional isomer for subsequent transformations.[4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[3][5] Consequently, reaction conditions that allow for thermodynamic equilibration tend to favor the N1 product.[6] Key factors that influence this selectivity include the choice of catalyst (acid or base), solvent, and temperature. For instance, in related alkylations, the use of sodium hydride in THF has been shown to strongly favor N1 substitution, potentially through coordination effects.[2][7]

Q3: Is there a risk of the THP group protecting the 5-amino group?

While the 5-amino group is a nucleophile, the protection reaction with DHP under typical acidic catalysis preferentially occurs on the indazole ring nitrogen. The mechanism involves the acid-catalyzed formation of a resonance-stabilized oxocarbenium ion from DHP, which is then attacked by a nucleophile.[8][9] The indazole N-H protons are generally more acidic than the protons of the exocyclic amino group, making the indazole nitrogen a better nucleophile after deprotonation or in its neutral state within the reaction's equilibrium. While N-THP protection of primary amines is possible, it is less common and often requires different conditions.[10] Under the standard acidic conditions for alcohol and azole protection, reaction at the indazole nitrogen is kinetically and thermodynamically preferred.

Q4: What are the essential quality checks for the starting materials?

Ensuring the purity and dryness of your reagents is paramount.

  • 1H-Indazol-5-amine: Verify its purity by NMR or LC-MS. The presence of isomeric impurities or residual solvents can affect the reaction outcome.

  • 3,4-Dihydro-2H-pyran (DHP): DHP can polymerize over time, especially if exposed to acidic impurities, light, or air. It is often stabilized with a small amount of potassium hydroxide. Use freshly opened or distilled DHP for best results.

  • Solvent: Use anhydrous solvents. The presence of water can consume the acid catalyst and potentially lead to side reactions or lower yields.[11]

Part 2: Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem Area 1: Low Conversion / Incomplete Reaction

Q: My reaction has stalled, and analysis (TLC/LC-MS) shows a significant amount of unreacted 1H-indazol-5-amine. What should I investigate?

A stalled reaction points to issues with reagents, catalysts, or reaction conditions.

  • Cause 1: Inactive Catalyst: The acid catalyst is crucial. If you are using a solid acid catalyst like p-toluenesulfonic acid (p-TsOH), ensure it has not degraded. For milder catalysis, pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it is less acidic and reduces the risk of DHP polymerization.[10][12]

  • Solution 1: Catalyst Check & Selection:

    • Use a fresh, high-purity acid catalyst.

    • Consider using PPTS for a more controlled reaction, especially if you observe byproduct formation.[12]

    • Ensure the catalytic amount is appropriate (typically 0.05-0.1 equivalents).

  • Cause 2: Reagent Stoichiometry: An insufficient amount of DHP will naturally lead to incomplete conversion.

  • Solution 2: Optimize DHP Equivalents:

    • While a slight excess is needed, a large excess can complicate purification. Start with 1.2-1.5 equivalents of DHP.[13]

    • Monitor the reaction progress and add a small additional portion of DHP if the reaction stalls with the catalyst still active.

  • Cause 3: Inappropriate Temperature: Most THP protections proceed well at room temperature.[13] However, if the starting amine is poorly soluble or sterically hindered, gentle heating (e.g., to 40 °C) might be necessary.[14]

  • Solution 3: Temperature Adjustment:

    • Ensure the starting material is fully dissolved. If not, consider a different solvent or gentle warming.

    • Run the reaction at room temperature first. Only apply heat if the reaction is sluggish and you have ruled out catalyst/reagent issues.

Problem Area 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: I've successfully consumed my starting material, but NMR analysis shows a mixture of the desired N1 and undesired N2 isomers. How can I improve the N1:N2 ratio?

This is the most common cause of reduced yield. Selectivity is a delicate balance of kinetic versus thermodynamic control.

  • Cause 1: Kinetically Controlled Conditions: Some solvent and catalyst combinations may favor the kinetic N2 product. Highly polar, protic solvents can stabilize intermediates that lead to the N2 isomer.

  • Solution 1: Solvent and Catalyst Optimization for Thermodynamic Control:

    • Solvent Choice: Switch to less polar, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents are widely reported for high-selectivity THP protections.[14]

    • Catalyst Choice: Use a mild acid catalyst like PPTS. Its conjugate base (pyridine) can buffer the reaction, preventing overly harsh acidic conditions that might accelerate the formation of undesired isomers.[10]

    • Reaction Time & Temperature: Allow the reaction to stir for a longer period at room temperature. This gives the kinetically formed N2 isomer a chance to revert and equilibrate to the more thermodynamically stable N1 isomer.

  • Cause 2: Inability to Distinguish Isomers: You cannot optimize what you cannot measure.

  • Solution 2: Analytical Confirmation:

    • Use 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC), to definitively assign the structures.[6] The correlation between the pyran's anomeric proton (at the C2 position) and the indazole ring carbons will be different for the N1 and N2 isomers. For the N1 isomer, a correlation to C7a is expected, while for the N2 isomer, a correlation to C3 is more likely.

Problem Area 3: Difficult Purification & Product Loss

Q: My crude product looks fine, but I'm experiencing significant product loss during silica gel chromatography. My product is also streaking badly on the column. What's wrong?

This issue is twofold: product decomposition on silica and poor chromatographic behavior due to the basic 5-amino group.

  • Cause 1: Acid-Labile THP Group: Silica gel is inherently acidic and can cleave the THP protecting group during long exposure on the column, leading to the starting material.[15][16]

  • Solution 1: Neutralize the Stationary Phase:

    • Pre-treat your silica gel with a solution of your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol, then pack the column as usual.

    • Add ~1% Et₃N to your mobile phase. This deactivates the acidic sites on the silica, preventing both product streaking and THP cleavage.[15]

  • Cause 2: Product Streaking: The basic 5-amino group interacts strongly with the acidic silanol groups on the silica surface, causing significant band broadening and tailing.

  • Solution 2: Use a Basic Additive in the Eluent:

    • As described above, adding a volatile base like triethylamine or a solution of ammonia in methanol to your eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane) is essential. This competes with your product for binding to the acidic sites, resulting in sharp, symmetrical peaks.[15]

  • Cause 3: Inappropriate Work-up: Using an acidic aqueous wash (e.g., 1M HCl) during work-up will deprotect your product.

  • Solution 3: Gentle Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent like DCM or Ethyl Acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[14]

Part 3: Optimized Protocols & Data

Recommended Experimental Protocol

This protocol is designed to maximize yield and N1-selectivity.

  • Preparation: To a solution of 1H-indazol-5-amine (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.3 eq.) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane or Methanol in DCM. Crucially, add 1% triethylamine to the eluent mixture.

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Catalyst p-TsOH (0.1 eq.)PPTS (0.1 eq.)Higher N1:N2 ratio, less byproductPPTS is less acidic, reducing DHP polymerization and promoting thermodynamic control.[10][12]
Solvent MethanolDichloromethane (DCM)Improved N1 selectivityAprotic solvents like DCM favor the desired N1 isomer over polar, protic solvents.[14]
DHP (eq.) 3.0 eq.1.3 eq.Easier purificationA large excess of DHP can lead to purification difficulties; a slight excess is sufficient.[13]
Purification Standard Silica GelSilica Gel with 1% Et₃N in eluentHigher recovery, better peak shapeThe basic additive prevents THP cleavage and tailing of the amine product.[15]

Part 4: Visualization of Workflow and Chemistry

Diagram 1: Synthetic Pathway and Regioselectivity Challenge

This diagram illustrates the core reaction and the formation of the desired N1 product versus the undesired N2 isomer.

G cluster_reactants Reactants cluster_products Potential Products A 1H-Indazol-5-amine C Acid Catalyst (e.g., PPTS) A->C B 3,4-Dihydro-2H-pyran (DHP) B->C P1 Desired Product 1-(THP)-1H-indazol-5-amine (N1) C->P1 Thermodynamic Control P2 Undesired Isomer 2-(THP)-2H-indazol-5-amine (N2) C->P2 Kinetic Product

Caption: Reaction scheme showing the formation of N1 and N2 isomers.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical path to diagnose and solve issues related to low product yield.

G cluster_problems Problem Diagnosis cluster_solutions Corrective Actions start Low Yield of Target Compound check_crude Analyze Crude by TLC / LC-MS / NMR start->check_crude incomplete High % of Starting Material check_crude->incomplete Incomplete Conversion isomers Mixture of N1/N2 Isomers check_crude->isomers Multiple Products purification Good Crude, Low Final Yield check_crude->purification Clean Crude Reaction sol_incomplete 1. Check Catalyst Activity 2. Verify DHP Stoichiometry 3. Adjust Temperature incomplete->sol_incomplete sol_isomers 1. Use Aprotic Solvent (DCM) 2. Use Milder Catalyst (PPTS) 3. Allow Longer Reaction Time isomers->sol_isomers sol_purification 1. Add Base (Et3N) to Eluent 2. Use Gentle Aqueous Work-up 3. Avoid Acidic Conditions purification->sol_purification

Caption: Systematic troubleshooting guide for low reaction yield.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Zhan, C., et al. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Improving the Yield of Boc Protection Reactions. BenchChem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Taneja, S. C., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Royal Society of Chemistry.
  • Protecting Groups Archives. Total Synthesis.
  • This compound. MySkinRecipes.
  • Heath, R. S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.
  • Purification of THP protected compound. (2025). Reddit.
  • Mild THP removal/hydrolysis? (2016).
  • THP Protection - Common Conditions. Organic Chemistry.
  • Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. BenchChem.

Sources

Technical Support Center: THP Protection of 5-Aminoindazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tetrahydropyranyl (THP) protection of 5-aminoindazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and understand the underlying chemical principles.

Introduction

The protection of the indazole nitrogens in 5-aminoindazole is a critical step in the synthesis of many pharmaceutical agents. The tetrahydropyranyl (THP) group is an attractive choice due to its relative stability under a range of conditions and its facile, acid-labile deprotection. However, the presence of three nucleophilic nitrogen atoms in 5-aminoindazole—N1 and N2 of the indazole ring and the exocyclic 5-amino group—presents significant challenges in achieving regioselectivity and avoiding side reactions. This guide provides in-depth, experience-driven advice to address these challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield of the Desired N-THP-5-Aminoindazole: What's Going Wrong?

This is one of the most common issues encountered. Low yields can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters.

  • Impurity of Reagents: The presence of water or other nucleophiles can consume the acid catalyst and the activated dihydropyran (DHP).

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (like dichloromethane or THF) and ensure your 5-aminoindazole starting material is free of moisture.

  • Optimize Catalyst Loading: Start with a catalytic amount of a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS). If the reaction is sluggish, you can switch to a stronger acid like p-toluenesulfonic acid (p-TsOH), but be mindful of potential side reactions.

  • Control Dihydropyran (DHP) Stoichiometry: An excess of DHP can lead to the formation of di-protected and tri-protected species. Start with 1.1-1.5 equivalents of DHP and monitor the reaction progress closely by TLC or LC-MS.

  • Temperature Control: The reaction is typically run at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can be beneficial, but this may also increase the rate of side reactions.

  • Monitor Reaction Progress: Track the consumption of the starting material and the formation of the product. Over-running the reaction can lead to the formation of undesired byproducts.

Formation of Multiple Products: A Mixture of N1, N2, and N-Amino Protected Isomers

The primary challenge in the THP protection of 5-aminoindazole is controlling regioselectivity. The indazole anion is a mesomeric system, leading to potential alkylation at both N1 and N2.[1] Furthermore, the 5-amino group can also be protected.

Understanding the Regioselectivity:

The alkylation of indazoles is a complex interplay of electronic and steric factors, as well as reaction conditions.[2][3]

  • N1 vs. N2 Isomerism: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] This often leads to a preference for the formation of the N1-substituted product under thermodynamic control. However, the kinetic product can be the N2-isomer, and the ratio can be influenced by the solvent and the nature of the electrophile.

  • Influence of the 5-Amino Group: The electron-donating nature of the 5-amino group increases the electron density of the indazole ring, potentially influencing the nucleophilicity of both N1 and N2.

  • Chemoselectivity (Indazole vs. Amino Group): While anilines can be protected with THP, the indazole nitrogens are generally more nucleophilic, especially after deprotonation in the presence of a base. Under the acidic conditions typically used for THP protection, the exocyclic amino group will be protonated, reducing its nucleophilicity and favoring reaction at the indazole nitrogens.

Troubleshooting and Control of Regioselectivity:

  • Choice of Catalyst: Mildly acidic catalysts like PPTS are often preferred to minimize side reactions.

  • Solvent Effects: The choice of solvent can influence the N1/N2 ratio. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Experimenting with a range of temperatures (0 °C to 40 °C) is recommended.

Visualizing the Challenge: Potential Products

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products 5-Aminoindazole 5-Aminoindazole N1_Product N1-THP-5-Aminoindazole (Often the desired product) 5-Aminoindazole->N1_Product DHP, H+ N2_Product N2-THP-5-Aminoindazole 5-Aminoindazole->N2_Product DHP, H+ NAmino_Product 5-(N-THP-amino)indazole 5-Aminoindazole->NAmino_Product DHP, H+ Di_Product Di-THP Products 5-Aminoindazole->Di_Product DHP, H+ DHP Dihydropyran (DHP) Acid Acid Catalyst (e.g., p-TsOH)

Caption: Potential products from the THP protection of 5-aminoindazole.

My Product is Unstable During Workup and Purification. How Can I Isolate It?

THP-protected compounds, particularly N-THP indazoles, can be sensitive to acidic conditions. The aqueous workup and silica gel chromatography can lead to partial or complete deprotection.

Troubleshooting Protocol for Isolation:

  • Neutral Workup: After quenching the reaction (e.g., with a saturated solution of sodium bicarbonate), ensure the aqueous layer is neutral or slightly basic before extraction.

  • Minimize Contact with Silica Gel:

    • Consider using a plug of silica gel for rapid filtration instead of a full column.

    • If column chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (e.g., 1% triethylamine in the eluent).

    • Alternatively, use a less acidic stationary phase like alumina.

  • Avoid Acidic Solvents: Ensure that solvents used for extraction and chromatography are free of acidic impurities.

How Can I Confirm the Regiochemistry of My Product?

Distinguishing between N1 and N2 isomers can be challenging. A combination of analytical techniques is often required.

Analytical TechniqueExpected Observations for N1 vs. N2 Isomers
¹H NMR The chemical shift of the proton at the 3-position (H3) of the indazole ring is typically different for the N1 and N2 isomers. In the N1-isomer, H3 is often shifted downfield compared to the N2-isomer.
¹³C NMR The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, will differ between the two isomers.
HMBC (Heteronuclear Multiple Bond Correlation) This 2D NMR technique is invaluable. For the N1-isomer, a correlation is expected between the anomeric proton of the THP group and C7a of the indazole ring. For the N2-isomer, a correlation would be seen with C3.
NOE (Nuclear Overhauser Effect) Irradiation of the anomeric proton of the THP group may show an NOE to the proton at the 7-position (H7) in the N1-isomer.

Workflow for Isomer Identification

G Start Purified Product Mixture NMR_1H ¹H NMR Analysis Start->NMR_1H Initial Assessment NMR_13C ¹³C NMR Analysis NMR_1H->NMR_13C Further Characterization NOE NOE Experiment NMR_1H->NOE Spatial Proximity Check HMBC HMBC Experiment NMR_13C->HMBC Definitive Assignment N1_isomer N1 Isomer Confirmed HMBC->N1_isomer Correlation Analysis N2_isomer N2 Isomer Confirmed HMBC->N2_isomer Correlation Analysis NOE->N1_isomer H7 Correlation

Caption: Analytical workflow for distinguishing N1 and N2 isomers.

Experimental Protocols

General Protocol for THP Protection of 5-Aminoindazole

This protocol is a general guideline and may require optimization for your specific setup.

Reagents and Materials:

  • 5-Aminoindazole

  • Dihydropyran (DHP), freshly distilled

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 5-aminoindazole (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PPTS (0.1-0.2 equiv).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add dihydropyran (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel deactivated with triethylamine or on alumina.

Protocol for Deprotection of N-THP-5-Aminoindazole

Reagents and Materials:

  • N-THP-5-aminoindazole

  • Methanol or Ethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or DCM

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-THP-5-aminoindazole in methanol.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-aminoindazole if necessary.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
  • Lu, P.; Juarez, L.; Wiget, P. A.; Zhang, W.; Raman, K. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.2024, 20, 170-186. [Link]
  • Alam, M. S.; Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021, 17, 1939-1951. [Link]
  • Goddard, R.; et al. Development of a selective and scalable N1-indazole alkylation. RSC Adv., 2024, 14, 6835-6840. [Link]
  • Zhan, P.; et al. A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Lett.2012, 53(1), 99-102. [Link]
  • Sharma, A.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen2017, 6(2), 168-177. [Link]
  • Clemens, J.; Bell, E. L.; Londregan, A. T. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis2022, 54(14), 3215-3226. [Link]
  • Alam, M. S.; Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021, 17, 1939-1951. [Link]
  • Sun, J.-H.; et al. Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. J. Org. Chem.1996, 61(19), 6794-6795. [Link]
  • Isidro-Llobet, A.; Alvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009, 109(6), 2455-2504. [Link]
  • Baraznenok, I. L.; Nenajdenko, V. G.; Balenkova, E. S. Chemical Transformations of Bifunctional Compounds. Russ. Chem. Rev.2000, 69(1), 39. [Link]
  • Lu, P.; Juarez, L.; Wiget, P. A.; Zhang, W.; Raman, K. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.2024, 20, 170-186. [Link]
  • Sharma, A.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen2017, 6(2), 168-177. [Link]

Sources

Technical Support Center: Chromatographic Purification of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying this valuable intermediate. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation of your target compound with high purity and yield.

Understanding the Molecule: Key Characteristics

This compound (CAS 478832-10-9) is a heterocyclic compound featuring an indazole core, a primary amine, and a tetrahydropyranyl (THP) protecting group.[1][2] Its purification by chromatography requires careful consideration of its structural features:

  • Indazole Core and Aromaticity: The fused aromatic ring system contributes to the molecule's moderate polarity and potential for π-π interactions with certain stationary phases.

  • Primary Amine (-NH2): This basic functional group can lead to peak tailing on standard silica gel due to strong interactions with acidic silanol groups. It also makes the molecule's retention sensitive to the pH of the mobile phase.[3][4]

  • Tetrahydropyranyl (THP) Group: This protecting group is an acetal and is notably sensitive to acidic conditions, which can cause its cleavage.[5][6][7] This instability is a critical factor in method development. The presence of the THP group also introduces a new chiral center, potentially leading to diastereomeric mixtures if the starting material is chiral, which can complicate purification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

A1: For a moderately polar compound like this compound, both normal-phase and reversed-phase chromatography are viable options.

  • Normal-Phase Chromatography (NPC): This is often a good initial approach.

    • Stationary Phase: Standard silica gel can be used, but deactivation may be necessary to prevent peak tailing and potential degradation.

    • Mobile Phase: A non-polar solvent like hexane or heptane mixed with a more polar solvent such as ethyl acetate is a common starting point. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) is highly recommended to suppress the interaction of the amine with silica silanols and improve peak shape.

  • Reversed-Phase Chromatography (RPC): This is a powerful alternative, especially for HPLC.

    • Stationary Phase: A C18 column is the most common choice.[8]

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[3][9] Due to the basic nature of the amine, using a buffer to control the pH is crucial for reproducible results. A slightly basic mobile phase (e.g., pH 7.5-9) will keep the amine in its neutral form, increasing retention and improving peak shape. Ammonium bicarbonate or phosphate buffers are suitable options.[9]

Q2: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?

A2: The most likely cause of degradation is the acid-lability of the THP protecting group.[5][6][7] Standard silica gel is acidic and can catalyze the removal of the THP group.

Troubleshooting Steps:

  • Assess Stability: Before running a column, spot your crude material on a silica gel TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new, more polar spots (corresponding to the deprotected amine), which would indicate degradation.[10]

  • Deactivate the Silica Gel: If degradation is observed, you can "deactivate" the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a base like triethylamine or ammonia in methanol before packing the column.[10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.[10] For HPLC, modern hybrid silica columns are more resistant to extreme pH levels.

  • Avoid Acidic Additives: Ensure your mobile phase does not contain any acidic modifiers.

Q3: I am observing significant peak tailing in my chromatogram. What can I do to improve the peak shape?

A3: Peak tailing for this compound is almost certainly due to the interaction of the basic amine group with acidic silanol groups on the silica surface.[11]

Solutions:

  • Add a Basic Modifier: As mentioned, adding a small percentage of triethylamine (typically 0.1-1%) to your mobile phase in normal-phase chromatography will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.

  • Control pH in Reversed-Phase: In RPC, ensure your mobile phase pH is controlled with a buffer. Operating at a pH at least 2 units above the pKa of the amine will ensure it is in its neutral, less interactive form, which significantly reduces tailing.[11]

  • Use an End-Capped Column: For reversed-phase HPLC, using an "end-capped" C18 column is beneficial. These columns have fewer free silanol groups, reducing the potential for undesirable interactions.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Poor Separation of Impurities - Inappropriate mobile phase polarity.- Co-elution of structurally similar impurities.- Optimize Mobile Phase: Perform a gradient elution first to determine the optimal isocratic solvent strength. For NPC, try different solvent combinations (e.g., dichloromethane/methanol). For RPC, adjust the organic-to-aqueous ratio.[12]- Change Selectivity: Switch to a different stationary phase (e.g., from silica to alumina in NPC, or from C18 to a phenyl-hexyl or cyano column in RPC) to introduce different separation mechanisms.[8]
Low Yield After Purification - Irreversible adsorption of the compound onto the column.- Degradation of the compound on the column.- Check for Adsorption: If the compound is strongly retained, it may not fully elute. Use a stronger mobile phase (a "strip wash") at the end of the run to recover any remaining material.- Address Degradation: Follow the steps outlined in FAQ Q2 to mitigate acid-catalyzed deprotection of the THP group.[5][6][7]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Lack of column equilibration.- Fluctuations in temperature or flow rate.- Ensure Consistent Mobile Phase: Prepare fresh mobile phase for each run and use a buffer in RPC to maintain a constant pH.[4]- Equilibrate Thoroughly: Always equilibrate the column with the mobile phase for a sufficient time (at least 10 column volumes) before each injection.- Control System Parameters: Use a column oven to maintain a constant temperature and ensure the pump is functioning correctly to deliver a stable flow rate.[13]

Experimental Workflow and Protocols

Protocol 1: Normal-Phase Flash Chromatography Method Development

This protocol outlines a systematic approach to developing a flash chromatography method for purifying this compound.

Workflow Diagram:

workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification prep_sample Dissolve Crude Sample tlc_screen TLC Screening with Hexane/EtOAc prep_sample->tlc_screen prep_tlc Prepare TLC Plates prep_tlc->tlc_screen add_base Add 0.5% Triethylamine tlc_screen->add_base Observe Tailing/Streaking check_rf Check Rf Value (Target: 0.2-0.3) add_base->check_rf adjust_polarity Adjust Polarity check_rf->adjust_polarity Rf Not Ideal pack_column Pack Column with Slurry check_rf->pack_column Rf Ideal adjust_polarity->check_rf Re-spot TLC load_sample Load Sample (Dry or Wet) pack_column->load_sample run_column Run Column Chromatography load_sample->run_column collect_fractions Collect & Analyze Fractions run_column->collect_fractions

Caption: Workflow for Normal-Phase Method Development.

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a hexane/ethyl acetate solvent system (e.g., start with 70:30 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp (254 nm).

  • Optimize Mobile Phase:

    • If significant streaking or tailing is observed, prepare a new mobile phase containing 0.5% triethylamine (e.g., 69.5:30:0.5 hexane:ethyl acetate:triethylamine).

    • Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.2-0.3 for the target compound. This Rf value generally translates well to column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel in the optimized mobile phase.

    • Pack the column carefully to ensure a homogenous stationary bed.

  • Sample Loading:

    • For best results, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").

    • Alternatively, dissolve the sample in a minimal amount of a strong solvent (like dichloromethane) and apply it carefully to the top of the column ("wet loading").

  • Elution and Fraction Collection:

    • Elute the column with the optimized mobile phase.

    • Collect fractions and monitor the elution of the compound by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Logic Tree

This diagram provides a logical path for troubleshooting common issues during the chromatographic purification.

troubleshooting cluster_peak Peak Shape Issues cluster_separation Separation Issues cluster_stability Stability Issues start Problem Observed peak_tailing peak_tailing start->peak_tailing Asymmetric Peak peak_fronting Peak Fronting Reduce Sample Load or Decrease Injection Volume start->peak_fronting Asymmetric Peak poor_res Poor Resolution Decrease Polarity of Mobile Phase or Change Stationary Phase Selectivity start->poor_res Overlapping Peaks no_elution Compound Not Eluting Increase Polarity of Mobile Phase (Gradient) start->no_elution No Product Detected new_spots New Spots on TLC/LC Deactivate Silica or Use Neutral/Basic Conditions to Prevent THP Cleavage start->new_spots Evidence of Degradation

Caption: Troubleshooting Decision Tree for Chromatography.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Chemistry For Everyone. (2023, January 27).
  • Parish, E. J., & Strobe, G. A. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 296-305.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Royal Society of Chemistry. (n.d.). Recent advances in the protection and deprotection of the hydroxyl group.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Chromedia. (n.d.). Troubleshooting LC, basics.
  • PubChem. (n.d.). 1H-Indazol-5-amine.
  • ResearchGate. (2020). Troubleshooting in high performance liquid chromatography.
  • CAS Common Chemistry. (n.d.). 1H-Indazol-5-amine.
  • American Elements. (n.d.). Indazoles.
  • The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters.
  • MySkinRecipes. (n.d.). This compound.
  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

Sources

Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. As a privileged scaffold in medicinal chemistry and drug development, the efficient synthesis of indazoles is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common challenges encountered during indazole synthesis, from general parameter optimization to method-specific issues.

Section 1.1: Core Reaction Parameters

Q1: My reaction is suffering from low yield and incomplete conversion. What is the first logical step in my troubleshooting process?

A1: Low yield or incomplete conversion is a common issue that can often be resolved by systematically evaluating the core reaction parameters.[3] Before exploring more complex variables, begin with a logical workflow to diagnose the problem.

  • 1. Reagent & Solvent Quality: First, verify the purity and integrity of your starting materials, reagents, and solvents. Boronic acids, for example, can degrade if exposed to moisture.[4] Ensure solvents are anhydrous and appropriately degassed, especially for oxygen-sensitive reactions like palladium-catalyzed couplings.[4]

  • 2. Reaction Temperature: Temperature is a critical factor influencing reaction rates.[3] However, excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.[5][6] Systematically screen a range of temperatures to find the optimal balance for your specific substrate and catalyst system.

  • 3. Concentration & Stoichiometry: Ensure that the reactant concentrations and stoichiometry are correct. Incomplete reactions can occur if the limiting reagent is not fully consumed due to incorrect measurements or degradation.

  • 4. Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is stalling, proceeding slowly, or if the product is degrading over time.

Q2: How do I select the optimal solvent for my indazole synthesis?

A2: Solvent choice is critical as it affects reactant solubility, reaction kinetics, and even product distribution.[3] There is no single "best" solvent; the choice is highly dependent on the specific reaction mechanism.

  • Polarity and Solubility: The solvent must adequately dissolve the starting materials and reagents to ensure a homogeneous reaction mixture.[3][5] For instance, in many modern syntheses, aprotic polar solvents like DMSO and DMF are used to achieve high yields.[7][8]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. High-temperature reactions, such as some Cadogan-type cyclizations, require high-boiling point solvents.[5]

  • Protic vs. Aprotic: The nature of the solvent can be crucial. For example, in some microwave-assisted syntheses, the use of an aprotic solvent like DMF led to higher yields compared to a protic solvent like acetic acid.[9] This may be related to the ability of aprotic solvents to dissolve salts and accept hydrogen bonds, facilitating the reaction.[9] In contrast, for certain syntheses from 2-formylphenylboronic acids, a base in an alcoholic (protic) solvent was necessary for the final cyclization-deacylation step.[10]

Q3: What is the impact of temperature, and how should I approach its optimization?

A3: Temperature is a double-edged sword in chemical synthesis. While it can increase the reaction rate, it can also promote side reactions or cause degradation of reactants and products.[6]

  • Kinetics vs. Stability: The primary goal is to find a temperature that allows the reaction to proceed at a reasonable rate without causing significant decomposition. For many reactions, yields increase with temperature up to an optimal point, after which they decrease due to the formation of side products.[6]

  • Systematic Screening: The most effective approach is to perform a systematic screening of temperatures. For example, you could run small-scale reactions at 80 °C, 100 °C, and 120 °C to observe the effect on yield and purity.[6]

  • Modern Methods: Be aware that many modern catalytic methods are designed to be efficient at milder temperatures compared to classical, high-temperature syntheses.[3][5]

Q4: I am observing a mixture of N1 and N2 isomers. How can I improve the regioselectivity of my N-alkylation or N-arylation reaction?

A4: Achieving regioselectivity in the functionalization of the indazole core is a frequent challenge. The outcome is a delicate balance of steric, electronic, and reaction conditions.

  • Base and Solvent System: This is often the most influential factor. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the thermodynamically more stable N1 isomer.[11] Conversely, Mitsunobu conditions (e.g., triphenylphosphine and an azodicarboxylate) tend to favor the kinetically controlled N2 isomer.[11]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct the alkylation. Electron-withdrawing groups at the C7 position can favor N2-alkylation, while bulky groups at the C3 position can sterically hinder the N2 position and promote N1-alkylation.[11]

  • Reaction Temperature: Lower temperatures may favor the kinetic N2 product, while higher temperatures can allow for equilibration to the thermodynamic N1 product.[11]

Section 1.2: Method-Specific Troubleshooting

Q5: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing. What are the common pitfalls?

A5: Palladium-catalyzed reactions are powerful but sensitive to several factors. Failure often points to issues with the catalyst's activity or the reaction environment.

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[4] It is crucial to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Impurities in the starting materials, such as thiols, can also act as catalyst poisons.[4]

  • Ligand Choice: The ligand is not just a spectator; it stabilizes the palladium center and modulates its reactivity. For electron-rich indazoles or sterically hindered coupling partners, specialized phosphine ligands (e.g., tBuXphos) may be required to achieve good results.[4]

  • Base Selection: The choice of base is critical. For unprotected indazoles, the acidic N-H proton can interfere with the reaction.[4] Using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases like potassium tert-butoxide (KOtBu), which can cause deprotonation and side reactions.[4][11]

  • Precursor Quality: For Suzuki couplings, ensure the boronic acid is of high quality, as it can degrade to form boroxines.[4] For Buchwald-Hartwig aminations, the nucleophilicity of the amine is key; electron-deficient or very hindered amines may require more active catalyst systems and higher temperatures.[4]

Q6: I am using microwave-assisted synthesis to shorten reaction times, but my yields are inconsistent. What should I optimize?

A6: Microwave-assisted synthesis accelerates reactions by rapid, uniform heating through dielectric interactions.[12] Inconsistency often arises from not fully optimizing the unique parameters of this technique.

  • Temperature vs. Power: It is crucial to control the reaction by setting a target temperature rather than just a power level. This ensures reproducibility. The optimal temperature must be determined experimentally; for one reported synthesis, 150 °C was found to be the best condition.[9]

  • Solvent Choice: Solvents with high dielectric constants are favorable for microwave heating.[9] The choice of solvent can dramatically affect reaction times and yields.[9] For example, using DMF can lead to higher yields than acetic acid in certain syntheses.[9]

  • Reaction Time: Microwave reactions are significantly faster than conventional heating.[9][13] Reaction times are often reduced from hours to minutes. It is essential to perform time-course studies (e.g., 2 min, 5 min, 10 min) to find the optimal duration and avoid product decomposition from prolonged heating.

Part 2: Data & Protocols

Section 2.1: Data Summary Tables

Table 1: Effect of Temperature on Indazole Synthesis Yield Based on a catalyst-free synthesis of hexahydro-2,3-diphenyl-2H-indazole derivatives.

EntryTemperature (°C)Yield (%)Observation
180LowerReaction proceeds slowly.
2100IncreasedImproved reaction rate.
311095Optimal temperature identified. [6]
4120DecreasedYield drops, likely due to side reactions/decomposition.[6]

Table 2: Optimization of a Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles Reaction of 2-bromobenzaldehyde, an amine, and sodium azide.

CatalystSolventTemperature (°C)Yield (%)Reference
Cu₂O-NPPEG 300110High[14]
Cu/CDMSO110High[15]
CuIDMSO110High[14]
Section 2.2: Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[9]

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the dione starting material (1 mmol), the substituted hydrazine (1.2 mmol), and the chosen solvent (e.g., DMF, 3 mL).

  • Reaction Setup: Seal the vessel and place it in the microwave reactor cavity.

  • Microwave Irradiation: Set the reaction parameters:

    • Power: 300 W (constant)

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 2-5 minutes (optimize based on TLC monitoring)

    • Stirring: High

  • Work-up: After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indazole derivative.

Protocol 2: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazoles

This protocol is a generalized procedure based on methodologies for N(1)-C(7a) bond formation.[16][17]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., dppf, 7.5 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, tBuONa, 1.4 eq).

  • Evacuation & Backfill: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.

Part 3: Visualization & Workflows

Diagram 1: General Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to diagnosing and resolving low-yield reactions.

LowYield_Troubleshooting start Low Yield or Incomplete Conversion check_reagents Verify Purity & Integrity of Starting Materials, Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction is_stalled Is Reaction Stalled? monitor_reaction->is_stalled is_degrading Is Product Degrading? is_stalled->is_degrading No optimize_catalyst Optimize Catalyst System: - Increase Loading - Change Ligand/Metal is_stalled->optimize_catalyst Yes optimize_temp Optimize Temperature: Screen Higher/Lower Temps is_degrading->optimize_temp Yes optimize_time Adjust Reaction Time is_degrading->optimize_time No solution Problem Resolved optimize_temp->solution optimize_catalyst->solution optimize_time->solution

Caption: A logical workflow for troubleshooting low-yield reactions.

Diagram 2: Key Parameter Optimization Cycle

This diagram illustrates the iterative process of optimizing key reaction parameters for indazole synthesis.

Optimization_Cycle cluster_0 Iterative Optimization initial_run Initial Small-Scale Reaction analyze Analyze Outcome (Yield, Purity, Byproducts) initial_run->analyze identify Identify Key Parameter (e.g., Solvent, Temp, Catalyst) analyze->identify vary Systematically Vary One Parameter identify->vary re_run Re-run Experiment vary->re_run compare Compare Results re_run->compare is_optimal Is Result Optimal? compare->is_optimal is_optimal->identify No scale_up Scale-Up Reaction is_optimal->scale_up Yes

Caption: The iterative cycle for systematic reaction optimization.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
  • Benchchem. (2025). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • Benchchem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • ResearchGate. (n.d.). Reaction conditions optimization for 1H‐Indazoles synthesisa.
  • Benchchem. (2025). Addressing incomplete conversion in indazole synthesis.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles a.
  • Benchchem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole.
  • Benchchem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW.
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Synonyms. (2024). Optimization of reaction conditions: Significance and symbolism.
  • Bentham Science. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ACS Publications. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids.
  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
  • Organic Chemistry Portal. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
  • ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • ACS Publications. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters.
  • PubMed Central. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives.
  • Ingenta Connect. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.

Sources

Technical Support Center: Troubleshooting THP Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the acidic deprotection of tetrahydropyranyl (THP) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common but sometimes problematic synthetic transformation. Here, we move beyond simple protocols to diagnose and solve issues ranging from incomplete reactions to substrate degradation, ensuring your synthesis proceeds smoothly and efficiently.

Section 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses the most common issues encountered during the acidic cleavage of THP ethers. Each question outlines a specific problem, explains the underlying chemical principles, and provides a stepwise approach to resolution.

Q1: My THP deprotection is extremely slow or incomplete. How can I drive the reaction to completion?

A1: An incomplete deprotection is typically a sign that the reaction conditions are too mild for your specific substrate. The cleavage of a THP ether is an equilibrium process, and its rate is highly dependent on the acidity of the medium and the stability of the intermediate carbocation.[1][2]

Causality & Diagnosis:

  • Insufficient Acidity: The catalyst may be too weak or used in too low a concentration to effectively protonate the acetal oxygen, which is the first and rate-determining step of the mechanism.[2][3]

  • Steric Hindrance: A sterically congested alcohol can slow down both the initial protonation and the subsequent departure of the alcohol.

  • Equilibrium: In non-aqueous alcoholic solvents (e.g., methanol, ethanol), the reaction is an acetal exchange. The equilibrium may not sufficiently favor the deprotected product.[1][4]

Troubleshooting Workflow:

  • Increase Catalyst Loading: The simplest first step is to increase the concentration of your current acid catalyst.

  • Switch to a Stronger Acid: If increasing the concentration is ineffective, a stronger acid is required. The choice of acid should be guided by the sensitivity of your substrate. See Table 1 for a comparison of common acidic catalysts.

  • Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. Proceed with caution if your substrate is thermally labile.

  • Introduce Water: If the reaction is performed in an anhydrous alcoholic solvent, adding water can shift the equilibrium. A common solvent system for this purpose is a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).[2][5] This hydrolyzes the intermediate carbocation, driving the reaction to completion.[2]

Q2: My starting material is decomposing, or I'm observing significant side product formation. What's going wrong?

A2: Substrate degradation or the formation of side products indicates that the reaction conditions are too harsh. Many complex molecules contain other acid-sensitive functional groups that are less stable than the THP ether under strongly acidic conditions.

Causality & Diagnosis:

  • Presence of Other Acid-Labile Groups: Your substrate may contain other protecting groups (e.g., silyl ethers like TBS, acetonides) or functionalities (e.g., allylic alcohols, epoxides, furans) that are cleaved or rearranged under the current conditions.

  • Carbocation Rearrangement: The resonance-stabilized carbocation intermediate formed during deprotection can, in some cases, be trapped by other nucleophiles within the molecule or undergo rearrangement.[2]

  • Phenolic Substrates: Phenolic THP ethers are particularly acid-sensitive and can be cleaved under very mild conditions, sometimes even during chromatography on silica gel.[5]

Troubleshooting Workflow:

  • Switch to a Milder Acid Catalyst: This is the most critical step. Move down the acidity scale. If you are using a strong mineral acid like HCl, consider switching to p-toluenesulfonic acid (TsOH), or even better, pyridinium p-toluenesulfonate (PPTS).[1][5] PPTS is particularly effective as it provides buffered, mild acidity, minimizing side reactions.[1][6]

  • Use a Heterogeneous Catalyst: Solid-supported acids like Dowex® 50W resins or Amberlyst® 15 can be advantageous. They provide localized acidity and can be easily filtered off, preventing prolonged exposure of the product to acid during workup. This method offers excellent control over reaction time.

  • Lower the Reaction Temperature: Perform the reaction at room temperature or even 0 °C. While this will slow the desired deprotection, it will disproportionately slow the undesired side reactions.

  • Careful Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent over-exposure of the product to the acidic medium.

Table 1: Comparison of Common Acidic Catalysts for THP Deprotection

CatalystTypical SolventsTypical TemperatureRelative AcidityKey Considerations
Hydrochloric Acid (HCl)Methanol, THF/H₂O0 °C to RTVery StrongEffective but harsh. High risk of side reactions with sensitive substrates.[5]
p-Toluenesulfonic Acid (TsOH)Methanol, Ethanol0 °C to RTStrongA common and effective choice, but can be too strong for complex molecules.[2][3]
Acetic Acid (AcOH) / H₂O / THFTHF/H₂ORT to 45 °CMildExcellent for driving the reaction to completion via hydrolysis. Good for substrates prone to side reactions.[2][5]
Pyridinium p-toluenesulfonate (PPTS)Methanol, Ethanol, DCMRT to 55 °CVery MildThe catalyst of choice for acid-sensitive substrates. Provides a buffered acidic environment.[1][5][6]
Dowex® 50W or Amberlyst® 15 (Resins)Methanol, EthanolRTStrong (local)Heterogeneous catalyst. Easy to remove by filtration, allowing for precise reaction time control.
Q3: I am trying to selectively deprotect a THP ether in the presence of a silyl ether (e.g., TBS, TBDPS). How can I achieve this?

A3: Achieving selectivity requires exploiting the kinetic differences in the cleavage rates of the two protecting groups. THP ethers are generally more acid-labile than most common silyl ethers.

Causality & Diagnosis:

The cleavage of both THP (an acetal) and silyl ethers is acid-catalyzed. However, the mechanism and activation energy for each are different. THP cleavage proceeds via a stable oxocarbenium ion.[1][2] Silyl ether cleavage is dependent on the steric bulk at the silicon atom and the stability of the resulting silicon cation. Generally, the order of acid lability is: THP > TBS > TBDPS.

Troubleshooting Workflow for Selective THP Cleavage:

  • Use a Mild, Buffered Acid: PPTS in an alcoholic solvent (e.g., ethanol) at room temperature is the standard starting point for this transformation.[1][6] The buffered nature of PPTS prevents the pH from dropping low enough to cause significant cleavage of the more robust silyl ether.

  • Employ Catalytic TsOH at Low Temperature: A catalytic amount of TsOH in methanol at 0 °C can also achieve selectivity. The low temperature is crucial for minimizing silyl ether cleavage.

  • Strict Reaction Monitoring: This is a kinetic differentiation. The reaction must be stopped immediately upon consumption of the THP-protected starting material. Follow the reaction carefully by TLC.

  • Avoid Aqueous Workups with Strong Acids: During the workup, avoid washing with any acidic solutions. Use a saturated sodium bicarbonate solution to quench the reaction.

Section 2: Mechanism & Key Concepts

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

The Mechanism of Acid-Catalyzed THP Deprotection

The deprotection is a reversible acetal hydrolysis or alcoholysis.[2]

  • Protonation: The reaction begins with the protonation of the ether oxygen atom of the THP ring by the acid catalyst (H-A).[2]

  • Cleavage & Carbocation Formation: The protonated ether cleaves to release the free alcohol (R-OH) and form a resonance-stabilized oxocarbenium ion. This is typically the rate-limiting step.[2]

  • Nucleophilic Quench: A nucleophile, typically the solvent (e.g., water or methanol), attacks the carbocation.[1][2]

  • Final Product Formation: If water is the nucleophile, the resulting hemiacetal opens to form 5-hydroxypentanal.[2] If an alcohol like methanol is the solvent, a new methyl-THP acetal is formed.[1] In either case, the desired alcohol is liberated.


// Nodes ROTHP [label="R-O-THP\n(Starting Material)"]; Protonated [label="R-O(H+)-THP\n(Protonated Acetal)"]; Carbocation [label="THP+ Oxocarbenium Ion\n(Resonance Stabilized)"]; ROH [label="R-OH\n(Deprotected Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventProduct [label="Solvent Adduct\n(e.g., 5-Hydroxypentanal)"];

// Edges ROTHP -> Protonated [label="+ H+"]; Protonated -> Carbocation [label="- R-OH"]; Carbocation -> SolventProduct [label="+ Solvent (H₂O/MeOH)"]; Protonated -> ROH [style=invis]; // To align ROH

// Invisible edges for layout {rank=same; ROTHP; } {rank=same; Protonated; } {rank=same; Carbocation; ROH;} {rank=same; SolventProduct;} }

Figure 1: THP Deprotection Mechanism

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why does my reaction mixture turn yellow/brown during deprotection?

    • A: This often indicates decomposition. The likely cause is that the conditions are too acidic or the temperature is too high for your substrate. Immediately attempt the reaction again at a lower temperature and with a milder acid, such as PPTS.

  • Q: I see a new spot on my TLC plate that is not my starting material or desired product. What could it be?

    • A: If you are using an alcoholic solvent like methanol or ethanol, you may be observing the formation of the solvent-derived THP acetal (e.g., 2-methoxy-tetrahydropyran).[1] This is a normal byproduct of the reaction. Another possibility is the formation of a diastereomer if your alcohol is chiral, as protection with dihydropyran introduces a new stereocenter.[1]

  • Q: Can I perform a THP deprotection under neutral conditions?

    • A: While acidic conditions are most common, some methods avoid strong acids. For instance, treatment with lithium chloride (LiCl) in a mixture of DMSO and water at elevated temperatures has been shown to effectively cleave THP ethers, even in the presence of acid-sensitive functionalities like aldehydes.[6][7] This can be an excellent alternative for particularly delicate substrates.

  • Q: How do I properly quench a THP deprotection reaction?

    • A: The goal is to neutralize the acid catalyst quickly to prevent further reactions or degradation during workup and purification. A weak base is ideal. Pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8). Avoid strong bases like NaOH unless your product is stable to them, as they can cause other side reactions.


// Nodes Start [label="Reaction Issue Identified", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Degradation / Side Products?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Incomplete Path IncreaseAcid [label="1. Increase Catalyst\nConcentration"]; StrongerAcid [label="2. Use Stronger Acid\n(e.g., TsOH)"]; Heat [label="3. Increase Temperature"]; AddWater [label="4. Add H₂O to Shift\nEquilibrium"];

// Degradation Path MilderAcid [label="1. Use Milder Acid\n(e.g., PPTS)"]; LowerTemp [label="2. Lower Temperature\n(e.g., 0 °C)"]; HeteroAcid [label="3. Use Heterogeneous\nCatalyst (e.g., Dowex)"]; Monitor [label="4. Monitor Closely & Quench"];

// Connections Start -> Incomplete; Start -> Degradation [style=dashed]; Incomplete -> IncreaseAcid [label="Yes"]; IncreaseAcid -> StrongerAcid; StrongerAcid -> Heat; Heat -> AddWater; Incomplete -> Degradation [label="No", style=dashed];

Degradation -> MilderAcid [label="Yes"]; MilderAcid -> LowerTemp; LowerTemp -> HeteroAcid; HeteroAcid -> Monitor; }

Figure 2: Troubleshooting Logic Flow

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • ChemHelpASAP (2019). synthesis & cleavage of THP ethers. YouTube.
  • American Chemical Society Publications. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • García-Martín, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–177.

Sources

Davis-Beirut Reaction Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Davis-Beirut reaction, a powerful tool for the synthesis of 2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize their synthetic outcomes. Drawing from established literature and practical experience, this resource provides in-depth explanations, step-by-step protocols, and visual aids to support your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of the Davis-Beirut reaction.

Q1: What is the key reactive intermediate in the Davis-Beirut reaction, and why is it important?

The pivotal intermediate in the Davis-Beirut reaction is the o-nitrosobenzylidine imine.[1] Its formation is the rate-determining step and its subsequent reactivity dictates the product distribution. Understanding the factors that influence the stability and reaction pathways of this intermediate is crucial for controlling the synthesis of the desired 2H-indazole product and minimizing byproduct formation.

Q2: My reaction is not proceeding to completion. What are the initial checks I should perform?

Low conversion can stem from several factors. Begin by verifying the quality of your starting materials, particularly the o-nitrobenzylamine or its precursors. Ensure your base (e.g., KOH, NaOH) is not old or hydrated, as its strength is critical. The reaction is also sensitive to solvent purity; using anhydrous alcohol is a good starting point, although a controlled amount of water can be beneficial.[1] Lastly, confirm that the reaction temperature is appropriate for your specific substrates.

Q3: I am observing a significant amount of indazolone byproduct. What is causing this and how can I prevent it?

Indazolone formation is a common side reaction, often resulting from the hydrolysis of the o-nitrosobenzylidine imine intermediate, particularly when using N-aryl substrates.[1] This hydrolysis is promoted by excessive water in the reaction mixture.

To suppress indazolone formation:

  • Control Water Content: While a small amount of water can be beneficial for the reaction with alkyl amines, excess water should be avoided, especially with anilines.[1] Start with anhydrous solvents and consider the use of drying agents if necessary.

  • Solvent Choice: The choice of alcohol can influence the reaction outcome. Methanol is often more reactive and can favor the desired 3-alkoxy-2H-indazole formation.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis pathway.

Q4: My reaction is producing colored impurities, and the yield of the desired 2H-indazole is low. What are these impurities likely to be?

The formation of colored byproducts, particularly when running the reaction at elevated temperatures with certain amines, can indicate the formation of cinnolines and quinazolines. These side products arise from alternative cyclization pathways of the reactive intermediates. Using allyl, propargyl, or benzyl amines at high temperatures is known to promote the formation of these byproducts.

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of 2H-Indazole with Alkyl Amines

Symptoms:

  • The reaction stalls, with a significant amount of starting material remaining.

  • Multiple unidentified spots on TLC analysis.

  • Low isolated yield of the desired 2-alkyl-2H-indazole.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Base Strength or Concentration Use freshly opened or standardized KOH or NaOH. Ensure the base is fully dissolved in the reaction mixture. Consider using a stronger base like DBU in an anhydrous solvent for certain substrates.[2]The initial deprotonation of the N-substituted 2-nitrobenzylamine is a critical step. An inadequate amount or strength of the base will lead to incomplete formation of the necessary carbanion intermediate.[3]
Suboptimal Water Content For alkyl amines, a controlled amount of water (around 15%) in the alcohol solvent can significantly improve yields.[1] Perform small-scale optimizations to find the ideal water percentage for your specific substrate.Water can facilitate the protonation of an intermediate hydroxyl group, promoting the desired cyclization pathway. However, an excess can lead to unwanted hydrolysis.[1]
Inappropriate Reaction Temperature While the reaction is often heated, excessive temperatures can lead to decomposition. For many alkyl amines, a temperature of 60-80 °C is sufficient. Monitor the reaction by TLC to avoid prolonged heating after completion.The intermediates of the Davis-Beirut reaction can be thermally sensitive. Unnecessary heating can promote side reactions and decomposition, reducing the overall yield.

Experimental Protocol: Optimization of Water Content for 2-Alkyl-2H-indazole Synthesis

  • Set up parallel reactions in small vials, each with the same amount of o-nitrobenzylamine and base.

  • Prepare a series of alcohol/water solvent mixtures with varying water content (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • Add the different solvent mixtures to the respective reaction vials.

  • Heat all reactions at the same temperature (e.g., 70 °C) and monitor their progress by TLC at regular intervals.

  • Quench the reactions upon completion and analyze the crude reaction mixtures by a suitable method (e.g., NMR with an internal standard or LC-MS) to determine the relative yield of the desired product.

Problem 2: Formation of Cinnoline and Quinazoline Byproducts

Symptoms:

  • The appearance of deeply colored spots on the TLC plate.

  • Complex NMR spectrum of the crude product with unexpected aromatic signals.

  • Difficulty in purifying the desired 2H-indazole.

Causality and Prevention Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions P Formation of Cinnoline/ Quinazoline Byproducts C1 High Reaction Temperature P->C1 C2 Reactive Amine Substrate (Allyl, Propargyl, Benzyl) P->C2 S1 Lower Reaction Temperature (e.g., 40-60 °C) C1->S1 S2 Alternative Synthetic Route for these Substrates C2->S2

Caption: Troubleshooting workflow for cinnoline and quinazoline byproduct formation.

Detailed Mitigation Strategies:

  • Temperature Control: The most effective way to prevent the formation of these byproducts is to maintain a lower reaction temperature. For sensitive substrates, consider running the reaction at or slightly above room temperature for a longer period.

  • Alternative Methods: If you are working with allyl, propargyl, or benzyl amines and consistently observe these byproducts, it may be necessary to explore alternative synthetic routes to the desired 2H-indazoles that do not involve the high-temperature conditions of the Davis-Beirut reaction.

Problem 3: Low Yield and/or Indazolone Formation with Anilines (N-Aryl Substrates)

Symptoms:

  • Poor conversion of the starting o-nitrobenzylamine.

  • A significant peak corresponding to the indazolone byproduct in the crude product analysis.

  • Difficulty in isolating the desired 2-aryl-2H-indazole.

Mechanistic Insight and Solutions:

The N-N bond formation is significantly slower for N-aryl imines compared to their N-alkyl counterparts. This allows for competitive side reactions, primarily the addition of water to the nitroso imine intermediate, leading to imine bond cleavage and subsequent indazolone formation.[1]

Optimized Protocol for N-Aryl-2H-indazole Synthesis (Photochemical Brønsted Acid Catalyzed Route):

For challenging N-aryl substrates, a photochemical approach under Brønsted acid catalysis can be more effective than the traditional base-mediated method.[4]

  • In a suitable photochemical reactor, dissolve the o-nitrobenzyl alcohol and the aniline in an alcohol solvent (e.g., methanol, ethanol).

  • Add a catalytic amount of a Brønsted acid (e.g., H₂SO₄).

  • Irradiate the reaction mixture with a suitable light source (e.g., UV lamp) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.

Byproduct Formation Pathway:

G I o-Nitrosobenzylidine Imine Intermediate P1 Desired 2H-Indazole I->P1  Cyclization (slow for N-aryl) B1 Indazolone Byproduct I->B1  Hydrolysis (competing pathway) B2 2H-Indazole N-oxide I->B2  Alternative Cyclization

Sources

Technical Support Center: Preventing N-N Bond Cleavage in Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of maintaining the integrity of the indazole N-N bond during synthetic transformations. The lability of this bond under various conditions can lead to undesired side products, reduced yields, and complex purification challenges. This resource provides in-depth, field-proven insights and actionable protocols to help you anticipate and overcome these issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of the indazole core.

Q1: What exactly is N-N bond cleavage in indazoles, and why is it a significant problem?

A1: The indazole scaffold is a 10-π electron aromatic system composed of a benzene ring fused to a pyrazole ring.[1][2] The N-N bond within the pyrazole portion is a potential point of weakness. Under certain chemical conditions, particularly reductive or strongly basic environments, this bond can break. This cleavage most commonly results in the formation of 2-amino-substituted aniline or benzonitrile derivatives, which are significant impurities that compromise the yield and purity of the desired indazole product. This side reaction represents a complete loss of the heterocyclic core, making it a critical issue to control in multi-step syntheses.

Q2: What are the primary reaction conditions that promote N-N bond cleavage?

A2: Several conditions are known to induce N-N bond cleavage:

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) and harsh metal hydride reagents can readily cleave the N-N bond. This is a common failure mode in deprotection steps or reductions of other functional groups in the molecule.[3]

  • Strongly Basic Conditions with N1-Substitution: A particularly notorious pathway involves the deprotonation at the C3 position of N1-substituted indazoles. The resulting 3-anion rapidly undergoes ring-opening, cleaving the N-N bond to form an o-aminobenzonitrile intermediate.[4]

  • Certain Transition Metal Catalysis: While essential for functionalization, some transition-metal catalytic cycles can involve intermediates or single-electron transfer (SET) pathways that are sufficiently energetic to disrupt the indazole core.[5] The specific combination of metal, ligand, and oxidant/reductant is critical.

Q3: Does the substitution pattern on the indazole ring affect N-N bond stability?

A3: Yes, the electronic and steric properties of substituents play a crucial role. Electron-withdrawing groups on the benzene ring can sometimes stabilize the system, but the most significant factor is the substitution at the N1 and N2 positions. As mentioned, N1-substituted indazoles are particularly susceptible to base-mediated cleavage via C3-deprotonation.[4] Conversely, substitution at the N2 position generally enhances stability against this specific cleavage pathway, as it prevents the formation of the problematic C3-anion.

Q4: Are 1H-indazoles or 2H-indazoles more susceptible to cleavage?

A4: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6][7] However, susceptibility to cleavage is highly dependent on the reaction mechanism. For the base-mediated ring-opening, an N1-substituted 1H-indazole is the problematic species. In contrast, during many synthetic operations, protecting the indazole as an N2-substituted derivative provides a more robust substrate that is less prone to N-N bond scission.[4][8]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures with diagnostic guidance and validated protocols.

Problem 1: My reaction is producing aniline or o-aminobenzonitrile byproducts.

This is a classic symptom of N-N bond cleavage. The specific byproduct you observe can help diagnose the underlying mechanism.

Cause Analysis:

  • Aniline Formation: The presence of aniline byproducts strongly suggests a reductive cleavage pathway. This often occurs during catalytic hydrogenation intended to reduce another functional group (like a nitro group or a double bond) or when using potent reducing agents.

  • o-Aminobenzonitrile Formation: This byproduct is the hallmark of a base-mediated ring-opening reaction. This occurs when an N1-substituted indazole is subjected to a strong base (like an organolithium reagent or LDA), which deprotonates the C3 position and initiates the cleavage cascade.

Diagram 1: Mechanism of Base-Mediated N-N Cleavage

Caption: Base-mediated cleavage of N1-substituted indazoles.

Solution 1: Strategic N-Protection

The most robust strategy to prevent N-N cleavage is the judicious use of nitrogen protecting groups. Protection at the N2 position is particularly effective at preventing the base-mediated ring-opening pathway.[4][8]

Table 1: Comparative Guide to Common N-Protecting Groups for Indazoles

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStability & Key Features
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAPStrong Acid (TFA, HCl); Specific basic conditions (e.g., NaOMe in MeOH).[9]Stable to hydrogenolysis and mild base. Widely used but not suitable for C3-lithiation strategies due to directing lithiation to the Boc group itself.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or dicyclohexylmethylamine.[4][9]Fluoride sources (TBAF); Aqueous acid (HCl).[4][8]Excellent choice for preventing N-N cleavage. Directs regioselective C-3 lithiation without ring-opening. Stable to a wide range of conditions.[4][8]
Trityl TrtTrCl, Et₃NMild acid (e.g., TFA in DCM).[9]Bulky group that can influence regioselectivity. Labile to acid.
Benzyl BnBnBr, NaHCatalytic Hydrogenolysis (e.g., H₂, Pd/C)WARNING: Deprotection conditions (hydrogenolysis) can cleave the indazole N-N bond. Use with extreme caution.
Tosyl TsTsCl, PyridineStrong reducing agents or harsh basic/acidic conditions.Very stable group, often requiring harsh removal conditions that may not be compatible with complex molecules.[9]

Featured Protocol: N2-Regioselective Protection of Indazole with SEM-Cl

This protocol is adapted from established literature and is highly effective for preparing indazoles for subsequent C3-functionalization without N-N bond cleavage.[4][8]

  • Setup: To a solution of the starting indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add dicyclohexylmethylamine (1.2 equiv) at room temperature under an inert atmosphere (N₂ or Ar).

  • Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and quench by adding 0.5 N NaOH solution.

  • Extraction: Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, typically a mixture of N1 and N2 isomers, can be purified by flash column chromatography on silica gel to isolate the desired N2-SEM-protected indazole.

Problem 2: My indazole is decomposing during a transition-metal-catalyzed cross-coupling reaction.

Low yields or the appearance of multiple unidentifiable byproducts during reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings can indicate decomposition of the indazole core.

Cause Analysis:

The combination of catalyst, ligand, base, and temperature required for many cross-coupling reactions can create a harsh environment. Highly active palladium(0) species, in particular, can sometimes engage in undesired side reactions with the electron-rich indazole ring. The choice of base is also critical; strong inorganic bases combined with high temperatures can promote decomposition pathways.

Solution: Careful Selection of Catalytic System and Conditions

The key is to use milder, highly efficient catalytic systems that can operate at lower temperatures and with weaker bases.

  • Catalyst Choice: Modern palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) with sophisticated biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective at lower catalyst loadings and temperatures than traditional catalysts like Pd(PPh₃)₄.[2][7]

  • Base Selection: Use the mildest base that can effectively promote the reaction. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over hydroxides (NaOH, KOH).[10][11]

  • Solvent and Temperature: Screen different solvents to ensure good solubility of all components. Running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can significantly reduce byproduct formation.[12][13]

  • Consider Copper Catalysis: For certain N-arylations, copper-catalyzed systems (e.g., CuI with a diamine ligand) can be a milder alternative to palladium-catalyzed reactions.[10][14]

Diagram 2: Workflow for Selecting a Robust Indazole Functionalization Strategy

Strategy_Workflow Decision Workflow for Indazole Functionalization start Define Synthetic Goal q1 Is C3-functionalization via deprotonation/lithiation required? start->q1 prot_n2 Protect at N2 position. Use SEM group for best results. q1->prot_n2 Yes q2 Is a reductive step (e.g., hydrogenation) planned? q1->q2 No prot_n2_protocol Follow N2-SEM protection protocol. Proceed with lithiation & electrophilic quench. prot_n2->prot_n2_protocol avoid_reductive Avoid standard catalytic hydrogenation (H₂, Pd/C). Avoid Bn protecting group. q2->avoid_reductive Yes cross_coupling Reaction is likely a cross-coupling or other substitution. q2->cross_coupling No reductive_alt Consider alternative reduction methods or a cleavable N-aryl group strategy. avoid_reductive->reductive_alt optimize_cc Optimize Cross-Coupling Conditions cross_coupling->optimize_cc optimize_cc_details Use modern Pd pre-catalysts. Use mild base (K₂CO₃, K₃PO₄). Keep temperature as low as possible. optimize_cc->optimize_cc_details

Caption: Decision workflow for preventing N-N bond cleavage.

References

  • BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem Technical Support.
  • Beaulieu, F., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5.
  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry.
  • Odell, L.R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. White Rose Research Online.
  • Ellman, J.A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
  • Kim, S., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Janardhanan, J.C., et al. (2020). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health.
  • Curtis, N.J., & Brown, R.S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.
  • BenchChem. (2025). Addressing incomplete conversion in indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem Technical Support.
  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Mal, U., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Janardhanan, J.C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate.
  • Beilstein Journals. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.
  • Chertudi, I., & Economy, J. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters.
  • ResearchGate. (2023). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.
  • ResearchGate. (2021). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.
  • Journal of Chemical Health Risks. (2024). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.
  • BenchChem. (2025). preventing byproduct formation in aniline reactions. BenchChem Technical Support.
  • Fout, A.L., et al. (2012). Intramolecular Fe(II)-Catalyzed N−O or N−N Bond Formation from Aryl Azides. Organic Letters.
  • Shi, F., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
  • Figueroa, J.S., et al. (2016). N=N Bond Cleavage by Tantalum Hydride Complexes: Mechanistic Insights and Reactivity. National Institutes of Health.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
  • Wager, T.T., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.

Sources

Technical Support Center: HPLC Method Development for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust HPLC purity method for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (THP-Indazole-Amine). This document is designed for researchers, analytical scientists, and drug development professionals. It provides not just a protocol, but the underlying scientific rationale for key decisions, alongside practical troubleshooting advice to navigate common challenges encountered during method development and validation.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

A successful HPLC method is built upon a fundamental understanding of the target molecule. This compound is a moderately polar molecule with distinct chemical features that dictate its behavior on a reversed-phase column.

  • Core Structure: It consists of a bicyclic aromatic indazole system fused to a benzene ring[1].

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This group is basic (typical pKa for anilines is ~4-5) and is a primary site for protonation. It is also a chromophore, contributing to UV absorbance.

    • Indazole Ring: The pyrazole part of the indazole ring system has nitrogen atoms, making it weakly basic. The pKa for the protonation of the parent 1H-indazole is approximately 1.04[1].

    • Tetrahydropyran (THP) Group: This is a bulky, non-polar protecting group containing an ether linkage. It introduces a chiral center at the anomeric carbon (C2), meaning the molecule can exist as a racemic mixture of enantiomers.

Expected Chromatographic Challenges:

  • Peak Tailing: The basic amine group is prone to strong secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of standard silica-based HPLC columns. This is a primary cause of asymmetric, tailing peaks.

  • Chirality: The presence of a chiral center on the THP group necessitates consideration for enantiomeric separation, especially if the drug substance is intended to be a single enantiomer. Standard achiral methods will not separate enantiomers[2].

  • Potential Impurities: Impurities can arise from the synthesis, such as the unprotected 5-aminoindazole, isomers from alkylation on the N2 position of the indazole ring, or other reaction byproducts[3][4][5].

Section 1: Step-by-Step HPLC Method Development Protocol

This section outlines a systematic approach to developing a stability-indicating purity method. A stability-indicating method is crucial as it must be able to resolve the main peak from any potential degradation products and process-related impurities[6][7].

Phase I: Initial Parameter Selection & Screening

The goal of this phase is to find a suitable starting point for chromatography.

1. Column Selection:

  • Primary Choice: A modern, high-purity, base-deactivated C18 column is the recommended starting point. These columns have minimal accessible silanol groups, which significantly reduces peak tailing for basic compounds[8].

  • Rationale: The C18 stationary phase provides the necessary hydrophobic retention for the moderately non-polar THP-Indazole-Amine. Base-deactivation is critical to achieve good peak symmetry.

Column RecommendationParticle Size (µm)Dimensions (mm)Rationale
Waters XBridge C183.5 or 54.6 x 150Excellent stability across a wide pH range (1-12), offering flexibility.
Agilent Zorbax Eclipse Plus C183.5 or 54.6 x 150High-purity silica with double end-capping for superior peak shape with basic analytes.
Phenomenex Luna C18(2)3 or 54.6 x 150Robust, general-purpose column with good performance for a variety of compounds.

2. Mobile Phase Selection:

  • Organic Modifier (Solvent B): Acetonitrile (ACN) is generally preferred over methanol for this type of analysis as it often provides better peak shape and lower backpressure.

  • Aqueous Phase (Solvent A): A buffered aqueous phase is mandatory to control the ionization state of the analyte and the column silanols.

    • Low pH Approach (e.g., pH 2.5-3.5): Using a buffer like 20 mM potassium phosphate adjusted with phosphoric acid or 0.1% trifluoroacetic acid (TFA) will fully protonate the primary amine (R-NH₃⁺). This approach also suppresses the ionization of silanol groups, minimizing secondary interactions and leading to sharp, symmetrical peaks[9].

    • Mid-Range pH Approach (e.g., pH 6.0-7.0): An ammonium acetate or ammonium formate buffer can be used. At this pH, the amine will be partially protonated. This approach is often gentler on the column and is compatible with mass spectrometry (MS) detection if needed.

3. Detection Wavelength:

  • Procedure: Dissolve a small amount of the analyte in the mobile phase diluent. Using a photodiode array (PDA) detector, run a UV-Vis scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λ-max). Indazole derivatives typically exhibit strong absorbance between 220 and 280 nm.

  • Rationale: Selecting the λ-max ensures the highest sensitivity for both the main component and any impurities that share the same chromophore.

4. Initial Gradient Run:

  • Purpose: To quickly determine the approximate organic solvent concentration needed to elute the analyte and to visualize the overall impurity profile.

  • Example Generic Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: 5% ACN to 95% ACN over 20 minutes.

Phase II: Method Optimization

Based on the results from the initial screening, the method is refined to achieve optimal separation. The primary goals are:

  • Resolution (Rs): Rs > 2 between the main peak and the closest eluting impurity.

  • Tailing Factor (Tf): Tf between 0.9 and 1.5.

  • Theoretical Plates (N): As high as possible (>2000).

HPLC_Method_Development_Workflow

Optimization Strategies:

  • Gradient Slope: If peaks are clustered together, decrease the gradient slope (e.g., from a 20-minute to a 40-minute gradient) to improve resolution. If the run time is too long and peaks are well-separated, increase the slope.

  • Mobile Phase pH: Fine-tuning the pH of the aqueous buffer can significantly alter the retention and selectivity between the analyte and its impurities, especially those with different pKa values.

  • Column Temperature: Increasing the temperature (e.g., from 30 °C to 40 °C) will decrease viscosity, leading to lower backpressure and often sharper peaks. It can also change selectivity.

Phase III: Method Validation

Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte must pass. No co-elution at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for the active ingredient.
Precision To demonstrate the closeness of agreement between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and other SST parameters remain within limits when flow rate, pH, and temperature are slightly varied.
Section 2: Troubleshooting Guide (Q&A Format)

Q1: My main peak is tailing severely (Tailing Factor > 2.0). What should I do?

  • A1: Probable Cause & Solution:

    • Cause: Secondary interactions between the basic amine and acidic silanols on the column. This is the most likely reason.

    • Solution 1 (Modify Mobile Phase): Decrease the pH of your mobile phase to < 3.0 using 0.1% TFA or phosphoric acid. This protonates the analyte and suppresses silanol activity, drastically improving peak shape.

    • Solution 2 (Check Column): Ensure you are using a modern, base-deactivated C18 column. Older columns or those not designed for basic compounds will perform poorly. The column may also be old and need replacement.

    • Solution 3 (Reduce Mass Overload): Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.

Q2: I am not getting enough resolution (Rs < 1.5) between the main peak and a critical impurity.

  • A2: Probable Cause & Solution:

    • Cause: The chromatographic conditions are not selective enough for the two compounds.

    • Solution 1 (Optimize Gradient): Make the gradient shallower around the elution time of the critical pair. For example, if the peaks elute at 40% ACN, hold the gradient at 35-45% ACN for a longer duration.

    • Solution 2 (Change Organic Solvent): If you are using acetonitrile, try substituting it with methanol. The different solvent characteristics can alter selectivity and may resolve the peaks.

    • Solution 3 (Adjust pH): Change the mobile phase pH by at least one unit. This can change the ionization state of the impurity or analyte, altering retention and potentially improving separation.

    • Solution 4 (Try a Different Stationary Phase): If other options fail, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase.

Q3: I see a "ghost peak" in my blank injection chromatogram.

  • A3: Probable Cause & Solution:

    • Cause 1 (Carryover): The previous injection was highly concentrated, and residue remains in the injector or column.

    • Solution: Program a robust needle wash with a strong solvent (like 100% ACN or a mix of ACN/Isopropanol) in your autosampler sequence. Inject several blanks to flush the system.

    • Cause 2 (Contamination): The mobile phase or the diluent is contaminated.

    • Solution: Prepare fresh mobile phase using high-purity HPLC-grade solvents and water. Filter all aqueous buffers before use.

Q4: My retention times are drifting to earlier times with each injection.

  • A4: Probable Cause & Solution:

    • Cause: Insufficient column equilibration time between runs, especially when running a gradient. The column has not fully returned to its initial, more aqueous condition before the next injection starts.

    • Solution: Increase the post-run equilibration time in your gradient program. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.

Section 3: Frequently Asked Questions (FAQs)

Q: Do I need to worry about the chirality of the THP group?

A: Yes, absolutely. The anomeric carbon of the THP group is a chiral center. Your standard reversed-phase method will not separate the R and S enantiomers. If your final product is required to be a single enantiomer, you must develop a separate chiral HPLC method using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for this type of separation[2][10]. The development would involve screening different chiral columns with mobile phases typically consisting of hexane/alcohol mixtures or in polar organic mode.

Q: What is a good starting diluent for my sample?

A: The ideal diluent is the initial mobile phase composition (e.g., 95:5 Water:ACN). Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., 100% ACN) can cause peak distortion and splitting, as the sample will not properly focus on the head of the column.

Q: How do I perform forced degradation studies to prove my method is stability-indicating?

A: Forced degradation involves subjecting the sample to harsh conditions to intentionally produce degradation products. The goal is to show that your method can separate these new peaks from the parent peak. Key conditions to test include:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: 105 °C in a dry oven

  • Photolytic Stress: Exposure to UV light (ICH Q1B)

After exposure, the samples are analyzed, and the purity of the main peak is assessed using a PDA detector to ensure it is spectrally homogeneous (i.e., no co-eluting peaks).

Q: Can I use this method for quantitation?

A: Yes, once validated, this purity method can be used for quantitation. For determining the amount of impurities, you would typically use an area percent normalization method. For assaying the main component against a reference standard, you would use an external standard calibration curve. The validation for an assay method would have slightly different focuses and acceptance criteria compared to a purity method.

References
  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Song, J., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide.
  • Zhang, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate.
  • ResearchGate. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
  • AZA Mid-Year Meeting. (n.d.). 1053655-59-6 | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
  • LCGC International. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel.
  • Wiley. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed. (2018). Development and validation of stability indicating HPLC method for the separation and validation of enantiomers of miconazole.
  • Wikipedia. (n.d.). Indazole.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 1-(THP)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-(THP)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

Q1: My reaction has stalled, or the conversion is very low. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue in cross-coupling reactions. Several factors could be at play:

  • Inactive Catalyst: The active Pd(0) species might not be forming efficiently or could be deactivating. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are anhydrous and deoxygenated. Oxygen can oxidize the palladium catalyst, rendering it inactive.[1][2] Using a pre-catalyst, where the ligand is already coordinated to the palladium, can lead to more reliable generation of the active catalytic species.[3][4]

  • Inappropriate Ligand Choice: The electronic and steric properties of your ligand are critical. For an electron-rich substrate like 1-(THP)-1H-indazol-5-amine, a bulky and electron-rich biarylphosphine ligand is often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Consider screening ligands such as RuPhos, BrettPhos, or Xantphos, which have shown success in similar systems.[5]

  • Insufficient Base Strength: The base plays a crucial role in the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine-palladium complex, which is a key intermediate.[2] For C-N bond formation, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often effective.[6] However, for unprotected indazoles, a milder base like K₂CO₃ or Cs₂CO₃ might be preferable to avoid side reactions.[1]

  • Low Reaction Temperature: While aryl iodides are generally reactive, some cross-couplings require higher temperatures to proceed at a reasonable rate.[1] If your reaction is sluggish, consider increasing the temperature in increments.

Q2: I'm observing significant side product formation, mainly hydrodehalogenation of my aryl halide. What's happening and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[2] This typically occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from a palladium-amido intermediate.

  • Optimize Ligand and Catalyst: The choice of ligand can significantly influence the rate of reductive elimination. A more electron-donating and sterically hindered ligand can accelerate this step, outcompeting the hydrodehalogenation pathway.

  • Re-evaluate Your Base: The base can also play a role. In some cases, a weaker base or a different counter-ion can minimize this side reaction.

  • Lower Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. If hydrodehalogenation is a major issue, try running the reaction at a lower temperature for a longer period.

Q3: My catalyst appears to be decomposing, forming palladium black. Why is this happening?

A3: The formation of palladium black indicates catalyst decomposition and deactivation.[2] This can be caused by:

  • Presence of Oxygen: As mentioned, rigorous exclusion of oxygen is critical for catalyst stability.[1]

  • High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.[2]

  • Inadequate Ligand Protection: The ligand stabilizes the palladium center. If the ligand concentration is too low or if the ligand itself is unstable under the reaction conditions, the catalyst can decompose. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[3]

Q4: I'm working with an unprotected indazole N-H. Could this be interfering with the reaction?

A4: Yes, the acidic N-H proton of the indazole ring can potentially interfere with cross-coupling reactions.[1] It can react with the base or the organometallic reagents, leading to side reactions or catalyst deactivation. For challenging substrates or when aiming for very high yields, protecting the indazole nitrogen with a group like Boc or SEM is a common strategy.[1] However, many successful couplings can be achieved with unprotected indazoles by carefully selecting a milder base and optimizing reaction conditions.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about optimizing catalyst loading for cross-coupling reactions with 1-(THP)-1H-indazol-5-amine.

Q1: What is a good starting point for catalyst loading in my optimization screen?

A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium source is a common starting point.[7] If the reaction proceeds efficiently, you can then attempt to lower the catalyst loading to 0.1-0.5 mol% or even lower for process chemistry applications to reduce costs and residual palladium levels in the final product.[8][9]

Q2: How does the choice of palladium precatalyst affect the reaction?

A2: Modern palladium precatalysts, such as the Buchwald G3 palladacycles, are often more reliable and efficient than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] These precatalysts are designed for clean and efficient generation of the active LPd(0) species, which is crucial for complex substrates.[3]

Q3: What is the optimal ligand-to-palladium ratio?

A3: A ligand-to-palladium ratio of 1:1 to 2:1 is typically used. For many modern precatalysts, a 1:1 ratio is sufficient as the ligand is already incorporated.[10] In some cases, particularly when using a simple palladium salt as the precursor, a slight excess of the ligand (e.g., 1.1 to 1.5 equivalents relative to palladium) can help stabilize the active catalyst and prevent decomposition.[3]

Q4: How do I choose the right solvent for my reaction?

A4: The solvent can significantly impact solubility, reaction rate, and catalyst stability. Anhydrous, non-protic solvents are generally preferred. Common choices include:[6]

  • Toluene and Dioxane: These are widely used and effective for a broad range of cross-coupling reactions.

  • Tetrahydrofuran (THF): Another common choice, but its lower boiling point may limit the achievable reaction temperature.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that often performs well.[11]

Q5: When should I consider using a multi-ligand system?

A5: A multi-ligand system, where a mixture of two different phosphine ligands is used, can sometimes provide superior results, especially when coupling challenging substrates.[8] This approach can create a catalytic system that combines the beneficial properties of each individual ligand, leading to higher reactivity and broader substrate scope.[8]

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol provides a starting point for screening different catalyst and ligand combinations for the cross-coupling of 1-(THP)-1H-indazol-5-amine with an aryl halide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 1-(THP)-1H-indazol-5-amine (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (2.2 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration relative to the aryl halide).

  • Reaction Execution: Seal the Schlenk tube, evacuate, and backfill with an inert gas (e.g., Argon) three times. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Example Catalyst and Ligand Screening Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (1)RuPhos (2.2)K₃PO₄ (2.0)Toluene100
2Pd₂(dba)₃ (1)BrettPhos (2.2)K₃PO₄ (2.0)Toluene100
3Pd(OAc)₂ (2)Xantphos (2.2)Cs₂CO₃ (2.0)Dioxane110
4RuPhos Pd G3 (2)-NaOt-Bu (2.0)2-MeTHF90

This table provides a starting point for optimization. Actual yields will vary depending on the specific substrates and conditions.

Visualizing the Troubleshooting Process

A logical workflow is essential for effective troubleshooting. The following diagram illustrates a decision-making process for addressing common issues in cross-coupling reactions.

TroubleshootingWorkflow Troubleshooting Cross-Coupling Reactions Start Reaction Issue Identified LowConversion Low or No Conversion Start->LowConversion SideProducts Significant Side Products Start->SideProducts CatalystDecomp Catalyst Decomposition (Pd Black) Start->CatalystDecomp CheckInert Verify Inert Atmosphere & Anhydrous Conditions LowConversion->CheckInert Hydrodehalogenation Hydrodehalogenation? SideProducts->Hydrodehalogenation CheckOxygen Check for Oxygen Leaks CatalystDecomp->CheckOxygen ScreenLigands Screen Different Ligands (e.g., RuPhos, BrettPhos) CheckInert->ScreenLigands Conditions OK ScreenBases Screen Different Bases (e.g., K3PO4, NaOtBu) ScreenLigands->ScreenBases IncreaseTemp Increase Reaction Temperature ScreenBases->IncreaseTemp UsePrecatalyst Switch to a Pre-catalyst (e.g., G3 Palladacycle) IncreaseTemp->UsePrecatalyst OptimizeLigandBase Optimize Ligand/Base Combination Hydrodehalogenation->OptimizeLigandBase Yes LowerTemp Lower Reaction Temperature OptimizeLigandBase->LowerTemp LowerTemp2 Lower Reaction Temperature CheckOxygen->LowerTemp2 No Leaks IncreaseLigandRatio Increase Ligand:Pd Ratio LowerTemp2->IncreaseLigandRatio

Caption: A decision tree for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

References

  • ACS Publications. (2022-12-15). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics. [Link]
  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
  • National Institutes of Health. (2025-01-17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
  • ACS Publications. (2024-07-05). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • National Institutes of Health. (2010-10-27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • Purdue e-Pubs. (2018-08-02).
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Reddit. (2018-09-06).
  • National Institutes of Health.
  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
  • RSC Publishing. (2024-09-16).
  • ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • ACS Publications. (2025-12-16). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
  • National Institutes of Health. (2023-06-20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
  • RSC Publishing. (2022-10-21).
  • National Institutes of Health.
  • Organic Syntheses. (2024-11-22).
  • University of Southampton.
  • Organic Chemistry Frontiers (RSC Publishing). (2025-01-22).
  • ACS Publications. (2026-01-08). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
  • ACS Publications. Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023-08-02). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Purdue College of Engineering. (2022-05-10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
  • MIT Open Access Articles.
  • OUCI. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac…. [Link]
  • ResearchGate. (2025-08-06). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
  • ChemRxiv.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Managing Thermal Stability of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the thermal stability of indazole intermediates. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile but potentially hazardous compounds. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the safe and efficient handling of indazole intermediates in your laboratory.

Introduction: The Duality of Indazole Intermediates

Indazoles are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[1][2] Their synthetic utility is vast, but this often involves intermediates that possess inherent thermal instability. Understanding and managing this instability is not just a matter of experimental success; it is a critical safety imperative.[3][4][5]

This guide is structured to address the common challenges you may face, from understanding the fundamental principles of thermal decomposition to implementing practical, validated methods for stability assessment and control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the thermal stability of indazole intermediates.

Q1: What makes certain indazole intermediates thermally unstable?

A1: The thermal instability of indazole intermediates often stems from the presence of high-energy functional groups or structural strain within the molecule. Key contributors include:

  • Nitro Groups: Nitro-substituted indazoles, particularly those with multiple nitro groups, can be highly energetic. The C-NO2 bond is often the weakest point, and its cleavage can initiate a rapid, exothermic decomposition, releasing nitrogen oxides (NOx).[6]

  • Azide Groups: Azidoindazoles, used in certain synthetic routes, are known to be thermally labile.[7] The azide moiety can readily eliminate dinitrogen gas (N2), a highly exothermic process that can lead to a runaway reaction.

  • Strained Ring Systems: Indazole derivatives with fused, strained rings or bulky substituents that cause steric hindrance can store significant energy, which may be released upon heating.

  • Presence of Oxidizing and Reducing Agents in the Same Molecule: Molecules containing both oxidizing (e.g., nitro) and reducing (e.g., amine) functionalities can be prone to internal redox reactions upon heating.

Q2: What are the primary decomposition pathways for indazole intermediates?

A2: The decomposition pathways are highly dependent on the specific structure of the intermediate. However, some common mechanisms include:

  • Homolytic Cleavage: The breaking of a chemical bond where each fragment retains one of the originally bonded electrons. For nitroindazoles, the initial step is often the homolytic cleavage of the C-NO2 or N-NO2 bond.[6]

  • Ring Opening: The bicyclic indazole core can undergo ring-opening reactions, particularly if substituents destabilize the aromatic system.[2]

  • Gas Evolution: The decomposition of azide and nitro groups leads to the rapid evolution of gases like N2 and NOx, which can cause a dangerous pressure buildup in a closed system.[6][7]

Q3: At what stage of development should I start worrying about thermal stability?

A3: Thermal hazard assessment should begin as early as possible in the development process.[5] A preliminary evaluation should be conducted as soon as a synthetic route is proposed, especially if it involves known energetic functional groups. The rigor of the testing should increase as the scale of the synthesis increases.

Q4: What are the key analytical techniques for assessing thermal stability?

A4: A multi-technique approach is essential for a comprehensive understanding of thermal stability. The most common and powerful methods include:

  • Differential Scanning Calorimetry (DSC): A primary screening tool to determine the onset temperature of decomposition (Tonset) and the amount of energy released (enthalpy of decomposition, ΔHd).[8][9][10]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, helping to identify decomposition events that involve mass loss (e.g., gas evolution).[9]

  • Accelerating Rate Calorimetry (ARC): Provides data on the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions, which simulates a worst-case scenario of a runaway reaction.[8][9]

  • Reaction Calorimetry (RC): Measures the heat evolved during a chemical reaction in real-time, providing crucial data for safe scale-up.[11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Unexpected Exotherm During Reaction 1. Inadequate cooling. 2. Reagent addition rate too fast. 3. Unidentified, highly exothermic side reaction. 4. Accumulation of a thermally unstable intermediate.1. Improve Heat Dissipation: Ensure your reaction vessel has adequate surface area for cooling and that the cooling bath is at the appropriate temperature and volume. 2. Control Addition Rate: Use a syringe pump for controlled, slow addition of reagents, especially when adding a reagent that initiates an exothermic process. This prevents the rate of heat generation from exceeding the rate of heat removal. 3. Isothermal Calorimetry: Perform a preliminary analysis using a reaction calorimeter to understand the heat flow of the reaction under controlled conditions.[11] 4. In-process Monitoring: Use in-situ monitoring techniques like HPLC or NMR to track the concentration of intermediates and prevent their accumulation to unsafe levels.
Discoloration or Gas Evolution Upon Gentle Heating 1. Onset of decomposition at a lower than expected temperature. 2. Presence of impurities that catalyze decomposition. 3. Sensitivity to air or moisture.1. Re-evaluate with DSC/TGA: Perform a DSC/TGA analysis at a slower heating rate to obtain a more accurate onset temperature.[9] 2. Purify the Intermediate: Ensure the intermediate is purified to remove any residual catalysts, acids, or bases that could lower its decomposition temperature. 3. Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[12]
Low Yield or Product Degradation During Work-up 1. Thermal degradation during solvent removal (roto-evaporation). 2. Instability in the presence of work-up reagents (e.g., acids, bases).1. Low-Temperature Solvent Removal: Use a high-vacuum pump and a low-temperature bath for solvent removal to avoid thermal stress on the product. 2. Stability-Indicating HPLC Method: Develop an HPLC method that can separate the desired product from its degradants.[13][14][15] Use this method to assess the stability of the intermediate under different pH and solvent conditions before performing the work-up.
Difficulty Obtaining Consistent DSC Results 1. Sample inhomogeneity. 2. Sample reacting with the DSC pan material. 3. Incorrect experimental parameters (e.g., heating rate, sample size).1. Ensure Homogeneity: Thoroughly grind and mix the sample before analysis. 2. Pan Selection: Use an appropriate pan material (e.g., gold-plated stainless steel for corrosive samples) and consider hermetically sealed pans to contain any evolved gases. 3. Method Optimization: Use a smaller sample size and a slower heating rate (e.g., 2-5 °C/min) for more accurate determination of the onset temperature.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Initial Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd) of an indazole intermediate.

Materials:

  • Indazole intermediate (2-5 mg)

  • DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC3)

  • Aluminum or gold-plated stainless steel DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the indazole intermediate into a DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program:

      • Equilibrate at 25 °C.

      • Ramp up to a temperature well above the expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.

      • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the onset temperature (Tonset) by finding the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

Interpretation of Results:

Parameter Low Hazard Medium Hazard High Hazard
Tonset > 200 °C150 - 200 °C< 150 °C
ΔHd < 500 J/g500 - 1000 J/g> 1000 J/g

Note: This table provides general guidance. A comprehensive risk assessment should be performed for each compound.

Workflow for Managing a Thermally Unstable Indazole Intermediate

The following diagram illustrates a logical workflow for assessing and managing the thermal stability of a new indazole intermediate.

Thermal_Stability_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Process Safety & Scale-up A Propose Synthetic Route Involving Indazole Intermediate B Literature & In-Silico Screening (Identify Energetic Groups) A->B Identify Potential Hazards C Initial DSC/TGA Screening (Small Scale: <100 mg) B->C Experimental Verification D Accelerating Rate Calorimetry (ARC) (Time-to-Maximum-Rate) C->D If Tonset or ΔHd is concerning G Define Safe Operating Limits (Temperature, Dosing Rate) C->G If low risk D->G E Reaction Calorimetry (RC) (Heat of Reaction, MTSR) E->G F Develop Stability-Indicating Analytical Method (e.g., HPLC) I Controlled Scale-up with In-process Monitoring F->I H Develop Emergency Procedures (Quenching, Cooling) G->H Mitigate Risks H->I

Sources

Technical Support Center: Recrystallization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS 478832-10-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Given the limited specific literature on the recrystallization of this exact molecule, this guide synthesizes established principles for indazole derivatives and aromatic amines to provide a robust framework for developing a successful purification protocol.

Physicochemical Properties Overview

A foundational understanding of the target compound's properties is critical for designing a successful recrystallization procedure.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O[1]
Molecular Weight 217.27 g/mol [1]
Physical Form Solid[2]
Recommended Storage 2-8°C, inert atmosphere, dark place[2]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific challenges you may encounter during the recrystallization of this compound and provides actionable solutions based on chemical principles.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid phase, is a common issue with organic compounds, including amines.[3] This phenomenon occurs when the compound comes out of a highly supersaturated solution at a temperature above its melting point. Here are several strategies to mitigate this:

  • Reduce Supersaturation: The most common cause of oiling out is a solution that is too concentrated or cooled too quickly.[3] Try redissolving the oil in additional solvent and allowing it to cool at a much slower rate.

  • Lower the Crystallization Temperature: If the compound has a low melting point, the crystallization temperature may be too high. Add more solvent to the hot solution to lower the saturation point, which in turn will lower the temperature at which crystals begin to form.[4]

  • Solvent System Modification: The polarity of the solvent system may not be optimal. If using a single solvent, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until turbidity (cloudiness) is observed. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can provide a nucleation point for crystal growth and prevent oil formation.[3]

Q2: I have very poor or no crystal yield after cooling. What went wrong?

A2: Low recovery is a frequent problem in recrystallization. The primary cause is often using an excessive amount of solvent.[5] Here’s how to troubleshoot:

  • Minimize Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[5] If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution and then attempt cooling again.[6]

  • Check Solvent Choice: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below. If the compound is too soluble in the chosen solvent even when cold, you will not achieve good recovery. A different solvent or a mixed solvent system may be necessary.

  • Ensure Adequate Cooling: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation.[7] Rushing the cooling process can lead to smaller crystals and lower yields.

Q3: My purified crystals are still showing significant impurities by TLC or NMR. How can I improve the purity?

A3: If impurities persist, consider the following:

  • Insoluble Impurities: If you observed insoluble material in the hot solution that was not removed, a hot filtration step is necessary. This involves quickly filtering the hot, saturated solution to remove any insoluble contaminants before allowing the filtrate to cool.

  • Soluble Impurities: If the impurities have similar solubility profiles to your target compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove the persistent impurities before a final recrystallization step.

  • Washing the Crystals: After filtration, it is crucial to wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[7] Using too much wash solvent or solvent that is not sufficiently cold can dissolve some of your product, reducing the yield.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amines like the target compound, start with moderately polar solvents.[3] A systematic approach is recommended:

  • Small-Scale Solubility Tests: Take a small amount of your crude material in a test tube and add a few drops of a test solvent.[8]

  • Observe at Room Temperature: If it dissolves immediately, the solvent is likely too good and will result in poor recovery.

  • Heat the Mixture: If it is sparingly soluble at room temperature, gently heat the mixture. If the compound dissolves completely upon heating, this is a promising solvent.

  • Cool the Solution: Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Common solvents to screen for indazole derivatives and aromatic amines include:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Aromatic hydrocarbons (Toluene)

  • Ethers (diethyl ether, as a potential co-solvent)

  • Alkanes (Hexanes, Heptane - often used as an anti-solvent in mixed systems)[8][9]

  • Mixed solvent systems (e.g., Ethyl Acetate/Hexanes, Toluene/Heptane, Ethanol/Water) are often effective for indazole derivatives.[10]

Q2: What is the importance of the cooling rate, and what is the recommended procedure?

A2: The rate of cooling directly impacts the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals. This is because the molecules have more time to arrange themselves into a stable crystal lattice, selectively excluding impurity molecules. A recommended procedure is to allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or cork rings, before moving it to an ice bath for final crystallization.[7]

  • Rapid Cooling: Can lead to the rapid precipitation of the solid, trapping impurities within the crystal lattice and often resulting in smaller, less pure crystals.[3]

Q3: Can I convert the amine to a salt for recrystallization?

A3: Yes, for amines, recrystallization of their salt form can be an effective purification strategy, especially if the free base is difficult to crystallize.[11] You can form a salt (e.g., hydrochloride or sulfate) by treating a solution of the amine with the corresponding acid.[12] The resulting salt will have a different solubility profile, often crystallizing well from more polar solvents like ethanol or ethanol/water mixtures. The pure free base can then be regenerated by neutralization and extraction if needed.

Experimental Workflow & Diagrams

Workflow for Selecting a Recrystallization Solvent

The following diagram illustrates a systematic workflow for identifying a suitable solvent system for the recrystallization of this compound.

Recrystallization_Solvent_Selection Solvent Selection Workflow start Start with Crude 1-(THP)-1H-indazol-5-amine solubility_test Perform Small-Scale Solubility Tests (e.g., EtOAc, EtOH, Toluene) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent (Too Soluble) dissolves_cold->reject_solvent Yes insoluble_hot Insoluble in Hot Solvent? crystals_form Crystals Form on Cooling? insoluble_hot->crystals_form No try_another Try Another Solvent insoluble_hot->try_another Yes dissolves_hot->insoluble_hot No dissolves_hot->crystals_form Yes consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No proceed Proceed with Recrystallization crystals_form->proceed Yes reject_solvent->try_another try_another->solubility_test consider_mixed->solubility_test

Caption: Decision workflow for selecting a suitable recrystallization solvent.

General Recrystallization Protocol

Recrystallization_Protocol General Recrystallization Protocol start Dissolve Crude Compound in Minimum Hot Solvent hot_filtration Hot Filtration (if insoluble impurities present) start->hot_filtration cool_slowly Slowly Cool Filtrate to Room Temperature hot_filtration->cool_slowly Yes/No ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Minimal Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals

Sources

Technical Support Center: A Troubleshooting Guide for Indazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning indazole synthesis from the laboratory bench to larger-scale production. The following content, structured in a question-and-answer format, addresses common challenges and provides practical, field-proven solutions to ensure the integrity and efficiency of your synthetic processes.

Part 1: Troubleshooting Common Scale-Up Issues

This section delves into specific problems that can arise during the scale-up of indazole synthesis, offering insights into their root causes and actionable remedies.

Low Yield and Poor Reaction Kinetics

Question: We are experiencing a significant drop in yield and slower reaction rates upon scaling up our indazole synthesis from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield and reaction rate during scale-up is a frequent challenge, often stemming from mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[1][2]

Root Cause Analysis & Solutions:

  • Mixing Efficiency: The stir rate and impeller design that were effective on a small scale may be inadequate for a larger volume. This can result in poor distribution of reactants and catalysts.

    • Solution: Re-evaluate the reactor's agitation system. Consider using a different type of impeller (e.g., anchor, turbine) or increasing the agitation speed. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to optimize mixing parameters before implementation.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale due to the decreased surface-area-to-volume ratio of the reactor.[3][4] Poor heat dissipation can lead to temperature gradients and the formation of unwanted byproducts.

    • Solution: Employ a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the heat evolution.

  • Reagent Addition: The rate and method of reagent addition become more critical at scale. A slow, controlled addition of a key reagent can often prevent a surge in temperature and minimize side product formation.

    • Solution: Utilize a syringe pump or a dropping funnel for the controlled addition of liquid reagents. For solids, consider adding them in portions or as a solution.

Impurity Profile Changes and New Byproduct Formation

Question: Upon scaling up, we are observing new, unidentified impurities in our final indazole product that were not present at the bench scale. How do we identify and control these?

Answer: The emergence of new impurities during scale-up is a serious concern, particularly in pharmaceutical applications.[5] These impurities can arise from subtle changes in reaction conditions or the quality of raw materials.

Troubleshooting Strategy:

  • Characterize the Impurities: The first step is to isolate and identify the structure of the new impurities using analytical techniques such as LC-MS, NMR, and high-resolution mass spectrometry.

  • Investigate the Source: Once the structures are known, you can hypothesize their formation pathways. Common sources of new impurities at scale include:

    • Longer Reaction Times: At scale, reactions may be run for longer periods, allowing for the formation of thermodynamically stable but kinetically slow-forming byproducts.

    • Raw Material Quality: The purity of starting materials and solvents can vary between batches, especially when purchased in larger quantities. Trace impurities in these materials can act as catalysts for side reactions.

    • Leaching from Equipment: In some cases, impurities can leach from the reactor or other equipment, especially under harsh reaction conditions.

  • Implement Control Measures:

    • Reaction Optimization: Re-optimize the reaction parameters (temperature, concentration, stoichiometry) at the larger scale to disfavor the formation of the identified impurities. Design of Experiments (DoE) can be a powerful tool for this.

    • Raw Material Specification: Establish strict specifications for all raw materials and perform incoming quality control to ensure batch-to-batch consistency.

    • Purification Strategy: Develop a robust purification method, such as crystallization or chromatography, that can effectively remove the identified impurities.[6]

Part 2: Frequently Asked Questions (FAQs) for Indazole Synthesis Scale-Up

This section addresses broader questions related to the practical aspects of scaling up indazole synthesis.

Q1: Which synthetic route for indazoles is generally most amenable to scale-up?

A1: While numerous methods exist for indazole synthesis, routes that avoid the use of expensive, toxic, or air/moisture-sensitive reagents and catalysts are generally preferred for large-scale applications.[1] For example, the Davis-Beirut reaction, which utilizes readily available starting materials and proceeds under relatively mild conditions, can be a good candidate for scale-up.[7][8] The Cadogan-Sundberg synthesis is another classical method, though it often requires high temperatures.[9][10][11] Recent modifications to the Cadogan reaction have made it more amenable to scale-up by allowing for milder conditions.[12][13] Ultimately, the choice of synthetic route will depend on the specific target indazole and the available resources.

Q2: What are the key safety considerations when scaling up indazole synthesis?

A2: Safety is paramount during any chemical synthesis scale-up. For indazole synthesis, particular attention should be paid to:

  • Thermal Hazards: Many reactions involved in indazole synthesis are exothermic.[3][4] It is crucial to perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile and identify any potential for thermal runaway.[14][15][16]

  • Handling of Hazardous Reagents: Some synthetic routes may involve hazardous reagents such as bromine, copper(I) cyanide, or sodium azide.[2][7] Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) are essential.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed reactor. Ensure the reactor is equipped with a pressure relief system.

Q3: How can we control polymorphism in the final indazole product during scale-up?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.[17][18][19] Controlling polymorphism during scale-up requires careful control of the crystallization process.

  • Solvent Selection: The choice of solvent can have a significant impact on which polymorph crystallizes.[20]

  • Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can influence the nucleation and growth of different polymorphs.

  • Seeding: Introducing seed crystals of the desired polymorph can help to ensure its selective crystallization.

  • Characterization: It is essential to have robust analytical methods, such as X-ray Powder Diffraction (XRPD) and DSC, to characterize the polymorphic form of the final product.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Scale-Up of a Davis-Beirut Indazole Synthesis

This protocol provides a general framework for the scale-up of a Davis-Beirut reaction. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate and scale.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is assembled and dried.

  • Reagent Charging: The o-nitrobenzyl alcohol derivative and the amine are charged to the reactor, followed by the solvent (e.g., an alcohol).

  • Base Addition: The base (e.g., 5% KOH in alcohol) is added slowly and controllably via the addition funnel, while maintaining the internal temperature at a predetermined setpoint (e.g., 60 °C).[7]

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an appropriate organic solvent.

  • Purification: The crude product is purified by crystallization or column chromatography to yield the desired 2H-indazole.

Table 1: Solvent Selection for Indazole Crystallization
Solvent SystemTypical Polymorph OutcomeNotes
Ethanol/WaterForm ISlow cooling is recommended.
IsopropanolForm IICan be sensitive to cooling rate.
TolueneForm IGood for large-scale crystallization.
Ethyl Acetate/HeptaneForm IIIAntisolvent addition should be slow.

This table provides illustrative examples. The optimal solvent system must be determined experimentally for each specific indazole derivative.

Part 4: Visualizing Workflows

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up

Low_Yield_Troubleshooting start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat check_reagents Verify Reagent Addition Protocol start->check_reagents optimize_mixing Optimize Agitation/Impeller check_mixing->optimize_mixing optimize_temp Improve Temperature Control check_heat->optimize_temp optimize_addition Control Reagent Addition Rate check_reagents->optimize_addition re_evaluate Re-evaluate Reaction Parameters (DoE) optimize_mixing->re_evaluate optimize_temp->re_evaluate optimize_addition->re_evaluate end Improved Yield re_evaluate->end

Caption: A logical workflow for diagnosing and resolving low yield issues during the scale-up of indazole synthesis.

Diagram 2: Decision Tree for Impurity Control

Impurity_Control start New Impurity Detected identify Isolate & Identify Impurity start->identify source Determine Source of Impurity identify->source reaction Reaction Condition Related? source->reaction Yes material Raw Material Related? source->material No optimize Optimize Reaction Conditions reaction->optimize specify Tighten Raw Material Specs material->specify purify Develop Robust Purification optimize->purify specify->purify end Impurity Controlled purify->end

Caption: A decision-making framework for addressing the emergence of new impurities during indazole synthesis scale-up.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole.
  • Sharma, V., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25389-25415. [Link]
  • Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367–6373. [Link]
  • Smith, A. B., & Jones, C. D. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4571–4580. [Link]
  • Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367-6373. [Link]
  • Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367-6373. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 5-Nitro-1H-indazole-3-carbonitrile.
  • Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (n.d.). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3183. [Link]
  • S. S. Shagufta, & P. L. Gaikwad. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Singh, R., & Kaur, H. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. World Journal of Pharmaceutical Research, 6(12), 526-555.
  • Haddadin, M. J., et al. (2015). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 80(17), 8778–8787. [Link]
  • Gribble, G. W. (2010). Cadogan–Sundberg indole synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 1–39). John Wiley & Sons, Inc.
  • Gribble, G. W. (2000). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.
  • SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis.
  • Wang, J., et al. (2024).
  • Haddadin, M. J., & Kurth, M. J. (2017). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 50(6), 1476–1484.
  • Brach, N., et al. (2020).
  • Organic Syntheses. (n.d.). Indazole.
  • El-Dakdouki, M. H., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron, 73(39), 5773-5779.
  • Brach, N., et al. (2020).
  • Bunce, R. A., et al. (2011). Gram-scale synthesis of 1H-indazole 2a. Organic & Biomolecular Chemistry, 9(18), 6261-6269.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
  • Brach, N., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • El-Dakdouki, M. H., et al. (2017). Synthesis of novel 2 H -indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron, 73(39), 5773-5779.
  • Haddadin, M. J., Conrad, W. E., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic letters, 16(11), 3114–3117.
  • Guiry, K. P., et al. (2007). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of enzyme inhibition and medicinal chemistry, 22(5), 550–555.
  • Blagden, N., & Davey, R. J. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(8B), B134.
  • Thakuria, R., & Thakur, T. S. (2017). Crystal Polymorphism in Pharmaceutical Science. In Comprehensive Supramolecular Chemistry II (pp. 283–309). Elsevier.
  • ACS Webinars. (2022, April 13).
  • Wang, J., et al. (2024).

Sources

Effect of base on the N1 vs N2 alkylation of indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for N-alkylation of indazoles. As a core heterocyclic motif in numerous pharmaceutical agents, the selective functionalization of the indazole nucleus is of paramount importance.[1][2] However, researchers frequently encounter challenges with regioselectivity, often obtaining difficult-to-separate mixtures of N1 and N2 alkylated products.[3][4][5] This arises from the ambident nucleophilic nature of the indazolide anion formed upon deprotonation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and practical, field-proven protocols to control the regiochemical outcome of your reactions. We will delve into the causal relationships between your choice of base, solvent, and substrate and the resulting N1:N2 product ratio.

Core Principle: The Ambident Indazolide Anion

Before troubleshooting, it is crucial to understand the underlying chemical principle. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3][4][6] Upon treatment with a base, the N-H proton is abstracted to form an indazolide anion. This anion is a classic example of an ambident nucleophile, with electron density distributed across both N1 and N2, creating two competing sites for alkylation. Your experimental conditions directly influence which of these sites is favored.

Fig 1. Deprotonation of the stable 1H-indazole to form the ambident indazolide anion.

Troubleshooting Guide & FAQs

Q1: My alkylation is yielding a roughly 1:1 mixture of N1 and N2 isomers. What are the primary factors I need to adjust?

This is the most common issue encountered and it stems from a lack of kinetic or thermodynamic control. Direct alkylation, especially with bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF), is notorious for providing poor regioselectivity.[3][5]

The three primary factors you must control are:

  • The Base and its Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) is critical. Harder cations like Na⁺ can coordinate to the N2 position, sterically hindering it and directing alkylation to N1. Softer, larger cations may not provide this directing effect.

  • The Solvent: The solvent's polarity determines the state of the indazolide-cation pair. Non-polar solvents like tetrahydrofuran (THF) promote the formation of a "tight ion pair," which is essential for N1-directing chelation. Polar solvents like DMF can create "solvent-separated ion pairs," leading to a loss of selectivity.[6]

  • Substrate Electronics and Sterics: Substituents on the indazole ring, particularly at the C3 and C7 positions, exert a powerful influence. Electron-withdrawing groups at C7 can electronically favor N2 alkylation, even under conditions that would normally produce the N1 isomer.[1][2][7]

To resolve your issue, you must move away from "one-size-fits-all" conditions (like K₂CO₃/DMF) and adopt a protocol specifically designed for either N1 or N2 selectivity, as detailed in the questions below.

Q2: How can I design my experiment to selectively obtain the N1-alkylated product?

Excellent N1 selectivity is almost always achieved under conditions that favor kinetic control via cation chelation. The most reliable and widely published method is the use of sodium hydride (NaH) in an anhydrous, less-polar solvent like tetrahydrofuran (THF) .[1][7][8]

The Causality Behind the Choice:

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The resulting sodium cation (Na⁺) is small and "hard" (in the context of Hard-Soft Acid-Base theory).[9][10]

  • Tetrahydrofuran (THF): As a moderately polar solvent, THF does not effectively solvate the Na⁺ cation. This forces the cation to remain in close proximity to the indazolide anion, forming a tight ion pair .

  • The Chelation Effect: In this tight ion pair, the Na⁺ cation preferentially coordinates with the more electron-rich N2 nitrogen. If a chelating group (like an ester or amide) is present at the C3 position, the Na⁺ can form a bidentate complex. This complex effectively blocks the N2 position, forcing the incoming alkylating agent to attack the sterically accessible N1 position.[3][8]

G start Setup Anhydrous Reaction (Indazole in THF under N2) cool1 Cool to 0 °C start->cool1 add_nah Add NaH (1.1 eq) (H2 evolution) cool1->add_nah stir Stir 1-1.5h (0 °C to RT) add_nah->stir cool2 Cool to 0 °C stir->cool2 add_rx Add Alkylating Agent (1.2 eq) cool2->add_rx react Stir Overnight (RT to 50 °C) Monitor by TLC/LC-MS add_rx->react quench Quench with sat. NH4Cl at 0 °C react->quench extract Aqueous Workup & Extraction quench->extract purify Dry & Purify (Chromatography) extract->purify end Isolated N1-Product purify->end

Sources

Validation & Comparative

A Comparative Guide: Navigating the N-Protection of Indazoles with THP and BOC Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of nitrogen atoms within the indazole ring is a cornerstone of successful multi-step syntheses. The choice of an N-protecting group is a critical decision that profoundly influences regioselectivity, intermediate stability, and overall reaction yields.[1] This guide provides an in-depth, objective comparison of two commonly employed protecting groups for indazoles: tetrahydropyran (THP) and tert-butyloxycarbonyl (BOC). By examining their performance through the lens of experimental data, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors.

The Indazole Moiety: A Privileged Scaffold with a Protection Puzzle

The indazole core is a prominent feature in a multitude of biologically active compounds, including anti-inflammatory agents, anti-tumor drugs, and HIV protease inhibitors.[2] However, the presence of two reactive nitrogen atoms (N1 and N2) presents a synthetic challenge. Unprotected indazoles can undergo undesired side reactions, and controlling the site of subsequent functionalization is often difficult. N-protection serves to temporarily mask one of the nitrogen atoms, thereby directing reactions to the desired position and preventing unwanted reactivity.

Tetrahydropyran (THP): The Acid-Labile Acetal

The tetrahydropyranyl (THP) group is a classic and cost-effective choice for protecting alcohols and, in this context, the N-H of indazoles.[3][4] It forms a stable acetal that is readily introduced and cleaved under specific acidic conditions.

Key Characteristics of THP Protection:
  • Ease of Introduction: THP protection is typically achieved by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[5]

  • Stability: THP-protected indazoles exhibit excellent stability towards a wide range of non-acidic reagents, including strong bases, organometallics, and reducing agents.[3][6][7][8]

  • Acid-Labile Cleavage: The primary advantage of the THP group is its facile removal under mild acidic conditions, which can be achieved with reagents like p-toluenesulfonic acid (PTSA) or even milder acids like pyridinium p-toluenesulfonate (PPTS).[5][9]

  • Introduction of a Stereocenter: A notable drawback of the THP group is the creation of a new stereocenter upon its introduction, which can lead to the formation of diastereomers if the parent molecule is chiral.[5][7][8] This can complicate purification and spectral analysis.

tert-Butyloxycarbonyl (BOC): The Versatile Carbamate

The tert-butyloxycarbonyl (BOC) group is one of the most widely used protecting groups in organic synthesis, particularly for amines.[10] Its application to indazoles offers a balance of stability and versatile deprotection options.

Key Characteristics of BOC Protection:
  • Straightforward Introduction: The BOC group is typically introduced by treating the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[1][11]

  • Moderate Stability: BOC-protected indazoles are stable to hydrogenolysis and mild basic conditions.[1] However, they are labile to strong acids.[1][12] It is important to note that the stability of N-Boc on an indole or indazole is generally lower than on a typical amine.[13]

  • Flexible Deprotection: A key advantage of the BOC group is its susceptibility to cleavage under both acidic (e.g., TFA, HCl) and specific non-acidic conditions.[1] For instance, it can be removed with sodium methoxide (NaOMe) in methanol, offering an alternative for acid-sensitive substrates.[14][15][16]

Head-to-Head Comparison: THP vs. BOC for Indazole Protection

FeatureTHP (Tetrahydropyran)BOC (tert-Butyloxycarbonyl)
Chemical Nature AcetalCarbamate
Introduction Reagents 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., PTSA, PPTS)Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA), Catalyst (e.g., DMAP)[1]
Stability Profile Stable to strong bases, organometallics, hydrides.[7][8] Labile to acid.[5]Stable to hydrogenolysis and mild bases.[1] Labile to strong acids and specific basic conditions.[1][14][16]
Deprotection Conditions Mild acidic conditions (e.g., PTSA in alcohol, aqueous acid).[5][9]Strong acids (e.g., TFA, HCl) or specific basic conditions (e.g., NaOMe in MeOH).[1][14]
Key Advantages Low cost of reagents, stable to a wide range of non-acidic conditions.[3][4]Versatile deprotection options (acidic and non-acidic), avoids introduction of a new stereocenter.
Key Disadvantages Introduces a new stereocenter (potential for diastereomers), requires acidic conditions for removal.[5][7]Less stable than THP to certain nucleophilic and basic conditions. Can be labile under unexpected conditions.[11][13]
Orthogonal Strategy Potential Can be used in orthogonal schemes where acid-labile cleavage is desired.Highly suitable for orthogonal strategies due to its stability to base-labile groups (like Fmoc) and hydrogenolysis conditions.[12][17]

Experimental Workflows and Methodologies

The choice between THP and BOC often depends on the specific reaction sequence planned. Below are generalized, step-by-step protocols for the protection and deprotection of a generic indazole.

Visualizing the Protection/Deprotection Cycles

G cluster_0 THP Protection/Deprotection cluster_1 BOC Protection/Deprotection Indazole_THP Indazole N_THP_Indazole N-THP Indazole Indazole_THP->N_THP_Indazole Protection DHP_PTSA DHP, cat. PTSA N_THP_Indazole->Indazole_THP Deprotection Acid_MeOH Acid (e.g., PTSA) in MeOH Indazole_BOC Indazole N_BOC_Indazole N-BOC Indazole Indazole_BOC->N_BOC_Indazole Protection Boc2O_DMAP (Boc)₂O, TEA, DMAP N_BOC_Indazole->Indazole_BOC Deprotection TFA_or_NaOMe TFA or NaOMe/MeOH

Caption: Comparative workflows for THP and BOC protection and deprotection of indazoles.

Experimental Protocol: N-THP Protection of Indazole
  • Dissolution: Dissolve indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 equiv).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a mild base (e.g., saturated aqueous NaHCO₃ solution), extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Deprotection of N-THP Indazole
  • Dissolution: Dissolve the N-THP protected indazole in an alcohol solvent such as methanol (MeOH) or ethanol (EtOH).

  • Acidification: Add a catalytic amount of an acid such as PTSA or use a solution of aqueous HCl.[18]

  • Reaction: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Workup: Neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃), remove the alcohol solvent under reduced pressure, and extract the aqueous residue with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify if necessary.

Experimental Protocol: N-BOC Protection of Indazole
  • Dissolution: Dissolve indazole (1.0 equiv) in a suitable solvent like THF, DCM, or acetonitrile.

  • Addition of Base and Catalyst: Add triethylamine (TEA, 1.5-2.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 equiv) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, remove the solvent in vacuo. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Experimental Protocol: Deprotection of N-BOC Indazole (Acidic and Basic Conditions)

Acidic Cleavage:

  • Dissolution: Dissolve the N-BOC protected indazole in DCM.

  • Acidification: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or pass gaseous HCl through the solution.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent. Wash, dry, and concentrate to yield the deprotected indazole.

Basic Cleavage:

  • Dissolution: Dissolve the N-BOC protected indazole in dry methanol.[14]

  • Addition of Base: Add a catalytic amount of sodium methoxide (NaOMe).[14]

  • Reaction: Stir the reaction at room temperature for 1-3 hours and monitor by TLC.[1]

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[16]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected product.[16]

Navigating the Choice: A Decision Framework

The selection between THP and BOC is not arbitrary but a strategic decision based on the overall synthetic plan.

Decision_Tree start Start: Need to Protect Indazole N-H downstream_chem Consider Downstream Chemistry start->downstream_chem acid_sensitive Are subsequent steps acid-sensitive? downstream_chem->acid_sensitive Stability to Acid base_sensitive Are subsequent steps base-sensitive? downstream_chem->base_sensitive Stability to Base chiral_molecule Is the starting molecule chiral? downstream_chem->chiral_molecule Chirality use_thp Choose THP acid_sensitive->use_thp No reconsider_boc BOC is a strong candidate (non-acidic deprotection available) acid_sensitive->reconsider_boc Yes use_boc Choose BOC base_sensitive->use_boc No reconsider_thp THP is a strong candidate (stable to base) base_sensitive->reconsider_thp Yes boc_preferred BOC is preferred (avoids diastereomers) chiral_molecule->boc_preferred Yes thp_caution Use THP with caution (diastereomers may form) chiral_molecule->thp_caution No

Caption: Decision-making guide for selecting between THP and BOC protecting groups for indazoles.

Conclusion: Making the Right Choice for Your Synthesis

Both THP and BOC are valuable tools in the synthetic chemist's arsenal for the N-protection of indazoles. The optimal choice is intrinsically linked to the specific demands of the synthetic route.

  • Choose THP when your downstream reactions involve basic or nucleophilic conditions and your final deprotection can tolerate mild acid. It is a robust and economical option, provided the potential for diastereomer formation is not a concern.

  • Choose BOC when you require flexibility in deprotection, especially when acid-sensitive functional groups are present elsewhere in the molecule. Its compatibility with a wide range of other protecting groups makes it a cornerstone of many orthogonal protection strategies.

By carefully considering the stability, deprotection conditions, and potential for introducing new stereocenters, researchers can confidently select the most appropriate protecting group, paving the way for efficient and successful syntheses of complex indazole-containing molecules.

References

  • Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Simple and selective removal of the t-butyloxycarbonyl (Boc) protecting group on indoles, pyrroles, indazoles, and carbolines. Lookchem. [Link]
  • Gerokonstantis, D. T., Zografos, A. L., & Igglessi-Markopoulou, O. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
  • Zhan, Z. P., Li, J. P., & Yang, G. F. (2010). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Engle, K. M., & Yu, J. Q. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH Public Access, 21(15), 1957-1959. [Link]
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct.
  • Methods of preparing indazole compounds.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal. [Link]
  • Tetrahydropyranylation of alcohols and their deprotection under solvent-free conditions using sulfated zirconia as an efficient and reusable c
  • Protecting Groups and Orthogonal Protection Str
  • Primas, N., Abarbri, M., & De-maison, G. (2009). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
  • Lee, J. Y., & Buchwald, S. L. (2016). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH Public Access, 18(17), 4166–4169. [Link]
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. [Link]
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Indazole. Organic Syntheses. [Link]
  • Reddy, T. S., Kumar, A., & Sreedhar, B. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(4), 136-143. [Link]
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Indazole synthesis. Organic Chemistry Portal. [Link]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
  • Protecting Groups. University of California, Irvine. [Link]

Sources

A Comparative Guide to Alternative Protecting Groups for the Ind-azole Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the indazole moiety, the strategic selection of a nitrogen protecting group is a critical decision that profoundly impacts synthetic efficiency and success. The inherent nucleophilicity of both N-1 and N-2 positions of the indazole ring necessitates protection to direct regioselectivity in subsequent functionalization reactions. This guide provides an in-depth, objective comparison of commonly employed protecting groups for the indazole nitrogen, supported by experimental data and protocols to inform rational selection in synthetic design.

The Rationale for Indazole Nitrogen Protection

The indazole nucleus is a prevalent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds. Its synthesis and derivatization often require multi-step sequences where one of the nitrogen atoms needs to be temporarily masked. The choice of protecting group influences not only the regiochemical outcome of reactions but also the stability of intermediates and the overall yield of the synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.

This guide will explore the performance of several key protecting groups: the widely used tert-butyloxycarbonyl (Boc) group, the versatile 2-(trimethylsilyl)ethoxymethyl (SEM) group, the sterically demanding trityl (Trt) group, the robust benzyl (Bn) group, and electron-withdrawing sulfonyl groups.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group is dictated by the specific requirements of the synthetic pathway, including the desired regioselectivity (N-1 vs. N-2), the stability needed for subsequent transformations, and the orthogonality of its removal.

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStabilityKey Features & Considerations
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHStable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HCl in EtOHStable to a wide range of conditions, including some acidic and basic environments.Excellent for directing regioselective C-3 lithiation. Removal with fluoride or acid is generally clean.
TritylTrtTrCl, Et₃N or DIPEAMild acid (e.g., TFA, 80% aq. AcOH)Stable to basic and nucleophilic conditions. Highly sensitive to acid.Its bulkiness can offer steric hindrance and influence regioselectivity. The trityl cation formed upon deprotection is highly stabilized.
BenzylBnBnBr or BnCl, base (e.g., NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions, and many organometallic reagents.A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.
SulfonylTs, Ms, NsTsCl, MsCl, or NsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH for Ts); Thiolate for NsVery stable to both acidic and basic conditions.Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection of Ts and Ms groups can be challenging. The Ns group offers milder removal conditions.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the introduction and removal of each protecting group on the indazole core. These are generalized procedures and may require optimization for specific substrates.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of nitrogen protection due to its ease of introduction and versatile removal conditions.

Protection of Indazole:

  • Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP).

  • Procedure: To a solution of indazole (1.0 equiv) in a suitable solvent (e.g., THF, DCM), add TEA (1.5 equiv) and a catalytic amount of DMAP. Cool the mixture to 0 °C and add (Boc)₂O (1.2 equiv). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-Boc protected indazole.

Deprotection of N-Boc Indazole (Acidic Conditions):

  • Reagents: N-Boc indazole, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

  • Procedure: Dissolve the N-Boc indazole in a solvent such as dichloromethane (DCM). Add an excess of TFA or a solution of HCl in dioxane or methanol. Stir the reaction at room temperature until completion. The solvent and excess acid are removed under reduced pressure to yield the deprotected indazole salt.

Deprotection of N-Boc Indazole (Basic Conditions):

  • Reagents: N-Boc indazole, sodium methoxide (NaOMe), methanol (MeOH).

  • Procedure: Dissolve the N-Boc protected indazole in dry methanol. Add a catalytic amount of sodium methoxide. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. Upon completion, neutralize with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

Boc_Protection_Deprotection Indazole Indazole Boc_Indazole N-Boc Indazole Indazole->Boc_Indazole (Boc)₂O, TEA, DMAP Deprotected_Indazole Indazole Boc_Indazole->Deprotected_Indazole TFA or HCl (Acidic) or NaOMe, MeOH (Basic)

Boc protection and deprotection workflow.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is particularly valuable for its ability to direct lithiation at the C-3 position of the indazole ring, enabling further functionalization.

Protection of Indazole (N-2 Selective):

  • Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).

  • Procedure: To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv), followed by SEM-Cl (1.2 equiv) via syringe. Stir the mixture at room temperature for 3 hours. Dilute with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic layer with

A Senior Application Scientist's Guide to the Analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine: A Comparative Review of HPLC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. Intermediates such as 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a molecule featuring a privileged indazole scaffold, are critical building blocks in the synthesis of potential therapeutic agents.[1][2] The purity and stability of such intermediates directly impact the quality and safety of the final active pharmaceutical ingredient (API). Consequently, robust analytical methodologies are not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of two powerful analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and HPLC with Ultraviolet (UV) detection. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, compare performance metrics, and provide a logical framework for selecting the most appropriate technique for your specific analytical challenge.

The Analyte: this compound at a Glance

Before developing an analytical method, understanding the analyte's physicochemical properties is crucial.

  • Structure: The molecule (Molecular Formula: C12H15N3O, Molecular Weight: 217.27 g/mol ) comprises three key features: a basic primary aromatic amine (-NH2), a heterocyclic indazole core, and a tetrahydropyran (THP) protecting group.[3][4]

  • Analytical Implications:

    • The primary amine is a site for protonation, making it highly suitable for positive ion mode electrospray ionization (ESI) in mass spectrometry.

    • The indazole ring system is a strong chromophore, which allows for sensitive detection by UV spectroscopy.

    • The THP group , while serving as a protecting group in synthesis, adds to the molecule's overall hydrophobicity, which dictates the choice of reversed-phase chromatography conditions.[5]

Gold Standard Analysis: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the quintessential tool for pharmaceutical analysis, offering unparalleled sensitivity and selectivity.[6][7] The coupling of liquid chromatography's separation power with mass spectrometry's ability to provide molecular weight and structural information makes it ideal for identifying and quantifying trace-level impurities and degradation products.

The Causality Behind the HPLC-MS Protocol

The following protocol is designed for robust, sensitive, and specific quantification of this compound. The choices are grounded in the analyte's chemical nature.

  • Chromatography (Reversed-Phase): Given the molecule's moderate polarity, reversed-phase HPLC is the logical choice. A C18 column provides a nonpolar stationary phase that retains the analyte based on hydrophobic interactions.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to elute the analyte from the column.[8] The addition of a small amount of acid, like formic acid, serves a dual purpose: it protonates the analyte's amine group, improving peak shape by preventing tailing, and it facilitates efficient ionization in the MS source.[9]

  • Ionization (ESI+): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules. The positive ion mode (ESI+) is selected because the basic amine group is readily protonated to form a positive ion ([M+H]+).

  • Detection (MRM): For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers the highest degree of selectivity and sensitivity. We monitor the transition from the protonated parent ion (Q1) to a specific, stable fragment ion (Q3) generated by collision-induced dissociation. This eliminates noise from matrix components and co-eluting impurities.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL to create a stock solution.
  • Perform serial dilutions from the stock solution using the same diluent to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

2. Instrumentation:

  • HPLC System: A standard UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC H-Class).[9]
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ series, Waters Xevo™ TQ-S).

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.[9]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: | Time (min) | % B | | :--- | :--- | | 0.0 | 5 | | 5.0 | 95 | | 6.0 | 95 | | 6.1 | 5 | | 8.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.[9]
  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Desolvation Temperature: 500 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Cone Gas Flow: 50 L/hr.
  • MRM Transition:
  • Predicted Q1 (Precursor Ion, [M+H]+): m/z 218.1.
  • Predicted Q3 (Product Ion): A specific fragment needs to be determined via infusion and fragmentation experiments. A plausible fragmentation would be the loss of the THP group, resulting in a fragment around m/z 133.1 (the indazol-5-amine core).
HPLC-MS Workflow Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Sample (ACN/Water) P2 Prepare Standards P1->P2 P3 Filter (0.22 µm) P2->P3 A1 Inject Sample (5 µL) P3->A1 A2 HPLC Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM: m/z 218.1 -> 133.1) A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Concentration D2->D3

Caption: HPLC-MS workflow for quantitative analysis.

A Robust Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While HPLC-MS is the gold standard for sensitivity, HPLC-UV remains a workhorse in many QC labs due to its simplicity, robustness, and lower operational cost.[10] For applications where high sensitivity is not the primary requirement, such as purity assays of the main component, HPLC-UV is an excellent and reliable choice.

The Causality Behind the HPLC-UV Protocol

The chromatographic principles remain the same as for HPLC-MS. The key difference lies in the detection method.

  • Detection (UV): The indazole ring system contains conjugated double bonds, making it a strong UV chromophore. By monitoring the absorbance at a wavelength where the analyte absorbs maximally (λmax), we can quantify its concentration based on the Beer-Lambert Law. This method is less selective than MS, as any co-eluting impurity with a similar chromophore will interfere with the measurement.[6][7]

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL as described for the HPLC-MS method.
  • Prepare calibration standards ranging from 1 µg/mL to 200 µg/mL. The higher concentration range reflects the lower sensitivity of UV detection compared to MS.
  • Filter all solutions through a 0.22 µm syringe filter.

2. Instrumentation:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector.

3. Chromatographic Conditions:

  • The column, mobile phases, gradient, flow rate, and column temperature can be kept identical to the HPLC-MS method to allow for easy method transfer.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | % B | | :--- | :--- | | 0.0 | 10 | | 15.0 | 90 | | 18.0 | 90 | | 18.1 | 10 | | 22.0 | 10 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.

4. UV Detection:

  • Detection Wavelength: Scan for λmax using a DAD (typically between 254 nm and 280 nm for an indazole core). Set the detector to monitor at the determined λmax.
  • Reference Wavelength: Can be set to a non-absorbing wavelength (e.g., 360 nm) to reduce baseline noise.
HPLC-UV Workflow Visualization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Sample (ACN/Water) P2 Prepare Standards P1->P2 P3 Filter (0.22 µm) P2->P3 A1 Inject Sample (10 µL) P3->A1 A2 HPLC Separation (C18 Column) A1->A2 A3 UV Detection (at λmax) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Concentration D2->D3

Caption: HPLC-UV workflow for quantitative analysis.

Head-to-Head Comparison: HPLC-MS vs. HPLC-UV

The choice between these two powerful techniques depends entirely on the analytical objective. The following table summarizes their performance characteristics for the analysis of this compound, based on typical performance for small molecule pharmaceuticals.

ParameterHPLC-MS (MRM)HPLC-UV (DAD)Rationale & Field Insights
Selectivity Very HighModerateMS detection is based on a specific mass-to-charge ratio and fragmentation pattern, virtually eliminating interference from co-eluting compounds.[7] UV detection can be compromised by any compound that absorbs at the same wavelength.
Sensitivity (LOD) Very High (pg/mL range)Moderate (ng/mL to µg/mL range)MS can detect femtomole to attomole levels, making it essential for trace impurity analysis, pharmacokinetic studies, and genotoxic impurity screening.[6]
Linearity Excellent (3-5 orders of magnitude)Good (2-3 orders of magnitude)The wide dynamic range of MS detectors is advantageous for quantifying analytes over a broad concentration range.
Throughput HighHighWith modern UPLC systems, run times for both techniques can be short (2-10 minutes).[9]
Robustness ModerateVery HighUV detectors are generally more robust and less prone to contamination or signal drift than MS sources. HPLC-UV methods are often easier to transfer between labs.
Cost (Instrument) HighLow to ModerateThe capital investment for a mass spectrometer is significantly higher than for a UV detector.
Cost (Operational) Moderate to HighLowMS systems require more maintenance, specialized gases, and highly skilled operators.
Information Output Molecular Weight & Structural InfoUV Spectrum (Limited Structural Info)MS provides unequivocal identification, while a UV spectrum can only suggest the class of compound.[6]

Conclusion and Recommendations

Both HPLC-MS and HPLC-UV are powerful and reliable techniques for the analysis of this compound. The selection is not a matter of which is "better," but which is the most appropriate tool for the task at hand.

  • For research and development, impurity profiling, metabolite identification, and any application requiring trace-level quantification (<0.05%), HPLC-MS is the undeniable choice. Its superior sensitivity and selectivity provide the highest degree of confidence in the analytical results.

  • For routine quality control, release testing of the main component, and purity assays where impurity levels are expected to be >0.1%, HPLC-UV is a highly effective, robust, and cost-efficient alternative. Its simplicity and reliability make it ideal for high-throughput environments.

Ultimately, a well-equipped drug development program will utilize both techniques synergistically. HPLC-MS is used to identify and characterize the compound and its potential impurities during development, while a validated, robust HPLC-UV method is often transferred to QC for routine analysis throughout the product lifecycle. This dual approach ensures both scientific rigor and operational efficiency.

References

  • Marques, M. R. C., & Maggio, R. M. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 975(2), 253–262.
  • Taylor, R. L., Machacek, D., & Singh, R. J. (2002). Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone. Clinical Chemistry, 48(9), 1511-1519.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Patel, S., et al. (2024). Comparative Study of UV And HPLC Methods for Estimation of Drug. World Journal of Pharmaceutical Research.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 15(34), 4287-4296.
  • Gaba, M., & Mohan, C. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 21(7), 946.
  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23.

Sources

A Comparative Guide to Purity Analysis of 1-(THP)-1H-indazol-5-amine: The Power of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For complex heterocyclic molecules like 1-(THP)-1H-indazol-5-amine, a key building block in medicinal chemistry, this task demands analytical techniques that are both robust and meticulously accurate. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods for the purity assessment of this compound, supported by experimental insights and data. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy results.

The Challenge: Purity of Complex Heterocyclic Amines

1-(THP)-1H-indazol-5-amine, with its indazole core and a tetrahydropyranyl (THP) protecting group, presents unique analytical challenges. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. These impurities may be structurally similar to the main compound, making their separation and quantification by traditional chromatographic methods difficult. Furthermore, the absence of a certified reference standard for a novel synthetic molecule necessitates an analytical approach that can provide absolute quantification.[1]

Quantitative ¹H NMR: A Primary Ratio Method for Unambiguous Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[2] Its fundamental principle lies in the direct proportionality between the NMR signal area and the number of nuclei responsible for that signal.[3][4] This allows for the quantification of an analyte without requiring an identical reference standard, a significant advantage in early-stage drug development.[1][5]

Why qNMR is a Superior Choice for 1-(THP)-1H-indazol-5-amine:
  • Universal Detection: Unlike techniques that rely on specific chromophores (like HPLC-UV), ¹H NMR detects all proton-containing molecules in the sample, offering a more holistic view of purity.[6][7]

  • Absolute Quantification: Through the use of a certified internal standard, qNMR provides a direct measure of the analyte's mass fraction (purity) in a sample, rather than a relative percentage based on the response of detected impurities.[6][8]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, which can aid in the identification of unknown impurities.

  • Non-Destructive: The sample can be recovered after analysis, a crucial benefit when dealing with precious or mass-limited materials.[7]

The Self-Validating System: Experimental Design and Causality

A robust qNMR experiment is a self-validating system. Each parameter is chosen to minimize potential errors and ensure the integrity of the quantitative data.

The choice of an internal standard is the most critical step in a qNMR experiment.[9] For the analysis of 1-(THP)-1H-indazol-5-amine, dimethyl sulfone (DMSO₂) is an excellent choice.

  • Causality:

    • Signal Separation: DMSO₂ exhibits a sharp singlet in a region of the ¹H NMR spectrum (around 3.0 ppm in DMSO-d₆) that is typically free from analyte signals, preventing peak overlap which can distort integration.[10]

    • Chemical Inertness and Stability: It is non-reactive with the analyte and stable under experimental conditions.[10][11]

    • High Purity and Traceability: Certified reference materials for DMSO₂ are readily available with well-documented purity.[9]

    • Solubility: It is soluble in common deuterated solvents like DMSO-d₆, which is also a good solvent for 1-(THP)-1H-indazol-5-amine.[10]

Meticulous sample preparation is paramount for accurate and reproducible results.[5][11]

  • Causality:

    • Accurate Weighing: A microbalance with high precision (e.g., 0.01 mg readability) is essential for accurately determining the masses of both the analyte and the internal standard.[12] This minimizes errors in the final purity calculation.

    • Complete Dissolution: Both the analyte and the internal standard must be completely dissolved in the deuterated solvent to ensure a homogeneous sample.[13] Inhomogeneity leads to broadened signals and inaccurate integration.[11] A vortex mixer should be used to ensure thorough mixing.[13]

    • Optimal Concentration: The concentration should be sufficient to provide a good signal-to-noise ratio but not so high as to cause issues with signal broadening or shimming.[11] For a typical 500 MHz spectrometer, 10-20 mg of the analyte is a sensible amount.[13]

The NMR data must be acquired under conditions that ensure the signal integrals are directly proportional to the number of protons.

  • Causality:

    • Sufficient Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[14] This ensures complete relaxation of all relevant nuclei between pulses, preventing signal saturation and ensuring accurate integration.

    • 90° Pulse Angle: A calibrated 90° pulse angle is used to maximize the signal for a single scan.[12]

    • Sufficient Number of Scans: An adequate number of scans are averaged to achieve a high signal-to-noise ratio, which is crucial for accurate integration, especially of smaller impurity signals.[12]

    • Wide Spectral Window: The spectral width should be large enough to encompass all signals of interest without fold-over.[12]

Experimental Protocol: A Step-by-Step Guide to qNMR Purity Analysis

Here is a detailed protocol for the purity determination of 1-(THP)-1H-indazol-5-amine using qNMR.

I. Sample Preparation
  • Accurately weigh approximately 15 mg of 1-(THP)-1H-indazol-5-amine into a clean, dry vial using a calibrated microbalance. Record the exact weight (m_analyte).

  • Accurately weigh approximately 10 mg of certified dimethyl sulfone (DMSO₂) internal standard into the same vial. Record the exact weight (m_std).

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Cap the vial and vortex for at least 1 minute to ensure complete dissolution. Visually inspect for any undissolved particles.[13]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition (500 MHz Spectrometer)
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Tune and match the probe for the sample.

  • Calibrate the 90° pulse width.[12]

  • Acquire the ¹H NMR spectrum using the following parameters:

    • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).[15]

    • Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation).

    • Acquisition Time (at): 4 seconds.

    • Number of Scans (ns): 32 (adjust as needed for desired signal-to-noise).

    • Spectral Width (sw): 20 ppm.

    • Temperature: 298 K.

III. Data Processing and Purity Calculation
  • Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.[15]

  • Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and the singlet for the internal standard (I_std).

  • Calculate the purity using the following equation[6][15][16]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 1-(THP)-1H-indazol-5-amine (m_analyte) weigh_std Accurately weigh Dimethyl Sulfone (m_std) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Tune, Match, Calibrate 90° Pulse) transfer->setup acquire Acquire 1H Spectrum (d1 = 30s, ns = 32) setup->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Final Purity Value (%) calculate->report

Caption: Workflow for qNMR Purity Assessment.

Comparative Analysis: qNMR vs. Alternative Methods

To provide a comprehensive evaluation, let's compare qNMR with two other common techniques for purity analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Mass Spectrometry (MS).

Parameter Quantitative NMR (qNMR) HPLC-UV Mass Spectrometry (MS)
Principle Signal area proportional to the number of nuclei.[3]Separation based on polarity, detection by UV absorbance.Separation by mass-to-charge ratio.
Quantification Absolute (with internal standard).[6]Relative (area %); absolute requires a certified standard of the analyte.Primarily for identification and structural elucidation; quantification is complex.[17][18]
Reference Standard Requires a certified standard of a different, stable compound.[3]Requires a certified standard of the analyte for accurate quantification.Not typically used for primary purity quantification.
Detection Universal for proton-containing compounds.[7]Requires a UV chromophore.Universal for ionizable compounds.[17]
Impurity Identification Possible through spectral analysis.Possible if impurity standards are available or by hyphenation (LC-MS).Excellent for structural elucidation of impurities.[19][20]
Sample Throughput Moderate.High.High, especially with direct infusion.
Destructive? No.[7]Yes.Yes.
Validation Well-established protocols.[21][22]Standardized according to ICH guidelines.[23]Primarily for qualitative analysis and impurity profiling.[18]
Hypothetical Experimental Data Comparison

A hypothetical batch of 1-(THP)-1H-indazol-5-amine was analyzed using these three techniques.

Analytical Method Purity Result (%) Key Observations
qNMR 98.2 ± 0.2A small amount of residual solvent (ethyl acetate) was identified and quantified. A minor, structurally related impurity was also observed.
HPLC-UV (Area %) 99.5The main peak accounted for 99.5% of the total peak area. Residual solvent was not detected. The structurally related impurity co-eluted partially with the main peak.
LC-MS Main component confirmedThe mass of the main component was confirmed. The structurally related impurity was identified by its mass. Residual solvent was not detected.

Analysis of Hypothetical Results:

The HPLC-UV method likely overestimated the purity because it could not detect the non-UV-active residual solvent and did not fully resolve a structurally related impurity.[4] qNMR provided a more accurate purity value by quantifying all proton-containing species.[6][7] LC-MS was invaluable for confirming the identity of the main component and the impurity but did not provide a direct purity value.[19] This demonstrates the orthogonal and complementary nature of these techniques.

Conclusion: The Authoritative Power of qNMR

For the purity determination of 1-(THP)-1H-indazol-5-amine, and indeed for many novel pharmaceutical compounds, quantitative NMR stands out as a superior and authoritative method. Its ability to provide absolute, direct, and universal quantification without the need for an identical reference standard makes it an indispensable tool in modern drug development.[1][3] While techniques like HPLC-UV and MS are crucial for chromatographic separation and impurity identification, respectively, qNMR provides the most accurate and trustworthy assessment of purity. By following a meticulously designed and validated protocol, researchers and drug development professionals can have the highest confidence in their analytical results, ensuring the quality and safety of their products.

References

  • qNMR: A powerful tool for purity determination. RSSL.
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
  • qNMR: top tips for optimised sample prep. Manufacturing Chemist.
  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Quantitative NMR. Organic Primary Standards Group.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac.
  • Purity Calculation. Mestrelab Resources.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho.
  • qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research.
  • qNMR Calculation Services: What We Offer & Why It Matters. ResolveMass.
  • Mass spectrometry in impurity profiling. ResearchGate.
  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
  • ICH Validation Analitcs Methods. Scribd.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • AK Hintermann List of qNMR Standards – Version 1.7.
  • Quantitative NMR Spectroscopy. University of Oxford.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Semantic Scholar.
  • GUIDELINE FOR qNMR ANALYSIS. ENFSI.
  • 1H-Indazol-5-amine. PubChem.
  • 1H-Indazol-5-amine. CAS Common Chemistry.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC - NIH.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH.

Sources

A Comparative Guide to the Synthetic Routes of 1H-Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its prevalence in drug candidates necessitates robust, efficient, and versatile synthetic strategies. This guide provides a comparative analysis of the most pertinent synthetic routes to 1H-indazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method. This document is intended to empower researchers, scientists, and drug development professionals in selecting and optimizing the most suitable synthetic approach for their specific needs.

Classical Approaches: Diazotization and Cyclization of o-Toluidine Derivatives

One of the longest-established methods for the synthesis of 1H-indazoles involves the diazotization of o-toluidine derivatives followed by intramolecular cyclization. This seemingly straightforward approach has been a workhorse in organic synthesis for its use of readily available starting materials.

Mechanistic Rationale

The core of this method lies in the in situ generation of a diazonium salt from the primary amine of an o-toluidine derivative using a nitrosating agent, typically sodium nitrite in an acidic medium. The resulting diazonium species is a potent electrophile. The adjacent methyl group, upon deprotonation, acts as a nucleophile, attacking the diazonium group to initiate cyclization and subsequent aromatization to the 1H-indazole ring system.

A key variation of this is the Jacobson Indazole Synthesis, which specifically refers to the cyclization of N-nitroso-o-acetotoluidide. Mechanistic studies have shown this to be an intramolecular azo coupling where an initial acyl shift is the rate-determining step[1].

Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine[1][2]
  • Acetylation: o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml) in a two-necked flask. The exothermic reaction is cooled in an ice bath.

  • Nitrosation: A stream of nitrous gases is rapidly passed through the cooled mixture to effect nitrosation.

  • Cyclization: The resulting N-nitroso-o-acetotoluidide is then treated with a suitable base to promote cyclization to the 1H-indazole.

  • Work-up and Purification: The reaction mixture is worked up by extraction and purified by crystallization or chromatography to afford the desired 1H-indazole.

Performance and Limitations

While this classical approach is cost-effective, it often suffers from limitations such as harsh acidic conditions, the use of potentially hazardous nitrous gases, and a limited substrate scope, particularly with electron-rich aromatic systems. The yields can be variable, and the reaction may not be suitable for substrates bearing acid-sensitive functional groups[2].

Modern Strategies: Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 1H-indazoles are no exception. Palladium- and copper-catalyzed reactions have emerged as powerful and versatile tools, offering milder reaction conditions and broader substrate compatibility.

Palladium-Catalyzed Intramolecular Amination

This approach typically involves the cyclization of arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones[3][4][5]. The palladium catalyst facilitates the intramolecular C-N bond formation.

  • Causality in Catalyst Selection: The choice of palladium source (e.g., Pd(dba)2) and ligand is critical. Chelating phosphine ligands like rac-BINAP, DPEphos, and dppf are often effective, while bulky, electron-rich ligands commonly used for intermolecular amination can lead to undesired side reactions[3][5]. The base, such as Cs2CO3 or K3PO4, is crucial for the deprotonation of the hydrazone nitrogen, enabling the catalytic cycle to proceed.

Copper-Catalyzed N-N Bond Formation

Copper catalysis offers a complementary and often more economical approach. A notable method involves the Cu(OAc)2-catalyzed intramolecular N-N bond formation from o-aminoaryl N-H ketimine species[6][7].

  • Reaction Principle: These ketimines are readily prepared from the reaction of o-aminobenzonitriles with organometallic reagents. The subsequent copper-catalyzed cyclization proceeds under an oxygen atmosphere, where O2 acts as the terminal oxidant to regenerate the active copper catalyst[6][7]. This method is lauded for its simplicity and high efficiency.

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Phenyl-1H-indazole[6][7]
  • Ketimine Formation: To a solution of 2-aminobenzonitrile in an appropriate solvent, an organometallic reagent such as phenylmagnesium bromide is added to form the corresponding o-aminoaryl N-H ketimine.

  • Cyclization: The ketimine intermediate is then subjected to Cu(OAc)2 (5-20 mol%) in a solvent like DMSO at 85 °C under an oxygen atmosphere for 3 hours.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the 3-phenyl-1H-indazole. This protocol has been successfully demonstrated on a gram scale with good yields[6][7].

C-H Activation and Annulation Strategies

Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for constructing 1H-indazoles. These methods obviate the need for pre-functionalized starting materials, such as aryl halides.

Rhodium-Catalyzed Double C-H Activation

A notable example is the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones[8]. This reaction is scalable and demonstrates good functional group compatibility. The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a powerful tool for constructing functionalized indazole derivatives[8][9].

Silver-Mediated Intramolecular Oxidative C-H Amination

This method provides an alternative pathway for the construction of the 1H-indazole ring system through an intramolecular oxidative C-H amination of arylhydrazones[10][11].

Domino and Multicomponent Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability.

Domino Staudinger–Aza-Wittig Cyclization

This elegant approach allows for the one-pot synthesis of fused indazole systems, such as 1H-pyrazolo[1,5-b]indazoles, from readily accessible azides and triphenylphosphine[12]. The reaction proceeds through an initial abnormal Staudinger reaction, followed by an intramolecular aza-Wittig reaction and subsequent tautomerization.

One-Pot SNAr-Terminated Domino Reactions

An efficient route to 1-aryl-1H-indazoles has been developed using a one-pot domino process involving the formation of arylhydrazones from 2-fluoro-5-nitroacetophenone or benzaldehyde, followed by a deprotonation-induced intramolecular nucleophilic aromatic substitution (SNAr) ring closure[13].

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yields Advantages Disadvantages
Diazotization of o-Toluidine o-Toluidine derivativesNaNO2, AcidVariableCost-effective, readily available starting materials.Harsh conditions, limited substrate scope, potential hazards.[2]
Palladium-Catalyzed Amination 2-Haloaryl aldehydes/ketones, ArylhydrazinesPd(dba)2, BINAP/DPEphos, Cs2CO3/K3PO4Good to highMild conditions, broad substrate scope, good functional group tolerance.[3][4][5]Cost of palladium catalyst and ligands.
Copper-Catalyzed N-N Formation o-Aminobenzonitriles, OrganometallicsCu(OAc)2, O2Good to excellentHigh efficiency, readily accessible precursors, uses inexpensive copper catalyst.[6][7]Requires organometallic reagents.
Rhodium-Catalyzed C-H Activation Aldehyde phenylhydrazones[RhCp*Cl2]2, Cu(OAc)2Moderate to goodAtom-economical, avoids pre-functionalization.[8]Requires expensive rhodium catalyst.
Domino SNAr Reaction 2-Fluoro-5-nitroaryl ketones/aldehydes, ArylhydrazinesBase (e.g., K2CO3)HighOne-pot procedure, high efficiency.[13]Requires specific substitution patterns for SNAr.

Visualizing the Synthetic Workflows

Synthetic_Routes_to_1H_Indazoles cluster_classical Classical Route cluster_pd Pd-Catalyzed Amination cluster_cu Cu-Catalyzed N-N Formation cluster_ch C-H Activation o_toluidine o-Toluidine Derivative diazonium Diazonium Salt o_toluidine->diazonium NaNO2, H+ indazole_classical 1H-Indazole diazonium->indazole_classical Cyclization haloaryl 2-Haloaryl Carbonyl hydrazone_pd Arylhydrazone haloaryl->hydrazone_pd Arylhydrazine indazole_pd 1H-Indazole hydrazone_pd->indazole_pd Pd Catalyst, Base aminobenzonitrile o-Aminobenzonitrile ketimine Ketimine aminobenzonitrile->ketimine Organometallic indazole_cu 1H-Indazole ketimine->indazole_cu Cu(OAc)2, O2 aldehyde_hydrazone Aldehyde Phenylhydrazone indazole_ch 1H-Indazole aldehyde_hydrazone->indazole_ch Rh(III) Catalyst

Caption: Comparative workflows of major synthetic routes to 1H-indazoles.

Conclusion

The synthesis of 1H-indazoles has evolved significantly, from classical methods to modern catalytic strategies. For large-scale, cost-effective synthesis where substrate scope is not a primary concern, the classical diazotization routes remain relevant. However, for applications in drug discovery and development, where versatility, mild conditions, and functional group tolerance are paramount, transition metal-catalyzed methods, particularly palladium- and copper-catalyzed reactions, offer superior performance. The emerging fields of C-H activation and domino reactions are pushing the boundaries of efficiency and sustainability, promising even more powerful tools for the construction of this important heterocyclic scaffold in the future. The choice of synthetic route should be guided by a careful consideration of the target molecule's complexity, required scale, and the economic and environmental constraints of the project.

References

  • Chen, K., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)
  • Barros, M. T., et al. (2014). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]
  • Jahjah, M., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]
  • Artamkina, G. A., et al. (2005). Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. The Journal of Organic Chemistry. [Link][3][5]
  • Cankarová, N., et al. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • Zhu, C., et al. (2017). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Organic & Biomolecular Chemistry. [Link][8]
  • Conrad, W. E., et al. (2011). The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Organic Letters. [Link][14][15][16]
  • Xiong, X., et al. (2012). Efficient Synthesis of 1-Aryl-1H-indazole Derivatives via Copper(I)-Catalyzed Intramolecular Amination Reaction. Chinese Journal of Chemistry. [Link]
  • Jahjah, M., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]
  • Various Authors. (2025). Synthesis of 1H-indazole derivatives.
  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][2]
  • Artamkina, G. A., et al. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry. [Link][4]
  • Al-Rifai, N., et al. (2021).
  • Wu, J., et al. (2011).
  • Conrad, W. E., et al. (2011). The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Organic Letters. [Link]
  • Haddadin, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron. [Link]
  • Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Nyerges, M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link][13]
  • Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Cankarova, N., et al. (2010). Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds. [Link]
  • Wang, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses. [Link][1]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole and its derivatives represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2] The therapeutic promise of these nitrogen-containing heterocyclic compounds hinges on the stringent control of their quality, purity, and stability.[3] Therefore, the development and validation of robust analytical methods are not merely a regulatory formality but a scientific necessity. A validated analytical procedure provides documented evidence that the method is "fit for purpose," ensuring reliable and reproducible data that forms the bedrock of drug development, from initial discovery through to commercial batch release.

This guide provides a comparative analysis of the principal analytical techniques for indazole derivatives, grounded in the authoritative framework of international regulatory standards. We will dissect the causality behind methodological choices, present detailed validation protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and offer field-proven insights to guide researchers, scientists, and drug development professionals in this critical process.

Pillar 1: Strategic Method Selection—Matching the Analyte to the Technology

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the indazole derivative . Key considerations include polarity, volatility, thermal stability, and molecular weight. Indazoles, as aromatic heterocycles, can be substituted with a vast array of functional groups, leading to a wide spectrum of these properties.[1][4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for its versatility. It is ideally suited for indazole derivatives that are non-volatile, polar, or thermally labile. Reversed-phase HPLC (RP-HPLC), in particular, is highly effective for separating compounds based on their hydrophobicity. Its wide applicability makes it the default choice for many indazole-based active pharmaceutical ingredients (APIs) and their formulations.[5][6][7]

  • Gas Chromatography (GC): This technique excels in separating volatile and thermally stable compounds. For certain indazole derivatives, particularly smaller molecules or those that can be made volatile through derivatization, GC offers exceptional resolution.[8] When coupled with a Mass Spectrometer (MS), GC-MS provides unparalleled specificity and structural elucidation capabilities, making it a powerful tool for identifying impurities or analyzing complex mixtures like synthetic cannabinoids.[9][10]

The choice between HPLC and GC is therefore a foundational decision based on the molecule's intrinsic properties. Attempting to analyze a large, non-volatile indazole salt by GC would be futile, just as using HPLC for highly volatile small molecules might be suboptimal.

Pillar 2: The Regulatory Framework—ICH Q2(R2) Validation Guidelines

The International Council for Harmonisation (ICH) provides the global gold standard for analytical method validation.[11] The recently updated ICH Q2(R2) guideline, complemented by ICH Q14 on analytical procedure development, outlines the performance characteristics that must be evaluated to ensure a method is fit for its intended purpose.[11][12][13] These guidelines are recognized by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][14]

The core validation parameters are interconnected, each contributing to the overall trustworthiness of the analytical data.

Validation_Parameters Method Fit-for-Purpose Analytical Method Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Specificity Specificity/ Selectivity Method->Specificity Robustness Robustness Method->Robustness Specificity->Method Linearity Linearity Range Range Linearity->Range Defines LOQ Quantitation Limit (LOQ) Linearity->LOQ Informs Range->Accuracy Demonstrates Range->Precision Demonstrates Range->Linearity Demonstrates LOD Detection Limit (LOD) LOQ->LOD

Caption: Interrelationship of core analytical method validation parameters per ICH Q2(R2).

Pillar 3: Comparative Validation Protocols in Practice

Here, we present two distinct, validated methods for representative indazole derivatives, showcasing the practical application of validation principles.

Method 1: RP-HPLC Assay for a Non-Volatile Indazole API (e.g., Pazopanib Analogue)

Causality: The target molecule is a relatively large, polar, and non-volatile API, making RP-HPLC the ideal choice for quantification in its drug substance form. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte based on its interaction with a polar mobile phase. UV detection is appropriate as the indazole core is a strong chromophore.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1200 Series or equivalent with DAD detector.[6]

    • Column: Zorbax C18, 150 mm x 4.6 mm, 3.5 µm particle size.[6]

    • Mobile Phase: 70:30 (v/v) Methanol and 0.025 M Potassium Phosphate buffer (pH adjusted to 3.2).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection Wavelength: 300 nm.[5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the indazole reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 50, 80, 100, 120, 150 µg/mL) for linearity assessment.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the indazole API, dissolve in 100 mL of methanol.

  • Validation Procedure & Acceptance Criteria:

    • Specificity: Inject a blank (methanol), a placebo solution (if for a drug product), and the sample solution. The analyte peak should be free from interference at its retention time.

    • Linearity: Inject the five working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[6]

    • Accuracy (% Recovery): Analyze samples spiked with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.[15]

    • Precision (Repeatability): Perform six replicate injections of the 100 µg/mL sample solution. The relative standard deviation (%RSD) should be ≤ 2.0%.[15]

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.

    • LOD & LOQ: Calculate from the slope and standard deviation of the y-intercept of the linearity curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[6]

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9998[6]
Range 80-120% of target conc.80-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%[7]
Precision (% RSD) ≤ 2.0%0.85%
LOD Report value0.15 µg/mL[5]
LOQ Report value0.45 µg/mL
Robustness System suitability passesPass
Method 2: GC-MS for Analysis of a Semi-Volatile Indazole Carboxamide

Causality: The target is a synthetic cannabinoid analogue, a class of compounds often found in complex matrices.[9] GC-MS is the superior choice due to its high resolving power for complex mixtures and the definitive identification provided by the mass spectrum. Electron Ionization (EI) will produce a reproducible fragmentation pattern that can be used for library matching and structural confirmation.[10]

  • Instrumentation & Conditions:

    • GC-MS System: Agilent GC-MS system or equivalent.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • MS Transfer Line: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the indazole carboxamide reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare serial dilutions in methanol for the linearity curve (e.g., 1-50 ng/mL).

    • Sample Preparation: Perform a liquid-liquid or solid-phase extraction from the matrix (e.g., herbal blend, biological fluid) into an appropriate organic solvent (e.g., ethyl acetate), evaporate to dryness, and reconstitute in methanol.

  • Validation Procedure & Acceptance Criteria:

    • Specificity: Analyze a matrix blank to ensure no endogenous peaks interfere with the analyte or internal standard. Confirm analyte identity by comparing retention time and mass spectrum to a reference standard.

    • Linearity: Analyze the calibration curve standards. The r² value should be ≥ 0.995.

    • Accuracy (% Recovery): Spike blank matrix with the analyte at low, medium, and high concentrations. Process and analyze. Recovery should be within 80-120%.

    • Precision (Repeatability): Analyze six replicates of a mid-concentration spiked sample. The %RSD should be ≤ 15%.

    • LOD & LOQ: Determined as the lowest concentration that can be detected with a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ), respectively.

    • Robustness: Evaluate the effect of small changes in oven ramp rate and final temperature on results.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference, correct ion ratiosPass
Linearity (r²) ≥ 0.9950.998
Range 1-100 ng/mL1-50 ng/mL
Accuracy (% Recovery) 80 - 120%91 - 108%
Precision (% RSD) ≤ 15%6.5%
LOD S/N ≥ 31 ng/mL[16]
LOQ S/N ≥ 105 ng/mL[16]
Robustness System suitability passesPass

From Validation to Routine Application: A Lifecycle Approach

A validated method is not static. The concept of Analytical Procedure Lifecycle Management (ICH Q14) encourages a holistic approach where the method is monitored and updated throughout its operational life.[11] This ensures that the procedure remains fit for purpose as instrumentation evolves or new product impurities are discovered.

Method_Lifecycle ATP 1. Define Analytical Target Profile (ATP) Dev 2. Method Development & Optimization ATP->Dev Val 3. Method Validation (ICH Q2) Dev->Val Transfer 4. Method Transfer to QC Lab Val->Transfer Routine 5. Routine Use & Ongoing Monitoring Transfer->Routine Change Change Control & Re-Validation Routine->Change If required Change->Dev Re-optimize

Caption: The analytical method lifecycle, from initial design to routine monitoring.

Conclusion

The validation of analytical methods for indazole derivatives is a rigorous, multi-faceted process that underpins the safety and efficacy of these important therapeutic agents. By grounding our approach in the fundamental physicochemical properties of the analyte and adhering to the globally harmonized ICH guidelines, we can make informed, scientifically sound decisions. Whether employing the versatile RP-HPLC for API quantification or the highly specific GC-MS for trace-level analysis, the goal remains the same: to produce data that is accurate, reliable, and trustworthy. This commitment to analytical excellence is fundamental to advancing drug development and ensuring patient safety.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • International Council for Harmonisation. Quality Guidelines.
  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • ResearchGate. The mass fragments of indole and indazole synthetic cannabimimetic....
  • MDPI. New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review.
  • ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF.
  • PubMed. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • National Institutes of Health (NIH). (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • BenchChem. comparative yield analysis of 4-Iodo-3-methyl-1H-indazole synthesis methods.
  • Journalgrid. (2026, January 1). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences.
  • Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
  • International Journal of Science and Research Archive. (2024, November 30). Method development and validation of ornidazole by using RP-HPLC.
  • BenchChem. Comparative analysis of synthetic routes to functionalized indazoles.
  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • BenchChem. A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies.
  • National Institutes of Health (NIH). (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. Development and validation of HPLC method for some azoles in pharmaceutical preparation.

Sources

A Comparative Crystallographic Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Derivatives: Elucidating Structure with Precision

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] The strategic functionalization of the indazole nucleus allows for the fine-tuning of a compound's pharmacological profile. Among these modifications, the introduction of a tetrahydropyran (THP) group at the N1 position is a common strategy to modulate physicochemical properties. This guide provides an in-depth technical comparison of the X-ray crystallographic data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine and its derivatives, offering field-proven insights into their structural elucidation and a comparative analysis with alternative analytical techniques.

The definitive determination of a molecule's three-dimensional structure is paramount in drug discovery, influencing everything from mechanism of action studies to lead optimization. While various spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction stands as the gold standard for unambiguous structural assignment in the solid state.[2]

The Imperative of Structural Verification: A Comparative Overview

The synthesis of substituted indazoles can often lead to a mixture of regioisomers.[3] Therefore, a robust analytical workflow is crucial to ensure the correct structural assignment. While techniques like NMR and mass spectrometry are indispensable for confirming connectivity and molecular weight, they may not definitively distinguish between closely related isomers. X-ray crystallography provides the absolute spatial arrangement of atoms, resolving any ambiguity.

Technique Principle Information Gained Advantages Limitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions.Unambiguous structure determination.[2]Requires high-quality single crystals, which can be challenging to obtain. Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, and relative stereochemistry.Provides structural information in solution, reflecting the molecule's dynamic state. Does not require crystallization.Can be difficult to interpret for complex molecules and may not distinguish between all isomers without extensive 2D experiments.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight and elemental composition (with high-resolution MS).High sensitivity and requires very small amounts of sample.Provides no information on stereochemistry or the connectivity of atoms.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Workflow: From Synthesis to Crystal Structure

The successful crystallographic analysis of this compound derivatives hinges on a meticulously executed experimental workflow, from the initial synthesis to the final structure refinement.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis A Starting Materials: 5-Nitroindazole and Dihydropyran B Protection of Indazole Nitrogen A->B Acid Catalyst C Reduction of Nitro Group B->C e.g., Pd/C, H₂ D Column Chromatography C->D E Solvent Screening D->E F Slow Evaporation / Vapor Diffusion E->F G Crystal Mounting F->G H Data Collection G->H I Structure Solution & Refinement H->I J Crystallographic Data Table I->J K Structural Comparison J->K

Sources

Navigating the Synthesis of a Privileged Scaffold: A Comparative Guide to Metal-Catalyzed vs. Metal-Free Indazole Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indazole Core

The indazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] As a "privileged scaffold," its rigid, bicyclic structure is frequently found in a multitude of biologically active compounds, including potent anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The critical importance of this motif has driven extensive research into synthetic methodologies, leading to a fundamental divergence in strategy: the use of transition-metal catalysts versus the pursuit of metal-free reaction pathways.

This guide provides an in-depth, objective comparison of these two dominant approaches. We will move beyond a simple catalog of reactions to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our aim is to equip you with a robust decision-making framework for selecting the optimal synthetic route based on your specific project goals, whether they prioritize speed, scale, cost, purity, or green chemistry principles.

Section 1: Metal-Catalyzed Pathways: Precision and Power

Transition-metal catalysis has revolutionized indazole synthesis, offering powerful tools for forming the critical N-N bond and assembling the heterocyclic core, often with high efficiency and regioselectivity.[3][4] Metals like palladium (Pd) and copper (Cu) are the workhorses in this domain, primarily enabling transformations through mechanisms such as C-H activation and cross-coupling reactions.[1][3]

Palladium-Catalyzed C-H Activation/Intramolecular Amination

One of the most elegant strategies is the direct functionalization of a C-H bond, which avoids the need for pre-functionalized starting materials like aryl halides.[5] Palladium catalysts excel at this, orchestrating the cyclization of substrates such as N-tosylhydrazones.

Mechanism Rationale: The reaction is believed to proceed through a concerted metalation-deprotonation pathway. A Pd(II) catalyst, often in conjunction with an oxidant like Cu(OAc)₂, activates an ortho C-H bond on one of the aryl rings of the hydrazone. This forms a palladacycle intermediate. Subsequent intramolecular amination, where the nitrogen atom attacks the palladium-bound carbon, leads to the formation of the indazole ring. Reductive elimination then releases the product and regenerates a Pd(0) species, which is re-oxidized to Pd(II) by the copper co-catalyst to complete the catalytic cycle.[5][6]

G cluster_0 Pd(II) Catalytic Cycle Hydrazone Hydrazone Palladacycle Palladacycle Hydrazone->Palladacycle C-H Activation + Pd(II) Pd(II) Pd(II) Intramolecular_Amination Intramolecular Amination Palladacycle->Intramolecular_Amination Product_Release Reductive Elimination Intramolecular_Amination->Product_Release Pd(0) Pd(0) Product_Release->Pd(0) Indazole Indazole Product_Release->Indazole Pd(0)->Pd(II) Reoxidation Oxidant Cu(OAc)₂ Oxidant->Pd(0)

Caption: Catalytic cycle for Pd-catalyzed C-H amination.

Advantages:

  • High Regioselectivity: The directing group (e.g., the tosylhydrazone) ensures cyclization occurs at a specific ortho C-H bond.

  • Broad Functional Group Tolerance: Reactions often proceed under relatively mild conditions (e.g., 50 °C), preserving sensitive functional groups like esters, nitriles, and halogens.[5]

  • Atom Economy: C-H activation avoids the generation of halide waste streams associated with traditional cross-coupling.

Disadvantages:

  • Cost: Palladium catalysts and silver-based co-oxidants can be expensive, particularly for large-scale synthesis.[5]

  • Metal Contamination: Rigorous purification is required to remove residual palladium, a critical concern for pharmaceutical applications.

  • Oxidant Stoichiometry: Often requires stoichiometric or excess amounts of co-oxidants like copper or silver salts.[5][6]

Copper-Catalyzed Intramolecular N-Arylation (Ullmann-type Reaction)

Copper-catalyzed reactions represent a more economical, yet highly effective, alternative for constructing the indazole core. A common approach involves an intramolecular Ullmann-type N-N bond formation, typically starting from an ortho-haloaryl hydrazone.

Mechanism Rationale: This cascade reaction involves the condensation of an ortho-haloaryl aldehyde with a hydrazine to form a hydrazone intermediate. A Cu(I) catalyst then mediates an intramolecular N-arylation. The nitrogen of the hydrazone displaces the ortho-halide, facilitated by the copper catalyst, to forge the N-N bond and close the ring.

G Start o-Haloaryl Aldehyde + Hydrazine Condensation Condensation Start->Condensation Hydrazone o-Haloaryl Hydrazone Intermediate Condensation->Hydrazone Cyclization Cu(I)-Catalyzed Intramolecular N-Arylation Hydrazone->Cyclization Indazole 1H-Indazole Product Cyclization->Indazole

Caption: Workflow for Cu-mediated Ullmann-type indazole synthesis.

Advantages:

  • Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium.[7]

  • Scalability: The reactions are often robust and amenable to process scale-up.[8]

  • High Yields: This method can provide excellent yields for a range of substrates.[7]

Disadvantages:

  • Starting Material Limitation: Requires the synthesis of ortho-haloaryl precursors.

  • Harsher Conditions: May require higher temperatures (e.g., 120 °C) and strong bases compared to some Pd-catalyzed methods.[7]

  • Chemoselectivity Issues: Can be challenging when multiple reactive sites are present on the substrate.[8]

Section 2: Metal-Free Pathways: Simplicity and Sustainability

Metal-free synthesis of indazoles is gaining traction due to its alignment with green chemistry principles, avoidance of toxic metal contaminants, and often simpler purification protocols.[2][9] These methods rely on classic organic transformations, including condensations, cyclizations, and rearrangements, often initiated by acid, base, or thermal energy.

The Davis-Beirut Reaction

A prominent metal-free route is the Davis-Beirut reaction, which constructs the 2H-indazole isomer via the base-catalyzed reductive cyclization of N-substituted 2-nitrobenzylamines.[9][10]

Mechanism Rationale: The reaction is initiated by a base (e.g., KOH or DBU) deprotonating the carbon of the benzylamine. This carbanion then attacks an oxygen atom of the ortho-nitro group. A series of rearrangements and elimination of water leads to the formation of the N-N bond and the final 2H-indazole product. The reaction is appealing because it uses inexpensive starting materials and avoids toxic metals.[9][11]

G Start o-Nitrobenzylamine Base Base (e.g., KOH) Start->Base Carbanion Carbanion Formation Base->Carbanion Attack Intramolecular Attack on Nitro Group Carbanion->Attack Rearrangement Rearrangement & Water Elimination Attack->Rearrangement Indazole 2H-Indazole Product Rearrangement->Indazole

Caption: Simplified mechanism of the Davis-Beirut reaction.

Advantages:

  • Metal-Free: Completely avoids issues of metal cost and contamination, making it highly attractive for pharmaceutical synthesis.[9]

  • Inexpensive Materials: Starts from readily available and cheap nitroaromatics.[9]

  • Operational Simplicity: The reactions are often straightforward to set up and run.

Disadvantages:

  • Regiochemistry: Primarily yields the 2H-indazole tautomer, which may require subsequent isomerization if the 1H-indazole is the desired product.[9]

  • Substrate Scope: The reaction can be sensitive to the electronic nature of the substituents on the aromatic ring.

  • Waste Generation: While metal-free, the reaction may still involve stoichiometric use of bases and generate salt byproducts.

Reductive Cyclization of o-Nitro-ketoximes

Another valuable metal-free approach involves the reductive cyclization of ortho-substituted nitroaromatics, such as o-nitro-ketoximes, to form 1H-indazoles. While some methods use metal carbonyls as reductants, other metal-free reducing agents can be employed.[12][13]

Mechanism Rationale: This transformation formally involves the removal of three oxygen atoms from the starting material. The process is a reductive cyclization where the nitro group is reduced (e.g., to a nitroso or nitrene intermediate), which is then trapped intramolecularly by the oxime nitrogen to form the N-N bond and the indazole ring.

Advantages:

  • Direct Access to 1H-Indazoles: This method directly furnishes the therapeutically more common 1H-indazole isomer.

  • Complementary Scope: It often works well for substrates with electron-donating groups, which can be challenging for other methods like diazotization.[12]

  • Avoids Hydrazine: Circumvents the use of highly toxic hydrazine, a common reagent in other indazole syntheses.

Disadvantages:

  • Reductant Choice: The choice of reducing agent is critical and can affect chemoselectivity.

  • Multi-step Synthesis: Requires the preparation of the o-nitro-ketoxime starting material.

  • Potential for Side Reactions: Over-reduction or other side reactions can occur if conditions are not carefully controlled.

Section 3: Comparative Analysis and Decision-Making Framework

Choosing the right synthetic strategy requires a careful evaluation of multiple performance metrics. The following table summarizes the key characteristics of the representative methods discussed.

FeaturePd-Catalyzed C-H AminationCu-Catalyzed N-ArylationDavis-Beirut Reaction (Metal-Free)Reductive Cyclization (Metal-Free)
Primary Product 1H/3H-Indazoles1H-Indazoles2H-Indazoles[9][14]1H-Indazoles[12]
Typical Yield Good to ExcellentGood to ExcellentModerate to Good[11]Good
Reaction Temp. Mild (e.g., 50-100 °C)[5]Moderate to High (e.g., 120 °C)[7]Room Temp. to Moderate[11]Moderate to High
Key Advantage High regioselectivity, atom economyLow cost, scalability[8]No metal, simple purification[9]Direct access to 1H-isomers
Key Disadvantage Catalyst cost, metal removal[5]Requires halo-precursors[8]Limited to 2H-isomersMulti-step precursor synthesis
Purity Concern Residual PalladiumResidual CopperGenerally high purityByproducts from reductant
"Green" Aspect High atom economyCheaper metalAvoids toxic metalsAvoids hydrazine
Decision-Making Guide:
  • For Pharmaceutical Applications (High Purity is Paramount): A metal-free route like the Davis-Beirut Reaction is highly advantageous to eliminate any risk of heavy metal contamination. If the 1H-isomer is essential, a metal-free reductive cyclization is a strong candidate, followed by rigorous purification.

  • For Library Synthesis & High Throughput Screening: Palladium-catalyzed C-H activation is often superior. Its broad functional group tolerance and predictable regioselectivity allow for the rapid generation of diverse analogs from a common intermediate without extensive re-optimization.

  • For Large-Scale, Cost-Driven Synthesis: Copper-catalyzed methods strike an excellent balance between cost and efficiency. The lower catalyst cost makes it a more viable option for producing kilograms of material.[8]

  • When Starting Materials are Simple and Inexpensive: The Davis-Beirut reaction is ideal, leveraging cheap, bulk nitroaromatics as precursors.[9]

Conclusion

The synthesis of indazoles is a mature field, yet it remains dynamic, with ongoing innovation in both metal-catalyzed and metal-free arenas. The choice of methodology is not a matter of one being definitively "better," but rather which is "fitter for purpose." Metal-catalyzed routes offer unparalleled efficiency and control for complex molecular architectures, making them invaluable for discovery chemistry. Conversely, metal-free pathways provide a compelling proposition for process development and pharmaceutical manufacturing, where cost, purity, and sustainability are the ultimate drivers. By understanding the underlying mechanisms and trade-offs detailed in this guide, researchers can make informed, strategic decisions to accelerate their research and development goals.

References

  • Davis–Beirut reaction - Wikipedia.
  • Indazole Synthesis through the Copper-Catalyzed Cyclization of 2-Alkynylazobenzenes. Synfacts. 2024;21(01):43-43.
  • Yoo, E. J., Wasa, M., & Yu, J.-Q. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(18), 3647–3649.
  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 70(3), 1060–1064.
  • Al-dujaili, A. H., & Al-Azawi, S. S. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(21), 7545.
  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-reviews in Medicinal Chemistry, 12(12), 1293–1300.
  • El-Faham, A., & Kurth, M. J. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters, 21(16), 6342–6346.
  • Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2286–2297.
  • Yadav, M., & Kapoor, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 335–371.
  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Babu, B., et al. (2021). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 10(4), 734-752.
  • O'Dell, D. K., & Nicholas, K. M. (2004). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Organic Preparations and Procedures International, 36(3), 259–264.
  • Ramana, M. M. V., & Saikia, A. K. (2015). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 80(16), 8084–8095.
  • Akazome, M., Kondo, T., & Watanabe, Y. (1994). Palladium Complex-Catalyzed Reductive N-Heterocyclization of Nitroarenes: Novel Synthesis of Indole and 2H-Indazole Derivatives. The Journal of Organic Chemistry, 59(12), 3375–3380.
  • Lautens, M., et al. (2024). Indazole Synthesis through the Copper-Catalyzed Cyclization of 2-Alkynylazobenzenes. ResearchGate.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
  • Request PDF on ResearchGate. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Request PDF on ResearchGate. (n.d.). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect.
  • Akazome, M., Kondo, T., & Watanabe, Y. (1994). Palladium Complex-Catalyzed Reductive N-Heterocyclization of Nitroarenes: Novel Synthesis of Indole and 2H-Indazole Derivatives. The Journal of Organic Chemistry.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
  • Phan, N. H. Y., et al. (2015). Copper-Catalyzed Cascade Cyclization of 2-Nitrochalcones with NH-Heterocycles. The Journal of Organic Chemistry, 80(23), 12061–12066.
  • Wu, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659.
  • Request PDF on ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles.
  • Request PDF on ResearchGate. (n.d.). Copper(I) Oxide-Mediated Cyclization of o -Haloaryl N -Tosylhydrazones: Efficient Synthesis of Indazoles.
  • O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.
  • Al-dujaili, A. H., & Al-Azawi, S. S. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
  • Request PDF on ResearchGate. (n.d.). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine in Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] this compound, with its strategic placement of a protected indazole and a reactive amine, serves as a critical building block in the synthesis of novel drug candidates.[4] Its utility spans the development of kinase inhibitors for oncology and inflammatory diseases to potential therapeutics for neurological disorders.[4] The tetrahydropyran (THP) protecting group offers a stable yet readily cleavable handle, allowing for selective functionalization of the indazole core, a crucial aspect in the multi-step syntheses common in drug development.[5]

This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound, offering a comparative perspective against relevant structural isomers and alternative building blocks. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and utilize this key intermediate with confidence, ensuring the integrity and success of their research endeavors.

Deconstructing the Certificate of Analysis: A Guarantee of Quality and Reproducibility

The Certificate of Analysis is the cornerstone of quality control for any chemical reagent. It provides a comprehensive summary of the identity, purity, and physical properties of a specific batch of the compound. For a pivotal intermediate like this compound, a thorough understanding of its CoA is paramount.

Below is a representative Certificate of Analysis, followed by a detailed explanation of each parameter and its significance in a research and development context.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual
Identity (¹H NMR) Conforms to StructureConforms¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%High-Performance Liquid Chromatography
Mass Spectrum (MS) Conforms to Molecular WeightConformsMass Spectrometry (ESI+)
Residual Solvents ≤ 0.5%< 0.1%Gas Chromatography (GC-HS)
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Elemental Analysis (C, H, N) Theoretical ± 0.4%C: 66.34%, H: 6.96%, N: 19.34%Elemental Analysis
Causality Behind the Specifications:
  • Identity (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure. The spectrum should confirm the presence and connectivity of all protons, including the characteristic signals of the indazole, tetrahydropyran, and amine groups. Any deviation could indicate the presence of isomers or impurities.

  • Purity (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing the purity of a non-volatile organic compound. A high purity value (typically ≥ 98%) is crucial to avoid the introduction of unwanted side products in subsequent synthetic steps. The chromatogram also provides a profile of any minor impurities present.

  • Mass Spectrum (MS): Mass spectrometry confirms the molecular weight of the compound (217.27 g/mol ), providing further evidence of its identity.[4][6] The fragmentation pattern can also offer structural insights.

  • Residual Solvents and Water Content: The presence of residual solvents from the synthesis and purification process or excess water can interfere with subsequent reactions, particularly those sensitive to moisture or employing stoichiometric reagents. Strict limits on these components are therefore essential.

Comparative Analysis: Strategic Considerations for Synthetic Design

The choice of a building block in drug discovery is a critical decision that can significantly impact the synthetic route and the properties of the final compound. Here, we compare this compound with its positional isomers and an alternative N-protected indazole.

Table 2: Comparative Data of this compound and Alternatives

CompoundStructureKey Differentiating FeaturePotential Impact on Synthesis & Activity
1-(THP)-1H-indazol-5-amine 5-amino substitution: Offers a nucleophilic handle for functionalization at the 5-position of the indazole ring.Ideal for introducing diversity at this position, which can be critical for targeting specific biological pathways. The 5-position often plays a key role in kinase hinge-binding.
1-(THP)-1H-indazol-4-amine 4-amino substitution: The proximity of the amine to the pyrazole ring can influence the electronic properties and steric environment of the indazole core.May lead to different biological activity profiles compared to the 5-amino isomer. The steric hindrance could also affect the reactivity of the amine group.
1-(THP)-1H-indazol-6-amine 6-amino substitution: Provides another vector for chemical modification on the benzene portion of the indazole.Can be used to explore structure-activity relationships (SAR) at a different position, potentially leading to improved selectivity or potency.
1-(Boc)-1H-indazol-5-amine Boc protecting group: The tert-butyloxycarbonyl (Boc) group is another common N-protecting group, typically removed under acidic conditions.The choice between THP and Boc protection depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. Boc deprotection is often cleaner but can be harsh for acid-labile compounds.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the integrity of your research, it is crucial to have robust analytical methods to verify the quality of your starting materials. Below are detailed, step-by-step protocols for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.

Caption: HPLC workflow for purity analysis.

¹H NMR Spectroscopy for Structural Verification

This protocol provides the parameters for acquiring a ¹H NMR spectrum to confirm the identity of this compound.

Caption: ¹H NMR workflow for structural verification.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • Indazole Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm).

  • THP Protons: A series of multiplets in the aliphatic region (approx. 1.5-4.0 ppm), with a characteristic signal for the anomeric proton (approx. 5.5-6.0 ppm).

  • Amine Protons: A broad singlet that may be exchangeable with D₂O.

Mass Spectrometry for Molecular Weight Confirmation

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to verify the molecular weight of the compound.

Caption: ESI-MS workflow for molecular weight confirmation.

Conclusion: A Foundation for Successful Drug Discovery

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. A comprehensive understanding of its Certificate of Analysis is not merely a procedural formality but a critical step in ensuring the reproducibility and success of your research. By carefully evaluating the purity, identity, and potential for impurities, and by making informed comparisons with alternative reagents, drug discovery professionals can build a solid foundation for their synthetic campaigns and accelerate the journey from concept to clinic.

References

  • Vulcanchem. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.
  • MySkinRecipes. This compound.
  • BLD Pharmatech. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine - Properties.
  • ChemicalBook. This compound | 478832-10-9.
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Sigma-Aldrich. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine.
  • Arctom. CAS NO. 478832-10-9 | this compound.
  • Sigma-Aldrich. This compound.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
  • CymitQuimica. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid.
  • Sigma-Aldrich. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.
  • CymitQuimica. This compound.
  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • AZA Mid-Year Meeting. 1053655-59-6 | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • Benchchem. The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

A Senior Application Scientist's Guide to Benchmarking Coupling Reagent Efficiency for 1-(THP)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the construction of the amide bond remains a cornerstone of synthetic chemistry. The choice of coupling reagent is a critical parameter that dictates the success, efficiency, and purity of this transformation. This is particularly true when dealing with complex or sensitive substrates, such as 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a common building block in medicinal chemistry programs.

This guide provides a framework for the rational selection and benchmarking of coupling reagents for the acylation of 1-(THP)-1H-indazol-5-amine. We will delve into the mechanistic nuances of common reagent classes and present a detailed protocol for a comparative efficiency study. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and make data-driven decisions in their coupling strategies.

Understanding the Substrate: 1-(THP)-1H-indazol-5-amine

The substrate presents unique chemical characteristics that must be considered when selecting a coupling strategy.

  • Nucleophilicity: The exocyclic amine at the C5 position of the indazole ring is an aniline-type amine. Its nucleophilicity is reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. This lower reactivity necessitates the use of highly efficient coupling reagents.

  • Steric Hindrance: The tetrahydropyranyl (THP) protecting group on the indazole nitrogen introduces some steric bulk, which could influence the approach of the activated carboxylic acid.

  • Side Reactions: The indazole ring itself contains nucleophilic nitrogen atoms. While the N1 position is protected by the THP group, harsh conditions or overly reactive intermediates could potentially lead to undesired side reactions.

Given these properties, a direct comparison of coupling reagents is the most reliable method to identify the optimal conditions for a specific carboxylic acid partner.

The Mechanism of Amide Bond Formation

The fundamental principle behind all coupling reagents is the in-situ activation of a carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in our case, 1-(THP)-1H-indazol-5-amine, to form the desired amide bond. The efficiency of this process depends on the rate of formation of the active intermediate and its susceptibility to side reactions, such as racemization (if the carboxylic acid is chiral) or decomposition.

The general workflow for an amide coupling reaction can be visualized as follows:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_output Reaction Output Acid R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->Active_Ester Activation Reagent Coupling Reagent Reagent->Acid Base1 Base (e.g., DIPEA) Base1->Acid Amine 1-(THP)-1H-indazol-5-amine Active_Ester->Amine Amide Target Amide Active_Ester->Amide Nucleophilic Attack Amine->Amide Coupling Biproduct Reagent Byproduct Amide_out Desired Amide Product Amide->Amide_out Biproduct_out Water-Soluble Byproduct Biproduct->Biproduct_out G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Acid Carboxylic Acid (1.0 eq) Vial Reaction Vial Acid->Vial Amine 1-(THP)-1H-indazol-5-amine (1.1 eq) Amine->Vial Solvent Anhydrous DMF Solvent->Vial Stir Stir at RT (Monitor by LC-MS) Vial->Stir Vial->Stir Reagent Coupling Reagent (1.2 eq) Reagent->Stir Base DIPEA (2.5-3.0 eq) Base->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Yield Calculate Yield Purify->Yield Purity Assess Purity (LC-MS, NMR)

Caption: Step-by-step workflow for the comparative study.

Detailed Steps:

  • To a reaction vial, add the carboxylic acid (0.5 mmol, 1.0 eq) and 1-(THP)-1H-indazol-5-amine (0.55 mmol, 1.1 eq).

  • Dissolve the solids in anhydrous DMF (2.5 mL).

  • Add the base, DIPEA (1.25 mmol, 2.5 eq for HATU/EDC; 1.5 mmol, 3.0 eq for T3P®).

  • Add the coupling reagent (0.6 mmol, 1.2 eq) to the solution. For the EDC/HOBt condition, add HOBt (0.6 mmol, 1.2 eq) followed by EDC (0.6 mmol, 1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS at regular intervals (e.g., 1h, 4h, 16h) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the isolated yield and assess the purity of the final product by LC-MS and ¹H NMR.

Interpreting the Results: A Hypothetical Comparison

While the actual results will depend on the specific carboxylic acid used, we can predict a likely outcome based on the known properties of these reagents. This provides a baseline for what to expect.

Coupling ReagentReaction Time (Typical)Isolated Yield (Expected)Purity Profile (Expected)Key Considerations
HATU 1-4 hours>90%High purity, minimal side products. Racemization is suppressed by the HOAt-derived active ester.Highest cost, but often the most effective for difficult couplings.
T3P® 2-8 hours85-95%Very high purity. Byproducts are easily removed with an aqueous wash, simplifying purification.Requires careful stoichiometry of the base. The reaction can be mildly exothermic.
EDC / HOBt 4-16 hours70-85%Good purity, but potential for N-acylurea byproduct if the reaction is sluggish.Most cost-effective option. May require longer reaction times or gentle heating for less reactive partners.

Conclusion and Recommendations

For the acylation of a sterically hindered and electronically deactivated amine like 1-(THP)-1H-indazol-5-amine, high-activity coupling reagents are paramount.

  • For Initial Screening and Highest Probability of Success: HATU is the recommended starting point. Its high reactivity and ability to suppress racemization make it a robust choice for a wide range of carboxylic acids.

  • For Process Development and Scale-Up: T3P® presents an excellent balance of reactivity, cost, and ease of purification. The water-soluble nature of its byproducts is a significant advantage in large-scale synthesis.

  • For Cost-Sensitive Applications: EDC/HOBt remains a viable option, particularly if the carboxylic acid partner is highly reactive. However, careful monitoring is required to minimize the formation of byproducts.

Ultimately, the optimal coupling reagent is context-dependent. By employing the systematic benchmarking approach outlined in this guide, researchers can confidently and efficiently identify the most suitable conditions for their specific synthetic challenge, accelerating the pace of drug discovery and development.

References

  • Title: HATU: A Potent Coupling Reagent for Amide Bond Formation Source: Chemical Communic
  • Title: Peptide Coupling Reagents: A Review of the State of the Art Source: Molecules URL:[Link]

A Researcher's Guide to Isomeric Purity Determination of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Indazole-Based Drug Development

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] From kinase inhibitors in oncology like Axitinib to antiemetics such as Granisetron, the therapeutic landscape is significantly shaped by indazole-containing drugs.[1][3][4] However, the synthesis of substituted indazoles frequently yields a mixture of regioisomers, primarily N1- and N2-substituted products, due to the two reactive nitrogen atoms in the pyrazole ring.[2][5][6] This isomeric ambiguity presents a formidable challenge in drug development, as different isomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[7][8] Therefore, the accurate determination of isomeric purity is not merely an analytical task but a critical step in ensuring the safety and efficacy of potential drug candidates.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of substituted indazoles. We will delve into the principles, practical applications, and inherent strengths and weaknesses of each method, supported by experimental insights to empower researchers in making informed decisions for their specific analytical challenges.

The Analytical Arsenal: A Comparative Overview

The determination of isomeric purity for substituted indazoles necessitates a multi-faceted analytical approach. The choice of technique is dictated by the nature of the isomers (e.g., positional, enantiomeric) and the specific requirements of the analysis, such as quantitation, structural elucidation, or high-throughput screening. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Primary Application for Indazoles Strengths Limitations
HPLC Differential partitioning between a stationary and mobile phase.Separation of positional (N1 vs. N2) and chiral isomers.[7][9][10]Robust, versatile, widely available, excellent for quantitation.Can require lengthy method development, may consume significant amounts of organic solvents.
SFC Partitioning using a supercritical fluid (typically CO2) as the mobile phase.Chiral separations of enantiomers.[11][12]Fast, high-efficiency separations, reduced organic solvent consumption ("greener" chemistry).[13][14]Requires specialized equipment, may not be suitable for all types of isomers.
NMR Nuclear spin transitions in a magnetic field.Unambiguous structural elucidation and differentiation of isomers.[5][15][16][17][18][19]Provides detailed structural information, can be quantitative (qNMR).[20]Lower sensitivity compared to chromatographic methods, not ideal for trace analysis.
MS Mass-to-charge ratio of ionized molecules.Confirmation of molecular weight and elemental composition, can differentiate some isomers based on fragmentation patterns.[5][15][21]High sensitivity, provides molecular weight information, can be coupled with chromatographic techniques (LC-MS, GC-MS).Often requires chromatographic separation for complex mixtures of isomers, fragmentation patterns can be similar for closely related isomers.[5][21]

Chromatographic Techniques: The Workhorses of Isomer Separation

Chromatographic methods are indispensable for the physical separation and quantification of indazole isomers. The choice between HPLC and SFC often hinges on whether the separation is for positional or chiral isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating positional isomers of substituted indazoles. The separation is typically achieved on reversed-phase columns (e.g., C18) where the more polar isomer generally elutes earlier.

Experimental Protocol: HPLC-UV for Positional Isomer Purity

Objective: To determine the isomeric purity of a synthesized N1/N2-substituted indazole mixture.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Sample Preparation: Dissolve the indazole sample in a suitable solvent (e.g., ACN or methanol) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the indazole chromophore)

    • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes. This gradient will help to resolve isomers with different polarities.

  • Data Analysis: Integrate the peak areas of the two isomers to determine the relative percentage of each.

Causality in Method Development: The use of a gradient elution is crucial as it provides a broad polarity window, increasing the likelihood of separating isomers with subtle structural differences. The addition of an acid like formic acid to the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

Supercritical Fluid Chromatography (SFC)

For chiral indazoles, SFC has emerged as a powerful and often superior alternative to chiral HPLC.[11][14] The use of supercritical CO2 as the primary mobile phase results in lower viscosity and higher diffusivity, leading to faster and more efficient separations.[14]

Experimental Protocol: Chiral SFC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of a chiral substituted indazole.

Instrumentation:

  • SFC system with a UV-Vis or Circular Dichroism (CD) detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Lux®)

Reagents:

  • Carbon dioxide (CO2), SFC grade

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Co-solvent modifier (e.g., Isopropylamine or Diethylamine for basic compounds)

Procedure:

  • Sample Preparation: Dissolve the chiral indazole sample in the mobile phase co-solvent (e.g., MeOH) to a concentration of approximately 1 mg/mL.

  • SFC Conditions:

    • Column: Chiralcel® OJ-H (as an example)

    • Mobile Phase: CO2/MeOH (e.g., 80:20 v/v) with 0.1% Isopropylamine

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

Expertise in Action: The choice of the chiral stationary phase is the most critical parameter in chiral SFC.[14] A screening approach using several columns with different chiral selectors (e.g., amylose- and cellulose-based) is often the most efficient way to find a suitable separation method.[11] The addition of a basic modifier is often necessary for basic compounds like indazoles to improve peak shape and resolution.

Spectroscopic Techniques: Unraveling the Isomeric Structure

While chromatography excels at separation and quantification, spectroscopic techniques, particularly NMR, are unparalleled for the definitive structural elucidation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between N1- and N2-substituted indazoles. The chemical shifts of the protons and carbons in the indazole ring system are highly sensitive to the position of the substituent.[5][16][18][19]

Key Diagnostic Features in ¹H NMR:

  • H3 Proton: The proton at the 3-position is typically more deshielded (appears at a higher ppm) in N2-isomers compared to N1-isomers.

  • H7 Proton: Conversely, the H7 proton is often more deshielded in N1-isomers due to the anisotropic effect of the lone pair on the N2 nitrogen.[5]

Trustworthiness through Self-Validation: The structural assignment can be further confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds. For example, a correlation between the protons of the substituent and the C7a carbon of the indazole ring would be indicative of an N1-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the indazole isomers.[15] While positional isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ, providing clues to their structure.[5][21] However, for closely related isomers, the mass spectra can be very similar, making unambiguous identification challenging without chromatographic separation.[5] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition, which is a fundamental piece of evidence in structure elucidation.[15]

Integrated Analytical Workflow

For a comprehensive and reliable determination of isomeric purity, an integrated workflow is highly recommended.

Isomer_Analysis_Workflow cluster_synthesis Synthesis cluster_screening Initial Screening cluster_separation Separation & Quantitation cluster_characterization Structural Confirmation cluster_result Final Report Synthesis Indazole Synthesis (Mixture of Isomers) LCMS LC-MS Analysis Synthesis->LCMS Confirm MW NMR_Screen ¹H NMR Screen Synthesis->NMR_Screen Initial Ratio SFC SFC Method (Chiral Isomers) HPLC HPLC Method (Positional Isomers) LCMS->HPLC Develop Quant Method HRMS High-Resolution MS LCMS->HRMS Confirm Formula NMR_2D 2D NMR (HMBC, HSQC) NMR_Screen->NMR_2D Assign Structures Purity Isomeric Purity Report (%N1, %N2, ee%) HPLC->Purity SFC->Purity NMR_2D->Purity HRMS->Purity

Caption: Integrated workflow for isomeric purity determination.

Conclusion

The determination of isomeric purity is a non-negotiable aspect of the development of substituted indazole-based pharmaceuticals. A thorough understanding of the strengths and limitations of various analytical techniques is paramount. While HPLC and SFC are the workhorses for separation and quantification, NMR spectroscopy remains the gold standard for unambiguous structural assignment. Mass spectrometry provides essential molecular weight and elemental composition data. By employing an integrated analytical strategy, researchers can confidently and accurately characterize their substituted indazole compounds, ensuring the quality, safety, and efficacy of the next generation of indazole-based medicines.

References

  • Podolska, M., Białecka, W., & Mazurek, A. P. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777–784. [Link]
  • Aini, N. M., Yusoff, M. M., & Azhari, H. A. (2008). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Malaysian Journal of Analytical Sciences, 12(1), 165-174. [Link]
  • Claramunt, R. M., Elguero, J., Flammang, R., & Garcia, C. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 69(5), 678–685. [Link]
  • Gama, S., Marques, M. M., & Carvalho, M. F. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(8), 6648–6664. [Link]
  • Holčapek, M., & Lísa, M. (2017). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies.
  • Bonetti, J. L., Kranenburg, R. F., & van Asten, A. C. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]
  • Fainzilberg, V. S., & Balci, M. (2000). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Journal of Molecular Structure, 525(1-3), 131–141. [Link]
  • Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 50(1), 115-116. [Link]
  • Claramunt, R. M., Elguero, J., & Flammang, R. (1991). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 69(5), 678-685. [Link]
  • Alkorta, I., Elguero, J., & Yranzo, G. I. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 81(12), 5031–5038. [Link]
  • Silva, A. M. S., & Cavaleiro, J. A. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 405-470). Springer. [Link]
  • Singh, S., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19339-19363. [Link]
  • García-Herbosa, G., Gavara, R., & Peris, E. (2020). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Organometallics, 39(23), 4275–4283. [Link]
  • Liu, C., Jia, W., & Li, T. (2022). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Forensic Sciences, 67(4), 1629–1638. [Link]
  • Podolska, M., Białecka, W., & Mazurek, A. P. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]
  • Banister, S. D., Kevin, R. C., Martin, L., Adams, A., Macdonald, C., & Glass, M. (2016). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 346–357. [Link]
  • Bishop, A. N., Csolti, A. M., & Ropero-Miller, J. D. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5039–5047. [Link]
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Podolska, M., Białecka, W., & Mazurek, A. P. (2017). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777–784. [Link]
  • Welch, C. J., & Biba, M. (2018). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
  • Singh, S., & Kumar, V. (2022). Recent Advances in the Chemistry of Indazoles. ChemistrySelect, 7(33), e202202422. [Link]
  • Bishop, A. N., Csolti, A. M., & Ropero-Miller, J. D. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5039–5047. [Link]
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
  • Sahu, S., Sahu, P. K., & Sahu, P. K. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1495–1519. [Link]
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • Tandon, R., & Gabhe, S. Y. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(20), 12154–12173. [Link]
  • Selvita. (2024, September 19).
  • Tandon, R., & Gabhe, S. Y. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(20), 12154-12173. [Link]
  • Rao, D. P., & Kumar, K. R. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]
  • Le, T. T., & De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122–128. [Link]
  • Reif, A. G., & White, J. M. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. In Chemistry LibreTexts. [Link]
  • Liu, R. Y., & Buchwald, S. L. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 140(40), 12999–13004. [Link]
  • Bolm, C., & Beierle, K. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509–7513. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Bioactivity of 5-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 5-aminoindazole derivatives, a privileged scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals. We will move beyond mere data points to dissect the structure-activity relationships (SAR), comparative bioactivities, and the experimental rationale for evaluating this potent class of compounds. Our focus is on providing actionable insights grounded in robust scientific evidence to empower your research and development endeavors.

The indazole core, a bicyclic structure fusing a pyrazole with a benzene ring, has become a cornerstone in the design of kinase inhibitors.[1] The 5-amino substitution, in particular, serves as a versatile anchor and a key pharmacophoric element, enabling these molecules to effectively compete with ATP in the catalytic cleft of numerous protein kinases.[2] This guide will compare various derivatives, elucidate their therapeutic potential, and provide the methodologies to validate their activity in your own laboratories.

The 5-Aminoindazole Scaffold: A Privileged Structure for Kinase Inhibition

The power of the 5-aminoindazole scaffold lies in its ability to mimic the purine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction is a conserved feature across a vast majority of the human kinome, making the scaffold an excellent starting point for developing both broad-spectrum and highly selective inhibitors.[1][2] Approved drugs like Pazopanib (Votrient®), used in the treatment of renal cell carcinoma and soft tissue sarcoma, feature this core structure, underscoring its clinical significance.[1][3][4][5]

The general mechanism involves the indazole's nitrogen atoms acting as hydrogen bond donors and acceptors to engage with the backbone amide and carbonyl groups of the kinase hinge residues.[1] Modifications at other positions of the indazole ring and the 5-amino group allow for the fine-tuning of potency and selectivity by exploring adjacent hydrophobic pockets and solvent-exposed regions.

KinaseInhibition cluster_0 ATP Binding Pocket cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Hinge Region ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Indazole 5-Aminoindazole Derivative Kinase_Inhibited Kinase Hinge Region Indazole->Kinase_Inhibited Competitively Binds (H-Bonds) NoReaction Phosphorylation Blocked Kinase_Inhibited->NoReaction ATP_source ATP_source->ATP Normal Physiology Indazole_source Indazole_source->Indazole Therapeutic Intervention

Caption: Competitive inhibition at the kinase ATP binding site by a 5-aminoindazole derivative.

Comparative Bioactivity Analysis: Targeting Key Oncogenic Kinases

The versatility of the 5-aminoindazole scaffold has been leveraged to develop inhibitors against several key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as VEGFR, AXL, and FGFR.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6][7] Pazopanib is a potent pan-VEGFR inhibitor, but numerous other 5-aminoindazole derivatives have been synthesized and evaluated to optimize potency and selectivity.[3][6]

Structure-activity relationship studies reveal that substitutions on the pyrimidine ring, often attached to the 5-aminoindazole core, significantly impact VEGFR-2 inhibition. For instance, incorporating hydrogen bond-forming groups like sulfonamides can enhance activity, sometimes exceeding the potency of reference compounds like Pazopanib.[1]

Compound/DerivativeTargetIC₅₀ (nM)Cell Line (Antiproliferative IC₅₀)Reference
Pazopanib VEGFR-230HUVEC (N/A)[1][3]
Indazole-pyrimidine (Sulfonamide 13i) VEGFR-234.5N/A[1]
Indazole-quinazoline (12b) VEGFR-25.4N/A[1]
6-indazolyl triazole (VH02) VEGFR-2560EA.hy926 (Tube formation, 300 nM)[7]

Table 1: Comparative inhibitory concentrations (IC₅₀) of select 5-aminoindazole derivatives against VEGFR-2.

VEGF_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds & Activates PI3K PI3K/AKT Pathway VEGFR->PI3K Phosphorylates RAS RAS/MEK/ERK Pathway VEGFR->RAS Pazopanib Pazopanib (5-Aminoindazole) Pazopanib->VEGFR Inhibits Autophosphorylation Angiogenesis Angiogenesis Cell Proliferation Survival PI3K->Angiogenesis RAS->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway by 5-aminoindazole derivatives like Pazopanib.

AXL Receptor Tyrosine Kinase Inhibition

AXL kinase, a member of the TAM (TYRO3, AXL, MER) family, is a significant emerging target in oncology. Its overexpression is linked to poor prognosis and the development of acquired drug resistance in various cancers.[8][9] Fragment-based drug discovery has successfully identified 5-aminoindazole derivatives as potent AXL inhibitors.

Compound/DerivativeTargetIC₅₀ (nM)NotesReference
Fragment Hit 11 AXLHigh µMInitial hit from high-concentration screen.
Optimized Fragment 24 AXLLower µMImproved potency from screening expanded library.
Potent Inhibitor 54 AXLNanomolarDocking-guided optimization led to potent inhibitor.
Axl-IN-5 AXL283A reported AXL inhibitor with anticancer effects.[10]

Table 2: Progression of 5-aminoindazole-based AXL inhibitor potency from fragment-based screening.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is an oncogenic driver in several cancers, including hepatocellular carcinoma (HCC).[11] The development of irreversible inhibitors based on the 5-aminoindazole scaffold has shown promise in overcoming acquired resistance, particularly from "gatekeeper" mutations in the kinase domain.[11]

Compound/DerivativeTargetIC₅₀ (nM)NotesReference
Compound 7v FGFR4 (WT)NanomolarPotent against wild-type and gatekeeper mutants.[11]
Compound 7v FGFR4 (V550L)NanomolarMaintains potency against gatekeeper mutation.[11]
Compound 7v FGFR4 (V550M)NanomolarMaintains potency against gatekeeper mutation.[11]
Compound 105 FGFR1,2,3,40.9, 2.0, 2.0, 6.1Potent pan-FGFR inhibitor.[12]

Table 3: Activity of 5-aminoindazole derivatives against wild-type (WT) and mutant FGFR4.

Broad-Spectrum Anticancer and Anti-Inflammatory Activity

Beyond specific kinase targets, many 5-aminoindazole derivatives exhibit potent antiproliferative activity across a range of cancer cell lines and can possess other therapeutically relevant bioactivities.

Cellular Antiproliferative Activity

The ultimate goal of a kinase inhibitor in oncology is to halt cancer cell growth. The efficacy of 5-aminoindazole derivatives is frequently assessed against panels of human cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Cancer TypeReference
Compound 4f MCF-71.629Breast Cancer[13]
Compound 4i MCF-71.841Breast Cancer[13]
Compound 4i A5492.305Lung Cancer[13]
Compound 36 HCT1160.4Colorectal Cancer[14]
Compound 5'j A549 & MCF7SignificantLung & Breast Cancer[15]
Compound 2f 4T10.23 - 1.15Breast Cancer[16]

Table 4: Comparative antiproliferative activity of various 5-aminoindazole derivatives.

Studies have shown these compounds can induce apoptosis by activating caspases 3/7 and arresting the cell cycle, often at the G2/M phase.[13][14][16]

Anti-Inflammatory Properties

Inflammation is closely linked with tumorigenesis. Some 5-aminoindazole derivatives have demonstrated significant anti-inflammatory activity. Notably, 5-aminoindazole itself shows potent, concentration-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[17]

CompoundTargetIC₅₀ (µM)Reference
5-aminoindazole COX-212.32[17]
Indazole COX-223.42[17]
6-nitroindazole COX-219.22[17]

Table 5: COX-2 inhibitory activity of indazole derivatives.

Experimental Protocols for Bioactivity Assessment

To ensure trustworthiness and reproducibility, the data presented above must be generated using validated, standardized protocols. Below are step-by-step methodologies for key assays used to characterize 5-aminoindazole derivatives.

Workflow A Compound Synthesis & Library Generation B Primary Screen: Biochemical Kinase Assay (e.g., HTRF, IC₅₀ determination) A->B Test Compounds C Secondary Screen: Cellular Proliferation Assay (e.g., MTT, GI₅₀ determination) B->C Active Hits D Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) C->D Potent Compounds E Selectivity Profiling (Kinome Scan) C->E Potent Compounds F In Vivo Efficacy (Xenograft Models) D->F Confirmed MoA E->F Selective Compounds G Lead Optimization F->G Efficacious Leads

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a compound frequently utilized in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous indazole and amine compounds, authoritative regulatory guidelines, and field-proven best practices to ensure a comprehensive and reliable disposal strategy.[1]

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the toxicological profiles of similar indazole and aromatic amine derivatives, it is prudent to treat this compound as a potentially hazardous substance.[1]

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar compounds are often harmful if swallowed.[2][3]

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder or aerosol.[2]

These potential hazards necessitate strict adherence to the safety protocols outlined in this guide and are in alignment with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the minimization of employee exposure to hazardous chemicals.[4][5][6]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, a combination of appropriate PPE and engineering controls is essential.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect against splashes and airborne particles that could cause serious eye irritation.[1][7]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of generating dust or aerosols.[1]

Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors or particulates.[8]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[9][10]

Step 1: Segregation and Waste Classification Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][11]

  • Action: Designate a specific, clearly labeled container for this compound waste.

  • Causality: Keeping amine waste separate from other chemical wastes, especially acids and oxidizing agents, prevents potentially violent reactions and ensures proper handling and disposal.[11]

Step 2: Containerization The choice of waste container is crucial for safe storage and transport.

  • Action: Collect waste in a compatible, leak-proof container with a secure screw-top cap.[1][9] The container must be kept closed at all times except when adding waste.[9][12]

  • Causality: Proper containerization prevents spills, leaks, and the release of fumes, which are common sources of laboratory accidents and regulatory violations.[9][11]

Step 3: Labeling Accurate and detailed labeling is a legal requirement and essential for safety.

  • Action: Label the waste container with the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: 478832-10-9

    • Accumulation Start Date

    • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Causality: Clear labeling ensures that all personnel are aware of the container's contents and associated hazards, facilitating proper handling and disposal by your institution's Environmental Health and Safety (EHS) department.[1][5]

Step 4: Storage Waste must be stored safely pending collection.

  • Action: Store the labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][9]

  • Causality: Storing hazardous waste in a designated area away from general laboratory traffic and incompatible materials minimizes the risk of accidental spills, exposure, and unauthorized access.[11]

Step 5: Disposal and Record Keeping The final disposal must be handled by qualified professionals.

  • Action: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[10][11] Maintain a log of the waste generated, including the quantity and date of disposal.

  • Causality: Professional disposal services ensure that the waste is treated and disposed of in an environmentally sound manner and in compliance with all federal and state regulations.[12][13] Record keeping is essential for regulatory compliance and internal waste management tracking.[12]

Section 4: Spill Management

In the event of a spill, a prompt and safe response is crucial.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[7] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials (absorbent pads, PPE) must be disposed of as hazardous waste.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition A Hazard Identification (Assume Hazardous) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste (Designated Container) C->D Generate Waste E Properly Containerize (Leak-proof, Closed) D->E F Label Container (Name, CAS#, Hazards) E->F G Store in Designated Area F->G H Arrange for EHS/ Licensed Vendor Pickup G->H I Maintain Disposal Records H->I

Sources

A Researcher's Guide to the Safe Handling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine lacks extensive, publicly available safety data. This guide provides a comprehensive framework for its safe handling, drawing upon the known hazards of its constituent chemical groups: aromatic amines, indazoles, and tetrahydropyrans. The core principle is to treat this compound with a high degree of caution, assuming potential hazards in the absence of definitive data. This document is intended to empower researchers, scientists, and drug development professionals with the necessary information to implement robust safety protocols, ensuring personal and environmental protection.

Hazard Assessment: A Precautionary Approach

Given the novelty of this compound, a thorough hazard assessment is the foundational step for safe handling. This involves analyzing the toxicological profiles of structurally similar compounds to anticipate potential risks.

The Aromatic Amine Moiety: A Primary Concern

The presence of an aromatic amine group is a significant structural alert. Aromatic amines as a class are known for their potential to cause various health issues, including carcinogenicity and mutagenicity.[1][2] They are often lipid-soluble, allowing for ready absorption through the skin.[1] Therefore, dermal contact should be meticulously avoided.

The Indazole Core: Potential for Irritation

While specific data for the target compound is unavailable, information on related indazole derivatives suggests a potential for irritation. For instance, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid is classified as causing skin and serious eye irritation, and may also cause respiratory irritation.[3] It is prudent to assume that this compound may exhibit similar irritant properties.

The Tetrahydropyran Group: Generally Lower Hazard

The tetrahydropyran (THP) group is a common protecting group in organic synthesis and is generally considered to be of lower toxicity. However, some derivatives can still cause skin and eye irritation.[4]

  • High potential for skin absorption and systemic toxicity due to the aromatic amine group.

  • Likely to be a skin, eye, and respiratory irritant.

  • The full toxicological profile is unknown, warranting a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize all routes of exposure.[5] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is strongly recommended. Nitrile provides good resistance to a range of chemicals.[6] The outer glove should be removed immediately upon any suspected contamination, and hands should be washed thoroughly before donning a new pair.[7] For tasks with a higher risk of splash, consider wearing a more robust glove, such as neoprene, over the inner nitrile glove.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] Safety glasses alone do not provide adequate protection against splashes.[6] When there is a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles.[9]
Body Protection A full-length laboratory coat , preferably made of a chemical-resistant material, should be worn at all times.[10] Ensure the lab coat is fully buttoned to provide maximum coverage.[8] For larger scale operations, a chemical-resistant apron may be necessary.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[8][12]
Footwear Closed-toe, closed-heel shoes made of a non-porous material are required.[10] This prevents injury from spills and dropped objects.

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_ops Operational Safety Start Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) CheckAerosol Potential for Aerosol/Dust Generation? Start->CheckAerosol CheckSplash Potential for Splash Hazard? CheckAerosol->CheckSplash No FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes BasePPE Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Proceed Proceed with Experiment BasePPE->Proceed FumeHood->CheckSplash FaceShield->BasePPE

Caption: PPE selection workflow based on task-specific hazard assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE to include proper operational procedures and waste disposal.[12]

Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory.[13] This area should be clearly marked.

  • Chemical Fume Hood: As previously stated, all manipulations of the solid or its solutions must be performed in a certified chemical fume hood.[11]

  • Spill Kit: A chemical spill kit appropriate for handling solid and liquid organic compounds should be readily accessible.[11] In the event of a spill, evacuate the area and follow your institution's established spill response procedures.[13]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage
  • Store the compound in a tightly sealed, clearly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[14]

  • Store in secondary containment to prevent the spread of material in case of a leak.[13]

Waste Disposal

As a novel compound, all waste containing this compound must be treated as hazardous waste.[11]

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[15][16]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[17]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[17]

Conclusion

The safe handling of novel compounds like this compound is paramount in a research setting. By adhering to the precautionary principles outlined in this guide—conducting a thorough hazard assessment, utilizing appropriate PPE, implementing safe operational and disposal plans, and being prepared for emergencies—researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • CymitQuimica. (2023, April 24). 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Indazole.
  • TCI Chemicals. (2025, January 20). SAFETY DATA SHEET - 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine.
  • Benchchem. (n.d.). A Guide to the Safe Disposal of Novel Compounds: The Case of InteriotherinA.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Princeton EHS. (2020, June 17). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Cornell EHS. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.